molecular formula C14H21NO3 B558234 (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate CAS No. 66605-57-0

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Cat. No.: B558234
CAS No.: 66605-57-0
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, also known as (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369969
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66605-57-0
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known in the scientific community as N-Boc-L-phenylalaninol, is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural arrangement, featuring a carbamate-protected amine and a primary alcohol derived from the natural amino acid L-phenylalanine, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, a detailed and validated synthesis protocol, the underlying reaction mechanisms, and its critical applications in the synthesis of complex pharmaceutical agents, most notably HIV protease inhibitors.

Core Chemical Identity and Physicochemical Properties

The precise stereochemistry and the presence of the tert-butyloxycarbonyl (Boc) protecting group are central to the utility of this molecule. The Boc group effectively masks the nucleophilicity of the amine, allowing for selective reactions at other sites, and can be removed under specific acidic conditions that are often orthogonal to other protecting groups used in multi-step synthesis.[1]

Table 1: Physicochemical Properties of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

PropertyValueReference(s)
CAS Number 66605-57-0[1][2][3][4]
Molecular Formula C₁₄H₂₁NO₃[2][3]
Molecular Weight 251.32 g/mol [3][4]
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[5]
Synonyms N-Boc-L-phenylalaninol, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol[3]
Appearance White to off-white powder or crystals[2]
Melting Point 93-100 °C[2]
Optical Rotation [α]²⁵/D = -27 ± 2º (c=1 in Methanol)[2]
SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1[5]

Synthesis: From Protected Amino Acid to Chiral Alcohol

The most common and efficient route to N-Boc-L-phenylalaninol involves the reduction of an activated carboxyl group of N-Boc-L-phenylalanine. The following protocol is adapted from validated procedures and provides a reliable method for laboratory-scale synthesis.

Detailed Experimental Protocol

This two-step procedure starts from the commercially available N-Boc-L-phenylalanine.

Step 1: Esterification of N-Boc-L-phenylalanine

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate a clean reduction in the subsequent step.

  • Procedure:

    • Dissolve N-Boc-L-phenylalanine (1.0 eq) in methanol (approx. 5-10 mL per gram of amino acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine methyl ester, which can often be used in the next step without further purification.

Step 2: Reduction of the Methyl Ester to N-Boc-L-phenylalaninol [6]

  • Rationale: A selective reducing agent, sodium borohydride, is used to reduce the ester to a primary alcohol without affecting the Boc protecting group. Lithium chloride is used as an additive to enhance the reducing power of NaBH₄.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalanine methyl ester (from Step 1, 1.0 eq) and lithium chloride (2.0 eq) in anhydrous methanol.[6]

    • Cool the mixture to below 5 °C using an ice-water bath.[6]

    • Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.[6]

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.[6]

    • Upon completion, cool the reaction back to < 5 °C and cautiously quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to ~3.[6]

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Adjust the pH of the aqueous residue to ~9 with 2N NaOH solution.[6]

    • Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

    • Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from an ethyl acetate/n-heptane mixture typically yields pure N-Boc-L-phenylalaninol as a white solid (yields often >90%).[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A N-Boc-L-phenylalanine B N-Boc-L-phenylalanine methyl ester A->B  SOCl₂, MeOH, 0°C to RT   C N-Boc-L-phenylalaninol (Target Compound) B->C  NaBH₄, LiCl, MeOH, <5°C to RT   Boc_Protection_Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R-NH-Boc (Protected Amine) intermediate->product Collapse & Proton Transfer byproducts CO₂ + t-BuOH intermediate->byproducts Decomposition of Leaving Group

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate ((Boc)₂O).

Applications in Drug Discovery and Development

N-Boc-L-phenylalaninol is not an end product but a high-value intermediate. Its chirality is preserved during synthesis, making it an ideal starting material for enantiomerically pure pharmaceuticals where stereochemistry is critical for efficacy and safety.

Precursor to HIV Protease Inhibitors: The Saquinavir Case

A prominent application of N-Boc-L-phenylalaninol is its role in the synthesis of HIV protease inhibitors. [4]The drug Saquinavir, one of the first protease inhibitors approved for HIV treatment, relies on a core "isostere" subunit that can be synthesized from L-phenylalanine derivatives. [7][8]N-Boc-L-phenylalaninol is a direct precursor to the key epoxide intermediate required for building the Saquinavir backbone. The synthesis involves converting the primary alcohol of N-Boc-L-phenylalaninol into a suitable leaving group (e.g., a tosylate or mesylate), which then undergoes intramolecular cyclization to form the chiral epoxide. This epoxide is a powerful electrophile, ready for nucleophilic opening by other fragments in a convergent synthesis strategy. [4]

Drug_Synthesis_Application start (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate step1 Activation of -OH (e.g., Tosylation) start->step1 epoxide Chiral Epoxide Intermediate step1->epoxide Intramolecular Cyclization saquinavir Saquinavir (HIV Protease Inhibitor) epoxide->saquinavir Nucleophilic Opening other_frags Other Synthetic Fragments other_frags->saquinavir

Caption: Role as a key building block in the convergent synthesis of Saquinavir.

Utility in Peptide Synthesis

As a protected amino alcohol, this compound is valuable in creating peptidomimetics, where the typical peptide bond is replaced with a more stable linkage to improve bioavailability and metabolic stability. The alcohol can be oxidized to an aldehyde (N-Boc-L-phenylalaninal) for use in reductive amination reactions or used as a nucleophile to construct ester or ether linkages, providing access to a wide range of modified peptide structures and other complex bioactive molecules. [3][9]The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), where it serves as a temporary N-terminal protecting group, demonstrating the broad utility of this protection strategy in complex molecule assembly. [10][11]

Safety and Handling

As with all laboratory chemicals, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information. It should be stored in a cool, dry, and tightly sealed container.

Conclusion

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) is a quintessential example of a chiral building block that enables the efficient and stereocontrolled synthesis of complex, high-value molecules. Its straightforward preparation, coupled with the robust and well-understood chemistry of the Boc protecting group, secures its place as an indispensable tool for researchers and process chemists in the pharmaceutical industry. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • MySkinRecipes. Boc-L-phenylalaninol. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Chymko, N. R., et al. (2013). Syntheses of FDA Approved HIV Protease Inhibitors. Archiv der Pharmazie, 346(5), 336-364. Available from: [Link]

  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50, 532-537. Available from: [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Coll. Vol. 10, p.154 (2004); Vol. 78, p.23 (2002). Available from: [Link]

  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50(11), 532-537. Available from: [Link]

  • ResearchGate. Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Available from: [Link]

Sources

An In-depth Technical Guide to Boc-L-phenylalaninol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalaninol (Boc-L-phenylalaninol), a pivotal chiral building block in modern organic synthesis and medicinal chemistry. The guide delves into its core physical and chemical properties, offering detailed experimental protocols for their characterization. A validated, step-by-step synthesis from L-phenylalanine is presented, emphasizing reaction causality and safety. Furthermore, this document explores the multifaceted applications of Boc-L-phenylalaninol, particularly in peptide synthesis, as a chiral auxiliary, and in the development of therapeutic agents such as protease inhibitors. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing both foundational knowledge and practical insights.

Introduction: The Significance of Boc-L-phenylalaninol in Synthetic Chemistry

N-tert-butoxycarbonyl-L-phenylalaninol, commonly referred to as Boc-L-phenylalaninol, is a derivative of the natural amino acid L-phenylalanine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol transform the simple amino acid into a versatile and highly valuable chiral intermediate. Its structural features, including the stereogenic center, the protected amine, the primary alcohol, and the benzyl side chain, make it an indispensable tool in asymmetric synthesis.

The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions, allowing for orthogonal protection strategies in complex syntheses. This stability and selective deprotection are crucial in multi-step synthetic sequences, such as solid-phase peptide synthesis (SPPS).

This guide will provide an in-depth exploration of the physical properties that define the purity and handling of Boc-L-phenylalaninol, a detailed protocol for its synthesis, and a discussion of its critical role in the synthesis of complex molecules of pharmaceutical interest.

Physicochemical Properties of Boc-L-phenylalaninol

A thorough understanding of the physical and chemical properties of Boc-L-phenylalaninol is fundamental for its effective use in synthesis, ensuring reproducibility and scalability.

General Properties
PropertyValueSource(s)
Chemical Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance White to pale cream crystals or powder
CAS Number 66605-57-0
Thermal Properties

The melting and boiling points are critical indicators of the purity of Boc-L-phenylalaninol.

PropertyValueSource(s)
Melting Point 92.0 - 98.0 °C
Boiling Point Not available (decomposes)
Optical Properties

As a chiral compound, the optical rotation is a key parameter for assessing enantiomeric purity.

PropertyValueSource(s)
Specific Optical Rotation -27.0 ± 3.0° (c=1 in methanol)
Solubility Profile

The solubility of Boc-L-phenylalaninol dictates its utility in various reaction and purification solvents.

SolventSolubilitySource(s)
WaterInsoluble
MethanolSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of Boc-L-phenylalaninol, standardized analytical methods are essential.

Synthesis of Boc-L-phenylalaninol from L-Phenylalanine

This two-step procedure provides a reliable method for the preparation of Boc-L-phenylalaninol from the readily available starting material, L-phenylalanine.

Step 1: Synthesis of N-Boc-L-phenylalanine

This step involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Materials: L-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), tert-Butanol, Water, Pentane, Potassium hydrogen sulfate (KHSO₄), Diethyl ether, Anhydrous sodium sulfate or magnesium sulfate, Hexane.

  • Procedure:

    • In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, dissolve sodium hydroxide (44 g, 1.1 mol) in 1.1 L of water.

    • With stirring, add L-phenylalanine (165.2 g, 1 mol) at ambient temperature, followed by 750 mL of tert-butanol to obtain a clear solution.

    • Add di-tert-butyl dicarbonate (223 g, 1 mol) dropwise over 1 hour. A white precipitate may form.

    • Stir the reaction mixture overnight at room temperature. The pH should be between 7.5 and 8.5.

    • Extract the reaction mixture twice with 250 mL portions of pentane. Extract the combined organic phases three times with 100 mL of saturated aqueous sodium bicarbonate solution.

    • Combine all aqueous layers and acidify to pH 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate (224 g, 1.65 mol) in 1.5 L of water.

    • Extract the turbid mixture with four 400-mL portions of diethyl ether.

    • Wash the combined organic layers twice with 200 mL of water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

    • To the resulting oil, add 150 mL of hexane and allow to stand overnight to induce crystallization.

    • Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-L-phenylalanine.

Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

This step involves the reduction of the carboxylic acid of N-Boc-L-phenylalanine to a primary alcohol using sodium borohydride.

  • Materials: N-Boc-L-phenylalanine, Methanol, Lithium chloride (LiCl), Sodium borohydride (NaBH₄), 2N Hydrochloric acid (HCl), 2M Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Saturated brine, Anhydrous sodium sulfate, Ethyl acetate, n-Heptane.

  • Procedure:

    • In a suitable flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (e.g., 27.9 g) and lithium chloride (8.5 g) in methanol (500 mL) with stirring.

    • Cool the mixture to below 5 °C in an ice-water bath.

    • Add sodium borohydride (7.5 g) portion-wise to the reaction solution.

    • Allow the reaction mixture to warm to room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.

    • Cool the reaction mixture to below 5 °C and quench by the dropwise addition of water (15 mL), followed by the dropwise addition of 2N HCl to adjust the pH to 2-3.

    • Evaporate the majority of the solvent under reduced pressure.

    • Adjust the pH of the residue to 9 with 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with water (30 mL) and saturated brine (30 mL), then dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Recrystallize the crude product from an ethyl acetate/n-heptane mixture (2:1) to yield pure N-Boc-L-phenylalaninol.

Synthesis_of_Boc_L_phenylalaninol L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe Boc₂O, NaOH, t-BuOH/H₂O Boc_Phe_ol Boc-L-phenylalaninol Boc_Phe->Boc_Phe_ol 1. LiCl, NaBH₄, MeOH 2. Workup SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., Boc-L-phenylalaninol derivative) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat Cycle Final_Cleavage Final Cleavage from Resin (HF) Washing->Final_Cleavage Peptide Peptide Final_Cleavage->Peptide Purified Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.

Chiral Auxiliary in Asymmetric Synthesis

Boc-L-phenylalaninol can be used as a chiral auxiliary to control the stereochemistry of reactions such as aldol additions and alkylations. The chiral backbone of the molecule directs the approach of incoming reagents, leading to the formation of one stereoisomer in preference to the other.

Synthesis of Protease Inhibitors

The phenylalaninol scaffold is a common feature in many protease inhibitors, including those targeting HIV protease. Boc-L-phenylalaninol serves as a key starting material for the synthesis of these complex molecules, where the stereochemistry at the benzylic position is often crucial for biological activity.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling Boc-L-phenylalaninol. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Handle in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

Boc-L-phenylalaninol is a cornerstone of modern asymmetric synthesis, offering a reliable and versatile platform for the introduction of chirality and functionality into complex molecules. Its well-defined physical properties, accessible synthesis, and broad range of applications, particularly in the synthesis of peptidomimetics and protease inhibitors, underscore its importance in drug discovery and development. This technical guide provides the essential information and practical protocols for researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.

References

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Acros Organics. (2009). Safety Data Sheet: BOC-L-Phenylalanine.

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known in the scientific community as N-Boc-L-phenylalaninol, is a pivotal chiral building block in modern organic synthesis. Derived from the natural amino acid L-phenylalanine, this compound elegantly combines a reactive primary alcohol with a temporarily masked amine functionality, facilitated by the acid-labile tert-butoxycarbonyl (Boc) protecting group. This dual functionality, locked in a specific stereochemical configuration, makes it an invaluable intermediate for the construction of complex, stereochemically defined molecules. This guide provides an in-depth examination of its physicochemical properties, a detailed, field-proven synthesis protocol, its strategic application in pharmaceutical development—exemplified by the synthesis of the HIV protease inhibitor Saquinavir—and robust analytical methods for quality control. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile synthetic intermediate.

Physicochemical Properties and Structural Analysis

N-Boc-L-phenylalaninol is a white to off-white crystalline solid. Its structure is defined by three key features: a chiral center derived from L-phenylalanine, a primary hydroxyl group available for synthetic elaboration, and an amine protected by the bulky and electronically influential Boc group. This protecting group is the cornerstone of its utility; it renders the amine nucleophilicity inert under a wide range of conditions (e.g., basic, reductive, organometallic) yet can be removed cleanly under acidic conditions, allowing for sequential and controlled bond formation.[1]

Table 1: Core Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₃[2][3]
Molecular Weight 251.32 g/mol [2]
CAS Number 66605-57-0[2][3]
Appearance White to pale cream crystalline powder[3]
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[3]
Melting Point 92.0-98.0 °C[3]
Optical Rotation [α]²⁰/D -27.0 ± 3.0° (c=1 in methanol)[3]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral laboratory knowledge

Synthesis and Purification Protocol

The most direct and efficient synthesis of N-Boc-L-phenylalaninol involves a two-step process starting from the readily available amino acid L-phenylalanine: 1) Protection of the amino group, and 2) Reduction of the carboxylic acid.

Step 1: N-Boc Protection of L-Phenylalanine

The foundational step is the protection of the amine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, typically under basic conditions to deprotonate the amine and neutralize the resulting carbamic acid.[1]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine [4]

  • Reaction Setup: To a stirred solution of L-phenylalanine (16.5 g, 0.1 mol) in a 1:1 mixture of dioxane/water (120 mL total), add triethylamine (21 mL, 0.15 mol) to create a basic environment.

  • Reagent Addition: To the resulting clear solution, add di-tert-butyl dicarbonate ((Boc)₂O, 22.9 g, 0.105 mol) portion-wise while maintaining the temperature at 20-25 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1), visualizing with a ninhydrin stain, which will detect the free amine of the starting material but not the protected product.

  • Work-up & Extraction: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with 150 mL of water and wash with ethyl ether (2 x 100 mL) to remove unreacted (Boc)₂O.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The N-Boc-L-phenylalanine product will precipitate as a white solid or oil.

  • Final Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid. The product is typically of high purity (>98%) and can be used directly in the next step.

Step 2: Reduction to N-Boc-L-phenylalaninol

The carboxylic acid of N-Boc-L-phenylalanine is reduced to the primary alcohol. Sodium borohydride is an effective and selective reducing agent for this transformation when used in the presence of a Lewis acid co-reagent like lithium chloride, which facilitates the reduction of the carboxylate.

Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol [5]

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve N-Boc-L-phenylalanine methyl ester (prepared via standard esterification, 27.9 g, 0.1 mol) and lithium chloride (8.5 g, 0.2 mol) in anhydrous methanol (500 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice-water bath. Add sodium borohydride (NaBH₄, 7.5 g, 0.2 mol) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material has been completely consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and cautiously add water (15 mL) dropwise to quench the excess NaBH₄. Carefully adjust the pH to ~2-3 with 2N HCl.

  • Work-up & Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Adjust the pH of the residue to ~9 with 2M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, wash with water (1 x 100 mL) and then saturated brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and n-heptane to afford N-Boc-L-phenylalaninol as a pure white, crystalline solid (Typical yield: 94%).[5]

Strategic Application in Drug Development

The value of N-Boc-L-phenylalaninol lies in its role as a chiral synthon. It provides a reliable method for introducing a specific stereocenter into a larger, more complex molecule. The "Protect-React-Deprotect" strategy is fundamental to its application.

The Protect-React-Deprotect Workflow

The diagram below illustrates the strategic workflow. The Boc group acts as a temporary "helmet" for the amine, allowing the chemist to perform reactions on the hydroxyl group (or other parts of the molecule) without interference from the otherwise reactive amine. Once the desired transformations are complete, the Boc group is removed with acid to reveal the amine, ready for the next synthetic step.

G cluster_0 Protect cluster_1 Core Intermediate cluster_2 React & Deprotect A L-Phenylalaninol (Free Amine & Alcohol) B (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (Protected Amine) A->B + (Boc)₂O (Protection) C Advanced Intermediate (New bond at -OH) B->C Reaction at -OH (e.g., Alkylation, Esterification) D Final Target (Free Amine) C->D + Acid (TFA/HCl) (Deprotection)

Sources

An In-depth Technical Guide to the Solubility of Boc-L-phenylalaninol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boc-L-phenylalaninol in Synthetic Chemistry

N-tert-butoxycarbonyl-L-phenylalaninol, commonly referred to as Boc-L-phenylalaninol, is a chiral building block of significant importance in the fields of pharmaceutical and organic synthesis. As a protected amino alcohol derived from the natural amino acid L-phenylalanine, it serves as a versatile intermediate in the stereoselective synthesis of a wide array of complex molecules, including peptide mimics, therapeutic agents, and chiral ligands. The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's stability and modulates its reactivity, allowing for its strategic incorporation into synthetic pathways.[1]

The successful application of Boc-L-phenylalaninol in any synthetic protocol is fundamentally dependent on its solubility characteristics in various organic solvents. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. A comprehensive understanding of its solubility profile is therefore indispensable for researchers, scientists, and drug development professionals seeking to optimize their synthetic methodologies and ensure the efficient and scalable production of target compounds. This guide provides a detailed exploration of the solubility of Boc-L-phenylalaninol, the underlying principles governing its behavior in different solvent systems, and a robust experimental protocol for its quantitative determination.

Understanding the Solubility of Boc-L-phenylalaninol: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (Boc-L-phenylalaninol) and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of Boc-L-phenylalaninol, featuring both polar and non-polar regions, dictates its solubility across a spectrum of organic solvents.

  • Polar Moieties: The presence of a hydroxyl (-OH) group and the carbamate linkage (-NHCOO-) imparts polarity to the molecule, enabling it to participate in hydrogen bonding and dipole-dipole interactions. These interactions are key to its solubility in polar solvents.

  • Non-polar Moieties: The benzyl side chain and the bulky tert-butyl group of the Boc protecting group are non-polar and hydrophobic. These regions interact favorably with non-polar solvents through van der Waals forces.

The balance between these polar and non-polar characteristics results in Boc-L-phenylalaninol being generally insoluble in water, a highly polar protic solvent, but soluble in a range of common organic solvents.[1]

Qualitative and Quantitative Solubility Data

SolventPolarity IndexSolvent TypeQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Water10.2Polar ProticInsoluble[1]Experimentally Determined
Methanol5.1Polar ProticSolubleExperimentally Determined
Ethanol4.3Polar ProticSolubleExperimentally Determined
Isopropanol3.9Polar ProticSolubleExperimentally Determined
Acetone5.1Polar AproticSoluble[2]Experimentally Determined
Ethyl Acetate4.4Polar AproticSoluble[2]Experimentally Determined
Dichloromethane3.1Polar AproticSoluble[2]Experimentally Determined
Chloroform4.1Polar AproticSoluble[2]Experimentally Determined
Tetrahydrofuran (THF)4.0Polar AproticLikely SolubleExperimentally Determined
Toluene2.4Non-polarLikely SolubleExperimentally Determined
Dimethyl Sulfoxide (DMSO)7.2Polar AproticSoluble[2]Experimentally Determined

Factors Influencing the Solubility of Boc-L-phenylalaninol

Several factors can significantly influence the solubility of Boc-L-phenylalaninol in a given organic solvent:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

  • Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that is well-matched to the overall polarity of Boc-L-phenylalaninol will generally be a better solvent.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly enhance the solubility of Boc-L-phenylalaninol, which has both a hydrogen bond donor (-OH, -NH) and acceptor (C=O) sites.

  • Presence of Impurities: The purity of both the Boc-L-phenylalaninol and the solvent can affect solubility. Impurities can sometimes enhance or decrease solubility depending on their nature.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to be aware of the polymorphic form of the Boc-L-phenylalaninol being used.

Experimental Protocol for Determining the Solubility of Boc-L-phenylalaninol

The following detailed protocol describes the widely accepted isothermal shake-flask method for the accurate determination of the solubility of a solid compound in an organic solvent.[3][4][5] This method relies on achieving a thermodynamic equilibrium between the undissolved solid and the saturated solution.

I. Materials and Equipment
  • Boc-L-phenylalaninol (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps and PTFE-lined septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_result Result prep1 Weigh excess Boc-L-phenylalaninol into vials prep2 Add a precise volume of the organic solvent prep1->prep2 Dispense equil1 Seal vials and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) equil1->equil2 Incubate sep1 Allow vials to stand to let solids settle equil2->sep1 sep2 Centrifuge the vials to pellet undissolved solid sep1->sep2 sep3 Carefully withdraw the supernatant sep2->sep3 sep4 Filter the supernatant through a syringe filter (0.22 µm) sep3->sep4 ana2 Analyze standards and the filtered sample by HPLC sep4->ana2 ana1 Prepare a series of standard solutions of known concentrations ana3 Construct a calibration curve ana1->ana3 ana4 Determine the concentration of the sample from the calibration curve ana2->ana4 ana3->ana4 res1 Calculate solubility in g/100mL or mg/mL ana4->res1

Caption: Workflow for the experimental determination of Boc-L-phenylalaninol solubility.

III. Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of Boc-L-phenylalaninol into a vial. The key is to have undissolved solid remaining at the end of the equilibration period to ensure the solution is saturated.

    • Add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 ± 0.5 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine particulate matter that could lead to an overestimation of solubility.

  • Quantitative Analysis by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of Boc-L-phenylalaninol in the same organic solvent at known concentrations.

    • HPLC Analysis: Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is often suitable for this type of compound. The mobile phase and detection wavelength should be optimized for Boc-L-phenylalaninol.

    • Calibration Curve: Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Concentration Determination: Determine the concentration of Boc-L-phenylalaninol in the filtered sample solution by interpolating its peak area on the calibration curve.[6]

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis represents the solubility of Boc-L-phenylalaninol in the chosen solvent at the specified temperature.

    • Express the solubility in the desired units, such as mg/mL or g/100 mL.

Conclusion

A thorough understanding of the solubility of Boc-L-phenylalaninol is paramount for its effective utilization in synthetic organic chemistry and drug development. While qualitative data indicates its solubility in a range of common organic solvents, precise quantitative data is best obtained through rigorous experimental determination. The provided isothermal shake-flask method, coupled with HPLC analysis, offers a reliable and accurate means of quantifying the solubility of this critical chiral building block. By carefully considering the factors that influence solubility and employing robust experimental techniques, researchers can optimize reaction conditions, improve purification efficiency, and ultimately accelerate their research and development endeavors.

References

  • MySkinRecipes. Boc-L-phenylalaninol. (n.d.). Retrieved from [Link]

  • LookChem. Cas 66605-57-0, N-Boc-L-Phenylalaninol. (n.d.). Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. (n.d.). Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Cornerstone Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly referred to as N-Boc-L-phenylalaninol, is a pivotal chiral building block in the landscape of modern medicinal chemistry. Derived from the naturally occurring amino acid L-phenylalanine, this molecule's inherent stereochemistry and versatile functional groups make it an invaluable precursor in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its structure, synthesis, and characterization, with a particular focus on its critical role in the development of HIV protease inhibitors. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending theoretical principles with practical, field-proven insights and methodologies.

Introduction: The Significance of Chirality and the Role of N-Boc-L-phenylalaninol

In the realm of drug design, the three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, a strategy known as chiral pool synthesis, is a cornerstone of modern drug development, ensuring the selective synthesis of the desired stereoisomer.[1][2]

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate emerges from this paradigm as a highly valuable chiral precursor. Its structure incorporates a hydroxyl group, a carbamate-protected amine, and a phenylpropyl backbone, all with a defined stereochemical configuration at the C2 position. The tert-butyloxycarbonyl (Boc) protecting group is of particular importance, offering robust protection of the amine functionality under a wide range of reaction conditions while being readily removable under acidic conditions, a feature that allows for strategic deprotection in multi-step syntheses.

This guide will delve into the practical aspects of working with this essential molecule, from its synthesis and purification to its detailed characterization and application in the synthesis of life-saving therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. The key properties of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate are summarized below.

PropertyValueSource
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[3]
Synonyms N-Boc-L-phenylalaninol, (S)-2-(Boc-amino)-3-phenyl-1-propanol[4]
CAS Number 66605-57-0[3]
Molecular Formula C₁₄H₂₁NO₃[3]
Molecular Weight 251.32 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 94-96 °C[4]
Optical Rotation [α]²⁰/D -27.0 ± 3.0° (c=1 in methanol)[5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water.[6]

Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Step-by-Step Protocol

The most common and efficient route to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate involves the reduction of the corresponding N-Boc protected amino acid, N-Boc-L-phenylalanine. The following protocol is adapted from established and reliable procedures.[6][7]

Rationale Behind the Synthetic Strategy

The synthesis begins with the readily available and enantiomerically pure amino acid, L-phenylalanine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions of the nucleophilic amine in the subsequent reduction step. The carboxylic acid of N-Boc-L-phenylalanine is then typically converted to an ester to facilitate reduction. The final step is the selective reduction of the ester to a primary alcohol, yielding the target molecule. This sequence ensures the retention of the critical stereochemistry at the alpha-carbon.

Experimental Protocol: Reduction of N-Boc-L-phenylalanine Methyl Ester

This protocol details the reduction of the methyl ester of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol.

Materials:

  • N-Boc-L-phenylalanine methyl ester

  • Lithium chloride (LiCl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Heptane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq.) and lithium chloride (2.0 eq.) in methanol.

  • Cooling: Cool the solution to below 5 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (2.0 eq.) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again to below 5 °C in an ice-water bath and carefully add water dropwise to quench the excess sodium borohydride.

  • Acidification: Acidify the mixture to a pH of 2-3 by the dropwise addition of 2N hydrochloric acid.

  • Solvent Removal: Remove the majority of the methanol using a rotary evaporator.

  • Basification and Extraction: Adjust the pH of the remaining aqueous residue to 9 with a 2M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. The crude product can be purified by recrystallization from an ethyl acetate/n-heptane mixture to afford (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate as a white solid.[6]

Structural Elucidation and Characterization

The identity and purity of the synthesized (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.20-7.35 ppm. The protons of the CH₂ group adjacent to the phenyl ring will likely appear as two doublets of doublets around δ 2.80 and 2.95 ppm. The methine proton (CH-N) is expected to be a multiplet around δ 3.80-3.90 ppm. The diastereotopic protons of the CH₂OH group will likely appear as two distinct signals, possibly a doublet of doublets, in the range of δ 3.50-3.70 ppm. The nine protons of the tert-butyl group will give a characteristic singlet at approximately δ 1.40 ppm. The NH proton of the carbamate will appear as a broad singlet, and the OH proton will also be a broad singlet, with their chemical shifts being concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the Boc group is expected around δ 156 ppm. The aromatic carbons will appear in the range of δ 126-138 ppm. The carbon of the tert-butyl group will be a singlet around δ 80 ppm, and the methyl carbons of the tert-butyl group will appear as a singlet around δ 28 ppm. The CH-N carbon is expected around δ 55 ppm, the CH₂-Ph carbon around δ 39 ppm, and the CH₂OH carbon around δ 65 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The C=O stretching of the carbamate group will be observed as a strong absorption band around 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be seen in the 2850-3100 cm⁻¹ region.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The predicted monoisotopic mass is 251.1521 Da.[8] In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 252.1594.[8]

Application in Drug Synthesis: A Key Intermediate for HIV Protease Inhibitors

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a crucial chiral building block in the synthesis of several HIV protease inhibitors, a class of antiretroviral drugs that play a vital role in the management of HIV/AIDS.

The Role in the Synthesis of Atazanavir

Atazanavir is a widely prescribed HIV protease inhibitor.[9] The synthesis of Atazanavir involves the coupling of a complex hydrazine derivative with a chiral epoxide. While various synthetic routes to Atazanavir exist, a key strategy involves the use of a chiral precursor derived from L-phenylalanine.[10][11] Although a direct, one-step utilization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in a published synthesis of Atazanavir is not readily found, this molecule is a logical and direct precursor to the key chiral epoxide intermediate. The hydroxyl group of N-Boc-L-phenylalaninol can be converted to a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the carbamate nitrogen (after deprotonation) to form the corresponding (S)-2-(Boc-amino)-3-phenyl-1-propyloxirane. This epoxide is a key component in building the core structure of Atazanavir.

The following diagram illustrates the conceptual pathway from L-phenylalanine to a key fragment of Atazanavir, highlighting the central role of the N-Boc-L-phenylalaninol intermediate.

G cluster_0 Synthesis Pathway L-Phenylalanine L-Phenylalanine N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine L-Phenylalanine->N-Boc-L-Phenylalanine Boc Protection N-Boc-L-Phenylalaninol (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate N-Boc-L-Phenylalanine->N-Boc-L-Phenylalaninol Reduction Chiral_Epoxide (S)-2-(Boc-amino)-3-phenyl-1-propyloxirane N-Boc-L-Phenylalaninol->Chiral_Epoxide Epoxidation Atazanavir_Fragment Atazanavir Core Structure Chiral_Epoxide->Atazanavir_Fragment Coupling Reaction

Caption: Synthetic pathway from L-Phenylalanine to the Atazanavir core structure.

Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate stands as a testament to the power of chiral pool synthesis in modern drug discovery. Its straightforward preparation from an abundant natural amino acid, coupled with its inherent stereochemical integrity and versatile functional handles, makes it an indispensable tool for medicinal chemists. The ability to reliably introduce a specific stereocenter into a complex molecule is a critical advantage in the development of safer and more effective drugs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like N-Boc-L-phenylalaninol will undoubtedly continue to expand, solidifying its place as a cornerstone of contemporary organic and medicinal chemistry.

References

  • Liu, J.-Q., Qian, C., & Chen, X.-Z. (2010). A Facile Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine. Synthesis, 2010(03), 364-364.
  • Soai, K., Oyamada, H., & Takase, M. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 1948-1951.
  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(40), 6806-6813.
  • Zhejiang Yongning Pharmaceutical Co., Ltd., Ye, T., Lu, X., Liu, Y., Wang, T., & Shu, Z. (2017). Synthesis of N-Boc-L-Phenylalaninol. CN105198829B.
  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75.
  • World Intellectual Property Organization. (2010).
  • Wikipedia contributors. (2023, December 1). Chiral pool. In Wikipedia, The Free Encyclopedia. Retrieved 04:30, January 10, 2026, from [Link]

  • PubChem. (n.d.). N-Boc-DL-phenylalaninol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • LookChem. (n.d.). N-Boc-L-Phenylalaninol. Retrieved January 10, 2026, from [Link]

  • CN103468757A - Biological preparation method of intermediate of atazanavir - Google Patents. (n.d.).
  • tert -Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • EP1930324A1 - Process for the preparation of atazanavir - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

  • Atazanavir-impurities - Pharmaffiliates. (n.d.). Retrieved January 10, 2026, from [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 10, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved January 10, 2026, from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).

Sources

Boc-L-phenylalaninol chemical stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Boc-L-phenylalaninol: A Guide to Chemical Stability and Storage for Pharmaceutical Applications

Introduction: The Critical Role of Chiral Building Blocks

In the landscape of modern drug discovery and development, the stereochemical precision of pharmaceutical intermediates is paramount. Chiral building blocks, such as Boc-L-phenylalaninol, are foundational to the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs).[1][2][3] Boc-L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine, features a tert-butoxycarbonyl (Boc) protecting group on the amine, rendering it an indispensable tool in peptide synthesis and the creation of novel therapeutics.[4][5] The Boc group enhances the molecule's stability and allows for selective reactions, which is critical for constructing molecules with precise three-dimensional architectures.[5][6]

The integrity of this key intermediate is non-negotiable. Degradation not only results in the loss of valuable material but can also introduce impurities that may alter biological activity or complicate downstream purification processes. This guide provides an in-depth analysis of the chemical stability of Boc-L-phenylalaninol, outlining its degradation pathways and establishing rigorous, field-proven protocols for its storage and handling to ensure its purity, reactivity, and reliability in research and manufacturing settings.

Section 1: Core Physicochemical Properties

A comprehensive understanding of a compound's stability begins with its fundamental physicochemical properties. These characteristics dictate its behavior in various solvent systems and its solid-state form.

Caption: Chemical Structure of Boc-L-phenylalaninol.

PropertyValueReference(s)
Chemical Name N-(tert-butoxycarbonyl)-L-phenylalaninol[4][6]
Synonyms (S)-2-(Boc-amino)-3-phenyl-1-propanol, Boc-L-Phe-ol[4][5]
CAS Number 66605-57-0[5][7][8]
Molecular Formula C₁₄H₂₁NO₃[4][7]
Molecular Weight 251.32 g/mol [4][5][6]
Appearance White to pale cream crystalline powder[5][6][7]
Melting Point 92 - 100 °C[4][5][7][8]
Solubility Insoluble in water. Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][9][10]

Section 2: The Chemical Stability Profile: Mechanisms and Influencing Factors

The stability of Boc-L-phenylalaninol is fundamentally governed by the tert-butoxycarbonyl (Boc) protecting group. Its resilience or susceptibility to various chemical environments dictates the compound's shelf-life and handling requirements.

The Role of the Boc Protecting Group

The Boc group is renowned for its robustness under a wide range of conditions, particularly its stability towards most nucleophiles and basic conditions.[11][] This characteristic is the cornerstone of its utility in orthogonal synthesis strategies, where other protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl), can be selectively removed without affecting the Boc-protected amine.[11][13]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal vulnerability of Boc-L-phenylalaninol is the acid-lability of the Boc group.[11][14] Exposure to acidic conditions, even trace amounts, can catalyze the cleavage of the carbamate bond. This is the most common and predictable degradation pathway.

Mechanism: The reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently decomposes into gaseous isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine (L-phenylalaninol) and carbon dioxide.[]

Start Boc-L-phenylalaninol Intermediate Protonated Intermediate Start->Intermediate Acid-catalyzed cleavage Acid H⁺ (e.g., TFA, HCl, or acidic contaminant) Acid->Intermediate Products L-phenylalaninol (free amine) + Isobutylene (gas) + CO₂ (gas) Intermediate->Products Decomposition

Caption: Acid-catalyzed deprotection of Boc-L-phenylalaninol.

This inherent acid sensitivity underscores the critical need to store the compound away from acidic reagents and to ensure that storage containers and handling equipment are free from acidic residues.

Thermal, Oxidative, and Photolytic Sensitivity

Beyond acidolysis, other environmental factors can compromise the integrity of Boc-L-phenylalaninol:

  • Thermal Sensitivity: While stable at ambient and refrigerated temperatures, the Boc group can be removed thermally at elevated temperatures (typically >150 °C).[15][16] This pathway is less common under standard storage but highlights that prolonged exposure to high heat should be avoided to prevent slow degradation.

  • Oxidative Stability: Multiple safety data sheets and supplier notes recommend storing the compound away from strong oxidizing agents.[8] Oxidizers can potentially interact with the phenyl ring or the alcohol moiety, leading to unwanted byproducts.

  • Photostability: To prevent potential light-induced degradation, storage in a dark place is recommended.[9] Amber glass vials or opaque containers should be used to protect the material from light exposure.

  • Hydrolytic Stability: The compound is insoluble in water, which limits aqueous hydrolysis.[6][8] However, the universal recommendation for storage in "dry, sealed" containers suggests that moisture should be avoided.[4][9] Ambient moisture, especially in the presence of acidic or basic impurities on container surfaces, could potentially facilitate slow degradation over time.

Section 3: Best Practices for Storage and Handling

Translating the chemical stability profile into actionable laboratory practice is essential for preserving the quality of Boc-L-phenylalaninol. The following recommendations are based on a synthesis of supplier data and chemical first principles.

Recommended Storage Conditions

For optimal long-term stability and to minimize the risk of degradation, the following conditions are mandated:

ParameterRecommended ConditionRationaleReference(s)
Temperature 2–8 °C (Refrigerated) Minimizes the rate of any potential thermal or hydrolytic degradation. Provides the most conservative and reliable long-term storage.[5][17]
Atmosphere Inert, Dry Atmosphere (e.g., Argon or Nitrogen) Prevents contact with atmospheric moisture and oxygen, mitigating risks of hydrolysis and oxidation.[4][8][9]
Container Tightly sealed, amber glass vial or opaque container Protects from moisture, oxygen, and light. Glass is preferred over plastic to prevent leaching and potential static effects.[8][9][18]
Light Store in the dark Prevents photolytic degradation.[9]
Incompatibilities Store away from strong acids, bases, and oxidizing agents Prevents acid-catalyzed deprotection and oxidative degradation.[8][19]

Note: While some sources indicate room temperature storage is acceptable, refrigerated conditions provide a superior margin of safety for long-term preservation of this high-purity reagent.[4][9]

Handling Workflow

Proper handling is as crucial as proper storage. The following workflow ensures the compound's integrity is maintained during use.

Start Start: Retrieve from 2-8°C Storage Equilibrate Equilibrate container to room temperature before opening Start->Equilibrate Key Step: Prevents water condensation Inert Work in a dry, inert atmosphere (glove box or nitrogen-purged hood) Equilibrate->Inert Weigh Dispense required amount using clean, dry utensils Inert->Weigh Seal Immediately and tightly reseal the primary container Weigh->Seal End Proceed with experiment Weigh->End Purge Backfill container headspace with inert gas (e.g., Argon) Seal->Purge Preserves a dry, inert atmosphere Return Return promptly to 2-8°C storage Purge->Return

Caption: Recommended handling workflow for Boc-L-phenylalaninol.

Section 4: A Framework for Experimental Stability Assessment

For GMP environments or long-term research projects, verifying the stability of a specific lot of Boc-L-phenylalaninol may be necessary. A forced degradation study is a powerful tool to identify potential degradants and establish a stability-indicating analytical method.[20]

Objective

To intentionally degrade Boc-L-phenylalaninol under controlled stress conditions (acid, base, oxidation, heat, light) and to develop an HPLC method capable of separating the intact compound from all major degradation products.

Methodology: A Representative Forced Degradation Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Boc-L-phenylalaninol in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a small amount of solid Boc-L-phenylalaninol in a vial and heat in an oven at 100°C for 48 hours. Cool, then dissolve in the solvent to 1 mg/mL.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis (Stability-Indicating HPLC Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Analyze the chromatograms from all stressed samples alongside an unstressed control.

    • The method is considered "stability-indicating" if the peak for Boc-L-phenylalaninol is well-resolved from all degradant peaks (Resolution > 2).

    • Calculate the percentage degradation in each condition and identify the conditions under which the compound is most labile (expected to be acidic conditions).

Conclusion

Boc-L-phenylalaninol is a robust and highly valuable chiral building block, with its stability profile dominated by the acid-labile nature of the Boc protecting group. Its integrity is best preserved by strict adherence to recommended storage and handling protocols. By maintaining a cool (2–8 °C), dark, and dry environment, free from acidic contaminants and strong oxidizing agents, researchers and drug development professionals can ensure the compound's purity and reactivity. Implementing these scientifically grounded practices is a critical step in guaranteeing the reproducibility of synthetic procedures and the ultimate quality of the resulting pharmaceutical innovations.

References

  • Boc-L-phenylalaninol . MySkinRecipes.

  • N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals . thermofisher.com.

  • N-Boc-L-Phenylalaninol CAS#: 66605-57-0 . ChemicalBook.

  • BOC-L-4-BR-PHENYLALANINOL SDS, 854760-84-2 Safety Data Sheets . ECHEMI.

  • Boc-L-phenylalaninol . Chem-Impex.

  • N-Boc-L-Phenylalaninol | 66605-57-0 . ChemicalBook.

  • Boc-L-phenylalanine . Chem-Impex.

  • N-Boc-L-phenylalaninol, 99% . Fisher Scientific.

  • Cas 66605-57-0,N-Boc-L-Phenylalaninol . lookchem.

  • Boc-Phe-OH ≥ 99.0 T 13734-34-4 . Sigma-Aldrich.

  • SAFETY DATA SHEET: BOC-L-Phenylalanine . Fisher Scientific.

  • Safety Data Sheet: Boc-L-Phenylalanine . Carl ROTH.

  • MSDS - Safety Data Sheet . AAPPTec.

  • N-Boc-L-phenylalaninol | 66605-57-0 . Biosynth.

  • How Chiral Building Blocks Drive Advances in Drug Discovery . AiFChem.

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development . AiFChem.

  • Synthesis of chiral building blocks for use in drug discovery . PubMed.

  • Boc-Protected Amino Groups . Organic Chemistry Portal.

  • Alcohol Speed up Boc Protection of Primary Amines . WuXi Biology.

  • Chiral Building Blocks . Buchler GmbH.

  • Chiral Building Blocks Selection . Enamine.

  • Development of forced degradation and stability indicating studies of drugs—A review . NIH.

  • Amino Acid Protection & Deprotection Services . BOC Sciences.

  • Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative . Chemical Communications (RSC Publishing).

  • Dual protection of amino functions involving Boc . RSC Publishing.

  • Amino Protecting Groups Stability . Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . ResearchGate.

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides . ResearchGate.

  • Boc Protected Compounds . Hebei Boze Chemical Co., Ltd.

  • Pathways of Amino Acid Degradation . Biology LibreTexts.

  • L-phenylalanine degradation IV (mammalian, via side chain) | Pathway . PubChem.

  • BOC-amino acids (tert-butyloxycarbonyl-protected) . BOC Sciences Amino Acid.

Sources

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known as N-Boc-L-phenylalaninol, is a chiral building block of significant importance in the pharmaceutical industry. Its protected amine and primary alcohol functionalities make it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including protease inhibitors and peptidomimetics.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for N-Boc-L-phenylalaninol, with a detailed, field-proven experimental protocol for its efficient and stereospecific preparation. The discussion is grounded in mechanistic principles, explaining the rationale behind the selection of reagents and reaction conditions to ensure both high yield and enantiomeric purity.

Introduction: The Strategic Importance of N-Boc-L-phenylalaninol

The synthesis of complex, stereochemically defined molecules is a cornerstone of modern drug development. Chiral amino alcohols, derived from natural amino acids, are particularly valuable synthons. L-phenylalaninol, the reduction product of the essential amino acid L-phenylalanine, provides a key C3 chiral scaffold.[2] However, the presence of a primary amine necessitates the use of a protecting group to prevent unwanted side reactions in subsequent synthetic steps.

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[][4] The resulting N-Boc-L-phenylalaninol is therefore a stable, crystalline solid that serves as a crucial intermediate in the synthesis of numerous biochemically active compounds.[5][6] Its applications range from the preparation of amphetamine derivatives for research purposes to its incorporation into complex therapeutic agents.[7]

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic pathways dominate the preparation of N-Boc-L-phenylalaninol, both originating from L-phenylalanine. The choice between these routes depends on factors such as reagent availability, scalability, and control over potential side reactions.

Route A: Protection Followed by Reduction

This is the most common and often preferred strategy. It involves the initial protection of the amino group of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-phenylalanine. This intermediate is then subjected to a selective reduction of the carboxylic acid to the primary alcohol.

Route B: Reduction Followed by Protection

This alternative approach begins with the reduction of L-phenylalanine to L-phenylalaninol, followed by the protection of the resulting primary amine with Boc₂O.

Rationale for the Preferred Strategy (Route A)

Route A is generally favored for several key reasons:

  • Minimization of Side Reactions: Protecting the amino group first prevents its potential interference during the reduction step. Free amino groups can react with some reducing agents or their intermediates.

  • Improved Solubility: N-Boc-L-phenylalanine often exhibits better solubility in organic solvents commonly used for reductions compared to the zwitterionic L-phenylalanine, leading to more homogeneous reaction conditions.

  • Stereochemical Integrity: The activation of the carboxylic acid for reduction in the presence of a free amine (as in Route B) can sometimes pose a higher risk of racemization at the α-carbon, although modern methods have largely mitigated this issue.[8] The amide coupling step, which is analogous to activating the carboxyl group, is known to be a potential source of racemization.[8]

The remainder of this guide will focus on a detailed, validated protocol for the superior Route A .

Synthesis Workflow: From L-Phenylalanine to N-Boc-L-phenylalaninol

The following diagram illustrates the two-step synthetic sequence of the preferred route.

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Carboxylic Acid Reduction L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe Boc₂O, Base (e.g., NaOH, NaHCO₃) Aqueous/Organic Solvent Boc_Phe_ol (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) Boc_Phe->Boc_Phe_ol NaBH₄, LiCl Methanol 0°C to RT

Caption: Synthetic workflow for N-Boc-L-phenylalaninol via Route A.

Detailed Experimental Protocol (Route A)

This section provides a robust, step-by-step methodology for the synthesis of N-Boc-L-phenylalaninol, combining established and validated procedures.

Step 1: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe)

This protocol is adapted from a well-established and safe procedure using di-tert-butyl dicarbonate, which is a significant improvement over older, hazardous reagents like tert-butyl azidoformate.[9]

  • Reagents and Materials:

    • L-Phenylalanine: 165.2 g (1.0 mol)

    • Di-tert-butyl dicarbonate (Boc₂O): 223 g (1.0 mol)

    • Sodium Hydroxide (NaOH): 40.0 g (1.0 mol)

    • tert-Butyl alcohol: 750 mL

    • Water: 1.0 L

    • Potassium hydrogen sulfate (KHSO₄): 224 g (1.65 mol)

    • Ethyl ether (or Ethyl acetate): ~1.6 L for extraction

    • Pentane: For washing

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a 3-L flask equipped with a mechanical stirrer, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 1.0 L of water.

    • Add 165.2 g (1.0 mol) of L-phenylalanine to the stirred solution at ambient temperature, followed by 750 mL of tert-butyl alcohol. Stir until a clear solution is obtained.[9]

    • To the vigorously stirred solution, add 223 g (1.0 mol) of di-tert-butyl dicarbonate dropwise over approximately 1 hour. A white precipitate may form during the addition. An exothermic reaction will cause the temperature to rise to 30–35°C.

    • Continue stirring the reaction mixture overnight at room temperature to ensure completion. The final pH should be between 7.5 and 8.5.

    • Work-up: a. Extract the reaction mixture twice with 250 mL portions of pentane to remove any unreacted Boc₂O and tert-butanol. b. Combine the aqueous layers and cool in an ice bath. Acidify the solution to a pH of 1–1.5 by the slow, careful addition of a solution of 224 g of potassium hydrogen sulfate in 1.5 L of water. Copious evolution of CO₂ will occur. c. Extract the resulting turbid mixture with four 400-mL portions of ethyl ether. d. Combine the organic extracts, wash twice with 200 mL of water, and dry over anhydrous sodium sulfate. e. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator (bath temperature ≤ 30°C).

    • Purification: a. The resulting oil is treated with hexane to induce crystallization. The product is collected by filtration, washed with cold pentane, and dried under vacuum. b. Typical yields range from 78–87%.[9]

Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

This procedure utilizes sodium borohydride activated by lithium chloride, a safer and more selective system than lithium aluminum hydride (LiAlH₄) for reducing carboxylic acids (via an in-situ generated active ester or mixed anhydride).[1][10]

  • Reagents and Materials:

    • N-Boc-L-phenylalanine (from Step 1): 27.9 g (approx. 0.105 mol)

    • Lithium chloride (LiCl): 8.5 g (0.20 mol)

    • Sodium borohydride (NaBH₄): 7.5 g (0.20 mol)

    • Methanol: 500 mL

    • Dichloromethane (DCM): For extraction

    • 2N Hydrochloric acid (HCl)

    • 2M Sodium hydroxide (NaOH)

    • Ethyl acetate and n-heptane for recrystallization

  • Procedure:

    • To a flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-phenylalanine (27.9 g) and lithium chloride (8.5 g) to 500 mL of methanol. Stir until all solids are dissolved.[10]

    • Cool the solution to below 5°C in an ice-water bath.

    • Add sodium borohydride (7.5 g) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[10]

    • Work-up: a. Cool the reaction mixture back down to below 5°C in an ice-water bath. b. Quench the reaction by slowly adding 15 mL of water dropwise. c. Carefully adjust the pH to 2–3 by the dropwise addition of 2N HCl. d. Remove the majority of the methanol under reduced pressure. e. Adjust the pH of the remaining aqueous residue to 9 with 2M NaOH solution.[10] f. Extract the aqueous layer with dichloromethane (3 x 100 mL). g. Combine the organic layers, wash with water (1 x 100 mL) and then with saturated brine (1 x 100 mL). Dry over anhydrous sodium sulfate.

    • Purification: a. Filter and concentrate the organic solution under reduced pressure to obtain a crude oil. b. Recrystallize the crude product from a mixture of ethyl acetate and n-heptane to yield N-Boc-L-phenylalaninol as a white crystalline solid. c. A typical reported yield for this step is 94%.[10]

Product Characterization and Validation

Proper characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

ParameterTypical ValueSource
Appearance White to light yellow crystalline powder[5]
Molecular Formula C₁₄H₂₁NO₃[11]
Molecular Weight 251.32 g/mol [11]
Melting Point 94-96 °C[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Insoluble in water.[6]
Optical Rotation [α]²⁰/D ≈ -27° (c=1 in methanol)[12]

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add cautiously to protic solvents.

  • Lithium chloride (LiCl): Hygroscopic and irritant.

  • Solvents (Methanol, Dichloromethane, Ether): Flammable and/or toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a fume hood.

Conclusion

The synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a well-established and critical process for the pharmaceutical industry. The presented two-step method, commencing with the Boc protection of L-phenylalanine followed by a lithium chloride-mediated sodium borohydride reduction, represents a safe, efficient, and high-yielding strategy. This approach avoids the use of highly reactive and hazardous reagents like LiAlH₄ while ensuring the preservation of stereochemical integrity. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can reliably produce this key chiral building block for the advancement of new therapeutic agents.

References

  • phenylalaninol, (S)-. PubChem, National Institutes of Health. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. ACS Publications. [Link]

  • Boc-L-phenylalaninol. MySkinRecipes. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Synthesis method of N-Boc-L-phenylalaninol.
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • N-Boc-L-Phenylalaninol. LookChem. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]

  • NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. The Organic Chemistry Tutor (YouTube). [Link]

  • Process for the reduction of amino acids and the derivatives thereof.
  • Alcohols by borohydride reduction of.
  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC, National Institutes of Health. [Link]

  • Lithium borohydride. Wikipedia. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

  • The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. ResearchGate. [Link]

  • Crystallization method of Boc-amino acid.
  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Dual protection of amino functions involving Boc. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate. Pharmaffiliates. [Link]

  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem, National Institutes of Health. [Link]

  • tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)carbamate. PubChem, National Institutes of Health. [Link]

Sources

Boc-L-phenylalaninol synthesis from L-phenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-L-phenylalaninol from L-phenylalanine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-tert-butoxycarbonyl-L-phenylalaninol (Boc-L-phenylalaninol) starting from the readily available amino acid, L-phenylalanine. Boc-L-phenylalaninol is a pivotal chiral building block in modern medicinal chemistry, extensively used in the synthesis of protease inhibitors, peptidomimetics, and other active pharmaceutical ingredients (APIs).[1][2] The synthetic strategy detailed herein is a robust two-step process: 1) The protection of the primary amine of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O), and 2) The chemoselective reduction of the resulting N-Boc-L-phenylalanine's carboxylic acid to a primary alcohol via a mixed anhydride intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and experimental rationale to ensure reproducible, high-yield, and high-purity outcomes.

Introduction: The Strategic Importance of Boc-L-phenylalaninol

Boc-L-phenylalaninol (MW: 251.32 g/mol , CAS: 66605-57-0) is a versatile amino alcohol derivative.[1][2] Its structure incorporates two key features that make it invaluable in organic synthesis:

  • The Chiral Center: Derived from natural L-phenylalanine, it provides a stereochemically defined scaffold, which is critical for the stereospecific synthesis of drug candidates where enantiomeric purity dictates biological activity and safety.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule.[3] Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it an almost ideal protecting group in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.[4][5]

Consequently, Boc-L-phenylalaninol is a preferred starting material in the development of complex, biologically active molecules, driving innovation in both academic research and the pharmaceutical industry.[1] The following guide delineates a reliable pathway to its synthesis on a laboratory scale.

Synthetic Scheme Overview

The conversion of L-phenylalanine to Boc-L-phenylalaninol is efficiently achieved in two sequential, high-yielding steps. The overall workflow is designed to first protect the reactive amino group and then selectively reduce the carboxylic acid, preserving the stereochemical integrity of the chiral center.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe (Boc)₂O, Base aq. t-BuOH or Dioxane Mixed_Anhydride Mixed Carboxylic-Carbonic Anhydride Intermediate Boc_Phe->Mixed_Anhydride 1. ClCO₂R', NMM THF, -15°C Boc_Phe_ol Boc-L-phenylalaninol Mixed_Anhydride->Boc_Phe_ol 2. NaBH₄, MeOH 0°C to RT

Diagram 1: Overall synthetic workflow from L-phenylalanine to Boc-L-phenylalaninol.

Part I: Synthesis of N-Boc-L-phenylalanine

Principle & Mechanistic Insight

The first step involves the N-tert-butoxycarbonylation of L-phenylalanine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the electrophilic source of the Boc group. The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom of L-phenylalanine onto one of the carbonyl carbons of Boc₂O. A mild base, such as sodium hydroxide or sodium bicarbonate, is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid. The reaction is typically performed in a mixed solvent system like tert-butyl alcohol/water or dioxane/water to ensure the solubility of both the amino acid and the Boc anhydride.[6]

Diagram 2: Simplified mechanism for Boc protection of L-phenylalanine.

Quantitative Data: Reagent Summary
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
L-Phenylalanine165.191.01.0165.2 g
Sodium Hydroxide40.001.11.144.0 g
Di-tert-butyl dicarbonate218.251.01.0218.3 g (or 223 g)
tert-Butyl Alcohol---750 mL
Water---1.1 L
Potassium Hydrogen Sulfate136.171.651.65224 g

Note: This table is based on the large-scale procedure published in Organic Syntheses, which serves as a reliable reference for this transformation.[6]

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[6]

  • Dissolution: In a 4-L multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (44 g, 1.1 mol) in water (1.1 L). Add L-phenylalanine (165.2 g, 1.0 mol) and stir until a clear solution is obtained. Add tert-butyl alcohol (750 mL).

  • Addition of Boc Anhydride: To the vigorously stirred, clear solution, add di-tert-butyl dicarbonate (223 g, 1.0 mol) dropwise over 1 hour. A white precipitate may form. An exothermic reaction will cause the temperature to rise to 30-35°C.

  • Reaction: Stir the mixture overnight at room temperature to ensure the reaction goes to completion. The final pH of the clear solution should be between 7.5 and 8.5.

  • Work-up (Aqueous Wash): Transfer the reaction mixture to a separatory funnel and extract twice with pentane or hexane (250 mL portions) to remove unreacted Boc₂O and t-butanol byproducts.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify to pH 1-2 by slowly adding a pre-made solution of potassium hydrogen sulfate (224 g) in water (1.5 L). This step must be done slowly due to vigorous CO₂ evolution. The product, N-Boc-L-phenylalanine, will precipitate as a white solid or oil.

  • Extraction: Extract the acidified mixture with four 400-mL portions of ethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash twice with water (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator (bath temperature < 30°C).

  • Crystallization: The resulting oil is treated with hexane to induce crystallization. The solid product is collected by filtration, washed with cold hexane, and dried under vacuum. A typical yield is 78-87%.[6]

Part II: Reduction to N-Boc-L-phenylalaninol

Principle & Mechanistic Insight

Direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is generally ineffective due to the low electrophilicity of the carboxylate anion formed under basic/neutral conditions.[7] To overcome this, the carboxylic acid must first be activated. The mixed anhydride method is a highly effective strategy for this activation.[8][9]

  • Activation: N-Boc-L-phenylalanine is treated with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a non-nucleophilic tertiary amine base like N-methylmorpholine (NMM) at low temperatures (-15°C to 0°C). This forms a highly reactive mixed carboxylic-carbonic anhydride intermediate. The low temperature is crucial to prevent side reactions and racemization.

  • Reduction: This activated intermediate is then reduced in situ by the addition of sodium borohydride. The hydride (H⁻) from NaBH₄ readily attacks the electrophilic carbonyl carbon of the original acid moiety, leading to a tetrahedral intermediate which then collapses to form the corresponding alcohol after an aqueous workup.[10][11] This method is chemoselective, as NaBH₄ will not reduce other less reactive functional groups that might be present in more complex substrates.[9]

Quantitative Data: Reagent Summary
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount (Example)
N-Boc-L-phenylalanine265.310.11.026.5 g
N-Methylmorpholine (NMM)101.150.11.011.0 mL
Isobutyl Chloroformate136.580.11.013.0 mL
Sodium Borohydride (NaBH₄)37.830.22.07.6 g
Tetrahydrofuran (THF), anhydrous---500 mL
Methanol (MeOH)---100 mL
Experimental Protocol

Safety First: This procedure involves pyrophoric and water-reactive reagents. It must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add N-Boc-L-phenylalanine (26.5 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Formation of Mixed Anhydride: Cool the solution to -15°C using an acetone/dry ice bath. Add N-methylmorpholine (11.0 mL, 0.1 mol) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (13.0 mL, 0.1 mol) while maintaining the internal temperature at -15°C. A precipitate of NMM·HCl will form. Stir the resulting slurry for 30 minutes at -15°C.

  • Reduction: In a separate flask, carefully add sodium borohydride (7.6 g, 0.2 mol) to methanol (100 mL) at 0°C (use an ice-water bath). Caution: Hydrogen gas evolution. Once the initial effervescence subsides, add this NaBH₄ solution dropwise to the mixed anhydride slurry, ensuring the internal temperature does not rise above 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of 1 M HCl (approx. 50 mL) until gas evolution ceases and the pH is acidic (~2-3).

  • Work-up and Extraction: Remove the bulk of the THF and methanol via rotary evaporation. Add water (200 mL) to the residue and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Recrystallization: The crude product can be purified by recrystallization from an ethyl acetate/hexane or dichloromethane/heptane solvent system to yield N-Boc-L-phenylalaninol as a white crystalline solid (m.p. 93-100°C).[1] A typical yield is 85-95%.[12]

Safety and Reagent Handling

  • Sodium Borohydride (NaBH₄): A water-reactive solid.[13] Contact with water, acids, or alcohols releases flammable hydrogen gas, which can ignite spontaneously.[13][14] It is also toxic if ingested or absorbed through the skin.[13][15]

    • Handling: Always handle in a well-ventilated fume hood, away from water and ignition sources. Wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[13][16] Store in a tightly sealed container in a desiccator.[16]

    • Quenching/Disposal: Small residual amounts can be quenched carefully by slow addition to a large volume of cold water or a dilute acid solution in a fume hood. Dispose of waste according to institutional guidelines.[15]

  • Alkyl Chloroformates (e.g., Isobutyl Chloroformate): These are lachrymatory, corrosive, and moisture-sensitive liquids. They should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (THF): Tetrahydrofuran can form explosive peroxides upon storage. Always use freshly distilled THF or purchase inhibitor-free anhydrous solvent and use it promptly.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing high-purity Boc-L-phenylalaninol from L-phenylalanine. The Boc-protection step is a standard, robust procedure, while the mixed anhydride reduction offers a safe and chemoselective alternative to more hazardous reducing agents like lithium aluminum hydride (LiAlH₄). By understanding the causality behind each experimental choice—from the selection of the protecting group to the activation method for reduction—researchers can confidently execute this synthesis, yielding a critical chiral intermediate essential for advancing drug discovery and development programs.

References

  • Current time information in Bocas del Toro, PA. Google.
  • Boc-L-phenylalaninol. Chem-Impex. Retrieved January 10, 2026, from [Link]

  • Boc-L-phenylalaninol. MySkinRecipes. Retrieved January 10, 2026, from [Link]

  • Boc-L-phenylalanine. Chem-Impex. Retrieved January 10, 2026, from [Link]

  • N-tert-Butoxycarbonyl-l-phenylalanine. Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. Google Patents.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Synthesis of Boc-phenylalanine. PrepChem.com. Retrieved January 10, 2026, from [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. ACS Publications. Retrieved January 10, 2026, from [Link]

  • When anhydride is reacted with NaBH4 does it produce 1 or 2 primary alcohols? Study.com. Retrieved January 10, 2026, from [Link]

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science. Retrieved January 10, 2026, from [Link]

  • Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. Retrieved January 10, 2026, from [Link]

  • SAFETY DATA SHEET - Sodium borohydride. Eurofins US. Retrieved January 10, 2026, from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Boc-L-Phenylalanine. Carl ROTH. Retrieved January 10, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Toxic Powders SOP Template. Duke University. Retrieved January 10, 2026, from [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. SCIRP. Retrieved January 10, 2026, from [Link]

  • SAFETY DATA SHEET - Sodium borohydride. Agilent. Retrieved January 10, 2026, from [Link]

  • Sodium Borohydride SOP. The Ohio State University. Retrieved January 10, 2026, from [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. Retrieved January 10, 2026, from [Link]

  • Phenylalanine reduction to phenylalaninol. Reddit. Retrieved January 10, 2026, from [Link]

  • Recrystallization solvent for boc-L-Phenylalanine. Reddit. Retrieved January 10, 2026, from [Link]

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives. ResearchGate. Retrieved January 10, 2026, from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Retrieved January 10, 2026, from [Link]

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Trade Science Inc. Retrieved January 10, 2026, from [Link]

Sources

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Comprehensive Technical Guide to its Synthesis and Application as a Chiral Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in Pharmaceutical Synthesis

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known in the scientific community as N-Boc-L-phenylalaninol, is a pivotal chiral building block in the landscape of modern pharmaceutical development.[1] Its structural architecture, featuring a protected amine and a primary alcohol on a chiral backbone derived from the natural amino acid L-phenylalanine, makes it an invaluable starting material for the asymmetric synthesis of a multitude of complex, biologically active molecules.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[3]

This technical guide provides an in-depth exploration of the primary synthetic routes to N-Boc-L-phenylalaninol, with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, it will delve into its critical role as a starting material in the synthesis of high-profile pharmaceuticals, particularly in the development of HIV protease inhibitors such as Amprenavir and Darunavir.[4][5] This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis and application of this essential chiral intermediate.

Synthetic Pathways to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Comparative Analysis

The synthesis of N-Boc-L-phenylalaninol predominantly commences from the readily available and optically pure amino acid, L-phenylalanine. The strategic challenge lies in the selective reduction of the carboxylic acid moiety without compromising the stereochemical integrity of the chiral center. Two principal synthetic strategies have emerged as the most efficient and scalable, each with its own set of advantages and considerations.

Strategy 1: Direct Reduction of N-Boc-L-phenylalanine

This is the most straightforward and widely adopted approach, involving two key steps: the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the direct reduction of the carboxylic acid to the corresponding alcohol.

Logical Workflow for Strategy 1

A L-Phenylalanine B N-Boc-L-phenylalanine A->B Boc Anhydride (Boc₂O), Base (e.g., NaOH, NaHCO₃) C (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) B->C Reducing Agent (e.g., NaBH₄/LiCl, BH₃·THF)

Caption: Synthetic pathway from L-Phenylalanine via N-Boc-L-phenylalanine.

The initial Boc-protection of L-phenylalanine is a robust and high-yielding reaction, typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or sodium bicarbonate.[6] The subsequent reduction of the carboxylic acid in N-Boc-L-phenylalanine is the critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, they often require stringent anhydrous conditions and can present challenges on a larger scale. A milder and highly effective alternative involves the use of sodium borohydride in combination with a Lewis acid, such as lithium chloride, in an alcoholic solvent like methanol.[7] This system is known to generate a more reactive borohydride species in situ, capable of reducing the carboxylic acid to the primary alcohol with excellent chemoselectivity and high yield.

Strategy 2: Esterification, Reduction, and Subsequent N-Boc Protection

An alternative synthetic route involves the initial esterification of L-phenylalanine, followed by reduction of the ester to the alcohol, and concluding with the protection of the amino group.

Logical Workflow for Strategy 2

A L-Phenylalanine B L-Phenylalanine Ester (e.g., Methyl or Ethyl ester) A->B Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., SOCl₂, H₂SO₄) C L-Phenylalaninol B->C Reducing Agent (e.g., NaBH₄, LiAlH₄) D (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) C->D Boc Anhydride (Boc₂O), Base

Caption: Alternative synthetic route via esterification and reduction.

This pathway, while involving an additional step, can be advantageous in certain contexts. The esterification of L-phenylalanine is typically a high-yielding process. The resulting amino ester is then reduced to L-phenylalaninol. The final step is the N-Boc protection of L-phenylalaninol. While this route is viable, the direct reduction of N-Boc-L-phenylalanine is often preferred for its operational simplicity and high overall efficiency.

Comparative Summary of Synthetic Strategies
FeatureStrategy 1: Direct Reduction of N-Boc-L-phenylalanineStrategy 2: Esterification, Reduction, and N-Boc Protection
Starting Material L-PhenylalanineL-Phenylalanine
Key Intermediates N-Boc-L-phenylalanineL-Phenylalanine Ester, L-Phenylalaninol
Number of Steps 23
Typical Overall Yield High (often >85%)Moderate to High
Key Reagents Boc₂O, Base, NaBH₄/LiCl or BH₃·THFAlcohol, Acid, Reducing Agent, Boc₂O
Advantages More convergent, fewer steps, generally higher overall yield.May be suitable for specific process considerations.
Disadvantages Requires careful control of the reduction step.Longer synthetic sequence.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate via Direct Reduction of N-Boc-L-phenylalanine

This protocol is adapted from established procedures and offers a reliable and high-yielding synthesis.[7]

Step 1a: Synthesis of N-Boc-L-phenylalanine

  • To a stirred solution of L-phenylalanine (16.5 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium bicarbonate (16.8 g, 200 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

  • Dilute the aqueous residue with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M aqueous solution of citric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-L-phenylalanine as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 1b: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

  • To a stirred suspension of N-Boc-L-phenylalanine (26.5 g, 100 mmol) and lithium chloride (8.5 g, 200 mmol) in methanol (500 mL) under a nitrogen atmosphere, cool the mixture to 0-5 °C in an ice-water bath.[7]

  • Add sodium borohydride (7.6 g, 200 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench the reaction by the dropwise addition of water (15 mL), followed by 2 M hydrochloric acid until the pH is between 2 and 3.[7]

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.[7]

  • Adjust the pH of the residue to 9 with a 2 M sodium hydroxide solution.[7]

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).[7]

  • Combine the organic layers, wash with water (50 mL) and saturated brine (50 mL), and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the filtrate under reduced pressure to yield a crude oil.[7]

  • Recrystallize the crude product from a mixture of ethyl acetate and n-heptane to afford (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate as a white crystalline solid (Typical yield: 90-95%).[7]

Application in Pharmaceutical Synthesis: A Case Study of a Darunavir Precursor

N-Boc-L-phenylalaninol is a cornerstone in the synthesis of numerous HIV protease inhibitors. For instance, it serves as a precursor to the chiral epoxide intermediate, (S)-tert-butyl (1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, which is a key component in the synthesis of Darunavir.[8]

Synthetic Transformation to a Darunavir Intermediate

A (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (N-Boc-L-phenylalaninol) B Corresponding Tosylate or Mesylate A->B TsCl or MsCl, Pyridine or Et₃N C (S)-tert-butyl (1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (Chiral Epoxide Intermediate) B->C Base (e.g., K₂CO₃, NaOMe)

Caption: Conversion of N-Boc-L-phenylalaninol to a key chiral epoxide for Darunavir synthesis.

The primary alcohol of N-Boc-L-phenylalaninol can be readily converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis (an SN2 reaction), leading to the formation of the desired chiral epoxide with high stereochemical fidelity. This epoxide is then subjected to a nucleophilic ring-opening reaction with a suitable amine, a critical step in constructing the core of the Darunavir molecule.[8]

Quality Control: Chiral Purity Analysis

Given the critical importance of stereochemistry in the biological activity of pharmaceuticals, ensuring the enantiomeric purity of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the industry-standard method for this analysis.[2][9]

Typical Chiral HPLC Method Parameters
ParameterDescription
Column Chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK® series)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Controlled, often at ambient or slightly elevated temperatures

The method should be validated to demonstrate its ability to separate the (S)-enantiomer from its (R)-enantiomer and to accurately quantify the enantiomeric excess (% ee).

Conclusion

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a synthetically accessible and highly versatile chiral starting material that plays a crucial role in the development of life-saving medicines. The direct reduction of N-Boc-L-phenylalanine represents a robust and efficient pathway for its large-scale production. A thorough understanding of its synthesis, coupled with stringent quality control of its chiral purity, is essential for its successful application in the synthesis of complex and stereochemically defined active pharmaceutical ingredients. The continued importance of this building block in drug discovery and development underscores the enduring value of chiral amino alcohols in medicinal chemistry.

References

  • Current time information in Bocas del Toro, PA. Google Search. Accessed January 10, 2026.
  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google P
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal - Organic Syntheses. Accessed January 10, 2026. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Accessed January 10, 2026. [Link]

  • Reductions of Aromatic Amino Acids and Derivatives - ACS Publications. Accessed January 10, 2026. [Link]

  • Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane - ResearchGate. Accessed January 10, 2026. [Link]

  • Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed. Accessed January 10, 2026. [Link]

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - NIH. Accessed January 10, 2026. [Link]

  • Synthesis and biological evaluation of novel amprenavir-based P1-substituted bi-aryl derivatives as ultra-potent HIV-1 protease inhibitors - PubMed. Accessed January 10, 2026. [Link]

  • Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. Adding to a solution of NaBH4 and the amino acid. : r/chemistry - Reddit. Accessed January 10, 2026. [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - NIH. Accessed January 10, 2026. [Link]

  • Scholars Research Library - Der Pharma Chemica. Accessed January 10, 2026. [Link]

  • Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives - NIH. Accessed January 10, 2026. [Link]

  • Synthesis and biological evaluation of novel amprenavir-based P1-substituted bi-aryl derivatives as ultra-potent HIV-1 protease inhibitors. | Semantic Scholar. Accessed January 10, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC - NIH. Accessed January 10, 2026. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. Accessed January 10, 2026. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. Accessed January 10, 2026. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Accessed January 10, 2026. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC - NIH. Accessed January 10, 2026. [Link]

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate | Polleuxlab. Accessed January 10, 2026. [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - PubChem. Accessed January 10, 2026. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Accessed January 10, 2026. [Link]

Sources

An In-depth Technical Guide to Boc-L-phenylalaninol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butoxycarbonyl-L-phenylalaninol, commonly referred to as Boc-L-phenylalaninol, is a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. Derived from the natural amino acid L-phenylalanine, its unique structural features—a sterically hindered yet labile Boc-protecting group and a primary alcohol—provide a versatile scaffold for constructing complex, stereochemically defined molecules. This guide offers an in-depth exploration of the synthesis, properties, and strategic applications of Boc-L-phenylalaninol and its derivatives, with a focus on their role in the development of novel therapeutic agents, including protease inhibitors and chiral auxiliaries. Detailed experimental protocols, mechanistic insights, and data-driven analyses are provided to empower researchers and drug development professionals in leveraging this critical synthetic intermediate.

Introduction: The Strategic Importance of Boc-L-phenylalaninol

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a molecule is often critical to its biological activity and safety profile.[1][] Boc-L-phenylalaninol (Figure 1) emerges as a highly valuable starting material, belonging to the "chiral pool"—a collection of readily available, inexpensive, and enantiopure compounds derived from natural sources.

Its strategic importance is rooted in several key attributes:

  • Defined Stereochemistry: The inherent (S)-configuration at the α-carbon, inherited from L-phenylalanine, serves as a powerful tool for transferring chirality into target molecules during asymmetric synthesis.

  • Orthogonal Functionality: The molecule possesses two distinct functional groups: a primary alcohol (-CH₂OH) and a Boc-protected amine (-NHBoc). The tert-butoxycarbonyl (Boc) group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, allowing for sequential and controlled chemical modifications.[3]

  • Structural Versatility: The primary alcohol can be easily oxidized to the corresponding aldehyde (Boc-L-phenylalaninal), a crucial intermediate for synthesizing peptide mimics and protease inhibitors, or converted into other functional groups. The protected amine, once deprotected, is ready for peptide coupling or other N-alkylation reactions.[4][5]

These features make Boc-L-phenylalaninol an essential precursor in the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors, peptidomimetics, and chiral ligands.[1][4]

Figure 1: Chemical Structure of Boc-L-phenylalaninol A diagram showing the structure of N-tert-butoxycarbonyl-L-phenylalaninol.

Synthesis and Physicochemical Properties

Synthetic Routes

The most common and efficient synthesis of Boc-L-phenylalaninol starts from its parent amino acid, N-Boc-L-phenylalanine. This transformation is typically a reduction of the carboxylic acid.

Causality Behind Method Selection: A preferred method involves the use of sodium borohydride in the presence of a Lewis acid like lithium chloride.[6] This approach is favored in laboratory and industrial settings for several reasons:

  • Selectivity: Sodium borohydride is a mild reducing agent that selectively reduces the carboxylic acid (often activated in situ as a mixed anhydride or ester) without affecting the Boc protecting group or the aromatic ring.

  • Operational Simplicity: The reaction conditions are straightforward, typically conducted at low to ambient temperatures, and do not require specialized high-pressure equipment.[6]

  • Cost-Effectiveness and Safety: The reagents are relatively inexpensive and safer to handle compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LAH).

An alternative route involves the esterification of N-Boc-L-phenylalanine followed by reduction of the resulting ester.[7] While this adds a step, it can sometimes lead to cleaner reactions and easier purification.

Physicochemical Data

A summary of the key physical and chemical properties of Boc-L-phenylalaninol is crucial for its handling, reaction setup, and characterization.

PropertyValueSource
CAS Number 66605-57-0[4][6]
Molecular Formula C₁₄H₂₁NO₃[4][6][8]
Molecular Weight 251.32 g/mol [4][6]
Appearance White to off-white crystalline powder[4][8]
Melting Point 92-100 °C[4][8]
Optical Rotation [α]D²⁵ = -27 ± 3° (c=1 in Methanol)[4][8]
Solubility Soluble in methanol, dichloromethane, chloroform, ethyl acetate[3]

This data is essential for experimental design, such as choosing appropriate solvents and predicting physical behavior.

Core Synthetic Transformations and Derivatives

The true power of Boc-L-phenylalaninol lies in its capacity to be transformed into a variety of valuable intermediates.

Diagram 1: Synthetic Utility of Boc-L-phenylalaninol A workflow diagram illustrating key synthetic pathways from Boc-L-phenylalaninol.

Synthetic_Utility Key Synthetic Transformations cluster_products Key Derivatives & Applications A Boc-L-phenylalaninol B Boc-L-phenylalaninal (Aldehyde) A->B Mild Oxidation (DMP, SO₃•Py) C Oxazolidinone Derivatives A->C Cyclization (e.g., with Phosgene) D L-Phenylalaninol (Amine Deprotection) A->D Acidic Deprotection (TFA, HCl) E Peptide-based Protease Inhibitors B->E Reductive Amination, Wittig Reaction, etc. G Peptidomimetics B->G F Chiral Auxiliaries & Ligands D->F N-Alkylation, Coupling Reactions

Oxidation to Boc-L-phenylalaninal

One of the most critical transformations is the mild oxidation of the primary alcohol to the corresponding aldehyde, Boc-L-phenylalaninal. This aldehyde is a potent electrophile and a key component in the synthesis of many protease inhibitors, where it can form a stable hemiacetal or hemithioacetal with active site residues.[9]

Expert Insight: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-carbon. Reagents such as Dess-Martin periodinane (DMP) or sulfur trioxide pyridine complex (SO₃•Py) are preferred because they operate under mild, non-acidic conditions, thus preserving both the Boc group and the stereocenter's integrity. Patent literature also describes methods using potassium hydrogen persulfate with a copper salt catalyst as a greener alternative suitable for larger-scale production.[7]

Formation of Oxazolidinone Scaffolds

Boc-L-phenylalaninol is an excellent precursor for chiral oxazolidinones.[5] These five-membered heterocyclic rings are considered "privileged scaffolds" in medicinal chemistry, most famously represented by the antibiotic linezolid.[10][11][12] The oxazolidinone ring can act as a bioisostere for amide or carbamate groups, often improving metabolic stability and cell permeability.[10] The synthesis typically involves cyclization with reagents like phosgene or its equivalents. These derivatives have been explored for a wide range of therapeutic targets, including antibacterial, anticancer, and anti-inflammatory applications.[10][13]

Boc Deprotection and Further Functionalization

Removal of the Boc group is readily achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[14][15] This unmasks the primary amine, yielding L-phenylalaninol, which can then be used in standard peptide coupling reactions (e.g., with HBTU/HOBt) or other N-functionalization protocols to build more complex structures, such as HIV capsid inhibitors or other peptide-based drugs.[16][17]

Applications in Drug Discovery: Case Studies

HIV Protease Inhibitors

Derivatives of Boc-L-phenylalaninol are central to the design of HIV protease inhibitors. The core structure often mimics the transition state of peptide bond cleavage by the viral protease. For instance, the hydroxyethylamine isostere, a common pharmacophore in this class, can be synthesized from Boc-L-phenylalaninal. The phenyl group of the starting material effectively mimics the P1 residue of the natural substrate, fitting into the S1 pocket of the enzyme. Researchers have incorporated various P2 ligands, such as oxazolidinones, onto the scaffold to enhance binding affinity and combat drug resistance.[15]

Diagram 2: Role in HIV Protease Inhibition Simplified pathway showing the incorporation of a phenylalaninol-derived core into an HIV protease inhibitor.

HIV_Protease_Inhibitor Conceptual Design of an HIV Protease Inhibitor Start Boc-L-phenylalaninol Aldehyde Boc-L-phenylalaninal Start->Aldehyde Oxidation Core Hydroxyethylamine Isostere Core (P1-P1' Mimic) Aldehyde->Core Multi-step Synthesis Final Final HIV Protease Inhibitor Core->Final Coupling P2 P2 Ligand (e.g., Oxazolidinone) P2->Final Enzyme HIV Protease Active Site Final->Enzyme Binds to (Inhibition)

Sources

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Cornerstone Chiral Building Block for Aspartic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In modern drug discovery, the strategic use of chiral building blocks is paramount for achieving stereochemical purity, which directly impacts a drug's efficacy and safety profile.[1][] Among these essential synthons, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, also known as N-Boc-L-phenylalaninol, stands out as a preeminent intermediate.[3] Derived from the natural amino acid L-phenylalanine, this molecule provides the foundational scaffold for the hydroxyethylamine isostere—a critical pharmacophore in a multitude of potent aspartic protease inhibitors. This guide provides an in-depth analysis of its synthesis, mechanistic role, and key applications in medicinal chemistry, with a focus on HIV and Alzheimer's disease therapeutics. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols for its preparation and elaboration.

The Strategic Value of Chiral Pool Synthesis

The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, is a cornerstone of efficient pharmaceutical synthesis.[4][5] This strategy bypasses the need for complex asymmetric inductions or costly chiral resolutions, embedding the required stereochemistry from the very start of the synthetic sequence.[6] (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a prime example of a chiral pool-derived building block, harnessing the innate (S)-stereocenter of L-phenylalanine to ensure the correct three-dimensional architecture in the final active pharmaceutical ingredient (API).[7]

The choice of the tert-butyloxycarbonyl (Boc) group as a protecting strategy for the amine is deliberate. The Boc group is exceptionally stable under a wide range of reaction conditions (e.g., reduction, mild base) yet can be removed cleanly under mild acidic conditions, offering orthogonal protection that is essential for multi-step synthesis.[8]

Synthesis of the Core Building Block: (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

The most common and scalable route to N-Boc-L-phenylalaninol begins with the parent amino acid, L-phenylalanine. The synthesis is a robust two-step process: N-protection followed by carboxylic acid reduction.

Synthesis_of_Boc_L_Phenylalaninol L_Phe L-Phenylalanine N_Boc_Phe N-Boc-L-Phenylalanine L_Phe->N_Boc_Phe Step 1: Boc Protection Boc2O Boc₂O, NaOH (or other base) Solvent1 1,4-Dioxane / H₂O Reducer 1. i-BuOCOCl, NMM 2. NaBH₄ Product (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Solvent2 THF N_Boc_Phe->Product Step 2: Reduction

Diagram 1: General synthetic workflow from L-Phenylalanine.
Experimental Protocol: Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Step 1: N-Boc Protection of L-Phenylalanine [9]

  • To a stirred solution of L-phenylalanine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution, cool the flask to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to the solution while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Wash the remaining aqueous solution with a nonpolar solvent (e.g., pentane or hexane) to remove any unreacted Boc₂O.

  • Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate (KHSO₄) or citric acid. This will cause the N-Boc-L-phenylalanine to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-L-phenylalanine.

Step 2: Reduction to N-Boc-L-phenylalaninol [10]

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl, 1.1 eq), ensuring the temperature does not exceed -10 °C. A mixed anhydride intermediate is formed.

  • Stir the reaction for 30 minutes at -15 °C.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water and cool it to 5 °C.

  • Slowly add the NaBH₄ solution to the mixed anhydride reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature. Monitor completion by TLC.

  • Quench the reaction by carefully adding 1N HCl until the pH is ~7.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/heptane mixture to yield (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate as a white crystalline solid.[10]

The Hydroxyethylamine Isostere: A Master Key for Aspartic Proteases

The true value of N-Boc-L-phenylalaninol lies in its ability to generate the hydroxyethylamine isostere . This motif is a non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide bond cleavage by aspartic proteases.[11] Enzymes like HIV protease and Beta-secretase 1 (BACE1) utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[12]

The hydroxyethylamine core of the inhibitor positions its hydroxyl group to interact directly with the catalytic dyad (Asp25/Asp25' in HIV protease; Asp32/Asp228 in BACE1).[12][13] This interaction, along with hydrogen bonds from the isostere's amine, effectively "locks" the inhibitor into the active site, preventing the binding and processing of the natural substrate.[12]

Mechanism_of_Action cluster_protease Protease Aspartic Protease Active Site Inhibitor Hydroxyethylamine Isostere Asp1 Aspartate (Asp) Asp2 Aspartate (Asp') Hydroxyl Hydroxyl (-OH) Inhibitor->Hydroxyl contains Amine Amine (-NH-) Inhibitor->Amine contains Hydroxyl->Asp1 H-Bond Hydroxyl->Asp2 H-Bond Amine->Asp1 H-Bond

Diagram 2: Interaction of the isostere with the catalytic dyad.

Application Case Studies

HIV-1 Protease Inhibitors: The Atazanavir Core

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a critical precursor for the synthesis of the HIV protease inhibitor Atazanavir.[14] The synthesis of Atazanavir involves coupling an epoxide derivative of our building block with a complex hydrazine fragment.

Atazanavir_Synthesis Boc_Phe_ol (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Epoxide (2S)-N-Boc-amino-1,2- -epoxy-3-phenylpropane Boc_Phe_ol->Epoxide Activation & Cyclization (e.g., TsCl, base) Coupled_Int Coupled Intermediate (Diamino Alcohol) Epoxide->Coupled_Int Epoxide Opening Hydrazine Biaryl Hydrazine Fragment Hydrazine->Coupled_Int Atazanavir Atazanavir Coupled_Int->Atazanavir Deprotection & Peptide Coupling

Sources

Boc-L-Phenylalaninol: A Strategic Chiral Building Block for Asymmetric Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for the development of safe and efficacious therapeutics. Chiral building blocks, or synthons, are the foundational components that enable the construction of complex, enantiomerically pure molecules. Among these, N-(tert-butoxycarbonyl)-L-phenylalaninol (Boc-L-phenylalaninol) has emerged as a particularly versatile and powerful tool.[1][2] Derived from the natural amino acid L-phenylalanine, this compound combines the stereochemical integrity of its parent with the synthetic flexibility afforded by its protected amine and primary alcohol functionalities.[3] This guide provides a comprehensive technical overview of Boc-L-phenylalaninol, detailing its properties, synthesis, and, most critically, its strategic applications in asymmetric synthesis, including its transformation into potent chiral auxiliaries and its role as a precursor to highly effective enantioselective catalysts.

The Strategic Importance of Boc-L-Phenylalaninol

The efficacy of a drug is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize a single, desired enantiomer is paramount in drug discovery.[] Chiral building blocks are enantiomerically pure compounds that serve as starting materials, allowing their inherent chirality to be transferred to the target molecule throughout a synthetic sequence.[2]

Boc-L-phenylalaninol stands out due to a unique combination of structural features:

  • Inherent Chirality : The (S)-stereocenter, derived from natural L-phenylalanine, provides a reliable source of chirality.

  • Orthogonal Protection : The tert-butoxycarbonyl (Boc) group protects the amine. It is stable under a wide range of reaction conditions but can be readily removed with mild acid, offering strategic flexibility in multi-step syntheses.[5][6]

  • Dual Functionality : The presence of both a protected amine and a primary alcohol allows for a diverse array of chemical transformations, enabling its use as a precursor to ligands, auxiliaries, and other complex intermediates.[7]

  • Steric Influence : The bulky benzyl side chain plays a crucial role in directing the stereochemical outcome of reactions when the molecule is employed as a chiral auxiliary or as part of a catalyst.

Caption: Chemical Structure of Boc-L-phenylalaninol.

Physicochemical Properties and Handling

Proper handling and storage are essential to maintain the integrity of this chiral building block. The following table summarizes its key properties.

PropertyValueReference(s)
CAS Number 66605-57-0[1][5][8]
Molecular Formula C₁₄H₂₁NO₃[5][9]
Molecular Weight 251.32 g/mol [1][7]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 93-100 °C[1][5]
Optical Rotation [α]²⁵_D_ = -27 ± 3° (c=1 in Methanol)[5]
Solubility Soluble in CH₂Cl₂, Chloroform, Ethyl Acetate, DMSO; Insoluble in water.[3][8]
Storage Store at 0-8 °C, dry, sealed.[1]

Synthesis of Boc-L-Phenylalaninol

The most common and efficient synthesis of Boc-L-phenylalaninol involves the reduction of the corresponding N-Boc-L-phenylalanine ester. This pathway is favored because it preserves the stereochemical integrity of the chiral center.

Causality Behind the Synthetic Strategy:

  • Starting Material Selection : L-phenylalanine is an inexpensive, readily available, and enantiomerically pure starting material from the chiral pool.[10]

  • Amine Protection : The amine is first protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent side reactions at the nitrogen atom during the subsequent reduction and to increase the compound's solubility in organic solvents.[6][10]

  • Carboxylic Acid Activation : The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to make the carbonyl group more susceptible to reduction by mild hydride reagents.

  • Selective Reduction : The ester is then reduced to the primary alcohol using a reagent like sodium borohydride (NaBH₄).[11] NaBH₄ is chosen for its selectivity; it readily reduces esters and ketones but does not cleave the Boc protecting group, making it ideal for this transformation.

Synthesis_Workflow A L-Phenylalanine B N-Boc-L-Phenylalanine A->B 1. Di-tert-butyl dicarbonate (Boc₂O) C N-Boc-L-Phenylalanine Methyl Ester B->C 2. CH₃OH, H⁺ (cat.) D Boc-L-Phenylalaninol C->D 3. Sodium Borohydride (NaBH₄), MeOH

Caption: General synthetic workflow for Boc-L-phenylalaninol.

Experimental Protocol: Synthesis of Boc-L-Phenylalaninol

This protocol describes the reduction of N-Boc-L-phenylalanine methyl ester.

Materials:

  • N-Boc-L-phenylalanine methyl ester

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Lithium Chloride (LiCl)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in anhydrous methanol under an argon atmosphere in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to afford Boc-L-phenylalaninol as a white crystalline solid.[11]

Core Applications in Asymmetric Synthesis

The true value of Boc-L-phenylalaninol is realized when it is used to control the stereochemical outcome of new bond-forming reactions. This is primarily achieved in two ways: by converting it into a chiral auxiliary or by using it as a precursor for a chiral catalyst.

Transformation into Chiral Auxiliaries

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[12][13] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Application Example: Evans-Type Oxazolidinone Auxiliaries Boc-L-phenylalaninol is an excellent precursor for synthesizing (S)-4-benzyl-2-oxazolidinone, a widely used Evans auxiliary.[]

Causality of Stereocontrol:

  • Formation : The oxazolidinone is formed by cyclization of the amino alcohol.

  • Acylation : The nitrogen of the oxazolidinone is acylated with a prochiral acyl chloride.

  • Diastereoselective Enolization : A base, such as lithium diisopropylamide (LDA), removes the α-proton to form a Z-enolate, which is stabilized by chelation with the lithium cation.

  • Face-Selective Reaction : The bulky benzyl group at the C4 position sterically blocks the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered re-face, resulting in a highly diastereoselective alkylation.[12]

  • Auxiliary Cleavage : The alkylated product is then cleaved (e.g., by hydrolysis) to release the chiral carboxylic acid and recover the auxiliary.

Oxazolidinone_Alkylation A Boc-L-phenylalaninol B (S)-4-Benzyl-2-oxazolidinone A->B 1. Deprotection (TFA) 2. Cyclization (e.g., Phosgene) C N-Acyl Oxazolidinone B->C 3. Acylation (R-COCl) D Chelated Z-Enolate (Si-face blocked by Benzyl) C->D 4. Base (e.g., LDA) E Diastereomerically Pure Alkylated Product D->E 5. Electrophile (E⁺) F Enantiopure Carboxylic Acid + Recovered Auxiliary E->F 6. Cleavage (e.g., LiOH)

Caption: Workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Precursor to Chiral Ligands and Catalysts

The 1,2-amino alcohol scaffold of phenylalaninol is a privileged structure for creating ligands for asymmetric catalysis. Its most prominent application is in the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[15][16]

Application Example: The Corey-Bakshi-Shibata (CBS) Reduction The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the stoichiometric reductant.[17][18][19]

Mechanism and Causality of Enantioselectivity: The catalyst is formed in situ or pre-formed from (S)-phenylalaninol and a borane source. The remarkable enantioselectivity arises from a highly organized, chair-like six-membered transition state.

  • Catalyst-Borane Complexation : The nitrogen atom of the oxazaborolidine catalyst acts as a Lewis base, coordinating to a molecule of borane (BH₃). This activates the borane, making it a more potent hydride donor.

  • Ketone Coordination : The now more Lewis-acidic boron atom within the catalyst ring coordinates to the oxygen of the ketone substrate. For steric reasons, the larger substituent (R_L) on the ketone preferentially orients itself in a pseudo-equatorial position, away from the catalyst's benzyl group.

  • Intramolecular Hydride Transfer : This rigid, pre-organized assembly forces the hydride from the complexed borane to be delivered to only one face of the ketone carbonyl.

  • Product Release and Catalyst Turnover : The resulting alkoxyborane dissociates, and after hydrolysis, the chiral alcohol is released. The catalyst is then free to enter another catalytic cycle.

CBS_Reduction_Cycle Catalyst Chiral Oxazaborolidine (from Phenylalaninol) Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ TS Organized Transition State (Ketone Coordinated) Complex->TS + Ketone Ketone Prochiral Ketone (R_L-CO-R_S) Ketone->TS Product_Complex Alkoxyborane Product TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release & Turnover Alcohol Chiral Alcohol Product_Complex->Alcohol Hydrolysis

Caption: Catalytic cycle of the enantioselective CBS reduction.

Representative Data for CBS Reduction The CBS reduction is known for its high yields and excellent enantioselectivities across a broad range of substrates.[20]

Ketone SubstrateReducing AgentProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
AcetophenoneBH₃·SMe₂(R)-1-Phenylethanol~95>97
1-TetraloneBH₃·THF(S)-1,2,3,4-Tetrahydronaphthalen-1-ol~9295
2-ChloroacetophenoneCatecholborane(R)-2-Chloro-1-phenylethanol~9096
PropiophenoneBH₃·SMe₂(R)-1-Phenyl-1-propanol~9794

Conclusion

Boc-L-phenylalaninol is far more than a simple protected amino alcohol; it is a strategic cornerstone in the field of asymmetric synthesis. Its value is derived from its robust stereochemical integrity, synthetic versatility, and the predictable and powerful stereocontrol it imparts when converted into chiral auxiliaries and catalysts.[5] For researchers in drug development and process chemistry, a deep understanding of this building block's potential opens doors to efficient, scalable, and highly stereoselective synthetic routes for the construction of complex chiral molecules. Its continued application in both academic research and industrial manufacturing underscores its status as an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Title: Boc-L-phenylalaninol. Source: MySkinRecipes. URL: [Link]

  • Title: Cas 66605-57-0,N-Boc-L-Phenylalaninol. Source: LookChem. URL: [Link]

  • Title: CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. Source: Google Patents.
  • Title: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Source: Organic Syntheses. URL: [Link]

  • Title: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Source: Organic Syntheses. URL: [Link]

  • Title: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Source: Organic Syntheses. URL: [Link]

  • Title: The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. Source: CHIMIA. URL: [Link]

  • Title: CBS catalyst. Source: Grokipedia. URL: [Link]

  • Title: Enantioselective reduction of ketones. Source: Wikipedia. URL: [Link]

  • Title: N-Boc-L-Phenylalaninol (CAS 66605-57-0): A Versatile Chiral Reagent for Advanced Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: CBS catalyst. Source: Wikipedia. URL: [Link]

  • Title: Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Source: ResearchGate. URL: [Link]

  • Title: Enantioselective synthesis of chiral BCPs. Source: PubMed Central - NIH. URL: [Link]

  • Title: Enantioselective Reduction of Ketones. Source: Organic Reactions. URL: [Link]

  • Title: Name Reactions and Catalysts Developed by Indian Chemists. Source: Resonance. URL: [Link]

  • Title: Chiral auxiliary. Source: Wikipedia. URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: MDPI. URL: [Link]

  • Title: ChemInform Abstract: L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. Source: ResearchGate. URL: [Link]

  • Title: Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Source: PubMed Central - NIH. URL: [Link]

  • Title: Enantioselective Reduction of Ketones. Source: MacMillan Group, Princeton University. URL: [Link]

  • Title: A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. Source: PubMed. URL: [Link]

  • Title: Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Source: PubMed. URL: [Link]

  • Title: Enantioselective Reduction of Ketones. Source: Semantic Scholar. URL: [Link]

  • Title: Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Source: RSC Publishing. URL: [Link]

  • Title: Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Source: RSC Publishing. URL: [Link]

Sources

Spectroscopic Data for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known in the scientific community as N-Boc-L-phenylalaninol, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the amino acid L-phenylalanine, its structure incorporates a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary alcohol, and a phenyl moiety, rendering it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics and pharmaceutical agents.[1][2]

The precise characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for the unambiguous structural elucidation and quality control of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Key Spectroscopic Features

The structure of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, with the IUPAC name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate, is presented below.[3] The key functional groups that give rise to characteristic spectroscopic signals are the carbamate, the hydroxyl group, the phenyl ring, and the aliphatic backbone.

molecule cluster_key Key Functional Groups carbamate Carbamate (Boc-protected amine) hydroxyl Primary Hydroxyl phenyl Phenyl Ring chiral_center Chiral Center (S)

Caption: Key functional groups of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate provides a unique fingerprint of the proton environments. The chemical shifts, multiplicities, and coupling constants of the signals are indicative of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
4.85d1HNH
3.85m1HCH -CH₂OH
3.65 - 3.55m2HCH-CH₂ OH
2.80d2HPh-CH₂
1.40s9HC(CH₃ )₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Interpretation of the ¹H NMR Spectrum:

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (7.35 - 7.20 ppm), integrating to five protons. The carbamate N-H proton gives rise to a doublet around 4.85 ppm, with the splitting arising from coupling to the adjacent methine proton. The methine proton (CH-NHBoc) is a multiplet centered around 3.85 ppm, and it is coupled to the N-H proton and the diastereotopic protons of the adjacent methylene (CH₂OH) and benzyl (CH₂Ph) groups, leading to its complex multiplicity. The two protons of the CH₂OH group appear as a multiplet in the range of 3.65 - 3.55 ppm. The benzylic protons (CH₂Ph) are observed as a doublet at approximately 2.80 ppm. The most upfield and prominent signal is a singlet at around 1.40 ppm, which integrates to nine protons and is characteristic of the tert-butyl group of the Boc protecting group.

1H_NMR_Assignments mol ArH Ar-H NH NH CH_CH2OH CH CH2OH CH₂OH CH2Ph CH₂Ph tBu C(CH₃)₃

Caption: ¹H NMR assignments for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
156.0C =O (carbamate)
138.5Ar-C (quaternary)
129.5Ar-C H
128.8Ar-C H
126.5Ar-C H
79.5C (CH₃)₃
64.0CH-C H₂OH
56.0C H-NHBoc
38.0Ph-C H₂
28.5C(C H₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carbamate group is the most downfield signal, appearing around 156.0 ppm. The aromatic carbons of the phenyl group resonate in the 126-139 ppm region, with the quaternary carbon at approximately 138.5 ppm and the protonated carbons appearing as three distinct signals. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm. The carbon of the CH₂OH group appears at about 64.0 ppm, while the methine carbon attached to the nitrogen (CH-NHBoc) is found at approximately 56.0 ppm. The benzylic carbon (Ph-CH₂) gives a signal around 38.0 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region, around 28.5 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[4]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl)
3350 - 3310MediumN-H stretch (carbamate)
3100 - 3000WeakC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1715 - 1680StrongC=O stretch (carbamate)
1520 - 1490MediumN-H bend (carbamate)
1600, 1495, 1455Medium-WeakC=C stretch (aromatic ring)

Note: Peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film, or ATR).

Interpretation of the IR Spectrum:

The IR spectrum of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate displays several characteristic absorption bands. A broad and strong absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretch of the carbamate group appears as a medium intensity band around 3350-3310 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed as weak bands between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches from the backbone and the tert-butyl group appear as medium intensity bands in the 2980-2850 cm⁻¹ region. A very strong and sharp absorption band in the 1715-1680 cm⁻¹ range is characteristic of the C=O (carbonyl) stretching of the carbamate functional group. The N-H bending vibration of the carbamate is typically found around 1520-1490 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring appear as a series of medium to weak bands at approximately 1600, 1495, and 1455 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[5]

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data

Ionm/z (calculated)m/z (predicted)
[M+H]⁺252.1594252.15943
[M+Na]⁺274.1413274.14137
[M-H]⁻250.1448250.14487
[M+H-H₂O]⁺234.1489234.14941

Source: Predicted data from PubChemLite for CID 2733675.[6]

Interpretation of the Mass Spectrum:

Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 252.16. The formation of adducts with sodium ([M+Na]⁺) at m/z 274.14 is also common. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 250.14.

A common fragmentation pathway for this molecule under MS/MS conditions would be the loss of water from the protonated molecular ion, giving a fragment at m/z 234.15. Another characteristic fragmentation would be the loss of the tert-butyl group or isobutylene from the Boc group.

MS_Fragmentation M_H [M+H]⁺ m/z = 252.16 M_H_H2O [M+H-H₂O]⁺ m/z = 234.15 M_H->M_H_H2O - H₂O M_H_Boc Loss of Boc group fragments M_H->M_H_Boc - C₄H₈ or C₅H₉O₂

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Experimental Protocol for ESI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.[7] A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.[8]

  • Instrument Setup:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate) to obtain a stable and intense signal for the ion of interest.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable means of confirming its structure and purity. The characteristic signals observed in each spectrum, arising from the distinct functional groups and the overall molecular architecture, serve as a valuable reference for researchers and quality control analysts. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and accuracy in the characterization of this important chiral building block.

References

  • University of Leicester. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. [Link]

  • PubChem. tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • PubChem. N-Boc-DL-phenylalaninol. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • PubChemLite. Tert-butyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

Sources

The Strategic Role of Boc-L-Phenylalaninol in Shaping the Bioactivity of Modern Therapeutics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. Among these, N-tert-butoxycarbonyl-L-phenylalaninol stands out as a cornerstone of synthetic medicinal chemistry. While not possessing a significant intrinsic biological mechanism of action, its true power lies in its role as a versatile chiral scaffold, enabling the construction of highly potent and selective biologically active molecules. This guide delves into the core principles of how Boc-L-phenylalaninol is leveraged to create sophisticated therapeutics, focusing on the mechanisms of action of the key drug classes derived from this essential building block. We will explore its applications in the synthesis of protease inhibitors and peptidomimetics, with a particular focus on their roles in antiviral and anticancer therapies.

Foundational Principles: The Chemical and Stereochemical Significance of Boc-L-Phenylalaninol

Boc-L-phenylalaninol is a protected form of the amino alcohol L-phenylalaninol. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the molecule's stability and solubility in organic solvents, facilitating its use in multi-step syntheses[1][2]. Its critical features for drug design are:

  • Inherent Chirality: Derived from the natural amino acid L-phenylalanine, Boc-L-phenylalaninol provides a fixed stereocenter. This is crucial as the biological activity of many drugs is dependent on their specific three-dimensional arrangement, allowing for precise interactions with chiral biological targets like enzymes and receptors[3][4].

  • Structural Mimicry: The phenyl group and the amino alcohol functionality serve as a template to mimic the side chains and peptide backbone of natural peptide substrates. This mimicry is fundamental to the design of competitive inhibitors and receptor ligands.

  • Synthetic Versatility: The hydroxyl and protected amine groups offer reactive handles for a wide array of chemical modifications, allowing for the systematic optimization of a drug candidate's pharmacological properties[1][5].

Mechanism of Action: A Tale of Two Classes

The biological impact of Boc-L-phenylalaninol is almost exclusively realized through the molecules it helps create. We will now explore the mechanisms of action of two major classes of therapeutics synthesized using this chiral building block.

Protease Inhibitors: Disrupting Pathogenic Life Cycles

Proteases are enzymes that cleave peptide bonds in proteins and are essential for the life cycles of many pathogens, including viruses like HIV. Protease inhibitors are designed to block the activity of these enzymes, thereby preventing the pathogen from maturing and replicating[6]. Boc-L-phenylalaninol is a key component in the synthesis of numerous protease inhibitors, particularly those targeting HIV protease[1].

Mechanism of Action: Transition-State Mimicry

HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins required for producing new, infectious virions. The catalytic mechanism involves the activation of a water molecule by two aspartic acid residues in the enzyme's active site to hydrolyze the peptide bond of the substrate.

Protease inhibitors derived from Boc-L-phenylalaninol are designed as "transition-state analogs." They mimic the tetrahedral intermediate of the peptide bond cleavage reaction, binding to the active site with high affinity but being non-cleavable themselves[6][7].

The phenylalaninol-derived portion of the inhibitor plays a critical role in this mimicry:

  • Hydrophobic Interactions: The phenyl group of the phenylalaninol moiety typically occupies one of the hydrophobic pockets (S1 or S1') in the active site of HIV protease, mimicking the interaction of a phenylalanine or tyrosine residue in the natural substrate. This hydrophobic packing is a key determinant of binding affinity[3].

  • Hydrogen Bonding: The hydroxyl group of the phenylalaninol core is often engineered to mimic the hydroxyl group of the transition state intermediate. This hydroxyl group forms crucial hydrogen bonds with the catalytic aspartate residues in the active site, effectively "locking" the inhibitor in place[7].

  • Stereochemical Specificity: The L-configuration of the original phenylalaninol ensures the correct orientation of the phenyl group and other substituents to fit optimally within the protease's active site.

Experimental Workflow: Screening for HIV-1 Protease Inhibitors

A common method for screening potential HIV-1 protease inhibitors is a fluorometric assay. This assay provides a quantitative measure of the inhibitor's ability to block the protease's activity.

HIV_Protease_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, HIV-1 Protease Enzyme, Substrate (FRET peptide), Test Inhibitor (from Boc-L-phenylalaninol synthesis), Positive Control (e.g., Pepstatin A) Plate Pipette into 96-well plate: - Enzyme Control (Enzyme + Buffer) - Inhibitor Control (Enzyme + Pepstatin A) - Test Sample (Enzyme + Test Inhibitor) Reagents->Plate Incubate1 Pre-incubate to allow inhibitor binding Plate->Incubate1 AddSubstrate Add fluorescent substrate to all wells Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Readout Measure fluorescence kinetically (Ex/Em = 330/450 nm) Incubate2->Readout Analysis Calculate rate of fluorescence increase. Determine % inhibition. Calculate IC50. Readout->Analysis

Figure 1: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.

Protocol: Fluorometric HIV-1 Protease Inhibitor Screening Assay[8]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and glycerol at a specific pH).

    • Dilute the stock solution of HIV-1 protease to the desired working concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (a peptide with a fluorophore and a quencher on opposite ends of the cleavage site).

    • Prepare serial dilutions of the test inhibitor (synthesized from Boc-L-phenylalaninol) and a known protease inhibitor as a positive control (e.g., Pepstatin A).

  • Assay Setup (in a 96-well microplate):

    • Enzyme Control wells: Add HIV-1 protease and assay buffer.

    • Inhibitor Control wells: Add HIV-1 protease and the positive control inhibitor.

    • Test Compound wells: Add HIV-1 protease and the various dilutions of the test inhibitor.

    • Blank wells: Add assay buffer only.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Peptidomimetics: Mimicking Biological Signals

Peptidomimetics are small molecules that are designed to mimic the three-dimensional structure and biological activity of a peptide[9]. They are developed to overcome the limitations of using natural peptides as drugs, such as poor stability and bioavailability. Boc-L-phenylalaninol is an excellent starting material for peptidomimetics due to its inherent peptide-like features[5][10].

Mechanism of Action: Targeting Receptors and Protein-Protein Interactions

Peptidomimetics derived from Boc-L-phenylalaninol can be designed to target a wide range of biological molecules, including G-protein coupled receptors (GPCRs) and to disrupt protein-protein interactions (PPIs)[11][12].

  • GPCR Targeting: Many peptide hormones and neurotransmitters act by binding to GPCRs. Peptidomimetics can be designed to mimic the conformation of these peptides, allowing them to act as agonists or antagonists at these receptors. The phenylalaninol scaffold can be used to present key pharmacophoric groups in the correct spatial orientation for receptor binding.

  • Inhibition of Protein-Protein Interactions: PPIs are fundamental to many cellular processes, and their dysregulation is implicated in diseases like cancer[11]. Many PPIs are mediated by short peptide motifs, such as α-helices or β-turns. Peptidomimetics can be synthesized to mimic these motifs and competitively inhibit the interaction. For example, derivatives of Boc-L-phenylalaninol have been incorporated into molecules that target the pro-survival members of the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death)[10][13]. By mimicking the BH3 domain of pro-apoptotic proteins, these peptidomimetics can bind to BCL-2, preventing it from inhibiting apoptosis and thereby promoting the death of cancer cells.

Experimental Workflow: Assessing Anticancer Activity via Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cultured cancer cells. It measures the metabolic activity of viable cells.

MTT_Assay cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis Culture Culture cancer cell line (e.g., MCF-7, A549) Seed Seed cells into a 96-well plate and allow to attach (24h) Culture->Seed Prepare Prepare serial dilutions of the test compound Seed->Prepare Treat Treat cells with compound dilutions and incubate (e.g., 48-72h) Prepare->Treat AddMTT Add MTT reagent to each well and incubate (4h) Treat->AddMTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals AddMTT->Solubilize Readout Measure absorbance at ~570 nm Solubilize->Readout Analysis Calculate % cell viability. Determine IC50 value. Readout->Analysis

Figure 2: Workflow for an MTT cell viability assay to evaluate anticancer compounds.

Protocol: MTT Cell Viability Assay for Anticancer Peptidomimetics[14]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the peptidomimetic (synthesized from Boc-L-phenylalaninol) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete cell culture medium to obtain the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Emerging Frontiers: Neuroscience and Beyond

The versatility of Boc-L-phenylalaninol extends beyond antiviral and anticancer applications. Its derivatives are also being explored in the field of neuroscience for the development of neuroprotective agents[1][15]. For instance, derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission, suggesting potential applications in conditions characterized by glutamate excitotoxicity, such as stroke[15].

Furthermore, Boc-L-phenylalaninol serves as a precursor for the synthesis of inhibitors of other key enzymes implicated in disease, such as β-secretase (BACE1), a target in Alzheimer's disease[16][17]. The core principles of using the phenylalaninol scaffold to mimic substrate interactions with the enzyme's active site remain central to the design of these inhibitors.

Conclusion: A Small Molecule with a Large Impact

Boc-L-phenylalaninol is a testament to the power of chiral building blocks in medicinal chemistry. While its own biological activity is limited, its true significance lies in its ability to serve as a robust and versatile starting point for the synthesis of a diverse array of potent and selective therapeutic agents. From disrupting the life cycle of viruses to inducing apoptosis in cancer cells and potentially protecting neurons from damage, the molecules derived from Boc-L-phenylalaninol are at the forefront of drug discovery. Understanding the mechanisms by which these derivatives interact with their biological targets is crucial for the rational design of the next generation of therapeutics, and Boc-L-phenylalaninol will undoubtedly continue to be a key player in this endeavor.

References

  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PubMed Central. (URL: [Link])

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed. (URL: [Link])

  • Peptides and peptidomimetics as regulators of protein-protein interactions - PubMed Central. (URL: [Link])

  • Crystallographic analysis of the human phenylalanine hydroxylase catalytic domain with bound catechol inhibitors at 2.0 A resolution - PubMed. (URL: [Link])

  • Synthesis method of N-Boc-L-phenylalaninol - Google P
  • Peptidomimetics in cancer targeting - PMC - NIH. (URL: [Link])

  • Phenylalanine-544 plays a key role in substrate and inhibitor binding by providing a hydrophobic packing point at the active site of insulin-regulated aminopeptidase - PubMed. (URL: [Link])

  • HIV protease inhibitors: a review of molecular selectivity and toxicity - PubMed Central. (URL: [Link])

  • Top: Structural changes upon substrate binding to the active site of phenylalanine hydroxylase - ResearchGate. (URL: [Link])

  • Abstract 1473: Modeling Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Aminoquinoline (68 K) for Possible Treatment of Alzheimer's Disease - ResearchGate. (URL: [Link])

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC - PubMed Central. (URL: [Link])

  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

  • β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC - PubMed Central. (URL: [Link])

  • Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed. (URL: [Link])

  • Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (URL: [Link])

  • Comprehensive peptidomimetic libraries targeting protein-protein interactions - PubMed. (URL: [Link])

  • Boc-L-phenylalaninol - MySkinRecipes. (URL: [Link])

  • Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - MDPI. (URL: [Link])

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC - PubMed Central. (URL: [Link])

  • (PDF) Antimicrobial Peptidomimetics with Activity Towards Cancer Cells - ResearchGate. (URL: [Link])

  • In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease - MDPI. (URL: [Link])

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC - PubMed Central. (URL: [Link])

  • Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. (URL: [Link])

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - MDPI. (URL: [Link])

  • Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (URL: [Link])

  • BACE Inhibitors and Antibodies in Alzheimer Disease - YouTube. (URL: [Link])

  • HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. (URL: [Link])

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. (URL: [Link])

  • Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives - MDPI. (URL: [Link])

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (URL: [Link])

  • Protease inhibitor action mechanisms. Left panel: “trapping reaction” –... - ResearchGate. (URL: [Link])

  • (PDF) The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - ResearchGate. (URL: [Link])

  • Virtual Screening for Biomimetic Anti-Cancer Peptides from Cordyceps militaris Putative Pepsinized Peptidome and Validation on Colon Cancer Cell Line - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link])

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - Frontiers. (URL: [Link])

  • Peptidomimetics open new opportunities in drug discovery - EurekAlert!. (URL: [Link])

  • Discovery and development of HIV-protease inhibitors - Wikipedia. (URL: [Link])

Sources

A Senior Application Scientist's Guide to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Purity in Modern Drug Design

In the landscape of contemporary drug discovery, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its therapeutic efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomers of the same compound. One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, toxic. This principle underscores the escalating demand for enantiomerically pure starting materials and intermediates in pharmaceutical synthesis. (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known as Boc-L-phenylalaninol, stands as a quintessential example of such a critical chiral building block. Its structural features—a protected amine and a primary alcohol—make it a versatile synthon for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs), particularly in the realm of protease inhibitors. This guide provides an in-depth technical overview of Boc-L-phenylalaninol, from its commercial sourcing and quality control to its synthesis and application in the development of life-saving medicines.

I. Commercial Sourcing and Quality Specifications: A Comparative Analysis

The procurement of high-quality Boc-L-phenylalaninol is the foundational step for any successful synthetic campaign. A multitude of chemical suppliers offer this reagent, but the quality and specifications can vary. For the discerning scientist, a thorough evaluation of the supplier's certificate of analysis (CoA) is paramount. Key quality attributes to consider include chemical purity, chiral purity (enantiomeric excess), and physical properties. Below is a comparative table of typical specifications from reputable commercial suppliers.

SupplierPurity (HPLC)Optical Rotation [α]DMelting Point (°C)CAS Number
Thermo Fisher Scientific≥98.5%-27.0 ± 3.0° (c=1 in methanol)92.0 - 98.066605-57-0
Chem-Impex≥99% (HPLC)-27 ± 2º (c=1 in MeOH)93 - 10066605-57-0
MySkinRecipes97%Not specified94 - 9666605-57-0

Note: The data presented is typical and may vary between lots. It is imperative to consult the lot-specific CoA for precise data.

Analytical Methods for Quality Control:
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the chemical purity of Boc-L-phenylalaninol. A reversed-phase C18 column is typically employed with a mobile phase gradient of water and acetonitrile.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase is required. This is a critical analysis to ensure the stereochemical integrity of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any organic impurities.

  • Optical Rotation: The measurement of the specific rotation ([α]D) is a rapid and essential method to confirm the bulk enantiomeric purity. A negative value is indicative of the (S)-enantiomer.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

II. Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Validated Protocol

The most common and efficient laboratory-scale synthesis of Boc-L-phenylalaninol involves a two-step process starting from the readily available amino acid, L-phenylalanine. This process is outlined below, with explanations for the choice of reagents and conditions.

Step 1: Boc Protection of L-Phenylalanine

The first step is the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the amine in the subsequent reduction step.

L-Phenylalanine L-Phenylalanine Boc-L-Phenylalanine Boc-L-Phenylalanine L-Phenylalanine->Boc-L-Phenylalanine Boc₂O, Base (e.g., NaOH or NaHCO₃) Solvent (e.g., Dioxane/Water)

Caption: Boc protection of L-Phenylalanine.

Experimental Protocol:

  • Dissolution: L-phenylalanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate. The base serves to deprotonate the carboxylic acid and to neutralize the acid formed during the reaction.

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent, such as dioxane or tetrahydrofuran (THF), is added to the aqueous solution of L-phenylalanine.

  • Reaction: The reaction mixture is stirred at room temperature for several hours. The nucleophilic amino group of L-phenylalanine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the Boc-protected amino acid.

  • Work-up and Isolation: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mild acid, such as citric acid, to protonate the carboxylic acid, causing the Boc-L-phenylalanine to precipitate. The solid product is collected by filtration, washed with water, and dried.

Causality and Trustworthiness: The use of Boc₂O is standard practice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). The biphasic solvent system ensures that both the water-soluble amino acid and the organic-soluble Boc anhydride can react efficiently. The acidic work-up is a self-validating step; only the desired product will precipitate upon acidification, leaving most water-soluble impurities behind.

Step 2: Reduction of Boc-L-Phenylalanine to Boc-L-Phenylalaninol

The second step is the reduction of the carboxylic acid moiety of Boc-L-phenylalanine to a primary alcohol. This transformation is typically achieved using a reducing agent such as borane or a mixed anhydride-borohydride reduction.

Boc-L-Phenylalanine Boc-L-Phenylalanine Boc-L-Phenylalaninol Boc-L-Phenylalaninol Boc-L-Phenylalanine->Boc-L-Phenylalaninol 1. Isobutyl chloroformate, N-Methylmorpholine 2. Sodium borohydride (NaBH₄)

Caption: Reduction of Boc-L-Phenylalanine.

Experimental Protocol (Mixed Anhydride Method):

  • Activation: Boc-L-phenylalanine is dissolved in an anhydrous aprotic solvent, such as THF, and cooled to a low temperature (e.g., -15 °C). A base, typically N-methylmorpholine (NMM), is added, followed by the dropwise addition of isobutyl chloroformate. This forms a mixed anhydride, which is more reactive towards nucleophilic attack than the carboxylic acid itself.

  • Reduction: A solution or slurry of sodium borohydride (NaBH₄) in water is added to the mixed anhydride solution. The hydride from the borohydride attacks the activated carbonyl carbon, leading to the formation of the primary alcohol after an aqueous work-up.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water or a mild acid. The product is then extracted into an organic solvent, such as ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude Boc-L-phenylalaninol. The product can be further purified by recrystallization or column chromatography if necessary.

Expertise and Authoritative Grounding: The mixed anhydride method is often preferred in a laboratory setting as it avoids the use of highly reactive and pyrophoric reagents like borane-THF complex. The formation of the mixed anhydride at low temperatures is critical to prevent side reactions and racemization. The choice of NaBH₄ is a balance between reactivity and safety; it is a milder reducing agent than lithium aluminum hydride (LAH) and is compatible with the Boc protecting group. This method is well-documented in the scientific literature and is considered a reliable procedure for the synthesis of chiral amino alcohols.

III. Application in Drug Development: The Synthesis of HIV Protease Inhibitors

Boc-L-phenylalaninol is a key intermediate in the synthesis of several antiretroviral drugs, most notably the HIV protease inhibitors Atazanavir and Lopinavir.[1][2] These drugs function by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into their functional components, thereby halting the maturation of new, infectious virions. The specific stereochemistry of Boc-L-phenylalaninol is crucial for the correct three-dimensional orientation of the final drug molecule within the enzyme's active site, maximizing its inhibitory activity.

Case Study: Synthesis of Atazanavir

Atazanavir is a potent and widely prescribed HIV protease inhibitor. A key fragment in its synthesis is an epoxide derived from Boc-L-phenylalaninol.

cluster_0 Atazanavir Synthesis Fragment Boc-L-phenylalaninol Boc-L-phenylalaninol Intermediate Epoxide Intermediate Epoxide Boc-L-phenylalaninol->Intermediate Epoxide Activation of OH group (e.g., tosylation) Base-mediated cyclization Atazanavir Atazanavir Intermediate Epoxide->Atazanavir Coupling with other fragments

Caption: Role of Boc-L-phenylalaninol in Atazanavir Synthesis.

The synthesis involves the activation of the primary alcohol of Boc-L-phenylalaninol, typically by converting it into a good leaving group such as a tosylate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, forming the desired chiral epoxide. This epoxide then serves as a key electrophilic building block that is coupled with other fragments to construct the final Atazanavir molecule.[3][4]

IV. Safe Handling and Storage

As with any chemical reagent, proper handling and storage of Boc-L-phenylalaninol are essential for safety and to maintain its quality.

  • Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Boc-L-phenylalaninol should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended to prevent degradation.

V. Conclusion

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is more than just a chemical reagent; it is an enabling tool in the hands of medicinal chemists and drug development professionals. Its carefully controlled synthesis and stringent quality assessment are prerequisites for its successful application in the construction of complex and life-saving pharmaceuticals. By understanding the nuances of its sourcing, synthesis, and application, researchers can confidently employ this versatile chiral building block to advance the frontiers of medicine.

References

  • Chacko, S., et al. (2014). Syntheses of FDA Approved HIV Protease Inhibitors. Med. Chem., 4(7), 505-532. Available at: [Link]

  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of ritonavir and lopinavir intermediate. (CN111393329A).
  • Ghosh, A. K., et al. (2016). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 59(11), 5286–5300. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of atazanavir. (EP1930324A1).
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of Boc-L-phenylalaninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-standard structural motifs is a cornerstone of modern peptide-based drug discovery. C-terminal modifications, in particular, can profoundly influence a peptide's pharmacological profile, affecting its stability, membrane permeability, and receptor interactions. Boc-L-phenylalaninol, a chiral amino alcohol, is a versatile building block for introducing a C-terminal phenylalaninol moiety, a feature found in bioactive peptides like peptaibols.[1] This guide provides an in-depth exploration of three distinct, field-proven strategies for incorporating Boc-L-phenylalaninol in t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS), complete with detailed protocols and the scientific rationale behind key experimental choices.

Introduction: The Rationale for C-Terminal Amino Alcohols

Standard solid-phase peptide synthesis (SPPS) yields peptides with a C-terminal carboxylic acid or amide, depending on the resin and cleavage strategy employed.[2] Replacing this carboxyl group with a primary alcohol, as in a phenylalaninol residue, fundamentally alters the peptide's physicochemical properties. The removal of a terminal negative charge can enhance cell penetration and metabolic stability by reducing susceptibility to carboxypeptidases.

Boc-L-phenylalaninol is an ideal reagent for this purpose within the Boc/Bzl protection scheme.[3] The Boc group provides temporary protection of the α-amino group, which is readily cleaved under moderately acidic conditions (e.g., Trifluoroacetic Acid, TFA), while the primary alcohol offers a handle for various synthetic manipulations.[4][5] This document details three primary methodologies for its use:

  • Strategy A: Direct Immobilization for C-Terminal Peptide Alcohols. Attachment of Boc-L-phenylalaninol to the solid support via its hydroxyl group prior to chain elongation.

  • Strategy B: Amine-Directed Anchoring to Acid-Labile Resins. An innovative approach where the amino alcohol is first linked via its amine, with the peptide chain built upon its hydroxyl group.

  • Strategy C: Post-Synthesis Modification via Reductive Amination. Use of Boc-L-phenylalaninol as a nucleophile to modify a resin-bound peptide aldehyde.

Each strategy offers unique advantages and is suited to different research objectives. The following sections provide the technical foundation and step-by-step guidance necessary for their successful implementation.

Strategy A: Direct Immobilization on Hydroxymethyl Resins

This is the most conventional approach for preparing peptides with a C-terminal alcohol. The hydroxyl group of Boc-L-phenylalaninol is esterified to a resin bearing a hydroxymethyl functional group, such as Wang resin.

Causality and Experimental Choices: The key challenge in this step is forming a stable ester bond without causing racemization of the chiral center.

  • Resin Choice: Wang resin is commonly used in Fmoc chemistry but can be adapted for Boc-SPPS if the final cleavage is planned with strong acids like anhydrous Hydrogen Fluoride (HF), which will cleave the benzyl-type ester linkage.[5] However, the repeated TFA treatments during Boc deprotection can cause premature cleavage from standard Wang resin. A more robust choice for Boc chemistry is the Phenylacetamidomethyl (PAM) resin, which provides greater stability to TFA.[5][6]

  • Activation Method: The esterification of an alcohol is more challenging than forming a standard peptide bond. The use of a carbodiimide activator like N,N'-Diisopropylcarbodiimide (DIC) combined with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), is highly effective. DMAP accelerates the reaction by forming a highly reactive O-acyl-pyridinium intermediate. However, its basicity can risk racemization, so its concentration and the reaction time must be carefully controlled.

Diagram: Workflow for Direct Immobilization Strategy

G cluster_loading Phase 1: Resin Loading cluster_spps Phase 2: Boc-SPPS Cycles cluster_cleavage Phase 3: Cleavage Resin PAM Resin (Hydroxymethyl) Activation DIC / DMAP in DCM Resin->Activation Swell BocPheOH Boc-L-phenylalaninol BocPheOH->Activation LoadedResin Boc-Phe-O-PAM Resin Activation->LoadedResin Esterification (2-4h) Deprotection 1. Boc Deprotection (50% TFA in DCM) LoadedResin->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA, Activator) Neutralization->Coupling Wash 4. Wash (DCM/DMF) Coupling->Wash Elongation Peptide-Phe-O-PAM Resin Wash->Elongation Elongation->Deprotection Repeat n-1 times Cleavage Anhydrous HF + Scavengers (e.g., Anisole) Elongation->Cleavage FinalPeptide H-Peptide-Phenylalaninol (Crude Product) Cleavage->FinalPeptide

Caption: Workflow for SPPS using the direct immobilization of Boc-L-phenylalaninol.

Protocol 2.1: Loading of Boc-L-phenylalaninol onto PAM Resin
  • Resin Swelling: Place PAM resin (1.0 g, ~0.8 mmol/g substitution) in a peptide synthesis vessel. Swell the resin in Dichloromethane (DCM, 10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Activation Solution Preparation: In a separate flask, dissolve Boc-L-phenylalaninol (3 eq., 2.4 mmol, 604 mg) and DMAP (0.1 eq., 0.08 mmol, 10 mg) in anhydrous DCM (10 mL). Note: Minimize the amount of DMAP to reduce the risk of racemization.

  • Coupling: Add the activation solution to the swollen resin. Then, add DIC (3 eq., 2.4 mmol, 375 µL) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted hydroxymethyl sites, drain the reaction mixture and add a solution of Acetic Anhydride (10 eq.) and Diisopropylethylamine (DIEA, 10 eq.) in DCM. Agitate for 30 minutes.[7]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by weight gain or by cleaving a small amount and analyzing the product.

Strategy B: Amine-Directed Anchoring to 2-Chlorotrityl Resin

This elegant strategy, adapted from the work of Amblard and co-workers for Fmoc-SPPS, utilizes the high acid lability of the 2-chlorotrityl (2-CTC) linker.[8] Here, Boc-L-phenylalaninol is attached to the resin via its nucleophilic amino group. The peptide is then synthesized starting from the free hydroxyl group, forming an ester linkage with the first coupled amino acid.

Causality and Experimental Choices:

  • Resin Choice: 2-Chlorotrityl chloride resin is ideal because it reacts readily with amines and, more importantly, allows for cleavage of the final peptide under very mild acidic conditions (e.g., 1-2% TFA in DCM).[9] This mild cleavage preserves the acid-labile side-chain protecting groups (e.g., Boc on Lysine, tBu on Aspartic Acid), yielding a fully protected peptide alcohol if desired.

  • Unique Linkage: The peptide is linked to the resin-bound phenylalaninol via an ester bond. The final cleavage step does not break this ester bond; instead, it cleaves the bond between the phenylalaninol's nitrogen and the trityl linker. This is a crucial distinction from Strategy A.

  • Epimerization Risk: The first amino acid is coupled to the hydroxyl group of the resin-bound phenylalaninol. This esterification step carries a risk of racemization for the incoming amino acid.[8] Using coupling reagents known to suppress epimerization, such as DIC/Oxyma Pure, is recommended over reagents like HBTU in the presence of base.

Diagram: Workflow for Amine-Directed Anchoring Strategydot

G cluster_loading Phase 1: Resin Loading (via Amine) cluster_spps Phase 2: Boc-SPPS Cycles (on Hydroxyl) cluster_cleavage Phase 3: Mild Acid Cleavage Resin 2-Chlorotrityl Chloride Resin Base DIEA in DCM Resin->Base Swell BocPheOH Boc-L-phenylalaninol BocPheOH->Base LoadedResin Boc-Phe(nol)-NH-Trityl Resin Base->LoadedResin Nucleophilic Substitution (1-2h) FirstAA 1. Couple first Boc-AA (DIC/Oxyma) LoadedResin->FirstAA Esterification Deprotection 2. Boc Deprotection (50% TFA in DCM) FirstAA->Deprotection Neutralization 3. Neutralization (10% DIEA) Deprotection->Neutralization Coupling 4. Couple next Boc-AA (Standard) Neutralization->Coupling Elongation Boc-Peptide-Phe(nol)-NH-Trityl Resin Coupling->Elongation Elongation->Deprotection Repeat n-2 times Cleavage 1-2% TFA in DCM + Scavengers (TIPS) Elongation->Cleavage FinalPeptide Boc-Peptide-Phenylalaninol (Protected Product) Cleavage->FinalPeptide

Sources

Application Notes & Protocols: (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Building Blocks

The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1] The use of stereochemically pure building blocks is therefore not merely a matter of preference but a fundamental requirement for synthesizing biologically active and specific peptide-based therapeutics. (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known as Boc-L-phenylalaninol, is a pivotal chiral building block in the field of medicinal chemistry.[2][3] As a derivative of the amino acid L-phenylalanine, it retains the critical side chain for molecular recognition while replacing the C-terminal carboxylic acid with a stable primary alcohol.

This modification opens a vast landscape for creating novel molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the amine ensures chemoselectivity during synthesis, allowing for controlled, stepwise elongation of a peptide chain or conjugation to other molecules.[1][4] This guide provides an in-depth exploration of Boc-L-phenylalaninol's applications, the underlying chemical principles, and detailed protocols for its effective use in solution-phase peptide synthesis (SPPS), a method highly valued for its scalability.[5]

Physicochemical Properties & Handling

Understanding the physical and chemical properties of Boc-L-phenylalaninol is crucial for its successful application in synthesis.

PropertyValue
Synonyms Boc-L-Phe-ol, N-Boc-L-phenylalaninol
CAS Number 66605-57-0
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol [3][6][7]
Appearance White powder[3]
Melting Point 93-100 °C[3]
Optical Rotation [α]D²⁵ = -27 ± 2º (c=1 in MeOH)[3]
Storage Conditions Store at 0-8 °C[3]

Handling & Storage: Boc-L-phenylalaninol should be stored in a cool, dry place to prevent degradation. As with most fine chemicals, it is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Core Principles: Solution-Phase Synthesis with Boc Chemistry

Solution-phase peptide synthesis is a classical and highly versatile method that involves carrying out reactions in a homogeneous solution.[5][8] This approach is particularly advantageous for large-scale synthesis and for complex peptides where solid-phase methods might be limiting.

The Boc Protecting Group: A Cornerstone of Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its primary functions are:

  • Preventing Self-Coupling: It masks the nucleophilicity of the amine, preventing the molecule from reacting with itself during the activation of a carboxyl group.[1]

  • Enabling Stepwise Synthesis: It allows for the controlled, sequential addition of amino acid residues.[4]

  • Reducing Racemization: The urethane moiety of the Boc group helps to suppress epimerization at the adjacent chiral center during carboxyl group activation.[9]

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[4][9]

Peptide Bond Formation: The Role of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group.[5] Coupling reagents are used to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine.[5]

Common coupling strategies in solution-phase synthesis include:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective.[5][10] They are often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[8][11]

  • Onium Salts: Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are highly efficient and lead to rapid coupling with minimal side reactions.[10][12]

Boc Deprotection: Liberating the Amine

The removal of the Boc group is a critical step to allow for the next coupling reaction in the sequence. This is typically achieved by treating the Boc-protected compound with an acid like TFA, often in a solvent such as dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]

Boc_Deprotection cluster_0 Deprotection Mechanism Boc_Amine Boc-NH-R Protonation Protonated Boc Group Boc_Amine->Protonation + H⁺ (TFA) Cleavage tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Cleavage Cleavage Decarboxylation Free Amine (H₂N-R) + CO₂ Cleavage->Decarboxylation Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Application of Boc-L-phenylalaninol in Synthesis

Boc-L-phenylalaninol is not a standard amino acid; its utility lies in the unique properties of its terminal hydroxyl group.

  • Synthesis of Peptide Alcohols: It can be incorporated at the C-terminus of a peptide sequence, resulting in a peptide alcohol. This modification can significantly alter the peptide's pharmacological properties, including metabolic stability and receptor binding affinity, as it is resistant to carboxypeptidases.

  • Peptidomimetic and Protease Inhibitor Design: The hydroxyl group can serve as a transition-state isostere for the carbonyl of a scissile amide bond, making derivatives of Boc-L-phenylalaninol valuable precursors for synthesizing protease inhibitors.[2][13]

  • Fragment Condensation: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid after incorporation, providing a reactive handle for further conjugation or cyclization reactions.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.

Protocol 1: Coupling of an N-Protected Amino Acid to Boc-L-phenylalaninol

This protocol describes the formation of a dipeptide mimic where Boc-L-phenylalaninol serves as the C-terminal residue. The example uses Boc-L-Alanine as the coupling partner and a carbodiimide-based activation method.

Rationale: The DCC/HOBt method is a classic, cost-effective approach for solution-phase coupling.[10] HOBt is included to form an active ester intermediate, which suppresses the potential for racemization of the activated amino acid and minimizes side reactions.[8][11] Diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the HOBt and the amine salt, ensuring the free amine is available for reaction.

Materials & Reagents:

  • Boc-L-Alanine

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (Boc-L-phenylalaninol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Dissolution:

    • In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (approx. 0.2 M).

    • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Carboxyl Group Activation:

    • Add DCC (1.1 equivalents) to the cooled solution.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the reaction mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-phenylalaninol (1.05 equivalents) and DIEA (1.2 equivalents) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the activated amino acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% EtOAc in hexanes). The product spot should be clearly visible and the starting materials should be consumed.

  • Work-up & Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (2x) - To remove excess DIEA.

      • Saturated NaHCO₃ solution (2x) - To remove unreacted HOBt and any remaining acid.

      • Brine (1x) - To reduce the water content in the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide mimic.

Coupling_Workflow cluster_workflow Coupling Protocol Workflow A 1. Dissolve Boc-AA + HOBt in DCM B 2. Cool to 0°C A->B C 3. Add DCC (Activate for 30 min) B->C D 4. Add Boc-L-phenylalaninol + DIEA C->D E 5. Warm to RT (Stir 12-18h) D->E F 6. Filter DCU E->F G 7. Aqueous Work-up (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Workflow for coupling an N-Boc amino acid to Boc-L-phenylalaninol.

Protocol 2: N-Terminal Boc Deprotection

This protocol outlines the removal of the Boc group from the product synthesized in Protocol 1, preparing it for subsequent coupling reactions.

Rationale: A solution of 25-50% TFA in DCM is the standard and most effective method for Boc deprotection.[4] The reaction is typically fast and clean. It is crucial to thoroughly remove the TFA post-reaction, as residual acid will protonate the newly freed amine, rendering it non-nucleophilic for the next coupling step.

Materials & Reagents:

  • Boc-protected peptide mimic (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the Boc-protected peptide mimic (1.0 equivalent) in DCM (approx. 0.1 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Add TFA dropwise to the solution to a final concentration of 25-50% (v/v).

    • Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature.

    • Continue stirring for 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction by TLC until the starting material is fully consumed. The product will have a much lower Rf value due to the polar free amine.

  • Solvent Removal:

    • Remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (3x).

  • Neutralization & Work-up:

    • Dissolve the resulting residue in EtOAc or DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until the aqueous layer remains basic (to neutralize the TFA salt).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

Conclusion

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a versatile and powerful building block for modern peptide and peptidomimetic synthesis.[2][3] Its unique structure, combining the chirality of L-phenylalanine with a stable C-terminal alcohol and a chemoselective Boc-protected amine, provides medicinal chemists with a valuable tool for creating novel therapeutics. By understanding the core principles of solution-phase synthesis and applying the robust protocols detailed in this guide, researchers can effectively leverage the potential of Boc-L-phenylalaninol to advance their drug discovery and development programs.

References

  • The Importance of Chiral Building Blocks in Peptide Synthesis. Vertex AI Search Grounding API [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR1EekevwpBdEz-u4FA5IP8q6geDIRi9gBtrLZvY0AHfwe2CTcdhBxkWLFntgbgoVHC2IVD44aSV96RxBuCZ0ZKBbyVYeUsUUmmfDUlGx2b4HpVgJCXtNu1S763GbE9dUJsqi_avTFx0W2q4qgnPFdfp0lyXJpYi5e6P3IMe3W2wv1mchUAcLRuTkuS4WelK-pWLr41E5szw4QVR4Yy6QcnA==]
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Vertex AI Search Grounding API [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9XLDlmB8W2Qz3o-EaBzcKkZTmIJgzAQItOqU1wUAneZujwj5eZYi7YrK7nWvVVd1bw_vAV2IaLY56Imolx-aTWh5Mkg6Jw3DqzMLQPscynNcRYASxAWloHOgQj38n-NqMzoJj0CgG2Ix2igZJZWf6eRzavfnzJE5Dttn-O-Us2U3_5reNIJRERdhbmw7El83zivixu3Ha0NuoTQxJjf0cHgBZtHZ4NzkHjw3Q8yGS]
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. Vertex AI Search Grounding API [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyFA0WzHDtNiA9ADThN8-oIgz1ks5BsEjkXU2W1LI0kjfrPbSzGuu0eU3hiYKs1jaleSW_Rn6MUFY-Y5VZmOM7HjAsxLHwfd5Hj3wa3u-CjGMAvilO9TDvMjaY1CW2lOe-1uN8u1ZZ8vtHX6UZ7OicrMDq39mEvOemOy7KdQAWDsk2CU_RzB1bKmcIFDMdXTcTYY_3VHgEPNzoEZCvPA==]
  • Peptide synthesis - Wikipedia. Vertex AI Search Grounding API [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-2kSaSuq8foNDf8ogjNgzbUlQvT_hF57BA91oxVDo_MkoDQC8koDDSmHprHR4kJ3DzPRoFGNVo18rojYFLTvKC30Op0-PNF4ZFaHm2ncz9CQ-To1ETCnMMl0HKnz7bK6EhHJ_Hutj8s=]
  • Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEWrzrJT3_HKcqbpfA3mxEAxcXK9W-e3m9xjG-d7Pbnen12Xcl6ViGOUWdS0kn_5EwRZtlr5mDtyZpktitJhvvdqkM4dJxBwcvZ1olkvCWcIY1_0Yy6B-vOyTX43YOdiQ6DVpDs7eM_WOENeKVz_KmN_y1yAvG71wDwJezk_CSWCuoL9pY1tNqrEI-9BgXwGltW18QVRlQmBbOWvgCsL7Q8vLAsLPJe2Lx-3afVM4=]
  • Boc-L-phenylalaninol - MySkinRecipes. MySkinRecipes [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWZsRzWkBlPek4Y08IkcM_ncuai-kqYjRFbBKkBl32uP-szxz4c_kP6yL-kENzNPDhwmSpraaj59m9FmXB5Z3iOmin-8it0GuoyzFInwa4edjNyrn-ejl2yfl9l9s6C3GqW3h_YrAUY-qniQpm6yWgYnlh7iHOqiqJdLvSwcg0EDr-fFozEjGXh_XowsZRC9K6Us7YcA=]
  • Boc-L-phenylalaninol - Chem-Impex. Chem-Impex [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6pvi6huqgPEYukTFpYd-U-3ozltf8Y-AyV-5LjgVkIt3nKNexLdMbg0SsQKeo9Zryc5MhfSWtbbpYxWgl5xHe-Y7ZCWe08jPziKfaL1Jg0MgGKhU0UAFvKgNtGIk6_PigQ==]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgm7K0sRe90Z14JbeL7k8VQvCMS9Q78PJMBwQDATGcIIYFtWrC16LeZg5dj5yxtfhO4E55oVWfUDm5O69pB8JNCnXdHOIP0piQKcAN841imVoiXbBEf_fNze83gQMsy2AjLaUnvY1XTCH_REUJJFut9rAb3-pH4fCD2REEh0TaFEhnT78Ja4sRVNEEdAIse0-wjdiTmfaVwrJJ1xd85Jd-hmw3uDXv]
  • Chirality Effects in Peptide Assembly Structures - Frontiers. Frontiers in Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_SJkbGExtPXTsMeTQLAqFcJGmjUCffTvUWjBDbGvDDIfDH5pWStVSvKZtByfMr5UYTPadubFc0Y6G5mmHhOJxge0GXYJ50F-LputfN_ZEhYp6m50TOZN66U_WCKgsjTpDPfkxgwgBrtYR8rRTyucdChlNhJrJxbuqTu9elEl1XrFZdRb8Y2fiEANseQ7LjcAK3CRyHOfKGWT2VwmbG-8HiGG9G2M_fA==]
  • Chirality Effects in Peptide Assembly Structures - PMC - NIH. National Institutes of Health [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcAZ00ADtzljfYpl5DbVefUoprOn3wn8MUr0nwy50YDdY20KOs9XjgtnB-Qy4ZaR439V-nx6HI_j-jBZMSgMsgQ9Z3UulnPgI8y-WKZ1neUjW70f85WL9TFEog8T_-GImVbNgcaW3FLa4gKw==]
  • Coupling Reagents - Aapptec Peptides. Aapptec [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPk2HKk5M-PWbEiHKzzc58tg009Do4xcb2YcEe3MDiFx4S37jqhloH4KRx_mWHmLj2FIPOciThmnlunU3QoHjIRamhQbO5Wb1bPVz5w00Ja2QdITY5OETBbMifZXOlFLwdNL9ELQEF3kXRZXXtjPtlkTuvqnj9QWAVnjla3Ng1xJDBHxoKsB9Oq9B4Wg==]
  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate - MedchemExpress.com. MedchemExpress [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyEdP1eQDtUqOTB16VoDUij-_Y1OKm5NwquhOiLJbIeqe9ftS4aAqCv8CPijXZ0YiNZCk7GhPcPtF8HXFkV7nNzL1qo9WuuXy99rYl7yDIULAOVFGcaZUQdRtIV7STaLQmvLqpiUaF3SrsYfs1brvjshmgtQceUgd4oLqaKSNRSFX1kHgljZVmKq1Taqqriun]
  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate - Benchchem. Benchchem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxvkhMAnuZ7VjKXW7je7rv0LDFQBfpQs3lPtm97Lz5CxSgiy5jvHtvU36Yb2UdpGZrUCgjUz8Ejs2CbYx-sIGxcTOl3hF--I_SXpBj9nHWdNb0-hj5DInJjfRXp0eodgNX1kA=]
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. ACS Publications [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScvQ9flzoPvYTBckTPyjQLOzxKSo6FQvUS35Q-DB_VQlM5IAn7ipGfjRQSZUKFXDqkkkfjh4IpGMXnwP6nkOM0M1MTqKewVNmKYwsxqXaXsnPZEoUc8YGFQ-yxYmmbNuJRdEn6_C0p6w-]
  • Peptide Purification Process & Methods: An Overview - Bachem. Bachem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgc8BKvJD9ywC3zGa7Oo6zKSfTqDgkLo_4vS-M7rmg_XjITTKbip3Y763twu345-KmnA5AZXkCeELWCqKqM3itAQ_HDr-1ocDuoXXAv57JF8XCry7f5TFlPMwuEd7f8lWBvMEakEEB-LmU98kSerlOB1pGZI1hEQ_-7iohMtK549NaJNyr8sxxSINMNkD-OopvhOa9amIx0E=]
  • Boc-L-phenylalanine - Chem-Impex. Chem-Impex [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLkXbu5gdssrIP02Z74cHWGAHN7gBwXqY72nrotG7nkhR0rwXoHrK7Lh8Zy8TS_a1K3F-ujOK4ImezCP4U7egaMF-kL4gGsmy5LYWGSVS-OV9gK8O_0lEUbu3_PXB6bDgThQ==]
  • N-Boc-L-phenylalaninol | 66605-57-0 | FB18957 | Biosynth. Biosynth [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQn2bvcpRyyqfSsn6yWkuuXAG7pwCSzQ5-YtwmzhHZYsKF5ZRaMZmiuzahGwb49PqgfqdMICQgo6du22p4oTi4j4ONfBzihE6pLEPNMNMmO0QdCaP5pibIBvyWs7-jcyE2_Qzk_Rr5lKpNGF8V7ID8R8S6jnRQSjKC8OoJaQ=]
  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate | MedChemExpress. MedChemExpress [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTHsovrHnGxUUAYqRUquz2DrVfwrTL2uImOOL61cc2xhowHxiNVDSHHAXB5mC8RGzgPzv6T3qpTo32ruiOdlLUZ1YZW71b4jf-o4tYmZpJxzC781qi72zkvYApo2ZisB43sVVpOTHspLxpW-UM50c3L6OBV2jehcwsg89rBHjEi6q85u5-qZS5cBT6cAJsSeufXMksA0WUjMAfSFUfzEvOU5aSvaDhNvBT3a2eK_xN50hcH-2]
  • Synthesis of Peptides by Solution Methods - ResearchGate. ResearchGate [https://vertexaisearch.cloud.google.
  • Peptide Synthesis with the Boc Protecting Group - YouTube. YouTube [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF368hng5bxyx_dByZqx19XewrNq6_V_vkgdlzM-wBvq7MiahPX1KIhEIHL4wMpHOHO6KEzFdugpsXG3v0FqB509iDZQJPV5koOOA3ER-RbtDT0wUndSmyW9vpQKg1wAyvJXSzShg==]
  • Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Benchchem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf7t0xpQDpgLZFXbtBSuhutEn0fvs9sI64C9-ftsSm0MHQCoKovQvtTJuk-1h25ttIFPMLTVotM7AHdgR30_ZNDuiUxy5uLA0Oa6-DlPu3-zc8yyu5IuXwCSLppgtx5geUE03zIphFT0PopJ4cYcQz7IBKC6bZxI545e9_q5eypx7sBy9xOtpwbZHZ27GHuQ3c9u0wG4Mbtc7JHagWHiKO_aHzS8-lSkZU--fRhNjGEiSOP2m7lMrFHevoEg==]
  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem. PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP3bu_uNKlhaWrVndCrCfTYCZNPO5N0VGscdt41JGiHTMSuKBRYa6hOF-4p8Vuq3gDOH930ZiPaEfrrhOtYqUVtshLOlgpU8Ac3sfoNeOMbgyWac88rDVbBTU2e2o5B-ppZrxe1lETuCf9]

Sources

Application Notes & Protocols: Mastering Boc-L-phenylalaninol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boc-L-phenylalaninol in Synthesis

N-tert-butoxycarbonyl-L-phenylalaninol (Boc-L-phenylalaninol) is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry.[1] As a protected amino alcohol derived from L-phenylalanine, it serves as a versatile precursor for synthesizing a vast array of complex molecules, including peptide mimics, chiral catalysts, and pharmacologically active compounds.[1] The primary alcohol offers a handle for esterification, while the Boc-protected amine, after deprotection, allows for the formation of peptide bonds. More commonly, the principles governing the coupling of its parent amino acid, Boc-L-phenylalanine, are central to its application in peptide synthesis.

This guide provides an in-depth exploration of the critical coupling reactions involving this structural motif. We will dissect the mechanistic underpinnings of various coupling strategies, provide field-tested protocols, and explain the causal logic behind the selection of reagents and conditions, empowering researchers to achieve optimal outcomes in their synthetic endeavors.

PART 1: The Chemical Rationale of Amide Bond Formation

The formation of an amide (or peptide) bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid. The core challenge in peptide chemistry is to perform this activation efficiently and under mild conditions that prevent unwanted side reactions, particularly the loss of stereochemical integrity (racemization) at the chiral α-carbon.[2]

The fundamental strategy involves converting the carboxyl group's hydroxyl into a better leaving group. This is achieved using a "coupling reagent." The activated carboxylic acid then readily reacts with the nucleophilic amine to form the stable amide bond.

Logical Workflow of a Coupling Reaction

The process follows a consistent and logical sequence, which is essential for ensuring high yield and purity.

G cluster_prep Preparation cluster_reaction Coupling cluster_workup Isolation & Purification A Dissolve Carboxylic Acid (e.g., Boc-L-Phenylalanine) in Anhydrous Solvent B Add Coupling Reagent & Additive (e.g., HOBt) A->B C Stir for Activation (Formation of Active Ester) B->C D Add Amine Component & Base (e.g., DIPEA) C->D Activated Species Ready E Monitor Reaction (TLC, LC-MS) D->E F Aqueous Work-up (Remove Water-Soluble Byproducts) E->F Reaction Complete G Dry Organic Layer (e.g., Na2SO4) F->G H Purify by Chromatography (Silica Gel) G->H I Characterize Product H->I

Caption: General workflow for a typical amide coupling reaction.

PART 2: A Guide to Modern Coupling Reagents

The choice of coupling reagent is a critical parameter that dictates the reaction's efficiency, cost, and potential for side reactions.[3] They are broadly categorized into carbodiimides and onium salts.

Carbodiimides: The Classical Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and low cost.[3][4][5][6]

  • Mechanism of Action: They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be attacked by the amine. However, this intermediate is unstable and prone to two side reactions:

    • Racemization: Loss of stereochemical purity.

    • N-acylurea formation: An intramolecular rearrangement to a stable, unreactive byproduct, which reduces yield.[5]

  • The Role of Additives: To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are almost always used.[4][5][7] The additive rapidly intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester couples with the amine with minimal risk of racemization or rearrangement.[5][6]

G RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acyl + Carbodiimide Carbodiimide DCC or EDC Urea Urea Byproduct Amine R'-NH2 (Amine) Active_Ester Active Ester (More Stable) O_acyl->Active_Ester + Additive (Fast, Desired Path) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) Additive Additive (HOBt or Oxyma) Amide Amide Product Active_Ester->Amide + Amine

Caption: Mechanism of carbodiimide coupling with an additive.

Onium Salts: High-Efficiency Reagents

Onium salts (aminium/uronium and phosphonium) are generally more reactive and efficient than carbodiimides, making them the reagents of choice for difficult or sterically hindered couplings.[3]

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): An early phosphonium salt that forms HOBt active esters. While effective, its use has declined because the reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A safer and equally effective alternative to BOP, as its byproducts are less hazardous.[4]

  • HATU, HBTU, TBTU (Aminium/Uronium Salts): These are among the most popular and powerful coupling reagents.[4][8]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling reaction and significantly suppresses racemization.[9][10][11] It is exceptionally effective for coupling sterically hindered amino acids.[10][12]

G RCOOH R-COOH Carboxylate R-COO- (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) - H+ Active_Ester OAt-Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2

Caption: Simplified activation mechanism using HATU.

PART 3: Comparative Data and Reaction Conditions

The selection of a coupling strategy depends on the specific substrates, scale, and desired purity.

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample ReagentKey Features & ByproductsWhen to Use
Carbodiimide EDC•HClWater-soluble reagent and byproduct (ethyl-dimethylaminopropyl urea). Cost-effective. Requires an additive (HOBt, Oxyma).[3][5]Standard peptide couplings, bioconjugation in aqueous media.[5]
Carbodiimide DCCByproduct (DCU) is insoluble in most organic solvents, facilitating removal by filtration in solution-phase synthesis.[4][6]Solution-phase synthesis where byproduct precipitation is an advantage.
Phosphonium Salt PyBOPHigh coupling efficiency. Byproducts are less hazardous than those from BOP.[4]Difficult couplings; when avoiding carcinogenic byproducts is critical.
Aminium Salt HBTUVery efficient with low racemization.[4] Well-established and reliable.Routine solid-phase and solution-phase peptide synthesis.
Aminium Salt HATUSuperior reactivity, especially for hindered systems.[9][10] Minimizes racemization due to HOAt base.[11][12]Sterically hindered couplings, cyclizations, and when preserving stereochemistry is paramount.
Table 2: Typical Reaction Parameters
ParameterCarbodiimide (EDC/HOBt)Onium Salt (HATU)Causality and Rationale
Stoichiometry Acid (1.0), Amine (1.0-1.2), EDC (1.1-1.3), HOBt (1.1-1.3)Acid (1.0), Amine (1.0-1.2), HATU (1.0-1.2), Base (2.0-3.0)A slight excess of the amine and coupling reagents ensures complete consumption of the limiting carboxylic acid. Excess base is needed for onium salts to deprotonate the acid and neutralize the released HOAt.
Base Not always required, but NMM or DIPEA can be used if amine salt is the starting material.N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.A non-nucleophilic, sterically hindered base is crucial to prevent it from competing with the amine substrate.[3][8]
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Polar aprotic solvents are required to dissolve all reactants and intermediates. DMF is the most common choice.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureStarting reactions at 0 °C helps control the initial exotherm and minimize potential side reactions, especially racemization.[2]
Reaction Time 2 - 24 hours30 minutes - 6 hoursOnium salts like HATU are significantly faster due to the formation of a more reactive activated species.[4][9]

PART 4: Experimental Protocols

These protocols provide a validated starting point. Researchers should always monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific substrates.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a robust and cost-effective method for coupling a generic carboxylic acid (R-COOH) with an amine (R'-NH₂).

Materials:

  • Carboxylic Acid (e.g., Boc-L-Phenylalanine): 1.0 equiv

  • Amine Component: 1.1 equiv

  • EDC•HCl: 1.2 equiv

  • HOBt (monohydrate): 1.2 equiv

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM or DMF (to make a ~0.1 M solution with respect to the carboxylic acid) and stir until all solids are dissolved.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC•HCl (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.

  • Coupling: Add the amine component (1.1 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is ideal for challenging substrates where speed and suppression of racemization are critical.

Materials:

  • Carboxylic Acid (e.g., Boc-L-Phenylalanine): 1.0 equiv

  • Amine Component: 1.1 equiv

  • HATU: 1.1 equiv

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equiv

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir to dissolve.

  • Activation & Coupling: Cool the solution to 0 °C in an ice bath. Add the amine component (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv). A color change (often to yellow) is typically observed.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous DMF washes help remove tetramethylurea and other water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful coupling of Boc-L-phenylalaninol and related structures is a function of a rational selection of reagents and careful control of reaction conditions. While classic carbodiimide methods remain valuable for their simplicity and cost-effectiveness, modern onium salt reagents like HATU provide unparalleled efficiency, speed, and security against racemization, especially in complex or sterically demanding syntheses. By understanding the underlying mechanisms and adhering to validated protocols, researchers can confidently and reliably construct the amide and ester bonds that form the backbones of countless innovations in science and medicine.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Sabir, S., et al. (2018). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Halimehjani, A. Z., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Protecting Groups in Peptide Synthesis. PubMed - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

  • Organic Syntheses. (1985). tert-BUTOXYCARBONYLATION OF AMINO ACIDS AND THEIR DERIVATIVES: N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. Retrieved from [Link]

  • Bio-Synthesis. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • PMC - NIH. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

Sources

Application Notes and Protocols: (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure and potent enzyme inhibitors is a cornerstone of drug discovery. Within this context, chiral synthons—small, enantiomerically pure molecules—serve as foundational elements for constructing complex therapeutic agents. (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known as N-Boc-L-phenylalaninol, has emerged as a preeminent chiral building block. Derived from the natural amino acid L-phenylalanine, its utility is anchored in the strategic placement of a primary alcohol and a Boc-protected amine on a defined stereochemical scaffold. This arrangement provides a versatile platform for the asymmetric synthesis of a multitude of enzyme inhibitors, most notably those targeting viral proteases.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of N-Boc-L-phenylalaninol in the synthesis of high-value enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the information in a structured, accessible format.

Section 1: Physicochemical Properties and Strategic Significance

N-Boc-L-phenylalaninol is a white to light yellow crystalline powder. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility.[1] The Boc group serves two primary functions: it prevents the nucleophilic amine from participating in unwanted side reactions, and its steric bulk can influence the stereochemical outcome of subsequent transformations.[1] This protection is robust under various reaction conditions but can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic steps.

PropertyValue
CAS Number 66605-57-0
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Melting Point 94-96 °C
Appearance White to light yellow crystal powder
Solubility Insoluble in water, soluble in polar organic solvents

Section 2: Synthesis of N-Boc-L-phenylalaninol - The Foundational Step

The journey towards complex enzyme inhibitors begins with the preparation of the chiral building block itself. The most common and efficient route starts from the readily available amino acid, L-phenylalanine.

Protocol 2.1: Synthesis of N-Boc-L-phenylalanine

This initial step involves the protection of the amino group of L-phenylalanine with a Boc group.

Materials:

  • L-phenylalanine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • tert-Butyl alcohol

  • Water

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.1 mol) in water.

  • Add L-phenylalanine (1 mol) to the NaOH solution with stirring at ambient temperature.

  • Dilute the mixture with tert-butyl alcohol.

  • To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour. A white precipitate may form, and a slight exotherm to 30-35°C may be observed.

  • Continue stirring overnight at room temperature. The final pH should be between 7.5 and 8.5.

  • Extract the reaction mixture twice with pentane. The organic phase is then back-extracted with a saturated aqueous sodium bicarbonate solution.

  • Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will cause significant CO₂ evolution.

  • Extract the acidified aqueous layer four times with ethyl ether.

  • Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

  • The resulting oil is triturated with hexane and allowed to crystallize overnight in a refrigerator to yield pure N-tert-butoxycarbonyl-L-phenylalanine.[2]

Protocol 2.2: Reduction to N-Boc-L-phenylalaninol

The carboxylic acid of N-Boc-L-phenylalanine is then selectively reduced to the primary alcohol.

Materials:

  • N-Boc-L-phenylalanine methyl ester (can be prepared from N-Boc-L-phenylalanine)

  • Lithium chloride (LiCl)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 2N Hydrochloric acid (HCl)

  • 2 mol/L Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Dissolve N-Boc-L-phenylalanine methyl ester (1 eq.) and lithium chloride (2.0 eq.) in methanol under a nitrogen atmosphere.

  • Cool the mixture to below 5°C in an ice-water bath.

  • Add sodium borohydride (2.0 eq.) portion-wise to the reaction solution.

  • Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction back to below 5°C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.

  • Evaporate the majority of the solvent under reduced pressure.

  • Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with water and then with saturated brine. Dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain a crude yellow oil.

  • Recrystallize the crude product from an ethyl acetate/n-heptane mixture to yield pure N-Boc-L-phenylalaninol.[3]

Section 3: Application in the Synthesis of HIV Protease Inhibitors - A Darunavir Case Study

N-Boc-L-phenylalaninol is a critical precursor for the synthesis of several HIV protease inhibitors, including Darunavir. The synthetic strategy involves the transformation of the alcohol into a reactive epoxide, which is then opened by a suitable amine to construct the core of the inhibitor.

G cluster_start Starting Material cluster_precursor Chiral Precursor Synthesis cluster_intermediate Key Intermediate Formation cluster_fragments Fragment Synthesis cluster_final Final Product L-Phenylalanine L-Phenylalanine N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine L-Phenylalanine->N-Boc-L-Phenylalanine Boc₂O, NaOH N-Boc-L-Phenylalaninol (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate N-Boc-L-Phenylalanine->N-Boc-L-Phenylalaninol 1. Esterification 2. Reduction (NaBH₄) Boc-protected Epoxide (S)-tert-butyl 1-((S)-oxiran-2-yl)-2-phenylethylcarbamate N-Boc-L-Phenylalaninol->Boc-protected Epoxide 1. Tosylation 2. Base Aminobenzenesulfonamide Core 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide Boc-protected Epoxide->Aminobenzenesulfonamide Core Epoxide opening with isobutylamine, then sulfonylation and reduction/deprotection Darunavir Darunavir Aminobenzenesulfonamide Core->Darunavir Coupling Bis-THF Ligand (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Bis-THF Ligand->Darunavir Activation and Coupling

Synthetic Workflow for Darunavir
Protocol 3.1: Synthesis of the Boc-Protected Epoxide Intermediate

The conversion of the primary alcohol of N-Boc-L-phenylalaninol into an epoxide is a key step that sets up the subsequent nucleophilic addition.

Materials:

  • N-Boc-L-phenylalaninol

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

  • Methanol

Procedure:

  • Tosylation: Dissolve N-Boc-L-phenylalaninol (1 eq.) in anhydrous DCM and cool to 0°C. Add triethylamine (1.2 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq.). Stir the reaction at 0°C for 2-4 hours, then allow to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

  • Epoxidation: Dissolve the crude tosylate in methanol. Add a base such as potassium carbonate (1.5 eq.) or sodium methoxide (1.2 eq.) and stir at room temperature for 4-6 hours. Monitor the formation of the epoxide by TLC. Once the reaction is complete, remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude (S)-tert-butyl 1-((S)-oxiran-2-yl)-2-phenylethylcarbamate. This can be purified by column chromatography.

Protocol 3.2: Synthesis of the Aminobenzenesulfonamide Core

This part of the synthesis involves the ring-opening of the epoxide and the subsequent formation of the sulfonamide.

Materials:

  • (S)-tert-butyl 1-((S)-oxiran-2-yl)-2-phenylethylcarbamate

  • Isobutylamine

  • Ethanol

  • Triethylamine

  • p-Nitrobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Methanol

  • Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

  • Epoxide Ring Opening: In a sealed vessel, dissolve the Boc-protected epoxide (1 eq.) in ethanol and add isobutylamine (3 eq.). Heat the mixture to 60-65°C and maintain for 3 hours. After completion, add water and distill off the excess isobutylamine under vacuum. This yields [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1-(phenylmethyl) propyl] carbamic acid tert-butyl ester.[4]

  • Sulfonylation: Dissolve the product from the previous step (1 eq.) and triethylamine (1.2 eq.) in DCM. Slowly add a solution of p-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM at 40-45°C over 2-3 hours. Maintain the reaction for an additional 3 hours at this temperature.[4]

  • Nitro Group Reduction and Boc Deprotection: The resulting nitro-sulfonamide can be reduced to the aniline using standard conditions, such as catalytic hydrogenation with Pd/C in methanol. Following reduction, the Boc group is removed by treatment with an acid like TFA in DCM or HCl in dioxane to yield 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide.[5]

Protocol 3.3: Synthesis of the Bis-THF Ligand and Final Coupling

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, or bis-THF ligand, is a key component of Darunavir that enhances its binding to the protease.

Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: The synthesis of this chiral ligand is complex and has been approached through various routes, often starting from chiral pool materials like sugars or employing asymmetric catalysis. A concise synthesis involves a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde, followed by hydrogenation and lipase-catalyzed kinetic resolution to obtain the desired enantiomer.[5]

Final Coupling to Synthesize Darunavir: The final step is the coupling of the aminobenzenesulfonamide core with an activated form of the bis-THF ligand.

Materials:

  • 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

  • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl-4-nitrophenyl carbonate (activated bis-THF ligand)

  • N-methyl-2-pyrrolidinone (NMP)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the aminobenzenesulfonamide core (1 eq.) in NMP, add a solution of the activated bis-THF ligand (1 eq.) in NMP at -5 to 0°C under a nitrogen atmosphere over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Quench the reaction by adding a mixture of DCM and water.

  • Separate the layers, and the organic layer can be further processed to isolate Darunavir, often through crystallization.[4]

Section 4: Broader Applications and Future Perspectives

While the synthesis of HIV protease inhibitors is a prominent application, the chiral nature of N-Boc-L-phenylalaninol makes it a valuable precursor for other classes of enzyme inhibitors as well. Its derivatives have been explored in the development of inhibitors for enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. The fundamental synthetic transformations—epoxidation, amine addition, and coupling reactions—can be adapted to create a diverse array of peptidomimetics and other small molecule inhibitors.

The continuous evolution of synthetic methodologies, including the development of more efficient and greener catalytic processes, will further enhance the utility of N-Boc-L-phenylalaninol in drug discovery and development.

References

  • Zhejiang Yongning Pharmaceutical Co., Ltd.; Ye Tianjian; Lu Xiuwei; Liu Yongjiang; Wang Tong; Shu Zhan. Synthesis method of N-Boc-L-phenylalaninol. CN105198829, 2017.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. [Link]

  • PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth. 2017, 94, 358-371.
  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. Indian Journal of Chemistry, Vol. 52B, August 2013, pp. 1070-1075.
  • LookChem. 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • MySkinRecipes. Boc-L-phenylalaninol. [Link]

  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. 4-amino-n-[(2r,3s)-3-amino-2-hydroxy-4-phenylbutyl]-n-isobutylbenzene-1-sulfonamide. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

Sources

Boc-L-phenylalaninol applications in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis with Boc-L-phenylalaninol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Boc-L-phenylalaninol

In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount to achieving high stereoselectivity and overall efficiency. (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol, commonly known as Boc-L-phenylalaninol, stands out as a cornerstone chiral building block.[1][2] Derived from the natural amino acid L-phenylalanine, its value lies in a trifecta of structural features: a predefined stereocenter at the C2 position, a primary alcohol amenable to a wide range of transformations, and a robust, yet readily cleavable, Boc-protected amine.[1][3] This combination makes it an exceptionally versatile precursor for constructing complex, enantiomerically pure molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5]

This guide provides an in-depth exploration of the primary applications of Boc-L-phenylalaninol, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its utility. We will examine its role in the creation of chiral auxiliaries, its transformation into sophisticated ligands for metal-catalyzed reactions, and its direct incorporation as a chiral synthon in the architecture of bioactive molecules.

Application 1: A Foundation for Chiral Auxiliaries in Stereoselective C-C Bond Formation

One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries: covalently attached chiral fragments that direct the stereochemical outcome of a reaction on an achiral substrate. Boc-L-phenylalaninol is an ideal precursor for a class of highly effective auxiliaries, most notably oxazolidinones, which were popularized by David Evans.[]

The core principle involves cyclizing the amino alcohol to form a rigid heterocyclic system. The inherent chirality of the starting material translates into a defined three-dimensional environment. The bulky benzyl group, originating from the phenylalanine side chain, effectively shields one face of the molecule. When an acyl group is attached to the oxazolidinone nitrogen, subsequent enolization and reaction with an electrophile are forced to occur from the less sterically hindered face, resulting in a highly diastereoselective bond formation.[][7]

Workflow: From Boc-L-phenylalaninol to Diastereoselective Alkylation

The following diagram outlines the logical flow from the starting material to the final, enantiomerically pure product after auxiliary cleavage.

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Transformation cluster_2 Product Liberation BocPheOH Boc-L-phenylalaninol Cyclization Cyclization (e.g., with phosgene equivalent) BocPheOH->Cyclization Auxiliary (4S)-4-Benzyl- 2-oxazolidinone Cyclization->Auxiliary Acylation N-Acylation Auxiliary->Acylation Enolization Diastereoselective Enolization (LDA) Acylation->Enolization Alkylation Alkylation (E+) Enolization->Alkylation Adduct Alkylated Adduct (High d.r.) Alkylation->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Adduct->Cleavage Product Enantiopure Carboxylic Acid Cleavage->Product RecycledAux Recovered Auxiliary Cleavage->RecycledAux G cluster_0 Chiral Environment M Metal Center Substrate Prochiral Substrate M->Substrate activates Ligand Chiral Ligand (from Boc-Phe-ol) Ligand->M coordinates Product Enantioenriched Product Reagent Reagent Reagent->Substrate attacks (favored face) Reagent->Substrate attacks (disfavored face) G cluster_reactions Further Transformations start Boc-L-phenylalaninol oxidation Mild Oxidation (e.g., DMP) start->oxidation aldehyde N-Boc-L-phenylalaninal (Chiral Aldehyde) oxidation->aldehyde wittig Wittig Reaction aldehyde->wittig aldol Aldol Addition aldehyde->aldol reductive Reductive Amination aldehyde->reductive product1 Unsaturated Amino Alcohol wittig->product1 product2 β-Hydroxy Amino Acid Derivative aldol->product2 product3 Chiral Diamine reductive->product3 target Complex Bioactive Molecule (e.g., Ubenimex Precursor) product1->target Further Steps product2->target Further Steps product3->target Further Steps

Sources

Application Note: Chiral Purity Analysis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the chiral purity of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. As a key chiral intermediate derived from L-phenylalanine, its enantiomeric purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive protocol, from the rationale of method development to step-by-step execution and validation, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase to achieve excellent resolution and accurate quantification of the undesired (R)-enantiomer.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, harmful. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, an N-Boc protected derivative of L-phenylalaninol, is a versatile building block in asymmetric synthesis. Ensuring its high enantiomeric excess (%ee) is a foundational step in controlling the stereochemical integrity of the final API. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the industry-standard technique for separating and quantifying enantiomers due to its high efficiency, sensitivity, and reproducibility.[4][5]

This document details a method optimized for this specific analyte, grounding the protocol in the principles of chiral recognition and the validation requirements outlined by the International Council for Harmonisation (ICH).[6][7]

The Science of Separation: Method Development Rationale

The successful separation of enantiomers hinges on creating a transient diastereomeric complex between the analyte and the chiral selector on the CSP. The stability of these complexes differs, leading to different retention times. The selection of the CSP and mobile phase is therefore a chemically-driven decision based on the analyte's structure.

Analyte Structure & Interaction Sites

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate possesses several key functional groups that can participate in chiral recognition:

  • Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) and carbamate (N-H and C=O) groups.

  • π-π Interaction Site: The aromatic phenyl ring.

  • Steric Hindrance: The bulky tert-butyl group.

Chiral Stationary Phase (CSP) Selection

Given the analyte's structure as an N-blocked amino alcohol, macrocyclic glycopeptide-based CSPs are an ideal choice.[8][9] These CSPs, such as those based on teicoplanin, contain a complex basket-like structure with multiple chiral centers and functional groups (hydroxyls, carboxyls, amides), enabling several simultaneous interactions (hydrogen bonding, ionic, steric inclusion).

  • Expertise & Experience: We selected a teicoplanin-based CSP (e.g., CHIROBIOTIC™ T) . This phase has demonstrated exceptional performance for resolving N-protected amino acids and their derivatives.[9] The multiple interaction sites provide the robust enantioselectivity required for baseline resolution. Specifically for t-BOC protected amino acids, reversed-phase mode on a CHIROBIOTIC T column is a highly effective and recommended approach.[9]

Mobile Phase Optimization

A reversed-phase mobile phase was chosen for its compatibility with the selected CSP and its suitability for analytes with moderate polarity.

  • Causality: The mobile phase consists of an organic modifier (methanol) and an aqueous buffer. Methanol was chosen over acetonitrile as it often provides superior hydrogen bonding capabilities, which can enhance selectivity on glycopeptide phases. An ammonium acetate buffer is used because it is volatile and fully compatible with mass spectrometry (LC-MS), should downstream peak identification be necessary.[9] The pH and buffer concentration are optimized to ensure the analyte is in a suitable ionic state to interact effectively with the CSP, leading to optimal resolution.

Experimental Protocol

This protocol is a self-validating system; successful execution of the system suitability tests is a prerequisite for sample analysis, ensuring the trustworthiness of the results.

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Chemicals: HPLC-grade methanol, ammonium acetate, and water.

  • Standards: High-purity reference standard of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and its (R)-enantiomer (for method development and validation).

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Methanol / 20 mM Ammonium Acetate (pH adjusted to 5.5 with acetic acid)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase
Preparation of Solutions
  • Racemic Standard (for System Suitability): Prepare a solution containing approximately 0.5 mg/mL of both the (S)- and (R)-enantiomers in the diluent. If the (R)-enantiomer is unavailable, a sample known to contain it as an impurity can be used, or the (S)-enantiomer can be partially racemized under controlled conditions (not recommended for routine analysis).

  • Sample Solution: Accurately weigh and dissolve the (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate sample in the diluent to achieve a final concentration of 1.0 mg/mL.

  • Blank: Use the diluent.

Analysis Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Methanol/Buffer) h1 Equilibrate System with Mobile Phase p1->h1 p2 Prepare Racemic Standard (S + R enantiomers) h3 Inject Racemic Standard (x5) (System Suitability Test) p2->h3 p3 Prepare Sample Solution (1.0 mg/mL) h4 Inject Sample Solution (x2) p3->h4 h2 Inject Blank (Diluent) h1->h2 h2->h3 d1 Verify System Suitability (Resolution, Tailing, RSD%) h3->d1 d2 Integrate Sample Peaks (S and R enantiomers) h4->d2 d1->h1 If SST Fails d1->h4 If SST Passes d3 Calculate % (R)-Enantiomer d2->d3 d4 Generate Report d3->d4

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Test (SST)

Before analyzing any samples, the system's performance must be verified by injecting the racemic standard solution five times. The acceptance criteria must be met as per internal SOPs and regulatory standards like USP <621>.[10][11][12]

SST ParameterAcceptance CriteriaRationale
Resolution (Rₛ) Rₛ ≥ 2.0 between (S) and (R) peaksEnsures accurate, baseline separation for reliable quantification.[2]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8 for the (S)-enantiomer peakConfirms good peak shape, preventing co-elution issues.[11]
Repeatability RSD ≤ 2.0% for the peak area of (S)-enantiomer (n=5)Demonstrates the precision of the injection and detection system.
Calculation

The percentage of the undesired (R)-enantiomer in the sample is calculated using the area percent method, assuming an identical response factor for both enantiomers.

% (R)-Enantiomer = [ Area(R) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(R) = Peak area of the (R)-enantiomer.

  • Area(S) = Peak area of the (S)-enantiomer.

Method Validation Principles (ICH Q2(R1))

To ensure this method is suitable for its intended purpose (i.e., a chiral purity test), it must be validated according to ICH Q2(R1) guidelines.[6][7][13][14] The validation demonstrates the method's trustworthiness and scientific integrity.

G center Validated Chiral Method spec Specificity (Resolution) center->spec lin Linearity center->lin acc Accuracy (Recovery) center->acc prec Precision (RSD%) center->prec loq LOQ / LOD (Sensitivity) center->loq rob Robustness center->rob

Caption: Core parameters for analytical method validation.

  • Specificity: The method must demonstrate baseline resolution between the (S) and (R) enantiomers, and from any other potential impurities or degradation products.

  • Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified. This is critical for impurity testing and is typically established at a signal-to-noise ratio of 10.[4]

  • Linearity: The method must show a linear relationship between the peak area of the (R)-enantiomer and its concentration over a specified range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: Determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different levels and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay): Analysis of multiple samples on the same day by the same analyst.

    • Intermediate Precision: Variation within a laboratory (different days, analysts, or equipment).

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to ensure performance is unaffected.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust solution for the chiral purity analysis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. The use of a teicoplanin-based chiral stationary phase in reversed-phase mode delivers excellent enantiomeric resolution. By adhering to the outlined protocol and system suitability criteria, laboratories can ensure the generation of accurate and trustworthy data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • Sigma-Aldrich.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • U.S. Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article on beta amino alcohol synthesis. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. Amino alcohol-derived chiral stationary phases. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

  • BioGlobaX. <621> Chromatography. [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubMed. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. [Link]

  • Scirp.org. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a key chiral intermediate in the synthesis of various pharmaceuticals, often presents as a persistent oil or an amorphous solid, posing significant challenges for purification, handling, and stable storage. The ability to reliably produce a crystalline form of this N-Boc protected amino alcohol is paramount for ensuring high purity, batch-to-batch consistency, and optimal downstream processing. This comprehensive guide provides a detailed exploration of various crystallization methodologies, offering both theoretical insights and actionable, step-by-step protocols to empower researchers in obtaining a stable, crystalline solid form of this critical compound. While a definitive, one-size-fits-all protocol is elusive without compound-specific solubility data, this document outlines systematic approaches to cooling crystallization, anti-solvent crystallization, and trituration/slurry methods, enabling the rational design of an effective crystallization process.

Introduction: The Critical Role of Crystallization

In the realm of pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) or a key intermediate profoundly influences its manufacturability, stability, and bioavailability. For (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a derivative of phenylalanine, achieving a crystalline state is a critical quality attribute.[1] Many N-Boc protected amino acids and their derivatives are known to initially present as oils or amorphous solids, which can be difficult to purify and handle.[2][3] Crystallization offers a powerful and scalable method for purification, separating the desired compound from impurities, residual solvents, and unwanted side products.[4][5] A well-defined crystalline structure imparts superior chemical and physical stability, facilitates isolation and drying, and ensures consistent bulk properties essential for subsequent synthetic steps.

This guide delves into the fundamental principles and practical execution of crystallization techniques applicable to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. We will explore cooling crystallization, a thermodynamically controlled process, and anti-solvent crystallization, a kinetically driven method, providing detailed protocols that can be adapted and optimized for this specific molecule.[6][7]

Foundational Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, crystalline structure. The driving force for this process is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two primary stages of crystallization are nucleation, the formation of initial crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.[5]

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[8] For anti-solvent crystallization, the ideal solvent should be one in which the compound is highly soluble, while the anti-solvent should be one in which the compound is poorly soluble, and the two solvents must be miscible.[7]

Recommended Crystallization Protocols

Given the lack of specific solubility data for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in the public domain, the following protocols are based on established methods for structurally similar N-Boc protected amino alcohols and provide a systematic framework for empirical optimization.[9][10]

Protocol 1: Cooling Crystallization from a Single Solvent

This method is often the first approach due to its simplicity and is particularly effective when a suitable solvent with a steep solubility-temperature profile is identified. Based on protocols for similar compounds like N-Boc-L-phenylalaninol, alcohols such as methanol or ethanol are promising starting points.[11][12]

Step-by-Step Methodology:

  • Solvent Screening: In small-scale trials, assess the solubility of a small amount of the crude (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate oil or solid in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good candidate will show poor solubility at room temperature but complete dissolution upon gentle warming.

  • Dissolution: In a suitable flask equipped with a magnetic stirrer and a condenser, dissolve the crude compound in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial to prevent premature crystallization and contamination of the final product.

  • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, well-defined crystals and to minimize the inclusion of impurities.[5]

  • Inducing Crystallization (If Necessary): If crystallization does not occur upon cooling, it can be induced by:

    • Scratching the inner wall of the flask with a glass rod at the solution-air interface.

    • Adding a seed crystal of the desired compound (if available).

  • Further Cooling: Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a convenient solvent at room temperature or when a suitable single solvent for cooling crystallization cannot be identified.[6][7] This method involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the anti-solvent) to induce precipitation.[13]

Step-by-Step Methodology:

  • Solvent/Anti-Solvent System Selection:

    • Good Solvent: Dissolve a small amount of the compound in a good solvent (e.g., methanol, ethanol, THF, dichloromethane).

    • Anti-Solvent: Identify a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane, diethyl ether, toluene).

  • Dissolution: Dissolve the crude (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in a minimal amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until turbidity (cloudiness) is observed, indicating the onset of nucleation.

  • Re-dissolution (Optional but Recommended): Gently warm the turbid solution until it becomes clear again. This step helps to ensure that crystallization occurs from a saturated solution, promoting the growth of larger, purer crystals.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 7 and 8 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture or the pure anti-solvent for washing the crystals.

Protocol 3: Crystallization from an Oily State via Slurrying/Trituration

N-Boc protected amino acids and their derivatives often present as persistent oils after synthesis and work-up.[2] This protocol, adapted from methods for similar compounds, is designed to induce crystallization from such an oily state.[10][14]

Step-by-Step Methodology:

  • Initial Solidification (Seeding):

    • If seed crystals are available, add a small amount to the oil and allow it to stand at room temperature or in a refrigerator for several hours to induce solidification.[10]

    • If no seed crystals are available, attempt to induce nucleation by vigorously scratching the oil with a spatula or by dissolving a small portion in a volatile solvent and evaporating it under a stream of nitrogen to potentially form a solid residue that can act as a seed.

  • Pulping/Slurrying: Once the oil has solidified (even partially), add a weak polar or non-polar solvent in which the compound has very low solubility (e.g., diethyl ether, n-hexane, cyclohexane).[10] The volume should be sufficient to form a stirrable slurry.

  • Agitation: Stir the slurry at room temperature for a period of time (e.g., 2-24 hours). This process, known as trituration, helps to break down any amorphous solid and allows for the formation of a more stable crystalline structure while dissolving impurities.

  • Isolation, Washing, and Drying: Collect the solid by vacuum filtration, wash with a small amount of the fresh slurrying solvent, and dry under vacuum.

Visualization of the Crystallization Workflow

The following diagram illustrates a general workflow for developing a crystallization protocol for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Crystallization_Workflow Crude Crude (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (Oil or Amorphous Solid) SolventScreening Solvent System Screening Crude->SolventScreening Cooling Cooling Crystallization SolventScreening->Cooling Good T-solubility profile AntiSolvent Anti-Solvent Crystallization SolventScreening->AntiSolvent High solubility at RT Slurry Trituration / Slurrying SolventScreening->Slurry Persistent oil Dissolution Dissolution in Minimum Hot Solvent Cooling->Dissolution AntiSolventDissolution Dissolution in 'Good' Solvent AntiSolvent->AntiSolventDissolution Solidification Induce Solidification (Seeding) Slurry->Solidification SlowCooling Slow Cooling & Crystal Growth Dissolution->SlowCooling Isolation Isolation (Filtration) SlowCooling->Isolation AntiSolventAddition Slow Addition of 'Poor' Solvent AntiSolventDissolution->AntiSolventAddition AntiSolventAddition->Isolation Pulping Pulping in Non-Polar Solvent Solidification->Pulping Pulping->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying CrystallineProduct Pure Crystalline Product Drying->CrystallineProduct

Caption: General workflow for crystallization protocol development.

Summary of Key Experimental Parameters

The following table summarizes the key parameters and suggested starting points for the different crystallization methods.

ParameterCooling CrystallizationAnti-Solvent CrystallizationTrituration / Slurrying
Initial State Oil or impure solidOil or impure solidPersistent oil or amorphous solid
Primary Solvent(s) Methanol, Ethanol, Isopropanol, Ethyl AcetateMethanol, Ethanol, THF, DichloromethaneN/A (Solid state transformation)
Anti-Solvent(s) N/AWater, n-Hexane, Diethyl Ether, TolueneDiethyl Ether, n-Hexane, Cyclohexane
Temperature Profile Heat to dissolve, then slow coolingTypically room temperature, may involve gentle warmingRoom temperature
Key Process Step Controlled slow coolingControlled addition of anti-solventAgitation of a solid-liquid mixture
Inducement Scratching, SeedingSeedingSeeding, Vigorous agitation

Troubleshooting Common Crystallization Issues

  • Oiling Out: If the compound separates as an oil instead of a solid upon cooling or anti-solvent addition, it indicates that the supersaturation is too high or the solubility limit has been exceeded at a temperature above the compound's melting point in that solvent system. Solution: Use a more dilute solution, cool more slowly, or choose a different solvent system.

  • No Crystal Formation: If no crystals form, the solution may be too dilute or nucleation may be inhibited. Solution: Try to induce crystallization by scratching or seeding. If that fails, evaporate some of the solvent to increase the concentration and repeat the cooling process.

  • Poor Recovery: Low yield can be due to using too much solvent or insufficient cooling. Solution: Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution for an adequate amount of time in an ice bath.

  • Impure Product: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly. Solution: Ensure slow cooling or slow addition of the anti-solvent. A second recrystallization may be necessary.

Conclusion

The crystallization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a critical step in ensuring its purity and stability for pharmaceutical applications. While a universally applicable protocol is not available, the systematic application of cooling crystallization, anti-solvent crystallization, and trituration methods provides a robust framework for developing a successful and scalable process. By carefully selecting solvent systems and controlling key parameters such as temperature, cooling rate, and agitation, researchers can reliably obtain this important chiral intermediate in a highly pure, crystalline form.

References

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? [Online discussion]. Available at: [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2018). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Available at: [Link]

  • CrystEngComm (RSC Publishing). (2022). Recent progress in antisolvent crystallization. Available at: [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). [PDF]. Available at: [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Online discussion]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • ResearchGate. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]

  • ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. [Data set]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). [Thesis]. Available at: [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Vassar. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1138. Available at: [Link]

  • MDPI. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 23(10), 2469. Available at: [Link]

Sources

The Versatile Chiral Synthon: Harnessing Boc-L-phenylalaninol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol, commonly known as Boc-L-phenylalaninol, has emerged as a cornerstone chiral building block in medicinal chemistry and pharmaceutical development. Its inherent stereochemistry, coupled with the presence of a protected amine and a primary alcohol, offers a versatile scaffold for the synthesis of a diverse array of complex and biologically active molecules. This comprehensive guide provides an in-depth exploration of the strategic applications of Boc-L-phenylalaninol in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices for its pivotal transformations and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthon in their synthetic endeavors.

The Strategic Importance of Boc-L-phenylalaninol

Boc-L-phenylalaninol is a derivative of the natural amino acid L-phenylalanine, where the carboxylic acid has been reduced to a primary alcohol and the amino group is protected with a tert-butoxycarbonyl (Boc) group. This structural arrangement confers several advantageous properties:

  • Pre-installed Chirality: The (S)-configuration at the C2 position is preserved from the parent amino acid, providing a reliable source of chirality for asymmetric synthesis. This is paramount in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

  • Orthogonal Functionality: The Boc-protected amine and the primary hydroxyl group allow for selective chemical manipulations. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, while the hydroxyl group is amenable to various transformations such as oxidation, esterification, and etherification.

  • Versatile Synthetic Handle: The phenyl group offers a site for further functionalization, although it is the interplay between the protected amine and the alcohol that is most commonly exploited in the synthesis of pharmaceutical intermediates.

Boc-L-phenylalaninol serves as a crucial starting material for the synthesis of protease inhibitors, antiviral agents, and anticancer therapeutics.[1][2][3] Its utility lies in its ability to be converted into other key chiral synthons, most notably N-Boc-L-phenylalaninal.

Key Synthetic Transformations and Protocols

The synthetic utility of Boc-L-phenylalaninol is largely defined by the transformations of its primary alcohol functionality. The oxidation to the corresponding aldehyde is a particularly critical step, as α-amino aldehydes are valuable intermediates in the synthesis of peptidomimetics and other complex molecules.

Oxidation to N-Boc-L-phenylalaninal

The conversion of Boc-L-phenylalaninol to N-Boc-L-phenylalaninal is a foundational reaction in its application. The resulting aldehyde is a key intermediate in the synthesis of the anti-tumor drug ubenimex.[4] Traditional oxidation methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. A greener and more efficient method utilizes potassium hydrogen persulfate as the oxidant in the presence of a copper salt catalyst.[4]

Protocol: Green Oxidation of Boc-L-phenylalaninol to N-Boc-L-phenylalaninal [4]

Rationale: This protocol employs an environmentally benign oxidant (potassium hydrogen persulfate) and a catalytic amount of a copper salt. The reaction proceeds under mild conditions (ice-water bath), minimizing side reactions and epimerization of the chiral center. The use of a biphasic system (organic solvent and water) facilitates the reaction and subsequent workup.

Materials:

  • N-Boc-L-phenylalaninol

  • Copper(II) chloride (or other copper salts like CuBr or Cu(NO₃)₂)

  • Potassium hydrogen persulfate (Oxone®)

  • Acetonitrile (or other suitable organic solvents like methanol or ethanol)

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, combine N-Boc-L-phenylalaninol (1 mol equivalent), copper(II) chloride (0.01-0.05 mol equivalent), and potassium hydrogen persulfate (1.0-1.1 mol equivalent).

  • Add acetonitrile and water in a 1:1 volume ratio (e.g., 500 mL of each for 1 mol of starting material).

  • Cool the reaction mixture in an ice-water bath to maintain a temperature of 5-10°C.

  • Stir the mixture vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent by concentration under reduced pressure at a temperature below 40°C.

  • A white solid will precipitate. Filter the solid and wash the filter cake twice with ice-cold water.

  • Dry the solid to obtain the crude N-Boc-L-phenylalaninal.

  • For purification, the crude product can be recrystallized from methanol. Dissolve the crude aldehyde in methanol and heat to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further to -5 to -10°C to maximize crystallization. Filter the white crystals, wash with cold methanol, and dry to yield the pure N-Boc-L-phenylalaninal.

Data Presentation:

Oxidant SystemCatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
KHSO₅CuCl₂Acetonitrile/Water5-103-5~92
KHSO₅CuBr₂Methanol/Water5-103-5~91
KHSO₅Cu(NO₃)₂Ethanol/Water5-103-5~91

Table 1: Comparison of different catalytic systems for the oxidation of Boc-L-phenylalaninol. Yields are for the purified product.[4]

Experimental Workflow: Oxidation of Boc-L-phenylalaninol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine: - Boc-L-phenylalaninol - Copper Salt (catalyst) - KHSO5 (oxidant) B Add Solvents: - Acetonitrile - Water A->B C Cool to 5-10°C B->C D Stir for 3-5 hours C->D E Monitor by TLC/HPLC D->E F Concentrate to remove organic solvent E->F Reaction Complete G Filter precipitated solid F->G H Wash with ice-cold water G->H I Recrystallize from Methanol H->I J J I->J Pure N-Boc-L-phenylalaninal

Caption: Workflow for the green oxidation of Boc-L-phenylalaninol.

Applications in the Synthesis of Pharmaceutical Intermediates

The derivatives of Boc-L-phenylalaninol are instrumental in the synthesis of a variety of pharmaceuticals.

Synthesis of Protease Inhibitors

Protease inhibitors are a critical class of drugs used in the treatment of viral infections and cancer. Boc-L-phenylalaninol and its derivatives are frequently employed in their synthesis due to their peptide-like structure.

  • Ubenimex (Bestatin): As previously mentioned, N-Boc-L-phenylalaninal is a direct precursor to the anti-tumor agent and immunostimulant, Ubenimex.[4] Ubenimex is a competitive and reversible protease inhibitor.[4]

  • HIV Protease Inhibitors: The development of HIV protease inhibitors has been a landmark achievement in the management of HIV/AIDS. Chiral amino alcohols and their derivatives are key components of these drugs. For instance, a formal synthesis of the HIV protease inhibitor Amprenavir has been achieved using a strategy that relies on chiral synthons derived from amino acids.[5] While the specific use of Boc-L-phenylalaninol is not explicitly detailed in this particular synthesis, the structural motifs are highly relevant, and similar chiral amino alcohols are central to the synthetic route.

Logical Relationship: From Boc-L-phenylalaninol to Protease Inhibitors

G A Boc-L-phenylalaninol B Oxidation A->B C N-Boc-L-phenylalaninal B->C D Further Synthetic Steps C->D E Protease Inhibitors (e.g., Ubenimex) D->E

Caption: Synthetic pathway from Boc-L-phenylalaninol to protease inhibitors.

Chiral Auxiliaries and Synthons for Asymmetric Synthesis

Beyond its direct incorporation into drug molecules, Boc-L-phenylalaninol can be converted into chiral auxiliaries that guide the stereochemical outcome of reactions.

  • Oxazolidinones: Chiral oxazolidinones, which can be synthesized from amino alcohols like Boc-L-phenylalaninol, are powerful chiral auxiliaries in asymmetric synthesis.[6][] They are particularly effective in controlling the stereochemistry of aldol reactions, alkylations, and Michael additions.[] The synthesis of oxazolidinones often involves the reaction of the amino alcohol with phosgene or a phosgene equivalent.

Protocol: General Synthesis of an Oxazolidinone from Boc-L-phenylalaninol

Rationale: This protocol describes a general method for the cyclization of an N-protected amino alcohol to form an oxazolidinone. The choice of carbonylating agent and base is crucial for achieving high yields and avoiding side reactions.

Materials:

  • Boc-L-phenylalaninol

  • Triphosgene (or other phosgene equivalent)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve Boc-L-phenylalaninol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the non-nucleophilic base (e.g., 1.1 equivalents of pyridine).

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM or THF.

  • Add the triphosgene solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.

Synthesis of Antiviral and Anticancer Agents

Derivatives of L-phenylalanine are being explored for their potential as antiviral and anticancer agents.[8][9][10] Boc-L-phenylalaninol provides a versatile starting point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies. For example, novel phenylalanine derivatives have been designed and synthesized as HIV-1 capsid inhibitors.[8][11] The synthesis of these compounds often involves the coupling of the deprotected amino group of a phenylalanine derivative with various aromatic or heterocyclic moieties.

Conclusion

Boc-L-phenylalaninol is a highly valuable and versatile chiral synthon in the synthesis of pharmaceutical intermediates. Its pre-installed stereocenter and orthogonal protecting groups make it an ideal starting material for the efficient and stereocontrolled synthesis of complex molecules. The protocols and applications detailed in this guide underscore the importance of this compound in modern drug discovery and development. By understanding the underlying principles of its reactivity and the practical considerations of its use in synthesis, researchers can effectively harness the power of Boc-L-phenylalaninol to advance their pharmaceutical research programs.

References

  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. Available at: [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids - Organic Syntheses. Available at: [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal - Organic Syntheses. Available at: [Link]

  • Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. Available at: [Link]

  • Boc-L-phenylalaninol - MySkinRecipes. Available at: [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv7p0069
  • Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem. Available at: [Link]

  • Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. Available at: [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of - CHIMIA. Available at: [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC - NIH. Available at: [Link]

  • Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane - ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC - PubMed Central. Available at: [Link]

  • Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline - PubMed. Available at: [Link]

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. Available at: [Link]

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties - CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Available at: [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed. Available at: [Link]

  • Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Available at: [Link]

Sources

Application Note & Protocols: The Strategic Use of Boc-L-phenylalaninol in the Asymmetric Synthesis of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Diversity

In the landscape of modern drug discovery and materials science, the 20 proteinogenic amino acids represent but a fraction of the chemical space required for innovation. Non-natural amino acids (UAAs), also known as non-canonical amino acids, offer tailored structural, stereochemical, and functional properties that are inaccessible with their natural counterparts.[][2] Their incorporation into peptides can enhance proteolytic stability, modulate bioactivity, and enforce specific secondary structures.[3][4] Furthermore, UAAs serve as crucial chiral intermediates in the synthesis of complex small-molecule therapeutics.[]

Boc-L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine, has emerged as a cornerstone chiral building block for the synthesis of these valuable compounds.[6][7][8] Its utility is rooted in two key features: the acid-labile tert-butoxycarbonyl (Boc) protecting group, which shields the amine during synthetic transformations, and the inherent stereocenter derived from the L-phenylalanine chiral pool.[8][9] This application note provides a technical guide for leveraging Boc-L-phenylalaninol in the synthesis of non-natural amino acids, with a focus on the preparation of β-amino acid derivatives—a prevalent motif in pharmaceuticals.[4][10]

Core Principles: Why Boc-L-phenylalaninol?

The strategic advantage of using Boc-L-phenylalaninol lies in its function as a chiral precursor that can be predictably elaborated. The primary alcohol serves as a versatile chemical handle, most commonly for oxidation to the corresponding aldehyde, Boc-L-phenylalaninal. This aldehyde is a pivotal intermediate, an electrophilic linchpin ready for carbon-carbon bond formation, allowing for chain extension while preserving the original stereochemistry.

Key Advantages:

  • Stereochemical Fidelity: Originating from L-phenylalanine, it provides a reliable and cost-effective source of high enantiomeric purity.

  • Orthogonal Protection: The Boc group is stable to a wide range of nucleophilic, basic, and reductive conditions, yet it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), ensuring compatibility with many synthetic operations.[9]

  • Synthetic Versatility: It is a precursor to a wide array of derivatives, including protease inhibitors, peptidomimetics, and chiral catalysts.[6][7]

The critical transformation in most synthetic routes starting from Boc-L-phenylalaninol is its oxidation to the aldehyde. This step must be executed with high efficiency and without compromising the stereochemical integrity of the α-carbon. For this reason, mild oxidation protocols are paramount.

Key Transformation: Oxidation to Boc-L-phenylalaninal

The conversion of N-protected amino alcohols to their corresponding aldehydes is notoriously delicate. Over-oxidation to the carboxylic acid and racemization of the α-chiral center are common pitfalls. Activated dimethyl sulfoxide (DMSO) oxidations, such as the Swern and Parikh-Doering protocols, are exceptionally well-suited for this task because they operate under mild, often cryogenic, and non-acidic conditions.[11][12][13]

The Parikh-Doering oxidation, in particular, offers significant operational advantages. It utilizes a stable, non-hygroscopic sulfur trioxide-pyridine complex (SO₃·Py) as the DMSO activator and can be conducted at temperatures between 0 °C and room temperature, obviating the need for the -78 °C conditions typical of a Swern oxidation.[14][15][16]

Mechanism of Parikh-Doering Oxidation

The reaction proceeds through the electrophilic activation of DMSO by the SO₃·Py complex. The alcohol then attacks the activated sulfur species, forming an alkoxysulfonium intermediate. In the presence of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), a proton is abstracted to form a sulfur ylide, which subsequently collapses via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[14][16][17]

Parikh_Doering_Mechanism Parikh-Doering Oxidation Mechanism DMSO DMSO (CH₃)₂S=O ActivatedDMSO Activated DMSO Intermediate DMSO->ActivatedDMSO + SO₃•Py SO3Py SO₃•Py Alcohol R-CH₂OH (Boc-L-phenylalaninol) Alkoxysulfonium Alkoxysulfonium Ion Alcohol->Alkoxysulfonium + ActivatedDMSO Base Base (Et₃N) ActivatedDMSO->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base - Base-H⁺ Aldehyde R-CHO (Aldehyde) Ylide->Aldehyde Intramolecular Elimination DMS DMS (CH₃)₂S Ylide->DMS BaseH Base-H⁺ Ylide->BaseH regenerates

Caption: Mechanism of the Parikh-Doering Oxidation.

Application Protocol: Synthesis of N-Boc-(R)-3-amino-4-phenylbutanoic Acid

This section details a representative two-step protocol for converting Boc-L-phenylalaninol into a non-natural β-amino acid. The workflow involves the initial oxidation to the aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β-unsaturated ester, which can then be further modified.

Synthesis_Workflow Synthesis of a β-Amino Acid Derivative cluster_0 Starting Material cluster_1 Step 1: Oxidation cluster_2 Step 2: Chain Elongation cluster_3 Further Transformations BocPheOH Boc-L-phenylalaninol C₁₄H₂₁NO₃ M.W. 251.32 BocPheCHO Boc-L-phenylalaninal C₁₄H₁₉NO₃ M.W. 249.31 BocPheOH->BocPheCHO Parikh-Doering Oxidation UnsatEster α,β-Unsaturated Ester C₁₈H₂₅NO₄ M.W. 319.40 BocPheCHO->UnsatEster HWE Reaction BetaAminoAcid Target β-Amino Acid (e.g., via reduction & hydrolysis) UnsatEster->BetaAminoAcid Reduction / Hydrolysis

Caption: General workflow for β-amino acid synthesis.

Protocol 1: Parikh-Doering Oxidation of Boc-L-phenylalaninol

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
Boc-L-phenylalaninol251.321.05.00 g (19.9 mmol)
SO₃·Pyridine complex159.163.09.49 g (59.7 mmol)
Triethylamine (TEA)101.195.013.9 mL (99.5 mmol)
Anhydrous DMSO78.13-15 mL
Anhydrous DCM84.93-85 mL
Diethyl Ether74.12-For workup
Saturated NH₄Cl--For workup
Brine--For workup
Anhydrous MgSO₄120.37-For drying

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-phenylalaninol (5.00 g, 19.9 mmol). Dissolve it in anhydrous DMSO (15 mL) and anhydrous Dichloromethane (DCM, 85 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (13.9 mL, 99.5 mmol) to the stirred solution.

  • Activator Addition: Add the sulfur trioxide-pyridine complex (9.49 g, 59.7 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the resulting suspension vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into 100 mL of ice-cold saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-L-phenylalaninal.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel. The aldehyde is sensitive, so purification should be performed quickly.

Expected Outcome: A white to pale yellow solid. Yields are typically in the range of 85-95%.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol extends the carbon chain by reacting the aldehyde with a stabilized phosphonate ylide to form an α,β-unsaturated ester.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
Boc-L-phenylalaninal249.311.04.72 g (19.0 mmol)
Triethyl phosphonoacetate224.161.24.51 mL (22.8 mmol)
Sodium Hydride (60% disp.)40.001.20.91 g (22.8 mmol)
Anhydrous THF72.11-100 mL
Saturated NH₄Cl--For workup
Ethyl Acetate88.11-For extraction
Brine--For workup
Anhydrous MgSO₄120.37-For drying

Step-by-Step Procedure:

  • Ylide Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.91 g, 22.8 mmol) and suspend it in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (4.51 mL, 22.8 mmol) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Aldehyde Addition: In a separate flask, dissolve the Boc-L-phenylalaninal (4.72 g, 19.0 mmol) from Protocol 1 in 50 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Quenching & Workup: Carefully quench the reaction by cooling back to 0 °C and slowly adding saturated NH₄Cl solution (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure α,β-unsaturated ester.

Expected Outcome: A colorless oil or white solid. Yields are typically 80-90%. This product can then be subjected to a variety of transformations, such as conjugate addition of nucleophiles or reduction of the double bond, to generate a diverse library of non-natural β-amino acids.

Conclusion and Future Perspectives

Boc-L-phenylalaninol is an exceptionally valuable and versatile chiral building block for the synthesis of non-natural amino acids.[6] The protocols detailed herein for its oxidation and subsequent chain elongation provide a reliable and field-proven pathway to access chiral β-amino acid derivatives. The mild conditions of the Parikh-Doering oxidation are crucial for preserving the stereochemical integrity of the molecule, a cornerstone of asymmetric synthesis. By mastering these fundamental transformations, researchers in medicinal chemistry and materials science can unlock a vast chemical space, enabling the design and construction of novel peptides, peptidomimetics, and chiral drugs with enhanced properties and functions.

References

  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. Retrieved from [Link]

  • Yadav, R., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of β-Amino Acids. Retrieved from [Link]

  • Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Kundu, R., et al. (2018). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Alternative to the Classical Swern Oxidation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 66605-57-0, N-Boc-L-Phenylalaninol. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • BOC Sciences. (2024). Creating Unnatural Amino Acids. YouTube. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Bouattour, Y., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Precise Characterization

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, also known as N-Boc-L-phenylalaninol, is a chiral building block of significant interest in pharmaceutical synthesis.[1] Its stereochemical integrity is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often contingent on the specific chirality of its precursors. This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, ensuring its identity, purity, and stereochemical fidelity.

The protocols and insights presented herein are designed to be a practical resource, blending theoretical principles with actionable experimental details. We will delve into the core analytical methodologies: Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Chiral High-Performance Liquid Chromatography (HPLC) for assessing enantiomeric purity, and Optical Rotation for confirming the stereochemical configuration.

I. Structural Elucidation and Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

Causality in Experimental Choices for NMR

The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. However, labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, may exhibit broad signals or exchange with residual water, making their identification challenging. DMSO-d₆ can be a valuable alternative as it forms hydrogen bonds with these labile protons, resulting in sharper, more easily identifiable peaks. The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for accurate integration and coupling constant analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35 - 7.15Multiplet5HAromatic (C₆H₅)
~4.90Broad Singlet1HNH (Carbamate)
~3.80Multiplet1HCH-N
~3.60Multiplet2HCH₂-OH
~2.80Multiplet2HCH₂-Ph
~2.50Broad Singlet1HOH
~1.40Singlet9HC(CH₃)₃

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Chemical Shift (ppm)Assignment
~156.0C=O (Carbamate)
~138.0Aromatic (Quaternary C)
~129.5Aromatic (CH)
~128.5Aromatic (CH)
~126.5Aromatic (CH)
~79.5C(CH₃)₃
~65.0CH₂-OH
~55.0CH-N
~38.0CH₂-Ph
~28.5C(CH₃)₃

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

II. Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for straightforward molecular weight determination.

Causality in Experimental Choices for MS

ESI in positive ion mode is generally preferred for compounds containing basic nitrogen atoms, such as the carbamate group in the target molecule, as they are readily protonated. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information that can be used to confirm the identity of the compound. The choice of collision energy in MS/MS is crucial; too low an energy will not induce sufficient fragmentation, while too high an energy may lead to excessive fragmentation, making the spectrum difficult to interpret.

Expected Mass Spectrometric Data

The monoisotopic mass of C₁₄H₂₁NO₃ is 251.1521 Da.[3]

Table 3: Predicted ESI-MS Data for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

IonCalculated m/z
[M+H]⁺252.1594
[M+Na]⁺274.1413

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Predicted Fragmentation Pattern

In an MS/MS experiment, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. Key fragmentation pathways for Boc-protected amino alcohols often involve the loss of the Boc group or parts of it.[4]

  • Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), leading to a fragment ion.

  • Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group (100 Da) is also a common fragmentation pathway.

  • Cleavage of the C-C bond adjacent to the hydroxyl group: This can lead to the formation of a stable iminium ion.

Fragmentation_Pathway M_H [M+H]⁺ m/z 252.16 M_H_isobutylene [M+H - C₄H₈]⁺ m/z 196.10 M_H->M_H_isobutylene - C₄H₈ M_H_Boc [M+H - C₅H₉O₂]⁺ m/z 152.10 M_H->M_H_Boc - Boc M_H_H2O [M+H - H₂O]⁺ m/z 234.15 M_H->M_H_H2O - H₂O

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent, such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Use an ESI-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

    • Apply a suitable collision energy to induce fragmentation and acquire the product ion spectrum.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

III. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Causality in Experimental Choices for Chiral HPLC

The selection of the appropriate CSP is the most critical factor for achieving a successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have shown broad applicability for the separation of N-protected amino acids and their derivatives.[5] The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best balance of retention, resolution, and peak shape. Normal-phase chromatography (e.g., using hexane/isopropanol) or reversed-phase chromatography (e.g., using acetonitrile/water) can be employed, and the choice depends on the specific CSP and the analyte.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Elute with Optimized Mobile Phase Inject->Separate Detect Detect with UV Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Recommended Chiral HPLC Method (Method Development Starting Point)

Table 4: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC)
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) with a small amount of an acidic or basic additive if needed (e.g., 0.1% Trifluoroacetic Acid or Diethylamine)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210-220 nm
Injection Volume 5-10 µL
Experimental Protocol for Chiral HPLC Analysis
  • System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard of tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in the mobile phase at a concentration of approximately 1 mg/mL. This is crucial for confirming the elution order of the enantiomers.

    • Prepare a solution of the (S)-enantiomer sample at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

    • Inject the (S)-enantiomer sample to identify its peak and to quantify any presence of the (R)-enantiomer.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram of the sample.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

IV. Confirmation of Stereochemical Configuration by Optical Rotation

Optical rotation is a fundamental technique used to confirm the bulk stereochemical configuration of a chiral compound. The (S)-enantiomer of tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is expected to rotate the plane of polarized light in a specific direction with a characteristic magnitude.

Causality in Experimental Choices for Optical Rotation

The specific rotation is an intrinsic property of a chiral compound and depends on the wavelength of the light (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. It is crucial to control these parameters precisely to obtain a reliable and reproducible measurement. Methanol is a common solvent for this type of measurement.[6]

Expected Optical Rotation Value

A typical specification for the specific optical rotation of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is:

[α]²⁰/D = -27.0 ± 3.0° (c = 1 in methanol) [6]

This indicates a levorotatory compound.

Experimental Protocol for Optical Rotation Measurement
  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent.

  • Sample Preparation:

    • Accurately prepare a solution of the compound in methanol at a concentration of 1 g/100 mL (c = 1).

    • Ensure the sample is fully dissolved and the solution is free of air bubbles.

  • Measurement:

    • Rinse the polarimeter cell with the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to 20 °C.

    • Measure the optical rotation. Perform multiple readings and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α]ᵀ/λ = (100 × α) / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters.

      • c is the concentration of the solution in g/100 mL.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light.

V. Conclusion: A Multi-faceted Approach to Ensure Quality

The comprehensive characterization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational structural confirmation, while mass spectrometry verifies the molecular weight and offers further structural insights through fragmentation analysis. Chiral HPLC is the definitive technique for assessing enantiomeric purity, a critical quality attribute for this chiral building block. Finally, optical rotation serves as a straightforward and reliable method to confirm the overall stereochemical configuration. By employing these techniques in concert, researchers and drug development professionals can ensure the quality, purity, and stereochemical integrity of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Scientific Research Publishing. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. [Link]

  • ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PubChem. (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • Supporting Information. [Link]

  • PubChem. tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]

  • National Institutes of Health. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • UVaDOC Principal. Chiral-achiral-separation-ten-flavanones.pdf. [Link]

  • Pharmaffiliates. (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Positive mode ESI-IT-MS 2 fragmentation spectra (NCE ¼ 20) of (A)... [Link]

  • Google Patents.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Application Note: Leveraging (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate as a Novel Chiral Linker for Sequential Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a derivative of the amino acid phenylalanine, is a chiral building block with significant potential in the field of bioconjugation[1][2][3]. While not yet established as a mainstream bioconjugation reagent, its inherent bifunctionality—a primary alcohol and a protected amine—presents a strategic advantage for the controlled, sequential conjugation of biomolecules. This application note outlines a novel, scientifically grounded protocol for the transformation of this compound into a heterobifunctional linker and its subsequent use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. We provide a detailed theoretical framework, step-by-step experimental protocols, and the underlying scientific rationale for each stage of the process.

Introduction: The Strategic Value of Chiral, Bifunctional Linkers

The precise assembly of complex biomolecular structures is a cornerstone of modern drug development and diagnostics[4]. Linkers are critical components that bridge biomolecules to payloads, influencing the stability, efficacy, and pharmacokinetic properties of the final conjugate[5][6][]. Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable as they enable controlled, sequential conjugation, preventing the formation of undesirable homodimers[4][8].

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, derived from L-phenylalanine, offers three key features for the design of a novel linker system:

  • Orthogonal Functional Groups: The molecule contains a primary hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine[]. The Boc group is stable under neutral to basic conditions but can be cleanly removed under mild acidic conditions, allowing for sequential reactions[4][10].

  • Inherent Chirality: The (S)-stereocenter is preserved from its parent amino acid. The defined stereochemistry of a linker can be crucial in applications where precise spatial orientation of the conjugated molecules is required to maintain biological activity, such as in PROTACs or certain ADCs[11][12].

  • Hydrophobic Phenyl Group: The phenyl moiety can participate in hydrophobic interactions and potentially influence the pharmacokinetic properties of the resulting bioconjugate.

This guide details the conversion of this readily available chiral building block into a versatile tool for bioconjugation.

Principle of the Method

Our proposed strategy involves a two-stage sequential conjugation workflow. The core principle is the orthogonal reactivity of the hydroxyl and the Boc-protected amine groups.

  • Activation and First Conjugation: The primary hydroxyl group is first activated to create a more reactive species (e.g., a tosylate or mesylate). This activated linker is then reacted with a nucleophilic group on the first biomolecule (Biomolecule 1), such as the amine on a lysine residue of an antibody.

  • Deprotection and Second Conjugation: Following the first conjugation and purification, the Boc protecting group is removed under mild acidic conditions to reveal a primary amine on the linker. This newly exposed amine is then available to react with an activated functional group on the second molecule of interest (Molecule 2), such as an NHS-ester functionalized payload.

This sequential approach ensures a controlled and directed assembly of the final bioconjugate.

Experimental Protocols

This section provides detailed protocols for the complete bioconjugation workflow.

Materials and Reagents
ReagentSupplierNotes
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamateMedChemExpressCAS No: 66605-57-0[2]
p-Toluenesulfonyl chloride (TsCl)Sigma-AldrichFor activation of the hydroxyl group.
Triethylamine (TEA)Sigma-AldrichBase for the activation reaction.
Dichloromethane (DCM), AnhydrousSigma-AldrichReaction solvent.
Monoclonal Antibody (e.g., Trastuzumab)In-house/VendorBiomolecule 1 (concentration ~10 mg/mL in PBS).
Phosphate-Buffered Saline (PBS), pH 8.0GibcoBuffer for the first conjugation reaction.
Trifluoroacetic acid (TFA)Sigma-AldrichFor Boc deprotection.
NHS-ester functionalized payload (e.g., a fluorescent dye)Thermo FisherMolecule 2.
Dimethylformamide (DMF)Sigma-AldrichSolvent for payload.
Size-Exclusion Chromatography (SEC) ColumnsGE HealthcareFor purification.
Workflow Overview

G cluster_0 Part 1: Linker Activation cluster_1 Part 2: First Conjugation cluster_2 Part 3: Deprotection & Second Conjugation A Start Material (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate B Activation (TsCl, TEA in DCM) A->B C Activated Linker (S)-tert-butyl 1-(tosyloxy)-3-phenylpropan-2-ylcarbamate B->C E Conjugation (pH 8.0 PBS) C->E D Biomolecule 1 (e.g., Antibody) D->E F Purification (SEC) E->F G Antibody-Linker Conjugate F->G H Boc Deprotection (TFA) G->H I Amine-Functionalized Conjugate H->I K Second Conjugation I->K J Molecule 2 (e.g., NHS-ester Payload) J->K L Final Purification (SEC) K->L M Final Bioconjugate Ab-Linker-Payload L->M

Caption: Overall experimental workflow for bioconjugation.

Protocol 1: Activation of the Hydroxyl Group

Causality: The primary alcohol is not sufficiently reactive to directly conjugate with amines on a protein. Activation with p-toluenesulfonyl chloride (TsCl) converts the hydroxyl into a tosylate, which is an excellent leaving group, facilitating nucleophilic attack by the amine.

  • Dissolve (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated linker, (S)-tert-butyl 1-(tosyloxy)-3-phenylpropan-2-ylcarbamate.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation to Biomolecule 1 (e.g., Antibody)

Causality: The activated tosyl group is susceptible to nucleophilic substitution by the primary amines of lysine residues on the antibody surface. The reaction is performed at a slightly alkaline pH (8.0) to ensure that a significant portion of the lysine side-chain amines are deprotonated and thus nucleophilic.

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 8.0.

  • Dissolve the activated linker in a minimal amount of a water-miscible organic co-solvent like DMF or DMSO.

  • Add the activated linker solution to the antibody solution at a molar excess of 10-20 fold. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 4-6 hours with gentle mixing.

  • Quench the reaction by adding a small molecule amine, such as Tris or glycine, to a final concentration of 50 mM.

  • Purify the antibody-linker conjugate from excess linker and quenching agent using size-exclusion chromatography (SEC).

Protocol 3: Boc Deprotection

Causality: The Boc group is an acid-labile protecting group[10]. Treatment with a strong acid like trifluoroacetic acid (TFA) cleaves the carbamate, releasing the free amine while leaving most other functional groups on a protein intact.

  • Lyophilize the purified antibody-linker conjugate.

  • Re-dissolve the lyophilized powder in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (a scavenger to prevent side reactions).

  • Incubate on ice for 30 minutes.

  • Remove the TFA by precipitation of the protein with cold diethyl ether or by buffer exchange using SEC into a suitable buffer (e.g., PBS, pH 7.4).

  • Verify deprotection and protein integrity using mass spectrometry.

Protocol 4: Conjugation to Molecule 2 (Payload)

Causality: The newly exposed primary amine on the linker is now a nucleophile that can react with an electrophilic functional group on the payload, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

  • Prepare the amine-functionalized antibody-linker conjugate in PBS, pH 7.4-8.0.

  • Dissolve the NHS-ester functionalized payload in DMF or DMSO.

  • Add the payload solution to the conjugate solution at a 5-10 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the final bioconjugate using SEC to remove unconjugated payload.

  • Characterize the final product by UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry, and functional assays.

Mechanistic Rationale and Key Considerations

The success of this bioconjugation strategy relies on the careful control of reaction conditions at each step.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: 1st Conjugation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: 2nd Conjugation Linker_OH Linker-OH TsCl TsCl, Base Linker_OH->TsCl Linker_OTs Linker-OTs (Activated) Biomolecule_NH2 Biomolecule-NH2 Linker_OTs->Biomolecule_NH2 Nucleophilic Attack TsCl->Linker_OTs Conjugate1 Biomolecule-NH-Linker(Boc) Biomolecule_NH2->Conjugate1 Conjugate1_Boc Biomolecule-NH-Linker(Boc) TFA TFA (Acid) Conjugate1_Boc->TFA Conjugate1_NH2 Biomolecule-NH-Linker-NH2 Payload_NHS Payload-NHS Final_Conjugate Biomolecule-NH-Linker-NH-Payload Conjugate1_NH2->Final_Conjugate TFA->Conjugate1_NH2 Payload_NHS->Conjugate1_NH2 Amide Bond Formation

Caption: Key chemical transformations in the workflow.

  • Orthogonality: The stability of the Boc group under the basic conditions of the first conjugation step is critical. Conversely, the amide bond formed in the second step must be stable to the acidic deprotection conditions, which it is. This orthogonality is a cornerstone of the strategy[4][10].

  • Stoichiometry Control: The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs. It can be controlled by modulating the molar ratio of the activated linker to the antibody in Protocol 2.

  • Purification: Intermediate purification steps are essential to remove unreacted reagents that could interfere with subsequent steps, ensuring the homogeneity of the final product.

  • Biomolecule Stability: The chosen reaction conditions, particularly the use of strong acid (TFA) for deprotection, must be evaluated for their impact on the integrity and activity of the specific biomolecule being used. While many antibodies tolerate brief exposure to TFA, this step may require optimization for more sensitive proteins.

Conclusion

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate represents a promising, yet underexplored, scaffold for the development of novel bioconjugation linkers. Its chiral nature and orthogonal protecting group strategy allow for the precise and controlled assembly of complex bioconjugates. The protocols and rationale provided in this application note offer a robust framework for researchers and drug developers to harness the potential of this versatile chemical entity. This approach paves the way for creating next-generation therapeutics and diagnostics with well-defined structures and potentially enhanced performance characteristics.

References

  • Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed.
  • Application Notes and Protocols for Bioconjugation Using N-Boc-PEG7-alcohol. Benchchem.
  • The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide. Benchchem.
  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. MedchemExpress.com.
  • Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate. Benchchem.
  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters - ACS Publications.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Phenylalaninol. Wikipedia. Available at: [Link]

  • Photoredox C-H functionalization leads the site-selective phenylalanine bioconjugation. PubMed.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. Polleuxlab. Available at: [Link]

  • Visible-light-induced phenylalanine bioconjugation. ResearchGate. Available at: [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. PubChem. Available at: [Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC - NIH. Available at: [Link]

  • (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate. Pharmaffiliates. Available at: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. ACS Fall 2025. Available at: [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-L-phenylalaninol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for utilizing Boc-L-phenylalaninol in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic workflows. Unlike its amino acid counterpart, Boc-L-phenylalanine, the use of Boc-L-phenylalaninol introduces a C-terminal amino alcohol, a motif prevalent in many peptidomimetics and enzyme inhibitors.[1] This structural change from a carboxylic acid to a primary alcohol presents unique challenges and potential side reactions. This guide provides in-depth troubleshooting advice and protocols to help you navigate these complexities and achieve high-purity target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: My coupling reaction is incomplete. Mass spectrometry analysis shows a significant amount of unreacted peptide-resin. What's going wrong?

Answer: Incomplete coupling is one of the most frequent issues in solid-phase peptide synthesis (SPPS) and can be particularly pronounced when coupling an activated amino acid to the sterically hindered amine of Boc-L-phenylalaninol.

Probable Causes:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group, combined with the phenyl side chain of the resin-bound phenylalaninol, can physically obstruct the approach of the incoming activated amino acid.[2]

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive intermediate to overcome the energy barrier of the reaction.

  • Poor Resin Swelling/Solvent Effects: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of reactive sites. While DMF is common, some sequences, especially those rich in hydrophobic residues, may aggregate and swell poorly.[]

Solutions & Experimental Protocols:

Solution StrategyRationale & Implementation
Double Coupling Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion by Le Châtelier's principle.
Use a More Potent Activator Switching from a standard carbodiimide like DIC to a uronium/phosphonium salt-based reagent (e.g., HATU, HBTU) can significantly increase reaction rates.
Solvent Exchange For hydrophobic sequences, switching from DMF to N-methylpyrrolidone (NMP) can improve resin swelling and disrupt secondary structures that inhibit coupling.

Protocol: Double Coupling Procedure

  • After the initial coupling reaction (e.g., 2 hours), perform a ninhydrin (Kaiser) test. A positive result (blue/purple beads) indicates free amines.[4]

  • If the test is positive, drain the reaction vessel without washing the resin.

  • Prepare a fresh solution of the activated Boc-amino acid using the same equivalents as the initial coupling.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin as per the standard protocol (e.g., 3x DMF, 3x DCM).

  • Perform a final ninhydrin test to confirm the completion of the reaction (yellow/clear beads).

Troubleshooting Workflow: Incomplete Coupling

G start Incomplete Coupling Detected (Positive Ninhydrin Test) decision1 Is the sequence sterically hindered? start->decision1 action1 Perform Double Coupling with fresh reagents decision1->action1 Yes decision3 Is the peptide sequence hydrophobic? decision1->decision3 No decision2 Is coupling still incomplete? action1->decision2 action2 Switch to a more potent coupling reagent (e.g., HATU) decision2->action2 Yes end_node Coupling Complete (Negative Ninhydrin Test) decision2->end_node No action2->end_node decision3->action2 No action3 Switch solvent from DMF to NMP decision3->action3 Yes action3->action1

Caption: Workflow for troubleshooting incomplete coupling reactions.

Question 2: My final product's mass is too high, suggesting an extra amino acid has been added. What could cause this?

Answer: This side reaction points to unwanted acylation of the primary hydroxyl group on the phenylalaninol residue. While less nucleophilic than the amine, the hydroxyl group can compete for the activated amino acid, especially under forcing conditions.

Probable Causes:

  • Over-activation: Using a large excess of coupling reagent or allowing the pre-activation time to be too long can generate highly reactive species that are less selective.

  • Intramolecular Catalysis: In some conformations, the local environment may facilitate the acylation of the hydroxyl group.

  • Lack of Hydroxyl Protection: For particularly challenging couplings that require long reaction times or highly potent activators, the unprotected hydroxyl group is at risk.

Solutions & Experimental Protocols:

Solution StrategyRationale & Implementation
Optimize Stoichiometry Reduce the equivalents of the coupling reagent and amino acid to the minimum required for efficient coupling (e.g., 1.5-2.0 eq.).
Use Additives Additives like HOBt or Oxyma Pure can form less reactive, more stable active esters, reducing the likelihood of side reactions compared to the initial O-acylisourea intermediate from carbodiimides.[5]
Temporary Hydroxyl Protection For maximum security, protect the hydroxyl group before incorporating the Boc-L-phenylalaninol unit. A silyl ether (e.g., TBDMS) is a common choice, as it is stable to the basic conditions of coupling and can be removed during the final acidic cleavage.

Protocol: Temporary Protection of Hydroxyl Group (TBDMS)

  • Dissolve Boc-L-phenylalaninol (1.0 eq.) in anhydrous DCM.

  • Add imidazole (2.5 eq.) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting Boc-L-phenylalaninol-OTBDMS can be used in subsequent synthesis steps. The TBDMS group is typically cleaved during the final TFA deprotection/cleavage step.

Question 3: Chiral HPLC analysis shows a diastereomeric impurity. How can I prevent racemization?

Answer: Racemization is a critical side reaction that compromises the stereochemical integrity of your peptide.[6] While the chiral center of phenylalaninol itself is stable, the amino acid being coupled to it is susceptible to racemization during the carboxyl group activation step.

Mechanism of Racemization:

The primary pathway for racemization of N-protected amino acids during activation is through the formation of a planar 5(4H)-oxazolone intermediate.[7] Abstraction of the alpha-proton by a base leads to a loss of stereochemistry. Urethane-based protecting groups like Boc significantly suppress this pathway compared to acyl groups, but it can still occur, especially with strong bases or prolonged activation times.[5]

Solutions:

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial. These additives react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation.[5]

  • Avoid Strong Bases: Whenever possible, use a milder base like diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, non-hindered bases.[5]

  • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. Activate the amino acid in the presence of the resin-bound amine or add it immediately after activation.

  • Lower the Temperature: Performing the coupling at 0°C can help reduce the rate of racemization.

Mechanism: Racemization via Oxazolone Formation

Sources

Preventing racemization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Integrity in Amide Bond Formation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with maintaining the stereochemical integrity of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate during amide bond formation. Below, you will find a series of troubleshooting questions and in-depth answers that address the root causes of racemization and provide validated protocols to ensure your final compound has the desired stereochemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing significant epimerization (>5%) at the C2 stereocenter of our phenylalaninol-derived carbamate after coupling it with an activated carboxylic acid. What is the most likely cause?

Answer: The primary cause of racemization in this specific substrate, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, during acylation is the formation of an intermediate oxazolidinone (specifically, a 4-benzyl-1,3-oxazolidin-2-one ring system). This cyclization is often promoted by the base used during the coupling reaction or by elevated temperatures.

Mechanism of Racemization:

  • Deprotonation: The base deprotonates the carbamate nitrogen (N-H). While the hydroxyl group (O-H) is more acidic, deprotonation of the carbamate is a key initiating step for the problematic pathway.

  • Intramolecular Cyclization: The resulting nitrogen anion attacks the carbonyl carbon of the Boc-protecting group, leading to the formation of a five-membered oxazolidinone ring and the expulsion of the tert-butoxide anion.

  • Enolization & Racemization: The C2 proton (the alpha-proton to the benzyl group) of this oxazolidinone intermediate is now significantly more acidic. Under basic conditions, this proton can be abstracted to form a planar enolate. Reprotonation of this achiral enolate can occur from either face, leading to a racemic or epimerized mixture of the oxazolidinone.

  • Hydrolysis/Reaction: Subsequent reaction or workup hydrolyzes the oxazolidinone, regenerating the carbamate but now as a mixture of (S) and (R) enantiomers.

This entire pathway provides a low-energy route to racemization that is not typically available to standard N-Boc protected amino acids which lack the beta-hydroxyl group.

Visualizing the Racemization Pathway

Racemization_Pathway cluster_0 Racemization via Oxazolidinone S_Carbamate (S)-Carbamate N_Anion N-Anion S_Carbamate->N_Anion + Base Oxazolidinone (S)-Oxazolidinone N_Anion->Oxazolidinone - tBuO⁻ Enolate Planar Enolate (Achiral) Oxazolidinone->Enolate + Base - H⁺ R_Oxazolidinone (R)-Oxazolidinone Enolate->R_Oxazolidinone + H⁺ R_Carbamate (R)-Carbamate R_Oxazolidinone->R_Carbamate Workup

Caption: Mechanism of racemization through a planar enolate intermediate.

Question 2: Which coupling reagents and bases are recommended to minimize racemization for this specific substrate?

Answer: The choice of coupling reagent and base is paramount. The goal is to facilitate a rapid amide bond formation that outcompetes the rate of the undesired oxazolidinone formation and subsequent enolization.

Recommended Reagents & Conditions:

  • Coupling Reagents with Additives: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should always be used in conjunction with racemization-suppressing additives. The gold standards are 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (HOBt). These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to causing racemization than the initial O-acylisourea intermediate.[1]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. HATU, which is based on HOAt, is often superior in suppressing racemization.[2]

  • Bases: The choice of base is critical. Strong, non-nucleophilic, sterically hindered bases are preferred.

    • Highly Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are sufficiently strong to deprotonate the necessary species for coupling but are sterically hindered, which can slow down the abstraction of the sensitive C2 proton.

    • Use with Caution: Triethylamine (TEA) is less sterically hindered and can sometimes lead to higher levels of racemization.

    • Avoid: Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkali hydroxides should be avoided as they will aggressively promote the oxazolidinone pathway.

Data Summary: Impact of Reagents on Chiral Purity

Coupling ReagentAdditiveBaseTemperature (°C)Observed Epimerization (%)Recommendation
DCCNoneTEA2515-25%Not Recommended
EDCHOBtDIPEA0 -> 252-5%Good; Maintain low temperature
HATU(Internal)DIPEA0 -> 25<1%Highly Recommended
PyBOPNoneDIPEA253-7%Acceptable, but HATU is superior
DCCHOAtCollidine0<2%Excellent; Collidine is a good alternative

Note: These values are representative and can vary based on substrate, solvent, and reaction time.

Question 3: We are using HATU and DIPEA at 0°C but still see minor racemization. What other experimental parameters can we optimize?

Answer: Even with optimal reagents, other factors can contribute to a loss of stereochemical purity. Consider the following optimizations:

  • Order of Addition & Pre-activation Time: Minimize the time the carboxylic acid is "activated" before the amine nucleophile is introduced.[3] A prolonged pre-activation time increases the concentration of the highly reactive activated species, giving it more opportunity to participate in side reactions.

    • Optimized Protocol: Instead of pre-activating the acid, add the coupling reagent (e.g., HATU) to a cooled (0°C) solution containing both the carboxylic acid and the (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. Add the base (DIPEA) last and dropwise. This in situ activation ensures the reactive intermediate is consumed as it is formed.[3]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization.[3]

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good starting points.

    • Considerations: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) can sometimes accelerate racemization by stabilizing charged intermediates that lead to epimerization.[2] If solubility is an issue in DCM, consider a mixture, but run a small-scale test to confirm chiral purity.

  • Temperature Control: This is a critical parameter. While you are already at 0°C, ensure this temperature is maintained rigorously throughout the addition of reagents and for the initial hours of the reaction. Do not let the reaction warm to room temperature prematurely. For very sensitive substrates, conducting the entire reaction at -15°C may be beneficial.

Workflow for Optimization

Optimization_Workflow Start Racemization Observed (>1%) Check_Reagents Confirm: HATU/DIPEA or EDC/HOAt? Start->Check_Reagents Check_Reagents->Start No, Change Reagents Check_Temp Maintain Temp at 0°C (or lower)? Check_Reagents->Check_Temp Yes Check_Temp->Start No, Improve Cooling Check_Addition Optimize Order of Addition (In Situ Activation)? Check_Temp->Check_Addition Yes Check_Addition->Start No, Change Protocol Check_Solvent Solvent is DCM/THF? Check_Addition->Check_Solvent Yes Check_Solvent->Start No, Switch Solvent Success Racemization Suppressed (<1%) Check_Solvent->Success Yes

Caption: Troubleshooting flowchart for minimizing racemization.

Validated Experimental Protocol: Racemization-Free Coupling

This protocol utilizes in situ activation at low temperatures to maximize chiral integrity.

Materials:

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (1.0 eq) and the carboxylic acid (1.05 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Ensure the internal temperature is stable at 0°C.

  • Reagent Addition: Add solid HATU (1.1 eq) to the cooled solution in one portion. Stir for 1-2 minutes.

  • Base Addition: Add DIPEA (2.5 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 8-12 hours.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC or SFC to confirm the retention of stereochemistry.

References

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC). Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Boc-L-phenylalaninol Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Avoiding Side Products and Maximizing Yield

Welcome to the technical support center. As scientists and developers, we understand that the removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational step in many synthetic routes. While seemingly straightforward, the deprotection of Boc-L-phenylalaninol presents unique challenges, primarily due to the molecule's structure featuring a primary alcohol and a phenyl ring. This guide, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to help you navigate these challenges, ensuring a clean, high-yield synthesis of L-phenylalaninol.

Understanding the Core Reaction and Its Pitfalls

The acid-catalyzed deprotection of a Boc-protected amine is a three-step process: protonation of the carbamate, elimination of a stable tert-butyl cation and isobutylene, and finally, spontaneous decarboxylation to yield the free amine.[1][2]

The critical challenge arises from the liberated tert-butyl cation (t-Bu⁺), a potent electrophile that can lead to unwanted side reactions.[3]

BocPheOH Boc-L-phenylalaninol Protonated Protonated Carbamate BocPheOH->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Product L-phenylalaninol CarbamicAcid->Product - CO₂ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Figure 1: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is incomplete. After several hours, TLC/LC-MS analysis still shows significant starting material. What's wrong?

Answer: Incomplete conversion is typically due to insufficient acid strength or concentration. The stability of the Boc group is highly dependent on the reaction conditions.

Causality & Expert Analysis: The deprotection mechanism is acid-catalyzed, and its rate can show a second-order dependence on the acid concentration.[3] If the acid is too weak, too dilute, or consumed by other basic moieties, the reaction will stall.

Solutions:

  • Increase Acid Concentration: For reactions with trifluoroacetic acid (TFA), a common starting point is 20-25% TFA in a solvent like dichloromethane (DCM).[4] If the reaction is slow, increasing this to 50% can significantly accelerate the process. For HCl-based deprotections, using a 4M solution in 1,4-dioxane is standard and highly effective.[5]

  • Switch to a Stronger Acid: TFA is a very effective reagent. If you are using a weaker acid like aqueous HCl or phosphoric acid, switching to neat TFA or 4M HCl in dioxane will provide more potent conditions.[6][7]

  • Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate. However, be aware that higher temperatures can also promote side reactions. Thermal deprotection in the absence of acid is possible but often requires much higher temperatures (>120°C).[8][9]

Reagent SystemTypical ConcentrationTemperatureRelative SpeedCommon Observations
TFA / DCM20-50% v/v0°C to RTFastHighly effective; product isolated as a TFA salt, which can be oily.[10]
HCl in Dioxane4 MRTFastVery common; product precipitates as a crystalline HCl salt, simplifying isolation.[5]
HCl in Methanol1.25 - 2 MRTModerateEffective, but methanol can participate in side reactions if other sensitive functional groups are present.
Aqueous Phosphoric Acid85%RT to 50°CSlow to ModerateA "greener" option, but may require heat and longer reaction times.[11]
Q2: I've successfully removed the Boc group, but my product is impure. I see a new mass in the LC-MS that is +56 amu. What is this side product and how can I stop it?

Answer: This is a classic sign of t-butylation, where the tert-butyl cation generated during the reaction alkylates your product or starting material.[3] For L-phenylalaninol, this typically occurs on the electron-rich phenyl ring (Friedel-Crafts alkylation).

Causality & Expert Analysis: The tert-butyl cation is a powerful electrophile. In the absence of a better nucleophile, it will attack other species in the reaction mixture. The benzene ring of phenylalaninol is activated towards electrophilic aromatic substitution, making it a prime target.

Solutions: The Use of Cation Scavengers The most reliable way to prevent t-butylation is to introduce a "scavenger" into the reaction. A scavenger is a molecule that is more nucleophilic than your product and will irreversibly trap the t-butyl cation.[3][7]

  • Anisole or Thioanisole: These are excellent scavengers. Add 5-10 equivalents relative to the t-butyl cation (i.e., 5-10 eq. relative to your starting material).

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): These silanes act as hydride donors, reducing the tert-butyl cation to isobutane. They are very effective and produce neutral byproducts.

tBu_cation tert-Butyl Cation (t-Bu⁺) SideProduct t-Butylated Side Product tBu_cation->SideProduct Undesired Alkylation (No Scavenger) Trapped Trapped Cation/ Neutral Byproduct tBu_cation->Trapped Desired Quenching (With Scavenger) Phenylalaninol L-phenylalaninol Scavenger Scavenger (e.g., Anisole, TES)

Figure 2: Role of a scavenger in preventing side product formation.
Q3: My NMR shows a complex mixture, and I suspect a cyclic byproduct. Could an oxazolidinone have formed?

Answer: Yes, this is a potential side reaction for 1,2-amino alcohols like phenylalaninol, although it is more commonly associated with the protection step.[11] However, under certain deprotection conditions, intramolecular cyclization can occur.

Causality & Expert Analysis: The hydroxyl group of phenylalaninol can act as an intramolecular nucleophile. If conditions favor it (e.g., certain Lewis acids or prolonged heating), it can attack the carbamate carbonyl, leading to the formation of a five-membered oxazolidinone ring and releasing tert-butanol. This pathway competes with the desired acid-catalyzed cleavage.

Solutions:

  • Use Protic Acids: Strong protic acids like TFA or HCl in dioxane strongly favor the desired deprotection mechanism by protonating the carbamate, which disfavors the intramolecular attack.

  • Maintain Low Temperatures: Perform the deprotection at 0°C or room temperature. Avoid unnecessary heating, which can provide the activation energy for the cyclization pathway.

  • Ensure Anhydrous Conditions: Water can sometimes mediate side reactions. Using anhydrous solvents and reagents (like commercial 4M HCl in anhydrous dioxane) helps ensure a clean reaction.[5]

Frequently Asked Questions (FAQs)

Q: Which acid is better: TFA or HCl in dioxane? A: Both are excellent choices, and the "better" option depends on your downstream processing.

  • TFA/DCM is very fast and efficient. However, the resulting amine trifluoroacetate salt is often a sticky oil, which can be difficult to handle and purify.[10] Complete removal of TFA can also be challenging.

  • 4M HCl in Dioxane is equally effective and has a significant practical advantage: the product, L-phenylalaninol hydrochloride, often precipitates directly from the reaction mixture as a clean, crystalline solid.[5][10] This makes isolation simple (filtration) and often removes the need for chromatographic purification.

Q: How should I monitor the reaction? A: A combination of techniques provides a complete picture.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The Boc-protected starting material is relatively nonpolar and will have a high Rf value. The deprotected product is a polar amine salt and will typically remain at the baseline (Rf ≈ 0). Staining the plate with ninhydrin will produce a colored spot for the primary amine product, confirming its formation.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while simultaneously detecting any side products (like the +56 amu t-butylated species).[12]

Q: What is the best work-up procedure? A: The work-up depends on the acid used and the desired final form of the product (free amine vs. salt).

  • For TFA Deprotection (to get the free amine): 1) Remove TFA and solvent in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. 2) Dissolve the residue in an organic solvent (e.g., DCM or EtOAc). 3) Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. 4) Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.

  • For HCl/Dioxane Deprotection (to isolate the salt): 1) Once the reaction is complete, dilute the mixture with a nonpolar solvent like diethyl ether or MTBE to promote full precipitation of the HCl salt. 2) Collect the solid by filtration. 3) Wash the filter cake with the nonpolar solvent to remove any soluble impurities. 4) Dry the solid under vacuum.

Validated Experimental Protocols
Protocol 1: Deprotection using TFA/DCM with a Scavenger

This protocol is designed for rapid deprotection and prevention of t-butylation side products.

Materials:

  • Boc-L-phenylalaninol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (or Triethylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add anisole (5.0 eq) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA (10.0 eq, or to make a 25-50% v/v solution) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Perform a basic work-up as described in the FAQ section to isolate the free amine.

Protocol 2: Deprotection using 4M HCl in Dioxane

This protocol is optimized for clean reaction and easy isolation of the product as a crystalline hydrochloride salt.

Materials:

  • Boc-L-phenylalaninol

  • 4M HCl in 1,4-dioxane (commercial solution)

  • Diethyl ether or MTBE

Procedure:

  • Dissolve Boc-L-phenylalaninol (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility is an issue, otherwise proceed directly.

  • Add the 4M HCl in dioxane solution (5-10 eq of HCl) to the starting material.

  • Stir the mixture at room temperature for 1-4 hours. A white precipitate of the product salt will often form during this time.

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, add diethyl ether or MTBE (approx. 10 volumes) to the reaction slurry to ensure complete precipitation.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether and dry under vacuum to yield pure L-phenylalaninol hydrochloride.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • St-Jean, F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]

  • ResearchGate. Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA?. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]

  • Reddit r/Chempros. Boc De-protection. [Link]

  • Reddit r/chemistry. Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]

  • Anderson, N. G., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, also known as Boc-L-phenylalaninol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including protease inhibitors. Achieving a high yield of enantiomerically pure product is critical for the efficiency and cost-effectiveness of these synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield is significantly lower than the >90% reported in several literature procedures. What are the most probable causes?

Low yield is a common issue that can often be traced back to one of three main areas: incomplete reaction, competing side reactions, or mechanical losses during workup and purification.

  • Incomplete Reaction: The primary cause is often a suboptimal reduction of the starting material, Boc-L-phenylalanine. The most common method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).

    • Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in a desiccator. NaBH₄ can decompose upon exposure to moisture, leading to reduced activity. Similarly, the solvents, particularly THF, must be anhydrous.

    • Temperature Control: The formation of the mixed anhydride with isobutyl chloroformate or ethyl chloroformate is highly exothermic and must be carried out at low temperatures (typically -15 °C to -20 °C) to prevent side reactions and decomposition of the anhydride. Allowing the temperature to rise can significantly reduce the amount of active intermediate available for reduction.

    • Insufficient Reducing Agent: While a molar excess of NaBH₄ is used, an insufficient amount will naturally lead to an incomplete reaction. However, a very large excess can promote over-reduction or other side reactions. A typical stoichiometry is between 2.0 and 3.0 equivalents.

  • Side Reactions: The most common side product is the starting material itself, resulting from the hydrolysis of the mixed anhydride intermediate before it can be reduced. This is exacerbated by the presence of water in the reaction medium.

  • Workup and Purification Losses: Boc-L-phenylalaninol has a moderate polarity and some water solubility. During the aqueous workup, especially if multiple extractions are performed with an organic solvent like ethyl acetate, significant amounts of the product can be lost in the aqueous phase. To mitigate this, ensure the aqueous phase is saturated with NaCl to decrease the solubility of the product before extraction.

Q2: My TLC analysis shows the main product spot, but also a significant amount of starting material and another, less polar spot. What is happening?

This is a classic scenario pointing to both an incomplete reaction and a potential side reaction.

  • Identifying the Spots:

    • Starting Material: The most polar spot is likely the unreacted Boc-L-phenylalanine carboxylic acid.

    • Product: The spot of intermediate polarity is your target, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

    • Side Product: A less polar spot could be the over-reduced product, (S)-tert-butyl (3-phenylpropyl)carbamate, where the primary alcohol is reduced to a methyl group, although this is less common with NaBH₄. A more likely candidate is an ester formed from the reaction of the product alcohol with the mixed anhydride intermediate.

  • Minimizing Side Products:

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (like THF) to prevent the hydrolysis of the mixed anhydride back to the starting acid.

    • Controlled Addition of NaBH₄: The sodium borohydride should be added portion-wise to the cold (-15 °C) reaction mixture. This maintains a low temperature and minimizes potential side reactions. The NaBH₄ is typically added as a solution or slurry in water, but the addition must be slow to control the exothermic reaction.

    • Immediate Reduction: Once the mixed anhydride is formed, the reducing agent should be added promptly. Letting the anhydride stir for an extended period before reduction can lead to decomposition.

Q3: The reaction seems sluggish and I'm left with a large amount of unreacted Boc-L-phenylalanine, even after several hours. What specific parameters should I investigate?

This points directly to an issue with the two key steps: the activation of the carboxylic acid or the reduction itself.

  • Activation Step (Mixed Anhydride Formation):

    • Base Choice: A tertiary amine base like N-methylmorpholine (NMM) or triethylamine (TEA) is required to neutralize the HCl formed during the reaction with the chloroformate. Ensure the base is pure and added before the chloroformate. NMM is often preferred as it is less sterically hindered.

    • Chloroformate Quality: Isobutyl chloroformate or ethyl chloroformate can degrade over time. Use a fresh bottle or a recently opened one stored under inert gas.

  • Reduction Step:

    • Borohydride Activity: As mentioned, the potency of NaBH₄ is paramount. If you suspect your reagent is old, it's best to use a fresh bottle.

    • Solvent System: The reduction is typically performed in a THF/water solvent system. The water is necessary to dissolve the NaBH₄ and facilitate the reduction. However, adding the aqueous NaBH₄ solution too quickly can hydrolyze the mixed anhydride before it has a chance to be reduced.

Q4: How critical is maintaining a low temperature throughout the reaction, and what are the consequences of temperature fluctuations?

Temperature control is arguably one of the most critical parameters in this synthesis for two primary reasons: stability of the mixed anhydride and enantiomeric purity.

  • Mixed Anhydride Stability: Mixed anhydrides are highly reactive intermediates. At temperatures above 0 °C, they can undergo disproportionation or react with the amine base or other nucleophiles present, leading to a variety of byproducts and a lower yield of the desired alcohol. Maintaining the temperature at -15 °C or below ensures the anhydride is stable enough to persist until the reducing agent is added.

  • Enantiomeric Purity: The chiral center in (S)-phenylalanine is at the α-carbon. While the risk of epimerization at this center under these specific reducing conditions is relatively low compared to other reactions, harsh conditions (like elevated temperatures or prolonged exposure to base) can potentially lead to some degree of racemization. It is good practice to maintain low temperatures to preserve the stereochemical integrity of the product. The enantiomeric excess (e.e.) can be confirmed by chiral HPLC analysis.

Validated Experimental Protocol

This protocol is a robust method for the synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate adapted from established literature procedures.

Materials:

  • Boc-L-phenylalanine

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous THF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to -15 °C using an acetone/dry ice bath.

  • Mixed Anhydride Formation: Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature does not rise above -10 °C. Stir for 10 minutes. Following this, add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. A white precipitate of NMM·HCl will form. Allow the reaction to stir for an additional 15 minutes at this temperature.

  • Reduction: In a separate beaker, dissolve sodium borohydride (2.5 eq) in deionized water (approx. 4 mL per gram of NaBH₄). Slowly add this aqueous solution to the reaction mixture, ensuring the internal temperature does not exceed -10 °C.

  • Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl until the pH is ~2-3.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the THF.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often a white solid or a viscous oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical conditions reported in the literature, highlighting the key parameters that can be adjusted for optimization.

ParameterMethod AMethod BMethod C
Activating Agent Isobutyl chloroformateEthyl chloroformateIsobutyl chloroformate
Base N-Methylmorpholine (NMM)N-Methylmorpholine (NMM)Triethylamine (TEA)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)Lithium Borohydride (LiBH₄)
Solvent THFTHFTHF
Temperature (°C) -15 to 0-20 to RT-10 to RT
Reported Yield ~95%~92%~88%

Visual Guides

Reaction Pathway

Reaction_Pathway cluster_activation Step 1: Mixed Anhydride Formation cluster_reduction Step 2: Reduction BocPhe Boc-L-Phenylalanine MixedAnhydride Mixed Anhydride Intermediate BocPhe->MixedAnhydride  1. NMM, THF, -15°C  2. Isobutyl Chloroformate Product (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate MixedAnhydride->Product  NaBH₄, H₂O  -15°C to RT

Caption: Synthetic pathway for Boc-L-phenylalaninol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze reaction mixture by TLC. Multiple spots? start->check_tlc incomplete_rxn Incomplete Reaction: Significant starting material remains. check_tlc->incomplete_rxn  Yes, SM spot is strong side_products Side Products Formed: Unidentified spots present. check_tlc->side_products  Yes, other spots solution_workup Improve Workup: - Saturate aqueous phase with NaCl. - Perform multiple extractions. check_tlc->solution_workup  No, clean conversion solution_incomplete Verify Reagent Activity: - Use fresh NaBH₄. - Ensure anhydrous THF. - Check chloroformate quality. incomplete_rxn->solution_incomplete solution_temp Optimize Temperature Control: - Maintain -15°C during anhydride formation. - Add NaBH₄ solution slowly. incomplete_rxn->solution_temp side_products->solution_temp

Caption: A logical workflow for troubleshooting low yield.

References

  • Title: A Practical and Efficient Synthesis of Boc-L-phenylalaninol Source: Organic Process Research & Development, 2005, 9 (5), pp 626–628 URL: [Link]

  • Title: An efficient synthesis of (S)- and (R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Source: Tetrahedron: Asymmetry, 2004, 15 (21), pp 3447-3450 URL: [Link]

  • Title: A Convenient Synthesis of N-tert-Butoxycarbonyl-L-phenylalaninol Source: Synthetic Communications, 1995, 25 (22), pp 3547-3551 URL: [Link]

Technical Support Center: Purification of Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-L-phenylalaninol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Boc-L-phenylalaninol. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The Importance of Purity in Boc-L-phenylalaninol

Boc-L-phenylalaninol is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including protease inhibitors and other bioactive molecules where stereochemistry is paramount.[1][2] The purity of this reagent is critical, as even minor impurities can have a significant impact on the yield, purity, and biological activity of the final product.[3] This guide will provide you with the necessary tools to identify and remove common impurities, ensuring the high quality of your Boc-L-phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Boc-L-phenylalaninol?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some of the most common impurities include:

  • Unreacted Starting Materials: This can include L-phenylalaninol and the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc)₂O.[]

  • By-products of the Boc Protection: The most common by-product is tert-butyl alcohol, which is generated from the reaction of (Boc)₂O with the amino group. In some cases, side reactions can lead to the formation of urea-type compounds, especially if the amine is sterically hindered.[][5]

  • Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane (DCM), ethyl acetate, methanol, or dioxane, can be present in the crude product.[6]

  • The D-Enantiomer (Diastereomer): The presence of the D-enantiomer is a critical impurity that can affect the stereochemical integrity of your final product. Its presence usually stems from the chirality of the starting L-phenylalaninol.[3]

  • Over-oxidation Products: If your synthesis involves an oxidation step to produce an aldehyde from the alcohol, you may have unreacted starting material or over-oxidized carboxylic acid by-products.[7]

Q2: My Boc-L-phenylalaninol is an oil and won't crystallize. What should I do?

A2: This is a very common issue, often caused by the presence of residual solvents or by-products like tert-butyl alcohol that act as an "oil" and inhibit crystallization.[8] Here are several troubleshooting steps:

  • Ensure Complete Removal of Solvents: Use a rotary evaporator under high vacuum and slightly elevated temperature (e.g., 40°C) to remove all volatile solvents.[7]

  • Trituration/Pulping: This technique involves stirring the oil with a non-polar solvent in which your product is poorly soluble, but the impurities are more soluble. n-Hexane or cyclohexane are excellent choices.[9] This process helps to "wash" away the oily impurities and can induce crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline Boc-L-phenylalaninol, adding a seed crystal to the oil can initiate crystallization.[9]

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether, or DCM) and then slowly add a non-polar anti-solvent (e.g., n-hexane or pentane) until the solution becomes cloudy. Allow the solution to stand, ideally at a lower temperature, to allow crystals to form.

Q3: What is the expected melting point for pure Boc-L-phenylalaninol, and what does a low or broad melting point indicate?

A3: Pure Boc-L-phenylalaninol should be a white to pale cream crystalline powder with a melting point in the range of 92-98°C.[2][10] A low or broad melting point is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

Q4: How can I assess the chiral purity of my Boc-L-phenylalaninol?

A4: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[1][3] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.

Troubleshooting Guide: Purification Techniques

This section provides a more detailed, step-by-step guide to the most effective purification techniques for Boc-L-phenylalaninol, along with troubleshooting tips.

Method 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a highly pure, crystalline product.

Step-by-Step Protocol for Recrystallization from Ethyl Acetate/n-Heptane:

  • Dissolution: Dissolve the crude Boc-L-phenylalaninol in a minimum amount of warm ethyl acetate. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvents.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product oils out instead of crystallizing The solution is supersaturated, or impurities are inhibiting crystallization.Add a little more solvent, gently warm the solution to redissolve the oil, and then allow it to cool more slowly. Seeding can also be effective.
Low recovery of the product Too much solvent was used, or the product is significantly soluble in the cold solvent system.Concentrate the mother liquor and attempt a second recrystallization. Consider a different solvent system where the product has lower solubility at cold temperatures.
Product purity is still low after recrystallization The chosen solvent system is not effective at separating the specific impurities present.Experiment with different solvent systems. A good solvent for recrystallization is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities are soluble at both temperatures.

Quantitative Data for Recrystallization:

Solvent System Typical Yield Expected Purity (by HPLC)
Ethyl Acetate / n-Heptane85-95%>99.0%
Methanol80-90%>98.5%

Note: Yields are highly dependent on the initial purity of the crude product.

Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Step-by-Step Protocol for Column Chromatography:

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude Boc-L-phenylalaninol in a minimum amount of the mobile phase or a slightly more polar solvent (like DCM) and load it onto the top of the silica gel bed.

  • Elution: Start eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute your product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation of product and impurities The mobile phase polarity is not optimized.If the compounds are eluting too quickly, decrease the polarity of the mobile phase (increase the proportion of hexane). If they are sticking to the column, increase the polarity (increase the proportion of ethyl acetate).
Product streaking on the column The sample was overloaded, or the product is not very soluble in the mobile phase.Use a larger column or less sample. Ensure the sample is fully dissolved before loading.
Cracked or channeled silica gel bed Improper column packing.Repack the column carefully, ensuring a uniform and compact bed.

Recommended Mobile Phase Systems for Column Chromatography:

Impurity Type Recommended Mobile Phase Gradient Rationale
Non-polar impurities Start with 100% Hexane, then gradually increase Ethyl Acetate concentration (e.g., to a final concentration of 20-30% Ethyl Acetate in Hexane).Non-polar impurities will elute first in the non-polar solvent, while the more polar Boc-L-phenylalaninol will be retained on the silica gel and elute later as the polarity of the mobile phase increases.
More polar impurities Use a less polar mobile phase to elute the product first (e.g., 10-15% Ethyl Acetate in Hexane).The more polar impurities will be more strongly retained on the silica gel and will require a more polar mobile phase to elute after the product has been collected.
Method 3: Liquid-Liquid Extraction

Liquid-liquid extraction can be a useful first-pass purification step to remove highly polar or acidic/basic impurities from the crude product before proceeding to recrystallization or chromatography.

Step-by-Step Protocol for a General Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract any basic impurities into the aqueous layer.

  • Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate and extract any acidic impurities into the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to help remove dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of Boc-L-phenylalaninol, incorporating the techniques discussed above.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Quality Control Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Dissolve in Organic Solvent Partially Purified Product Partially Purified Product Liquid-Liquid Extraction->Partially Purified Product Remove Acidic/ Basic Impurities Recrystallization Recrystallization Partially Purified Product->Recrystallization High Initial Purity Column Chromatography Column Chromatography Partially Purified Product->Column Chromatography Complex Mixture Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Product->Purity Analysis (HPLC) Chiral Purity (Chiral HPLC) Chiral Purity (Chiral HPLC) Pure Product->Chiral Purity (Chiral HPLC) Characterization (NMR, MS) Characterization (NMR, MS) Pure Product->Characterization (NMR, MS)

Caption: A typical workflow for the purification and analysis of Boc-L-phenylalaninol.

References

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Organic Syntheses. (1988). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure, Coll. Vol. 6, p.418.
  • Google Patents. (2023). Synthesis method of N-Boc-L-phenylalaninol. CN116730873A.
  • Benchchem. (n.d.). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide and its metal complexes. Der Pharma Chemica, 3(3), 174-188.
  • Baptista, R. M. F., et al. (2022). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers.
  • Sigma-Aldrich. (n.d.).
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol.
  • Thermo Fisher Scientific. (n.d.). N-Boc-L-phenylalaninol, 99%.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). L-phenylalaninol.
  • Arts, M. C., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(9), 6449–6456.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.
  • Park, H., et al. (2018).
  • Wuhan University. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • Svec, F., & Schurig, V. (2014). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Reynolds, N. P., et al. (2018). Disruption of Diphenylalanine Assembly by a Boc-Modified Variant. Langmuir, 34(49), 15064–15072.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
  • Thermo Fisher Scientific. (n.d.). N-Boc-L-phenylalanine methyl ester, 95%.
  • Organic Syntheses. (1984). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure, 62, 196.
  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • Majumdar, S., et al. (2015). A protic ionic liquid catalyzed strategy for selective hydrolytic cleavage of tert-butyloxycarbonyl amine (N-Boc). RSC Advances, 5(5), 3200-3205.
  • Shimadzu. (n.d.).
  • Khan, F., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 24(13), 10839.
  • Chemsrc. (n.d.). Boc-L-phenylalanine.
  • Kromidas, S. (n.d.).
  • Agbaba, D., et al. (2002). Optimization of the TLC Separation of Seven Amino Acids.
  • Frank, H., et al. (2006). Evaluation of enantioselective gas chromatography for the determination of minute deviations from racemic composition of α-amino acids with emphasis on tyrosine: Accuracy and precision of the method.
  • Wang, Y., et al. (2016). A coumarin-based chiral fluorescence sensor for the highly enantioselective recognition of phenylalaninol. New Journal of Chemistry, 40(12), 10323-10328.

Sources

Boc-L-phenylalaninol stability issues in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Boc-L-phenylalaninol. This guide is designed for researchers, chemists, and drug development professionals to address common stability issues encountered during synthesis. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the challenges of working with this versatile chiral building block.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and handling of Boc-L-phenylalaninol.

Q1: What is the general stability profile of the Boc protecting group on L-phenylalaninol?

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group renowned for its distinct stability profile: it is highly sensitive to acidic conditions but generally stable in neutral and basic media.[][2] This characteristic allows for its selective removal, a strategy known as orthogonal protection, which is fundamental in multi-step syntheses like solid-phase peptide synthesis (SPPS).[3][4] The bulky nature of the Boc group also enhances the solubility of the protected molecule in common organic solvents.[2][5]

Q2: Why is Boc-L-phenylalaninol unstable in acidic conditions?

The instability of the Boc group in acid is the basis for its use as a protecting group. The deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate.[6] The process involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a highly stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[7][8][9] Because this reaction produces gaseous byproducts, it should never be performed in a sealed or closed system.[7][8]

Q3: How stable is Boc-L-phenylalaninol under basic conditions?

Boc-L-phenylalaninol is robustly stable under a wide range of basic and nucleophilic conditions.[][3] It can withstand exposure to reagents like sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), triethylamine (TEA), and piperidine.[][6] This stability is crucial for synthetic strategies where other protecting groups, such as Fmoc (which is base-labile), are used concurrently.[3]

Q4: What are the recommended storage and handling conditions for Boc-L-phenylalaninol?

To ensure long-term stability and purity, Boc-L-phenylalaninol should be stored in a tightly sealed container in a dry, dark place.[10][11] Recommended storage temperatures are typically between 0-8°C or room temperature, as specified by the supplier.[12] It is a white to light yellow crystalline powder and is generally insoluble in water but soluble in various organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO.[13][14]

Troubleshooting Guides & Protocols

This section provides practical solutions and step-by-step protocols for issues you may encounter during your experiments.

Issue 1: Incomplete or Slow Deprotection in Acidic Media

Symptoms:

  • TLC or LC-MS analysis shows significant starting material remaining after the expected reaction time.

  • Product yields are consistently low.

Root Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by strong acids. While milder conditions can work, they often require longer reaction times or elevated temperatures.

    • Solution: The most common and effective reagent is Trifluoroacetic Acid (TFA).[8][9] A solution of 20-50% TFA in a non-polar solvent like Dichloromethane (DCM) is typically sufficient for rapid and complete deprotection at room temperature.[][15] For substrates sensitive to strong acid, weaker acids like 1-2M HCl in an organic solvent (e.g., dioxane) can be used, though this may require extended reaction times.[]

  • Presence of Water: While some acidic deprotection protocols are performed in aqueous systems, anhydrous conditions are generally preferred for predictable kinetics and to prevent potential side reactions with water-sensitive functional groups.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

Table 1: Common Acidic Reagents for Boc Deprotection
ReagentTypical ConcentrationSolventConditionsNotes
Trifluoroacetic Acid (TFA)20-50%[][15]Dichloromethane (DCM)[8]0°C to RT, 30 min - 2 hr[16][17]Highly effective and common. Volatile and corrosive.
Hydrochloric Acid (HCl)1-4 MDioxane, Ethyl Acetate[][6]RT, 1 - 4 hrA good alternative to TFA, especially in solid-phase synthesis.
Phosphoric Acid (H₃PO₄)Aqueous solutionsWater/Co-solventRT to mild heatA greener, milder alternative, but may require longer times.[3]
Issue 2: Observation of Unexpected Byproducts After Deprotection

Symptoms:

  • Multiple unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired free amine product.

Root Causes & Solutions:

  • Alkylation by the tert-butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic residues, particularly in the context of larger peptides containing tryptophan or tyrosine.[8]

    • Solution: Use a "scavenger" in the reaction mixture. Scavengers are nucleophiles added to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.[3][18]

  • Trifluoroacetylation: When using TFA for deprotection, a minor side reaction can be the N-trifluoroacetylation of the newly formed amine.[]

    • Solution: This is more common in solid-phase synthesis. Using HCl-based deprotection can mitigate this issue. If TFA must be used, minimizing reaction time and temperature can help reduce the formation of this byproduct.

Visualizing the Chemistry: Mechanisms and Workflows
Acid-Catalyzed Deprotection of Boc-L-phenylalaninol

The following diagram illustrates the step-by-step mechanism of Boc group cleavage under acidic conditions, such as with TFA.

Boc Deprotection Mechanism Start Boc-L-phenylalaninol Protonation Protonated Carbamate Start->Protonation + H⁺ (e.g., TFA) LossOfTBu Carbamic Acid + t-Butyl Cation Protonation->LossOfTBu Cleavage Decarboxylation Free Amine (as salt) + CO₂ LossOfTBu->Decarboxylation Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow: Troubleshooting Incomplete Deprotection

This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete Boc group removal.

G start Start: Incomplete Deprotection Observed check_reagents Verify Acid Concentration & Freshness start->check_reagents check_reagents->start Reagents Expired (Replace & Retry) increase_conc Increase Acid Concentration (e.g., from 25% to 50% TFA) check_reagents->increase_conc Reagents OK increase_time Increase Reaction Time (e.g., double the duration) monitor Monitor by TLC/LC-MS increase_time->monitor increase_conc->monitor check_temp Is Reaction at 0°C? check_temp->increase_time No warm_rt Allow Reaction to Warm to Room Temp check_temp->warm_rt Yes warm_rt->monitor monitor->check_temp Incomplete success Success: Proceed to Workup monitor->success Complete fail Still Incomplete: Consider Alternative Acid (e.g., HCl in Dioxane) monitor->fail Still Incomplete after adjustments

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Key Experimental Protocols

Protocol 1: Standard Deprotection of Boc-L-phenylalaninol using TFA/DCM

This protocol describes a standard, reliable method for removing the Boc group.

Materials:

  • Boc-L-phenylalaninol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Boc-L-phenylalaninol (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (4-10 equivalents) to the stirred solution. A common method is to use a 1:1 or 1:4 mixture of TFA:DCM by volume.[16][19]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction's completion using TLC (see Protocol 2).

  • Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • To obtain the free amine (not the TFA salt), dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Then, wash with water and brine.[19]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected L-phenylalaninol.

Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Eluent system (e.g., 9:1 DCM:Methanol or 5-10% Methanol in Ethyl Acetate)

  • Developing chamber

  • Visualization agent (e.g., Ninhydrin stain for the free amine, UV light)

Procedure:

  • Prepare a TLC plate by drawing a baseline in pencil.

  • Spot the plate:

    • Lane 1 (Reference): A small amount of the starting material (Boc-L-phenylalaninol) dissolved in a suitable solvent.

    • Lane 2 (Reaction): A small aliquot of the reaction mixture, taken with a capillary tube.

  • Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. The Boc-protected starting material will be less polar and have a higher Rf value. The deprotected product (a free amine) is more polar and will have a lower Rf value.

  • For definitive product identification, stain the plate with ninhydrin. The deprotected amine will appear as a distinct colored spot (usually purple or yellow), while the Boc-protected starting material will not react with ninhydrin. The reaction is complete when the starting material spot has completely disappeared and a single, ninhydrin-positive product spot is observed.

References
  • MySkinRecipes. Boc-L-phenylalaninol.[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.[Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.[Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.[Link]

  • Carl ROTH. Boc-L-Phenylalanine.[Link]

  • Fisher Scientific. Amine Protection / Deprotection.[Link]

  • lookchem. Cas 66605-57-0,N-Boc-L-Phenylalaninol.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.[Link]

  • Google Patents.Synthesis method of N-Boc-L-phenylalaninol.
  • Common Organic Chemistry. Boc Deprotection - TFA.[Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • Peptide Synthesis Solutions. Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.[Link]

  • PMC - PubMed Central. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.[Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]

  • Wiley-VCH. Protection Reactions.[Link]

  • Protocols.io. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.[Link]

  • PubChem - NIH. N-Boc-DL-phenylalaninol.[Link]

  • Chemical Communications (RSC Publishing). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative.[Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during its use in synthetic reactions. As a key chiral building block derived from phenylalanine, its effective use is often predicated on achieving a homogeneous reaction medium.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome these common experimental hurdles.

Compound Properties & Safety at a Glance

Before initiating any experimental work, it is crucial to be familiar with the compound's basic properties and safety information.

PropertyValueReference
CAS Number 66605-57-0[1][2]
Molecular Formula C₁₄H₂₁NO₃[2]
Molecular Weight 251.32 g/mol [2]
Appearance White to off-white powder[1]
Key Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Storage Store powder at -20°C for long-term stability.[1][2]

Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate?

A: Due to its molecular structure, which contains both polar (hydroxyl, carbamate) and non-polar (phenyl, tert-butyl) groups, a solvent of intermediate polarity is often the best starting point. We recommend beginning with Dichloromethane (DCM) , Ethyl Acetate (EtOAc) , or Tetrahydrofuran (THF) at room temperature. For reactions requiring more polar conditions, Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) can be effective.

Q2: My compound is not dissolving at room temperature. What is the next step?

A: If initial attempts at dissolution fail, do not immediately assume the reaction is unworkable. The first step is to introduce gentle heating. Warm the mixture to 40-50°C with continuous stirring. This often provides enough energy to overcome the crystal lattice energy and facilitate dissolution. Always ensure your reaction components are stable at the elevated temperature.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, heating is a standard and effective method. However, potential risks must be managed. The primary risk is the thermal degradation of your starting material or other reagents in the flask. We advise performing a preliminary stability test by heating a small sample of the compound in your chosen solvent and analyzing it by TLC or LCMS after a set period to check for decomposition. Reactions involving thermally sensitive reagents should be heated with caution.

Q4: The compound appears to dissolve, but my reaction is sluggish or incomplete. Could solubility still be the issue?

A: Absolutely. This is a critical point often overlooked. While the solution may appear clear to the naked eye, the compound could exist as microscopic aggregates or fine, undissolved particulates. This is especially true for carbamates, which can form intermolecular hydrogen-bonded species.[4] These aggregates reduce the effective concentration of the reagent available for the reaction. Switching to a more polar, aprotic solvent like DMF or DMSO, which are excellent at disrupting hydrogen bonds, can often resolve this issue.

Q5: Are there any incompatible solvents I should avoid?

A: Avoid highly non-polar solvents like hexanes or heptane, as the compound has very poor solubility in them. While polar protic solvents like methanol or ethanol can dissolve the compound, be cautious. The hydroxyl group of the solvent can potentially act as a nucleophile in certain reactions, leading to unwanted side products. This is highly dependent on your specific reaction conditions (e.g., presence of strong bases or electrophiles).

Troubleshooting Guide: Common Solubility-Related Issues

This section provides a systematic approach to resolving persistent solubility problems.

Issue 1: Compound Fails to Dissolve Completely, Forming a Suspension or "Oiling Out"

This is the most common challenge, indicating a significant mismatch between the solute and the solvent system.

Causality Analysis:

  • Solvent Polarity Mismatch: The chosen solvent is either too polar or, more commonly, too non-polar.

  • Insufficient Solvent Volume: The concentration of the compound may be too high, exceeding its solubility limit in that solvent.

  • Low Temperature: The ambient temperature does not provide sufficient kinetic energy for the dissolution process.

Systematic Solutions:

  • Solvent Screening: Perform a systematic solvent screen using a small amount of the compound. This is the most reliable method for identifying an optimal solvent for your specific reaction. See Protocol 4.1 for a detailed methodology. A general list of solvents to screen is provided below.

Solvent ClassExamplesRationale
Chlorinated Dichloromethane (DCM)Good starting point, moderate polarity, volatile.
Ethers Tetrahydrofuran (THF), 2-MeTHFGood for many organic transformations, moderate polarity.
Esters Ethyl Acetate (EtOAc)Common reaction and workup solvent, moderate polarity.
Aromatic TolueneCan be beneficial for some carbamate coupling reactions.[5]
Polar Aprotic Acetonitrile (ACN), DMF, DMSOExcellent for dissolving polar compounds and disrupting aggregates.
  • Application of Controlled Heat: Gently warm the flask to 40–60°C. Use a temperature-controlled oil bath and a condenser to prevent solvent loss. Monitor the solution for clarity.

  • Use of Co-Solvent Systems: If a single solvent fails, a binary mixture can be highly effective. A common strategy is to dissolve the compound in a small amount of a strong, polar aprotic solvent (e.g., 1-2 mL of DMF) and then dilute this mixture with the primary reaction solvent (e.g., THF or DCM). This technique often keeps the compound in solution.

  • Mechanical Agitation/Sonication: Before resorting to heat, place the flask in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help break apart solid agglomerates and accelerate the dissolution process.

Issue 2: Reaction Stalls or Proceeds Slowly Despite Apparent Dissolution

This subtle issue suggests that while the bulk material has dissolved, the molecules are not sufficiently solvated and available to react.

Causality Analysis:

  • Microscopic Aggregation: As mentioned in the FAQs, carbamates can self-associate via hydrogen bonding, effectively lowering their reactivity.[4]

  • Poor Solvation of Reactants: The chosen solvent may be excellent for the carbamate but poor for another reactant, creating a pseudo-phase separation at the molecular level.

Systematic Solutions:

  • Switch to a Stronger Polar Aprotic Solvent: If the reaction chemistry allows, performing the reaction in pure DMF or DMSO can be a solution. These solvents are highly effective at solvating polar molecules and breaking up intermolecular forces.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and this organic-soluble compound, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed. This technique facilitates the transport of the ionic reagent into the organic phase where the reaction can occur. A similar approach has been noted in patent literature for related carbamate derivatives.[6]

Visualization Hub

Visual aids to guide your experimental design and troubleshooting.

G cluster_molecule (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Compound C₁₄H₂₁NO₃ OH Hydroxyl Group Compound->OH H-Bond Donor/ Acceptor Carbamate Carbamate Group Compound->Carbamate H-Bond Donor/ Acceptor Phenyl Phenyl Group Compound->Phenyl Hydrophobic/ π-stacking tButyl tert-Butyl Group Compound->tButyl Hydrophobic/ Steric Bulk

Figure 2: Diagram illustrating the key molecular features influencing the compound's amphiphilic solubility profile.

Experimental Protocols

Protocol 4.1: Systematic Solvent Screening for Solubility

Objective: To efficiently identify the most suitable solvent for a reaction on a small scale.

Materials:

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (~50 mg)

  • Selection of test solvents (e.g., DCM, THF, EtOAc, Toluene, ACN, DMF, EtOH)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Small magnetic stir bars (optional)

Procedure:

  • Weigh approximately 5 mg of the compound into each labeled vial.

  • To the first vial, add the first test solvent dropwise (e.g., 100 µL at a time) while agitating via vortex or magnetic stirring.

  • Observe for dissolution. Continue adding solvent up to a total volume that corresponds to your desired reaction concentration (e.g., up to 0.5 mL for a 0.1 M solution).

  • Record your observations: "Insoluble," "Partially Soluble," "Soluble," or "Soluble with Warming."

  • If the compound is insoluble at room temperature, gently warm the vial in a sand bath or water bath to ~50°C and observe again.

  • Repeat steps 2-5 for each test solvent.

  • Compare the results to select the solvent that provides a clear, homogeneous solution under the most favorable conditions (ideally, at room temperature and at your target concentration).

References

  • Crysdot. tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Juárez-García, M. E., et al. (2020). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 25(23), 5727. [Link]

  • Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 121. [Link]

  • Google Patents. (CN102020589B)
  • ResearchGate. (2020). Various Approaches for the Synthesis of Organic Carbamates. [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. [Link]

  • Richards, J. R., & Ko, R. B. (2023). Carbamate Toxicity. StatPearls. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

Sources

Technical Support Center: Incomplete Boc Deprotection of Phenylalaninol Residue

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the tert-butoxycarbonyl (Boc) group from phenylalaninol residues. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and complete deprotection in your synthetic workflows.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines in organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its stability to a range of reaction conditions and its relatively mild removal under acidic conditions.[1][2] However, the deprotection of the Boc group from certain substrates, such as the phenylalaninol residue, can be challenging, often resulting in incomplete reactions. This guide will delve into the common causes of incomplete deprotection and provide systematic approaches to overcome these hurdles.

Troubleshooting Guide for Incomplete Boc Deprotection

Incomplete deprotection is a common issue that can significantly impact yield and purity. The following table outlines potential causes and their corresponding solutions, grounded in chemical principles.

Symptom Potential Cause Recommended Solution & Rationale
Significant amount of starting material remains after the reaction. Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group, especially in sterically hindered environments like that of phenylalaninol.[3]Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50% (v/v).[3][4] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[4][5] The increased proton concentration accelerates the acid-catalyzed hydrolysis of the carbamate.
Reaction stalls after a certain period. Inadequate Reaction Time: Some substrates, particularly those with steric hindrance, require longer exposure to acidic conditions for complete deprotection.[3]Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Extend the reaction time from the typical 30 minutes up to several hours if necessary.[4][6]
Inconsistent results between batches. Reagent Quality: The purity of reagents, especially the acid, is critical. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3]Use Fresh, High-Purity Reagents: Always use freshly opened or properly stored anhydrous reagents. Consider titrating the acid solution to confirm its concentration if it has been stored for an extended period.
Formation of unexpected byproducts. Side Reactions due to Tert-butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or solvent.[8]Employ Scavengers: Add scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture.[4][] These compounds trap the tert-butyl cation, preventing unwanted side reactions. A common cocktail is 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O.[4]
Low yield of the desired amine after workup. Product Solubility Issues: The resulting phenylalaninol hydrochloride or trifluoroacetate salt may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction or loss during workup.Modify Workup Procedure: If the product precipitates, it can often be collected by filtration and washed with a non-polar solvent like diethyl ether.[6] Alternatively, after removing the volatiles, dissolve the residue in a suitable solvent for purification. For TFA salts, co-evaporation with toluene can help remove residual acid.[4]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Boc deprotection of phenylalaninol.

G start Incomplete Deprotection Observed (TLC/LC-MS) check_acid Increase Acid Concentration? (e.g., 20% to 50% TFA) start->check_acid extend_time Extend Reaction Time? (Monitor by TLC/LC-MS) check_acid->extend_time  No Improvement success Complete Deprotection check_acid->success  Success check_reagents Use Fresh Reagents? extend_time->check_reagents  No Improvement extend_time->success  Success add_scavengers Add Scavengers? (e.g., TIS, Anisole) check_reagents->add_scavengers  No Improvement check_reagents->success  Success modify_workup Modify Workup? add_scavengers->modify_workup  No Improvement add_scavengers->success  Success modify_workup->success  Success reassess Re-evaluate Strategy (Alternative Methods?) modify_workup->reassess  No Improvement

Caption: A step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of phenylalaninol?

Standard conditions typically involve treating the Boc-protected phenylalaninol with an excess of a strong acid in an organic solvent.[1] Common choices include:

  • Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in dichloromethane (DCM) is widely used. The reaction is often complete within 30 minutes to a few hours at room temperature.[6][10]

  • Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane or ethyl acetate is another effective method. Reaction times are typically 1 to 4 hours at room temperature.[5][6]

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[7] Staining with ninhydrin can visualize the primary amine product as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of starting material, product, and any byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (a singlet around 1.4 ppm).[3]

Q3: Are there milder alternatives to TFA and HCl for Boc deprotection?

Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:

  • Aqueous Phosphoric Acid: This is an environmentally benign option that can offer good selectivity.[4][11]

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) can mediate selective Boc deprotection under mild conditions.[4][11]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection without an acid catalyst.[4][12] However, this may require high temperatures.[12]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for the selective deprotection of N-Boc groups.[13]

Q4: My workup is problematic, resulting in a sticky oil instead of a solid. What can I do?

This is a common issue, often due to the nature of the amine salt and residual solvent or acid. Consider the following:

  • Trituration: After removing the reaction solvent, add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, pentane, or hexane) and stir or sonicate. This can often induce precipitation of the product as a solid.

  • Use of an Ion-Exchange Resin: A basic ion-exchange resin, such as Amberlyst A-21, can be used to neutralize the acid and isolate the free amine without an aqueous workup.[14][15]

  • Salt Formation: If the free amine is desired, a careful basic workup with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the acid.[6] However, be mindful of the potential for ester hydrolysis if other sensitive functional groups are present.[14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the removal of the N-Boc group using trifluoroacetic acid.

Reagents:

  • Boc-protected phenylalaninol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected phenylalaninol in DCM (a common concentration is a 25-50% solution of TFA in DCM).[4][6]

  • Add TFA to the solution. The amount can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM).[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6][7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected phenylalaninol.[6]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to TFA using hydrochloric acid.

Reagents:

  • Boc-protected phenylalaninol

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected phenylalaninol in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[4][5]

  • Stir the mixture at room temperature for 1 to 4 hours.[6]

  • Monitor the reaction by TLC or LC-MS.[6]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[6]

Visualizing the Deprotection and Workup Workflow

The following diagram illustrates the general workflow for Boc deprotection and subsequent workup.

G start Boc-Protected Phenylalaninol reaction Acidic Deprotection (TFA/DCM or HCl/Dioxane) start->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup_choice Choose Workup Path monitoring->workup_choice isolate_salt Isolate Amine Salt (Precipitation/Evaporation) workup_choice->isolate_salt  Salt Desired isolate_free_amine Isolate Free Amine (Basic Workup) workup_choice->isolate_free_amine  Free Amine Desired purification Purification (e.g., Crystallization, Chromatography) isolate_salt->purification isolate_free_amine->purification product Pure Phenylalaninol purification->product

Caption: General workflow for Boc deprotection.

Conclusion

Incomplete Boc deprotection of phenylalaninol is a solvable challenge. By systematically evaluating and optimizing reaction conditions such as acid strength, reaction time, and reagent quality, and by employing appropriate monitoring and workup techniques, researchers can achieve complete and efficient deprotection. This guide provides the necessary tools and knowledge to troubleshoot and overcome common obstacles, ensuring the successful synthesis of the desired phenylalaninol derivatives.

References

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). Retrieved January 10, 2026, from [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved January 10, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved January 10, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved January 10, 2026, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Retrieved January 10, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016). Retrieved January 10, 2026, from [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 10, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016). Retrieved January 10, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org. (2017). Retrieved January 10, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Retrieved January 10, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012). Retrieved January 10, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Retrieved January 10, 2026, from [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021). Retrieved January 10, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (2005). Retrieved January 10, 2026, from [Link]/)

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of peptide aggregation, specifically focusing on sequences incorporating the N-terminally protected, C-terminally reduced amino acid derivative, Boc-L-phenylalaninol. Peptides containing this and other bulky, hydrophobic residues are notoriously prone to self-association, leading to challenges during solid-phase peptide synthesis (SPPS), purification, and final formulation. This resource is designed to provide both mechanistic understanding and actionable, field-proven protocols to overcome these obstacles.

Troubleshooting Guide: Real-Time Experimental Issues

This section is structured to address specific problems you might encounter during your workflow. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Question 1: My peptide-resin is swelling poorly and I'm seeing incomplete coupling/deprotection. Is this aggregation?

Answer: Yes, this is a classic sign of on-resin aggregation. As the peptide chain elongates, it can fold into secondary structures, primarily β-sheets, which then self-associate through intermolecular hydrogen bonds.[1] This process collapses the resin pores, sterically hindering the access of reagents to the reactive N-terminus. The bulky and highly hydrophobic nature of the Boc-L-phenylalaninol moiety significantly contributes to this phenomenon. The tert-butoxycarbonyl (Boc) group itself adds to the hydrophobicity, exacerbating the problem.[2][3]

  • Solvent System Modification: Standard solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) may not be sufficient to solvate the growing, aggregated peptide chains.

    • Switch to N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties for aggregated peptides.[1]

    • Introduce a Co-solvent: Add up to 25% Dimethyl sulfoxide (DMSO) to your DMF. DMSO is excellent at disrupting hydrogen bonds.[1][4]

  • Mechanical & Thermal Disruption:

    • Sonication: Applying sonication during coupling and deprotection steps can physically break up aggregated chains on the resin.[1][4]

    • Elevated Temperature: Increasing the reaction temperature to 50-60°C provides thermal energy to disrupt intermolecular hydrogen bonds, improving reaction kinetics.[1]

  • Chaotropic Agents: These agents disrupt the structure of water and other ordered solvent networks, helping to solubilize peptide chains.[1]

    • Before coupling, perform a wash step with a solution of a chaotropic salt, such as 1M Lithium Chloride (LiCl) in DMF.[5]

G cluster_0 Problem Identification cluster_1 Immediate Interventions cluster_2 Long-Term Strategy (Re-synthesis) PoorSwelling Poor Resin Swelling Incomplete Reactions Solvent Change Solvent (DMF -> NMP or add DMSO) PoorSwelling->Solvent First Step Temp Increase Temperature (50-60°C) Solvent->Temp Sonication Apply Sonication Temp->Sonication Chaotrope Wash with Chaotropic Salt (e.g., 1M LiCl) Sonication->Chaotrope Backbone Incorporate Backbone Protection (Hmb/Dmb) Chaotrope->Backbone If problem persists Resin Use Low-Loading or PEG-based Resin Backbone->Resin

Caption: Decision workflow for addressing on-resin peptide aggregation.

Question 2: My cleaved peptide containing Boc-L-phenylalaninol won't dissolve in my HPLC mobile phase (Water/Acetonitrile). What should I do?

Answer: This is a very common issue. The lyophilized peptide is in a highly aggregated state due to the strong hydrophobic interactions driven by the phenylalaninol and the Boc group.[6][7] Directly introducing it to a highly aqueous environment forces these hydrophobic regions to associate, leading to insolubility.[8]

The key is to first disrupt the aggregates with a strong organic solvent before introducing the aqueous component.

  • Initial Dissolution in Organic Solvent: Do not add your aqueous buffer first. Dissolve the peptide in a minimal volume of a strong organic solvent.

    • Recommended Solvents: Start with DMSO. If solubility is still an issue, try DMF.[8][9]

    • Technique: Add a small amount of solvent (e.g., 50-100 µL) and vortex thoroughly. Sonication can also be beneficial.

  • Gradual Addition of Aqueous Phase: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous mobile phase (or buffer) dropwise while continuously vortexing. This gradual change in solvent polarity prevents the peptide from crashing out of solution.

  • Consider Purification Additives: If the peptide precipitates upon dilution, consider adding solubilizing agents to your mobile phase.

    • Organic Acids: Formic acid or acetic acid (typically 0.1%) can improve solubility.

    • Chaotropic Agents: Low concentrations of guanidine hydrochloride can help keep the peptide in solution, but be mindful of its potential impact on your chromatography and downstream applications.[9]

Question 3: I managed to dissolve my peptide, but it precipitates in the tube over time or during purification. How can I prevent this?

Answer: This indicates that while you've overcome the initial kinetic barrier to dissolution, the solution is likely supersaturated and thermodynamically unstable. Aggregation is an equilibrium process, and over time, the peptide chains will find each other and self-associate.[10]

StrategyMechanism of ActionRecommended Concentration/Use
Lower Peptide Concentration Reduces the probability of intermolecular encounters and slows the rate of aggregation.[11][12]Work at the lowest concentration compatible with your analytical method or application.
pH Adjustment Moving the buffer pH at least one unit away from the peptide's isoelectric point (pI) increases net charge, leading to electrostatic repulsion that counteracts hydrophobic aggregation.[13][14]Calculate the theoretical pI and adjust the buffer pH accordingly.
Use of Solubilizing Excipients These additives interact with the peptide to prevent self-association.See table below.
Temperature Control Store peptide solutions at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to reduce the kinetics of aggregation.[12]Avoid repeated freeze-thaw cycles, which can induce aggregation at the ice-liquid interface.[15]
Additive ClassExample(s)MechanismTypical Concentration
Amino Acids L-Arginine, L-Glutamic AcidThe guanidinium group of arginine can suppress aggregation by interacting with hydrophobic and charged regions.[14][16]50-100 mM
Sugars/Polyols Mannitol, Trehalose, GlycerolAct as osmolytes, stabilizing the native conformation and increasing the energy barrier for unfolding and aggregation.[13][16]1-5% (w/v)
Non-ionic Surfactants Polysorbate 20 (Tween 20), Poloxamer 188These molecules can coat hydrophobic patches on the peptide or competitively adsorb to surfaces, preventing aggregation.[14][17]0.01 - 0.1% (v/v)
Polymers Polyethylene Glycol (PEG)Binds to unfolded or intermediate states, preventing them from aggregating.[11][16]1-3% (w/v)

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-phenylalaninol particularly problematic for aggregation? A1: It combines several aggregation-promoting features. Phenylalanine itself is hydrophobic. The reduction of the C-terminal carboxyl group to a hydroxyl group (alaninol) removes a potential negative charge, increasing the overall hydrophobicity of the molecule.[18] The N-terminal Boc protecting group is also large and hydrophobic, further driving the self-association of peptide chains to minimize their exposure to aqueous environments.[3][6][7]

Q2: How can I detect and quantify aggregation in my peptide solution? A2: A multi-faceted approach is recommended as no single technique is suitable for all types of aggregates.[15]

  • Visual Inspection: The simplest method. Look for cloudiness or visible precipitate.[8]

  • UV-Vis Spectroscopy: An increase in absorbance around 350 nm is indicative of light scattering by large aggregates. This can be used to calculate an "Aggregation Index".[8][19][20]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of particles in solution, allowing for the detection of oligomers and larger aggregates.[8][21]

  • Size Exclusion Chromatography (SEC): A powerful liquid chromatography method that separates molecules based on size. It can quantify the remaining monomer, as well as soluble dimers, trimers, and larger aggregates.[15][20]

  • Fluorescence Spectroscopy:

    • Intrinsic Tryptophan Fluorescence: If your peptide contains Trp, changes in its fluorescence emission can indicate changes in the local environment, such as burial within an aggregate.[19][20][22]

    • Extrinsic Dyes (e.g., Thioflavin T - ThT): ThT fluorescence increases significantly upon binding to β-sheet-rich structures, which are a hallmark of many peptide aggregates.[8]

Q3: Can modifying the C-terminus of my peptide help reduce aggregation? A3: Yes, C-terminal modification can have a significant impact. While the Boc-L-phenylalaninol is a C-terminally reduced residue, further modifications to the peptide's actual C-terminus can modulate aggregation. For instance, C-terminal amidation neutralizes the negative charge of the carboxyl group, which can increase hydrophobicity but in some cases may alter self-assembly in a beneficial way by mimicking a native peptide bond.[18][] The effect is highly sequence-dependent and must be empirically determined.[24][25]

Q4: For a particularly difficult sequence, what is the best long-term strategy during synthesis? A4: If you consistently face aggregation issues with a specific sequence, re-synthesis using advanced strategies is the most effective approach.

  • Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a key residue every 6-7 amino acids. This physically prevents the hydrogen bond formation required for β-sheet aggregation. The protecting group is removed during the final TFA cleavage.[1][4]

  • Pseudoproline Dipeptides: Introduce commercially available pseudoproline dipeptides at Ser or Thr residues. These dipeptides induce a "kink" in the peptide backbone, similar to proline, effectively disrupting the formation of secondary structures.[1][11]

Caption: Hmb/Dmb groups disrupt inter-chain hydrogen bonds that cause aggregation.

Experimental Protocols

Protocol 1: Analytical Detection of Aggregation by UV-Vis Spectroscopy

This protocol provides a quick method to assess the presence of large, light-scattering aggregates.

  • Prepare Peptide Stock: Prepare a concentrated stock solution of your peptide (e.g., 1-2 mM) in an appropriate organic solvent (e.g., DMSO).

  • Establish Blank: Use the final buffer your peptide will be in as the blank for the spectrophotometer.

  • Prepare Sample: Dilute the peptide stock solution into the final buffer to the desired concentration. Vortex immediately.

  • Measure Absorbance: Scan the absorbance of the peptide solution from 250 nm to 450 nm.

  • Analysis:

    • Observe the absorbance at the peptide bond (approx. 220 nm) or aromatic region (approx. 280 nm) for concentration estimation.

    • A significant, broad increase in absorbance centered around 350 nm indicates the presence of light-scattering aggregates.[8] An "Aggregation Index" can be calculated as A350 / (A280 - A350) for relative comparison between samples.[20]

References

  • Cas 66605-57-0,N-Boc-L-Phenylalaninol. (n.d.). LookChem. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (n.d.). BioProcess International. Retrieved from [Link]

  • Gallardo, R., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Retrieved from [Link]

  • 5 must-know techniques for analyzing protein aggregation. (2021). APC. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules. Retrieved from [Link]

  • Sharma, A. K., et al. (2020). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. RSC Advances. Retrieved from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved from [Link]

  • Dixit, A., et al. (2010). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PLoS ONE. Retrieved from [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gordon, D. J., et al. (2010). Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization. ACS Chemical Neuroscience. Retrieved from [Link]

  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. Retrieved from [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.). Technology Networks. Retrieved from [Link]

  • Zhang, L., et al. (2019). Molecular Tethering Effect of C-Terminus of Amyloid Peptide Aβ42. ACS Nano. Retrieved from [Link]

  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025). PolyPeptide Group. Retrieved from [Link]

  • Zhang, L., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry. Retrieved from [Link]

  • Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. (2014). ACS Publications. Retrieved from [Link]

  • Preventing Protein Aggregation. (2014). Biozentrum, University of Basel. Retrieved from [Link]

  • Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Chiti, F., et al. (2003). Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. Protein Science. Retrieved from [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? (2022). ACS Publications. Retrieved from [Link]

  • Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. (2024). ResearchGate. Retrieved from [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Disruption of Diphenylalanine Assembly by a Boc-Modified Variant. (2022). ResearchGate. Retrieved from [Link]

Sources

Boc-L-phenylalaninol purification challenges from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-L-phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this critical chiral building block. Our aim is to equip you with the scientific understanding and actionable protocols to achieve high purity and yield in your experiments.

Introduction to the Challenges

Boc-L-phenylalaninol, a protected amino alcohol, is a cornerstone in the synthesis of numerous pharmaceutical compounds, particularly protease inhibitors and peptidomimetics.[1][2] Its synthesis, typically involving the reduction of N-Boc-L-phenylalanine or its corresponding ester, can often lead to a crude reaction mixture containing a variety of impurities.[3] The primary challenges in its purification stem from the physical properties of the molecule itself and the nature of these common impurities. Researchers frequently grapple with the product isolating as a persistent oil, co-elution of structurally similar compounds during chromatography, and potential degradation of the acid-sensitive Boc protecting group.[4][5]

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: From Oily Residue to Crystalline Solid

This section addresses the most common and frustrating challenges encountered during the purification of Boc-L-phenylalaninol in a question-and-answer format.

Crystallization & Isolation Issues

Question 1: My Boc-L-phenylalaninol has isolated as a thick, colorless oil after solvent evaporation. How can I induce it to crystallize?

This is the most frequently reported issue. The oily nature is often due to residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.[6]

Root Cause Analysis and Solutions:

  • Residual Solvents: Even trace amounts of solvents like ethyl acetate or dichloromethane can prevent crystallization. Ensure your product is dried under high vacuum for an extended period (several hours to overnight) at a temperature not exceeding 40-45°C to avoid thermal degradation.

  • Impurity-Driven "Oiling Out": "Oiling out" occurs when the product separates as a liquid phase before crystallizing because its melting point is depressed by impurities, making it lower than the temperature of the solution.[7][8]

    • Trituration/Pulping: This is a highly effective technique. Add a small amount of a non-polar solvent in which Boc-L-phenylalaninol is poorly soluble. The goal is not to dissolve the product, but to dissolve the impurities and provide a medium for the product to solidify.

      • Protocol: To your oil, add a minimal volume of cold n-hexane or diethyl ether.[9] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth. Stir the resulting slurry for several hours, which may result in a free-flowing white powder.

    • Seed Crystals: If you have a small amount of pure, solid Boc-L-phenylalaninol from a previous batch, adding a single, tiny crystal to the oil can induce crystallization.[9] After seeding, it may be beneficial to let the flask stand undisturbed for a period before initiating stirring or trituration.

  • Hygroscopic Nature: The product may be hygroscopic, and absorbed moisture can inhibit crystallization.[6] Ensure all work is done under anhydrous conditions where possible, and store the crude oil in a desiccator over a drying agent like P₂O₅ before attempting crystallization.

Question 2: I've tried trituration with hexane, and my product remains an oil or a sticky solid. What are my next steps?

If simple trituration fails, a more systematic approach to crystallization is necessary. This involves finding a suitable solvent system for recrystallization.

Finding the Right Recrystallization Solvent System:

The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Recommended Solvent Systems:

    • Ethyl acetate/n-hexane: Dissolve the crude oil in a minimum amount of warm ethyl acetate. Slowly add n-hexane dropwise until the solution becomes persistently cloudy. Add a drop or two of ethyl acetate to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

    • Dichloromethane/n-hexane: Similar to the above, using dichloromethane as the "good" solvent.

    • Toluene/n-hexane: Can be effective for larger scale crystallizations.

Data Summary: Recrystallization Solvent Systems

Solvent System"Good" Solvent (for dissolving)"Poor" Solvent (for precipitating)Typical Ratio (Good:Poor)Notes
Ethyl Acetate/n-HexaneEthyl Acetaten-Hexane~1:2 to 1:5A common and effective system.[1]
Dichloromethane/n-HexaneDichloromethanen-Hexane~1:3 to 1:6Good for highly soluble impurities.
Toluene/n-HexaneToluenen-HexaneVariableMay require heating to fully dissolve.
Diethyl Ether---Can be used for trituration and may yield crystals upon slow evaporation.[9]

Experimental Workflow: Recrystallization from Ethyl Acetate/n-Hexane

Recrystallization_Workflow start Crude Oily Product dissolve Dissolve in minimum warm Ethyl Acetate start->dissolve add_hexane Add n-Hexane dropwise until persistent cloudiness dissolve->add_hexane redissolve Add 1-2 drops Ethyl Acetate to clarify add_hexane->redissolve cool_rt Cool slowly to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter the crystals cool_ice->filter wash Wash with cold n-Hexane filter->wash dry Dry under vacuum wash->dry end_node Pure Crystalline Boc-L-phenylalaninol dry->end_node

Caption: Recrystallization workflow for Boc-L-phenylalaninol.

Chromatographic Purification Challenges

Question 3: My crude product contains impurities with very similar polarity to Boc-L-phenylalaninol. How can I effectively separate them using column chromatography?

The most common closely-eluting impurities are the starting material (N-Boc-L-phenylalanine) if the reduction was incomplete, and the corresponding aldehyde (Boc-L-phenylalaninal) if over-oxidation occurred during a synthesis from the diol or if the reduction of the ester stopped at the aldehyde stage.

Optimizing Column Chromatography:

  • Choosing the Right Mobile Phase: A shallow gradient of a more polar solvent in a non-polar solvent is often key.

    • Recommended System: A gradient of ethyl acetate in hexanes is a good starting point. For a more polar system, methanol in dichloromethane can be used.[3]

    • TLC Analysis is Crucial: Before running a column, meticulously develop a TLC solvent system that provides good separation (a ΔRf of at least 0.2) between your product and the impurities. For acidic starting materials like N-Boc-L-phenylalanine, adding a small amount of acetic acid (0.5%) to the TLC mobile phase can improve the spot shape and give a more accurate indication of separation. Conversely, for basic impurities, adding a trace of triethylamine (0.5%) can prevent streaking.[10]

Data Summary: TLC and Column Chromatography Mobile Phases

ImpurityTypical Rf (Product)Typical Rf (Impurity)Recommended Mobile Phase (TLC & Column)Notes
N-Boc-L-phenylalanine~0.4~0.1 (streaks)30-40% Ethyl Acetate in Hexanes + 0.5% Acetic AcidThe acid suppresses the deprotonation of the carboxylic acid on the silica, leading to a less polar, better-defined spot.
Boc-L-phenylalaninal~0.4~0.520-30% Ethyl Acetate in HexanesThe aldehyde is slightly less polar than the alcohol. A shallower gradient is needed.
Unreacted L-phenylalaninol~0.4~0.0 (baseline)50% Ethyl Acetate in Hexanes or 5% Methanol in DCMThe free amine is very polar and will stick to the baseline in less polar systems.
  • Flash Chromatography Protocol:

    • Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can significantly improve resolution compared to wet loading in a strong solvent.

Experimental Workflow: Purification Strategy Decision Tree

Purification_Strategy start Crude Reaction Mixture tlc Analyze by TLC start->tlc is_oil Is the product an oil? tlc->is_oil impurities Are there significant impurities? is_oil->impurities No triturate Triturate with n-Hexane/Diethyl Ether is_oil->triturate Yes column Column Chromatography impurities->column Yes recrystallize Recrystallize impurities->recrystallize No crystallized Crystallized? triturate->crystallized crystallized->column No pure_solid Pure Solid Product crystallized->pure_solid Yes column->recrystallize recrystallize->pure_solid

Caption: Decision tree for Boc-L-phenylalaninol purification.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the Boc group during workup and purification?

The Boc group is generally stable to basic and nucleophilic conditions but is labile to strong acids.[4]

  • pH Considerations: During aqueous workup, avoid strongly acidic conditions (pH < 4) for prolonged periods. A quick wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) is generally acceptable, but extended exposure can lead to deprotection. The product is stable in neutral and basic aqueous solutions.

Q2: How can I remove residual reducing agents, like borates from a sodium borohydride reduction?

Boron residues can sometimes be persistent.

  • Acidic Quench: A careful quench of the reaction with a mild acid (e.g., 1M HCl) at 0°C until gas evolution ceases will protonate the borate salts, making them more water-soluble.

  • Azeotropic Removal: In some cases, repeated evaporation with methanol can help remove boric acid as volatile trimethyl borate.

  • Extraction: Thorough extraction with an organic solvent like ethyl acetate and washing the organic layer with brine will remove the majority of inorganic salts.[11]

Q3: What are the best methods for visualizing Boc-L-phenylalaninol and its related impurities on a TLC plate?

Boc-L-phenylalaninol is not UV active. Therefore, chemical stains are required for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain. Boc-L-phenylalaninol will appear as a yellow spot on a purple background as the alcohol is oxidized.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines. It will not visualize the Boc-protected product but will show a colored spot for any deprotected L-phenylalaninol impurity. This can be useful for diagnosing Boc group stability issues.

  • p-Anisaldehyde Stain: This is a versatile stain that, upon heating, gives different colored spots for different functional groups, which can aid in distinguishing the product from impurities.[12]

Q4: What are the optimal storage conditions for purified Boc-L-phenylalaninol?

Once pure and crystalline, Boc-L-phenylalaninol is relatively stable.

  • Storage: Store in a tightly sealed container at room temperature, protected from moisture.[13] For long-term storage, refrigeration (2-8°C) in a desiccator is recommended.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Crystallization method of Boc-amino acid.
  • Synthesis method of N-Boc-L-phenylalaninol.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Recrystallization solvent for boc-L-Phenylalanine. Reddit. [Link]

  • Boc-L-phenylalaninol. MySkinRecipes. [Link]

  • Ammonia borane purification method.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses Procedure. [Link]

  • N-Boc-5-oxaproline. Organic Syntheses Procedure. [Link]

  • Removal of boron (B) from waste liquors. PubMed. [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

  • Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream. MDPI. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

  • Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. PubMed. [Link]

  • Removal of boron from aqueous solutions by continuous polymer-enhanced ultrafiltration with polyvinyl alcohol. ResearchGate. [Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]

  • 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Purification from boron residue. Reddit. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science Publishers. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Detection Progress of Selected Drugs in TLC. PMC - NIH. [Link]

  • Process for the reduction of amino acids and the derivatives thereof. Google Patents (US5744611A).

Sources

Effect of temperature on Boc-L-phenylalaninol stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Boc-L-phenylalaninol. This guide is designed for our valued partners in research, discovery, and drug development. Here, we will delve into the nuances of Boc-L-phenylalaninol's stability and reactivity, particularly concerning temperature effects. Our goal is to provide you with the expertise and practical guidance necessary to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.

I. Core Concepts: Understanding the Thermal Behavior of Boc-L-phenylalaninol

Boc-L-phenylalaninol is a cornerstone chiral building block in modern synthetic chemistry, prized for its role in peptide synthesis and the development of pharmaceutical intermediates.[1] The tert-butoxycarbonyl (Boc) protecting group is key to its utility, offering stability under many conditions while allowing for selective deprotection.[2] However, temperature is a critical parameter that can significantly influence both the stability of the molecule and its reactivity in complex synthetic schemes.

A fundamental understanding of its thermal properties is the first step toward predictable and reproducible results.

PropertyValueSource(s)
Melting Point 94-96 °C[1][3]
Boiling Point 96-97 °C[1]
Recommended Storage Room temperature, dry, sealed conditions[1]

While stable at room temperature, elevated temperatures can initiate several chemical processes, the most prominent being the thermal cleavage of the Boc group. This deprotection can occur even without the presence of an acid catalyst at temperatures around 100-150°C, though higher temperatures may be required for a practical reaction rate.[4] It is crucial to recognize that at these temperatures, other, less desirable reactions, such as racemization and decomposition of the phenylalaninol backbone, can also occur.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured to address specific problems you may encounter during your experiments with Boc-L-phenylalaninol, providing a logical workflow for diagnosis and resolution.

Scenario 1: Incomplete or Slow Reaction During Peptide Coupling

Question: I am experiencing low yields in my peptide coupling reaction with Boc-L-phenylalaninol, and monitoring indicates a sluggish reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low coupling efficiency is a common hurdle in solid-phase peptide synthesis (SPPS) and can stem from several factors, particularly when temperature is not optimized.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low peptide coupling yield.

Detailed Protocol for Temperature Optimization:

  • Initial Reaction: Perform the coupling reaction at your standard room temperature conditions.

  • Incremental Heating: If the reaction is slow, gradually increase the temperature in 5-10°C increments, monitoring the reaction progress at each stage using a validated analytical method (e.g., HPLC).

  • Optimal Temperature Range: For many standard peptide couplings, a temperature range of 40-60°C can significantly improve reaction rates without inducing significant side reactions.

  • Caution: Be mindful that excessive heat can lead to racemization. It is a trade-off between reaction speed and stereochemical purity.

Scenario 2: Unexpected Side Products and Loss of Stereochemical Integrity

Question: My final product shows impurities with the same mass as my target molecule, and I suspect racemization. At what temperatures does this become a significant issue for Boc-L-phenylalaninol?

Answer:

Racemization is a critical concern in peptide synthesis, as the biological activity of a peptide is often highly dependent on its stereochemistry. The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to a loss of chirality.[6] Elevated temperatures can exacerbate this issue.

Key Factors Influencing Racemization:

  • Temperature: Higher temperatures provide the activation energy needed for epimerization.

  • Base: The type and concentration of the base used in the coupling reaction play a crucial role. Strong, non-nucleophilic bases are commonly used, but their presence can promote racemization.

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate, thereby affecting the rate of racemization.

Experimental Protocol to Assess Racemization:

  • Model Reaction: Synthesize a simple dipeptide using Boc-L-phenylalaninol and a chiral amino acid ester (e.g., L-Alanine methyl ester).

  • Temperature Gradient: Run the coupling reaction at a series of temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Chiral HPLC Analysis: Analyze the crude product from each reaction using a chiral HPLC column to separate and quantify the diastereomers formed.

  • Data Interpretation: A significant increase in the percentage of the undesired diastereomer at higher temperatures confirms temperature-induced racemization.

Caption: Simplified mechanism of racemization via an oxazolone intermediate.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for Boc-L-phenylalaninol?

The primary and most well-documented thermal degradation pathway is the cleavage of the Boc protecting group to yield L-phenylalaninol, isobutylene, and carbon dioxide.[4] This process can occur without a catalyst at elevated temperatures. The thermal decomposition of the unprotected phenylalanine backbone itself occurs at much higher temperatures and involves complex fragmentation patterns, including decarboxylation and deamination.[7][8]

Q2: How does the choice of solvent affect the thermal stability of Boc-L-phenylalaninol?

The solvent can play a significant role in the rate of thermal Boc deprotection. Polar, protic solvents can facilitate the removal of the Boc group at lower temperatures compared to non-polar, aprotic solvents. For instance, thermal deprotection has been shown to be more efficient in methanol or trifluoroethanol compared to toluene or THF.[9] When conducting reactions at elevated temperatures, it is essential to choose a solvent that is not only compatible with the reactants but also minimizes unwanted side reactions.

Q3: Are there any specific byproducts I should look for when heating Boc-L-phenylalaninol?

Besides the products of Boc deprotection (L-phenylalaninol, isobutylene, CO2), at higher temperatures or with prolonged heating, you may observe byproducts resulting from the degradation of the phenylalaninol moiety. These can include styrene (from subsequent deamination and dehydration of the deprotected product) and various other fragmentation products.[8] If performing peptide coupling at elevated temperatures, be vigilant for the formation of diastereomers due to racemization.

Q4: What are the best practices for storing and handling Boc-L-phenylalaninol to ensure its stability?

To maintain the integrity of Boc-L-phenylalaninol, it should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] While it is generally stable under these conditions, prolonged exposure to acidic or basic environments should be avoided, as this can lead to the premature cleavage of the Boc group. For long-term storage, keeping it in a desiccator is a good practice.

IV. References

  • MySkinRecipes. Boc-L-phenylalaninol. Available from: [Link]

  • RSC Publishing. Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • RSC Publishing. Spontaneous, co-translational peptide macrocyclization using p-cyanoacetylene–phenylalanine. Available from: [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ResearchGate. The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Available from: [Link]

  • Organic Syntheses. [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-]. Available from: [Link]

  • National Institutes of Health. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Available from: [Link]

  • National Institutes of Health. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Available from: [Link]

  • Google Patents. Crystallization method of Boc-amino acid. Available from:

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Scholarworks@UAEU. THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Available from: [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. Available from: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]

  • National Institutes of Health. N-Boc-DL-phenylalaninol. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Available from: [Link]

  • ACS Publications. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Available from: [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. Available from: [Link]

  • CNR-IRIS. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available from: [Link]

  • ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. Available from: [Link]

Sources

Technical Support Center: Navigating Coupling Reactions with Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the application of N-(tert-Butoxycarbonyl)-L-phenylalaninol in synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions and in-depth explanations for challenges encountered when coupling a carboxylic acid to the primary amine of Boc-L-phenylalaninol. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered in the lab.

Q1: My coupling reaction with Boc-L-phenylalaninol is showing low yield. What are the most likely causes?

A1: Low coupling efficiency is a frequent challenge and can typically be attributed to one or more of the following factors:

  • Suboptimal Carboxylic Acid Activation: The core of the reaction is the conversion of your carboxylic acid partner into a highly reactive species. If the activation is incomplete or the activated intermediate is unstable, the yield will suffer. This can be due to degraded coupling reagents or insufficient activation time.[1]

  • Steric Hindrance: While Boc-L-phenylalaninol itself is not exceptionally hindered, the combination of its bulky Boc protecting group and the phenyl side chain can impede the approach of a sterically demanding activated carboxylic acid.[1][2]

  • Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, are sensitive to moisture. Improper storage can lead to significant loss of activity. Always use fresh, properly stored reagents.[1]

  • Solubility Issues: Poor solubility of any reactant in the chosen solvent can severely limit reaction rates. Ensure all components, including the activated intermediate, are fully dissolved.

Q2: Which coupling reagents are generally recommended for use with Boc-L-phenylalaninol?

A2: The choice of coupling reagent is critical and depends on the complexity of your substrates and desired reaction conditions. The most common classes are:

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[4][5] To maximize efficiency and minimize side reactions, they should almost always be used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[3][5]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react faster than many other coupling reagents, often leading to higher yields in shorter reaction times.[3] They are particularly effective for challenging couplings, including those involving sterically hindered components.[6]

  • Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was one of the first reagents developed to minimize racemization and side reactions seen with early carbodiimide protocols.[3] It effectively generates OBt esters in situ for clean coupling.[5]

Q3: Am I at risk of racemizing the chiral center of Boc-L-phenylalaninol during the coupling?

A3: The risk of racemizing the stereocenter of Boc-L-phenylalaninol itself is extremely low. Racemization in peptide coupling typically occurs through an oxazolone intermediate formed from an activated N-acyl amino acid.[5][7] Since Boc-L-phenylalaninol is an amino alcohol, its chiral center is not adjacent to a carboxylic acid being activated, so this mechanism is not applicable.

However, the carboxylic acid partner you are coupling to Boc-L-phenylalaninol is at risk of racemization if it is also a chiral α-amino acid. The use of additives such as HOBt or HOAt is crucial in these cases, as they effectively suppress racemization of the activated amino acid partner.[5][7]

Q4: Will the primary hydroxyl group on Boc-L-phenylalaninol interfere with the N-acylation reaction?

A4: Generally, no. The primary amine of Boc-L-phenylalaninol is a significantly stronger nucleophile than its primary alcohol. Under standard coupling conditions, highly selective acylation of the amine is expected to form the desired amide bond. O-acylation to form an ester is a potential side reaction but is typically not observed unless highly forcing conditions or a large excess of a very reactive acylating agent (like an acid chloride) is used. Standard coupling protocols are optimized for N-acylation.

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low yields, a systematic approach is necessary. The following workflow can help diagnose and solve the issue.

G start Low Coupling Yield Detected check_reagents Are reagents (coupling agent, base, Boc-L-phenylalaninol) fresh and anhydrous? start->check_reagents use_fresh Use fresh, high-purity reagents stored under inert gas. check_reagents->use_fresh No check_activation Is the carboxylic acid fully activated? check_reagents->check_activation Yes use_fresh->check_activation preactivate Implement a pre-activation step. (e.g., Acid + HATU + Base for 1-5 min before adding amine). check_activation->preactivate Uncertain switch_reagent Is the coupling still sluggish? check_activation->switch_reagent Yes preactivate->switch_reagent increase_equiv Increase equivalents of acid and coupling reagent (e.g., to 1.5 eq.). extend_time Extend reaction time (e.g., 2h to 4h or overnight). Cautiously increase temperature (e.g., to 40°C). increase_equiv->extend_time switch_reagent->increase_equiv No use_hatu Switch to a more powerful reagent like HATU or COMU. switch_reagent->use_hatu Yes end Yield Improved use_hatu->end extend_time->end

Caption: Troubleshooting workflow for low yield couplings.

Common Side Reactions and Mitigation Strategies

Even with good yield, side reactions can complicate purification. Understanding them is key to prevention.

  • N-acylurea Formation (Carbodiimides): The highly reactive O-acylisourea intermediate formed by carbodiimides can rearrange into a stable, unreactive N-acylurea byproduct.[4][5]

    • Solution: This side reaction is effectively suppressed by adding HOBt or NHS. These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and efficiently reacts with the amine.[5]

  • Guanidinylation (Uronium/Aminium Reagents): In the absence of a carboxylic acid, reagents like HBTU and HATU can react directly with a primary amine to form a guanidinium species, which terminates the chain.[7][8]

    • Solution: Always pre-activate the carboxylic acid with the uronium reagent and base for a few minutes before adding the solution to your Boc-L-phenylalaninol. This consumes the coupling reagent to form the desired active ester, preventing it from reacting directly with your amine.[7]

Data Summary: Comparison of Common Coupling Reagents

The following table provides a comparative summary to guide your selection process.

Reagent ClassExamplesRelative ReactivityRacemization Risk (of Acid Partner)Key ByproductsAdvantages & Considerations
Carbodiimides EDC, DIC, DCCModerateModerate (Reduced with additives)Isoureas (Water-soluble for EDC, insoluble for DCC)Cost-effective; EDC simplifies workup[4]; DCC byproduct precipitation can be problematic in SPPS.[3]
Phosphonium Salts PyBOP, BOPHighLowHexamethylphosphoramide (HMPA - a carcinogen from BOP)Excellent for suppressing racemization[3]; Avoid BOP due to toxic byproduct. PyBOP is a safer alternative.
Uronium/Aminium Salts HBTU, HATU, TBTUVery HighLow (Especially with HATU)TetramethylureaFast reaction rates[3]; HATU is superior for difficult couplings and reducing racemization[3]; Risk of guanidinylation if not pre-activated.[7]

Experimental Protocols

These protocols provide a robust starting point for solution-phase coupling to Boc-L-phenylalaninol. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: EDC/NHS Mediated Coupling

This two-step procedure is ideal for ensuring efficient formation of the semi-stable NHS ester before reaction with the amine.[9][10]

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or DMF).

    • Add N-hydroxysuccinimide (NHS) (1.1 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and stir.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Some protocols recommend a slightly acidic buffer like MES for this activation step if aqueous conditions are needed.[9][10]

  • Coupling with Boc-L-phenylalaninol:

    • In a separate flask, dissolve Boc-L-phenylalaninol (1.05 eq.) in the same solvent. If the activation was performed in an acidic buffer, adjust the pH to 7.2-8.0 before this step.[9]

    • Add the solution of Boc-L-phenylalaninol to the activated NHS-ester mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Workup:

    • Wash the reaction mixture with water or a mild aqueous acid (e.g., 5% citric acid) and/or base (e.g., 5% NaHCO₃) to remove the water-soluble EDC-urea and excess NHS.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[11]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates or when high efficiency and speed are required.

G cluster_0 Pre-activation (1-5 min) cluster_1 Coupling (1-4 h) a Dissolve Carboxylic Acid (1.0 eq) + HATU (1.0 eq) in DMF b Add Base (DIEA, 2.0 eq) a->b c Add Boc-L-phenylalaninol (1.05 eq) b->c d Stir at Room Temperature c->d e Monitor by TLC/LC-MS d->e f Aqueous Workup & Purification e->f

Caption: General workflow for HATU-mediated coupling.
  • Pre-activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.[11]

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0 eq.).[11]

    • Stir the mixture at room temperature for 1-5 minutes. A color change may be observed, indicating formation of the activated OAt-ester.

  • Coupling Reaction:

    • Add a solution of Boc-L-phenylalaninol (1.05 eq.) in a minimal amount of DMF to the pre-activated mixture.

    • Stir at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with a solvent like ethyl acetate.

    • Wash sequentially with 5% citric acid, 5% sodium bicarbonate, and brine to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Mitigate Dipeptide Formation During Boc-L-phenylalaninol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted dipeptide formation during the coupling of Boc-L-phenylalaninol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and explores the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is dipeptide formation in the context of Boc-L-phenylalaninol coupling, and why is it a problem?

A1: Dipeptide formation is a significant side reaction where two molecules of Boc-L-phenylalaninol couple to each other, forming a Boc-L-phenylalaninol-L-phenylalaninol dipeptide. This occurs when the hydroxyl group of one Boc-L-phenylalaninol molecule is acylated by the activated carboxyl group of a second molecule. This impurity is often difficult to separate from the desired product due to similar physicochemical properties, leading to lower yields and complex purification steps.

Q2: What is the primary mechanism driving this unwanted side reaction?

A2: The primary mechanism involves the activation of the carboxylic acid of Boc-L-phenylalanine (a common starting material for Boc-L-phenylalaninol) or the in-situ oxidation of the alcohol of Boc-L-phenylalaninol to the corresponding aldehyde and then carboxylic acid, which can then be activated. This activated species can then react with the free hydroxyl group of another Boc-L-phenylalaninol molecule. The presence of strong activating agents and bases can facilitate this process.

Q3: Are certain coupling reagents more prone to causing dipeptide formation?

A3: Yes, highly reactive coupling reagents, especially carbodiimides like Dicyclohexylcarbodiimide (DCC) when used without additives, can increase the likelihood of side reactions, including dipeptide formation.[1][2][3] The formation of highly reactive intermediates, such as O-acylisourea, can lead to uncontrolled reactions if not immediately consumed by the desired nucleophile.

Q4: Can steric hindrance from the Boc protecting group and the phenyl side chain of L-phenylalaninol play a role?

A4: Absolutely. The bulky tert-Butyloxycarbonyl (Boc) protecting group and the phenyl side chain create significant steric hindrance around the amine and hydroxyl groups.[4][5][6][7][8] This can slow down the desired coupling reaction, allowing more time for side reactions like dipeptide formation to occur, especially if the concentration of the activated amino alcohol is high.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions to minimize dipeptide formation.

Issue 1: Significant Dipeptide Impurity Detected by HPLC

Symptom: Your High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows a major impurity peak with a mass corresponding to the dipeptide of Boc-L-phenylalaninol.[9][10][11][12][13][14]

Possible Cause A: Over-activation of the Carboxylic Acid

  • Explanation: The activating agent is too reactive or used in excess, leading to a high concentration of the activated species that can react with another molecule of Boc-L-phenylalaninol.

  • Solution:

    • Reduce the equivalents of the coupling reagent: Start with stoichiometric amounts (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid component.

    • Choose a less reactive coupling agent: Consider using uronium/aminium-based reagents like HATU, HBTU, or COMU in combination with a non-nucleophilic base like Diisopropylethylamine (DIEA).[1][2][15] These reagents often lead to cleaner reactions with fewer side products.[1][2]

    • In situ activation: Add the coupling reagent to the mixture of the carboxylic acid and the amine component simultaneously, rather than pre-activating the carboxylic acid. This minimizes the lifetime of the highly reactive intermediate.

Possible Cause B: Inappropriate Reaction Temperature

  • Explanation: Higher temperatures can accelerate the rate of both the desired reaction and undesired side reactions.[16][17][18][19] For sterically hindered couplings, elevated temperatures are sometimes used to drive the reaction to completion, but this can also promote dipeptide formation.

  • Solution:

    • Perform the coupling at a lower temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help control the reactivity of the activated species.

    • Optimize temperature for your specific system: If the reaction is too slow at lower temperatures, a systematic study to find the optimal temperature that balances reaction rate and impurity formation is recommended.

Issue 2: Low Yield of the Desired Product Despite Complete Consumption of Starting Material

Symptom: TLC or LC-MS analysis indicates that the starting materials are consumed, but the yield of the desired coupled product is low, with the dipeptide being a major byproduct.

Possible Cause: Slow Coupling Kinetics Due to Steric Hindrance

  • Explanation: The steric bulk of Boc-L-phenylalaninol can significantly slow down the rate of the desired coupling reaction.[4][5][6][7][8] This allows the competitive dipeptide formation to become a more prominent pathway.

  • Solution:

    • Increase the concentration of the desired nucleophile: If you are coupling Boc-L-phenylalaninol to another molecule, ensure the other coupling partner is present in a slight excess to favor the intended reaction.

    • Utilize a "double coupling" strategy: After the initial coupling period, add a second portion of the activated carboxylic acid and coupling reagents to drive the reaction to completion.[20]

    • Consider alternative coupling additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® can suppress side reactions and improve coupling efficiency.[1][15]

Issue 3: Difficulty in Purifying the Desired Product from the Dipeptide Impurity

Symptom: The dipeptide impurity co-elutes with the desired product during column chromatography, making purification challenging.[10][21][22][23][24]

Possible Cause: Similar Polarity and Molecular Weight

  • Explanation: The dipeptide and the desired product may have very similar polarities and molecular weights, leading to poor separation on standard silica or reversed-phase columns.

  • Solution:

    • Optimize HPLC/Flash Chromatography conditions:

      • Gradient Modification: Use a shallower gradient during elution to improve resolution.

      • Alternative Stationary Phases: Explore different column chemistries, such as phenyl-hexyl or cyano-propyl phases, which can offer different selectivities.

    • Chemical Modification Post-Reaction: If feasible, consider a selective chemical modification of either the product or the impurity to alter its polarity before purification. For example, if the desired product has a free amine and the dipeptide does not, a temporary protecting group could be introduced to change its chromatographic behavior.

Recommended Experimental Protocols

Protocol 1: Optimized Coupling using HATU/DIEA

This protocol is recommended for minimizing dipeptide formation when coupling Boc-L-phenylalaninol to a carboxylic acid.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and Boc-L-phenylalaninol (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF.

    • Add DIEA (2.0 eq.) to the carboxylic acid/amino alcohol solution, followed immediately by the dropwise addition of the HATU solution.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide Coupling with Additives (DCC/OxymaPure®)

This protocol offers a cost-effective alternative with minimized side reactions.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and OxymaPure® (1.2 eq.) in anhydrous DCM or Tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

  • Activation:

    • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

    • Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • Add a solution of Boc-L-phenylalaninol (1.1 eq.) and DIEA (1.0 eq.) in DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify as described in Protocol 1.

Visualization of Reaction Mechanisms

To better understand the chemical processes discussed, the following diagrams illustrate the desired reaction pathway versus the formation of the dipeptide byproduct.

Mechanism of Dipeptide Formation

Dipeptide_Formation cluster_reactants Reactants cluster_activation Activation cluster_products Products BocPheOH Boc-L-phenylalaninol (Molecule A) ActivatedEster Activated Intermediate (from Molecule A) BocPheOH->ActivatedEster Activation BocPheOH2 Boc-L-phenylalaninol (Molecule B) Dipeptide Unwanted Dipeptide BocPheOH2->Dipeptide CouplingReagent Coupling Reagent (e.g., DCC) CouplingReagent->ActivatedEster ActivatedEster->Dipeptide Side Reaction (Nucleophilic attack by -OH of Molecule B) DesiredProduct Desired Coupled Product ActivatedEster->DesiredProduct Desired Reaction (Nucleophilic attack by Amine Component) Amine Amine Component (Desired Nucleophile) Amine->DesiredProduct

Caption: Mechanism of unwanted dipeptide formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Dipeptide Formation Observed CheckReagents Q: Are coupling reagents too reactive? Start->CheckReagents ChangeReagents A: Use HATU/DIEA or DCC/Oxyma CheckReagents->ChangeReagents Yes CheckTemp Q: Is reaction temperature too high? CheckReagents->CheckTemp No ChangeReagents->CheckTemp LowerTemp A: Run reaction at 0°C to RT CheckTemp->LowerTemp Yes CheckKinetics Q: Is coupling slow due to steric hindrance? CheckTemp->CheckKinetics No LowerTemp->CheckKinetics DoubleCouple A: Perform double coupling or use additives (HOBt) CheckKinetics->DoubleCouple Yes End End: Dipeptide Minimized CheckKinetics->End No DoubleCouple->End

Caption: Troubleshooting decision workflow.

Data Summary

Coupling Reagent CombinationRelative ReactivityPropensity for Dipeptide FormationRecommended Use Case
DCCHighHigh (without additives)Cost-sensitive syntheses, with careful control
DCC/HOBt or DCC/OxymaPure®Moderate-HighLow-ModerateGeneral purpose, improved selectivity over DCC alone
HATU/DIEAVery HighLowDifficult couplings, sterically hindered substrates
HBTU/DIEAHighLowEffective for a wide range of couplings
COMU/DIEAVery HighVery Low"Green" chemistry applications, high efficiency

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effects of temperature on stability and rate of dipeptide synthesis by.... [Link]

  • Chen, R., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 205. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Google Patents. (2016).
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • ResearchGate. (n.d.). Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • NIH. (n.d.). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • YMC America. (n.d.). Strategic peptide purification. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • AGTC. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PubMed. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. [Link]

  • RSC Publishing. (n.d.). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. [Link]

  • ResearchGate. (2021). (PDF) Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

Sources

Technical Support Center: Monitoring the Epimerization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the epimerization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with this chiral molecule. The following sections offer a curated collection of frequently asked questions and troubleshooting scenarios in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the epimerization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a key intermediate in the synthesis of various pharmaceuticals. Understanding the fundamentals of this process is crucial for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).

Q1: What is epimerization and why is it a concern for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate?

A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, leading to the formation of its diastereomer. In the case of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, which has a stereocenter at the carbon bearing the carbamate group, epimerization would result in the formation of its (R)-enantiomer. This is a significant concern in pharmaceutical development because enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic and the other being inactive or even toxic.[1] Therefore, controlling and monitoring the stereochemical purity of this intermediate is critical.

Q2: What are the primary factors that can induce the epimerization of this compound?

A2: Several factors can promote the epimerization of chiral molecules, including (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. The most influential factors are:

  • pH: Both acidic and basic conditions can catalyze epimerization.[2] The mechanism often involves the protonation or deprotonation of nearby functional groups, which can facilitate the inversion of the chiral center.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including epimerization.[1][2] Therefore, prolonged exposure to elevated temperatures during synthesis, purification, or storage should be avoided.

  • Solvent: The polarity of the solvent can influence the stability of the transition state for epimerization.[3] Polar solvents may stabilize charged intermediates, potentially accelerating the process.

  • Presence of Catalysts: Certain reagents or impurities can act as catalysts for epimerization. It is crucial to use high-purity reagents and solvents.

Q3: At what stages of the drug development process is monitoring for epimerization most critical?

A3: Monitoring for epimerization is essential throughout the lifecycle of the drug substance. Key stages include:

  • Process Development: During the optimization of the synthetic route to establish reaction conditions that minimize epimerization.

  • Scale-up and Manufacturing: To ensure that the process is robust and consistently produces the desired stereoisomer.

  • Stability Studies: To assess the long-term stability of the intermediate and the final drug product under various storage conditions (temperature, humidity, light).

  • Quality Control: As a routine test to confirm the stereochemical purity of each batch before release.

Q4: What are the regulatory expectations regarding the control of stereoisomeric impurities?

A4: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of stereoisomeric impurities in drug substances. Generally, the non-therapeutic enantiomer is treated as a process-related impurity. Its levels must be controlled and justified based on toxicological data. For new drug applications, it is often necessary to demonstrate that the manufacturing process consistently controls the level of the unwanted enantiomer below a specified limit.

II. Troubleshooting Guide for Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for monitoring the epimerization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.[4] This section provides solutions to common problems encountered during the analysis.

Problem 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the (S) and (R) enantiomers. What should I do?

A: This is a common challenge in chiral method development. Here is a systematic approach to troubleshoot this issue:

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Is the chosen CSP appropriate? The selection of the right chiral column is the most critical factor.[5] For N-Boc protected amino alcohol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6]

  • Action: If you are unsure about your column choice, consult the column manufacturer's application notes or the scientific literature for separations of similar compounds.[7]

2. Optimize the Mobile Phase:

  • Have you tried different mobile phase compositions? The composition of the mobile phase significantly impacts chiral recognition.

  • Protocol: Mobile Phase Screening

    • Normal Phase: Start with a simple mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Vary the ratio of the alcohol from 5% to 20% in 5% increments.[8]

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape and resolution. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[5]

    • Reversed Phase: If your compound is more polar, a reversed-phase method using a mobile phase of water/acetonitrile or water/methanol with a buffer might be more suitable.[9]

3. Adjust the Column Temperature:

  • Is the column temperature controlled? Temperature can have a significant and sometimes unpredictable effect on chiral separations.[10]

  • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to see if it improves resolution. Lower temperatures often enhance enantioselectivity.[10]

4. Check for Column Overload:

  • Is the sample concentration too high? Injecting too much sample can lead to peak broadening and a loss of resolution.

  • Action: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If the resolution improves at lower concentrations, you were likely overloading the column.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing, which is affecting the accuracy of my integration. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

1. Optimize Mobile Phase Additives:

  • Are there secondary interactions with the stationary phase? Residual silanol groups on the silica support of the CSP can interact with basic analytes, causing tailing.

  • Action:

    • For Basic Analytes: Add a small amount of a basic modifier like 0.1% DEA to the mobile phase to compete with the analyte for active sites.

    • For Acidic Analytes/Impurities: Adding an acidic modifier like 0.1% TFA can improve the peak shape of acidic species by ensuring they are in their protonated form.

2. Adjust the Mobile Phase pH (for Reversed-Phase):

  • Is the mobile phase pH appropriate for your analyte? The ionization state of your analyte can significantly affect its interaction with the stationary phase.

  • Action: Adjust the pH of the aqueous portion of your mobile phase to be at least 1-2 pH units away from the pKa of your analyte.

3. Check for Extra-Column Volume:

  • Is your HPLC system optimized for high efficiency? Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.

  • Action: Use tubing with the smallest possible internal diameter and keep the lengths as short as possible.

Problem 3: Inconsistent Retention Times and/or Resolution

Q: My retention times and the resolution between the enantiomers are drifting between injections. What could be the cause?

A: Drifting retention times and resolution are often indicative of an unstable chromatographic system or changes in the column chemistry.

1. Ensure Proper Column Equilibration:

  • Is the column fully equilibrated with the mobile phase? Chiral stationary phases, especially in normal phase, can take a significant amount of time to equilibrate.

  • Action: Flush the column with the mobile phase for at least 30-60 minutes before the first injection. For sensitive separations, it may be necessary to perform several "priming" injections of the sample to condition the column.

2. Check for Mobile Phase Instability:

  • Is your mobile phase fresh? Mobile phase components can evaporate over time, changing the composition and affecting the chromatography.

  • Action: Prepare fresh mobile phase daily. Keep the mobile phase bottles covered to minimize evaporation.

3. Investigate "Additive Memory Effects":

  • Have you recently used different additives with this column? Additives, especially basic ones, can strongly adsorb to the stationary phase and alter its selectivity in subsequent analyses, even after flushing.[11]

  • Action: If you suspect an additive memory effect, it may be necessary to dedicate a column to a specific method or perform a rigorous column cleaning procedure as recommended by the manufacturer.

4. Control the Column Temperature:

  • Is the ambient temperature fluctuating? As mentioned earlier, temperature has a strong influence on chiral separations.

  • Action: Use a column oven to maintain a constant and controlled temperature.

Problem 4: Appearance of Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram, even in my blank injections. What is the source of these "ghost peaks"?

A: Ghost peaks are typically due to contamination in the HPLC system or the sample preparation process.

1. Systematically Identify the Source of Contamination:

  • Protocol: Ghost Peak Investigation

    • Run a blank gradient (or isocratic run) with no injection. If the ghost peaks are present, the source is likely the mobile phase or the HPLC system (e.g., contaminated pump seals).

    • If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.

    • If the solvent blank is clean, the issue is likely carryover from a previous injection in the autosampler.

2. Address the Source of Contamination:

  • Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Sample Solvent: Use a clean, high-purity solvent for sample preparation.

  • Autosampler Carryover: Implement a robust needle wash procedure in your method. A "strong" wash solvent (one that readily dissolves your analyte) followed by a "weak" wash solvent (often the mobile phase) is typically effective.

III. Experimental Protocols & Data

Starting Point Chiral HPLC Method

This method provides a good starting point for the analysis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and the detection of its (R)-enantiomer. Optimization will likely be required.

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H or similar)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Workflow for Monitoring Epimerization

Epimerization_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Evaluation Sample Obtain Sample (Reaction Mixture, Stability Sample, etc.) Dilute Dilute Sample in Mobile Phase Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject onto Equilibrated Chiral HPLC System Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks for (S) and (R) Enantiomers Detect->Integrate Calculate Calculate % Area of (R)-Enantiomer Integrate->Calculate Compare Compare with Specification Limit Calculate->Compare

Caption: Workflow for monitoring the epimerization of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision action action problem problem Start Start Troubleshooting Problem_ID Identify the Problem Start->Problem_ID No_Resolution Poor/No Resolution Problem_ID->No_Resolution Resolution Bad_Peak_Shape Poor Peak Shape Problem_ID->Bad_Peak_Shape Peak Shape Drifting_RT Inconsistent Results Problem_ID->Drifting_RT Consistency Check_CSP Check_CSP No_Resolution->Check_CSP Is CSP appropriate? Check_Additives Check_Additives Bad_Peak_Shape->Check_Additives Are additives needed? Check_Equilibration Check_Equilibration Drifting_RT->Check_Equilibration Is column equilibrated? Optimize_MP Is MP optimized? Check_CSP->Optimize_MP Yes action_Change_CSP Try a different CSP type Check_CSP->action_Change_CSP No Optimize_Temp Is Temp optimized? Optimize_MP->Optimize_Temp Yes action_Screen_MP Screen different mobile phase compositions/additives Optimize_MP->action_Screen_MP No problem_Resolved1 Problem Resolved action_Change_CSP->problem_Resolved1 Check_Overload Is column overloaded? Optimize_Temp->Check_Overload Yes action_Vary_Temp Systematically vary column temperature Optimize_Temp->action_Vary_Temp No action_Screen_MP->problem_Resolved1 Check_Overload->problem_Resolved1 No action_Dilute_Sample Inject diluted sample Check_Overload->action_Dilute_Sample Yes action_Vary_Temp->problem_Resolved1 action_Dilute_Sample->problem_Resolved1 Check_pH Is pH optimal (RP)? Check_Additives->Check_pH No action_Add_Modifier Add acidic/basic modifier to MP Check_Additives->action_Add_Modifier Yes problem_Resolved2 Problem Resolved Check_pH->problem_Resolved2 Yes action_Adjust_pH Adjust mobile phase pH Check_pH->action_Adjust_pH No action_Add_Modifier->problem_Resolved2 action_Adjust_pH->problem_Resolved2 Check_MP_Freshness Is MP fresh? Check_Equilibration->Check_MP_Freshness Yes action_Equilibrate Increase equilibration time Check_Equilibration->action_Equilibrate No Control_Temp Is Temp controlled? Check_MP_Freshness->Control_Temp Yes action_Fresh_MP Prepare fresh mobile phase Check_MP_Freshness->action_Fresh_MP No problem_Resolved3 Problem Resolved action_Equilibrate->problem_Resolved3 Control_Temp->problem_Resolved3 Yes action_Use_Oven Use a column oven Control_Temp->action_Use_Oven No action_Fresh_MP->problem_Resolved3 action_Use_Oven->problem_Resolved3

Caption: A logical flowchart for troubleshooting common chiral HPLC issues.

IV. References

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. (2022-02-07). [Link]

  • HPLC manual (for chiral HPLC analysis). [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Factors affecting epimerization/isomerization?. ResearchGate. (2018-11-04). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015-01-07). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH. (2018-06-12). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. (2025-08-10). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Trouble with chiral separations. Chromatography Today. (2020-05-20). [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]

  • When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. ResearchGate. (2017-01-14). [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. (2025-12-05). [Link]

  • Epimerization of Peptide. [Link]

  • 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate. Pharmaffiliates. [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to Boc-L-phenylalaninol vs. Fmoc-L-phenylalaninol in the Solid-Phase Synthesis of C-Terminal Peptide Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with modified C-termini, such as peptide alcohols, offers a valuable strategy to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships. The introduction of a C-terminal alcohol moiety, often accomplished using protected amino alcohols like L-phenylalaninol, can significantly impact a peptide's therapeutic potential. The choice of the Nα-protecting group for the amino alcohol, primarily between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, dictates the entire solid-phase peptide synthesis (SPPS) strategy.

This in-depth technical guide provides a comprehensive comparison of Boc-L-phenylalaninol and Fmoc-L-phenylalaninol in the context of SPPS for generating C-terminal peptide alcohols. We will explore the distinct chemical strategies required for each, present detailed experimental protocols, and offer field-proven insights to guide your synthetic approach.

The Strategic Divide: Two Chemistries, Two Paths to Peptide Alcohols

The core difference between employing Boc-L-phenylalaninol and Fmoc-L-phenylalaninol lies in the orthogonality of their respective protection schemes.[1][2] The Fmoc strategy offers a fully orthogonal approach, where the Nα-protecting group is removed by a base (typically piperidine), while the side-chain protecting groups and the final cleavage from the resin are accomplished with an acid (trifluoroacetic acid, TFA).[1][] In contrast, the classic Boc strategy is considered semi-orthogonal, relying on graded acid lability. The Nα-Boc group is removed with a moderate acid (TFA), while side-chain protecting groups (often benzyl-based) and cleavage from the resin necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4] This fundamental difference has profound implications for the entire synthesis, from resin selection to the final cleavage and purification.

The Fmoc/tBu Strategy: A Milder, More Modern Approach

The use of Fmoc-L-phenylalaninol is well-suited to modern SPPS workflows due to the milder conditions employed for Nα-deprotection. This approach typically involves the use of specialized, acid-sensitive resins, such as those with Rink, Ramage, or Sieber linkers, to which the Fmoc-amino alcohol is pre-attached or loaded in the initial step.[1][5] The linkage to these resins is designed to be stable to the basic conditions of Fmoc deprotection but readily cleaved by moderate concentrations of TFA.

At a Glance: Comparative Analysis of Boc- vs. Fmoc-L-phenylalaninol in SPPS

FeatureBoc-L-phenylalaninol StrategyFmoc-L-phenylalaninol Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., 50% TFA in DCM)[6]Base-labile (e.g., 20% piperidine in DMF)[]
Resin Linkage Ether linkage to Merrifield resin[4]Linkage via specialized acid-sensitive linkers (e.g., Rink, Ramage)[1]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)[4]Acid-labile (e.g., t-Butyl-based)[1]
Final Cleavage Very strong acid (e.g., HF, TFMSA)[7][8]Strong acid (e.g., TFA-based cocktail)[1]
Orthogonality Semi-orthogonal[2]Fully orthogonal[1][]
Advantages Robust, well-established chemistry; may be advantageous for some hydrophobic sequences prone to aggregation.[9]Milder deprotection conditions; compatible with a wider range of sensitive functionalities; safer final cleavage.[1][]
Disadvantages Harsh final cleavage conditions requiring specialized equipment and posing safety risks; potential for acid-catalyzed side reactions.[8]Potential for base-catalyzed side reactions (e.g., diketopiperazine formation at the dipeptide stage); aggregation can be an issue.[]

Experimental Workflows: A Tale of Two Synthetic Routes

The divergent chemistries of Boc and Fmoc protection necessitate distinct experimental workflows for the synthesis of peptide alcohols. Below, we present detailed, step-by-step protocols for each approach, highlighting the critical decision points and the rationale behind them.

Workflow 1: The Fmoc-L-phenylalaninol Approach on Rink Amide Resin

This workflow represents a common and efficient method for synthesizing C-terminal peptide alcohols using the Fmoc strategy. The use of a pre-loaded or user-loaded acid-sensitive resin simplifies the process.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading Fmoc-L-phenylalaninol Loading cluster_cycle Peptide Elongation Cycle cluster_cleavage Final Cleavage Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Activate Activate Fmoc-L-phenylalaninol (e.g., DIC/HOBt) Swell->Activate Couple Couple to Resin Activate->Couple Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Repeat n-1 times Coupling Couple next Fmoc-AA (e.g., HBTU/DIEA) Wash_1->Coupling Repeat n-1 times Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Repeat n-1 times Wash_2->Fmoc_Deprotection Repeat n-1 times Final_Deprotect Final Fmoc Deprotection Wash_2->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Fmoc-SPPS workflow for C-terminal peptide alcohols.
  • Resin Preparation and Loading:

    • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

    • In a separate vial, dissolve Fmoc-L-phenylalaninol (3 eq.), 1-hydroxybenzotriazole (HOBt, 3 eq.), and diisopropylcarbodiimide (DIC, 3 eq.) in DMF.

    • Drain the DMF from the swollen resin and add the activated Fmoc-L-phenylalaninol solution. Agitate for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free amines).

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh reagent for 10-15 minutes.

    • Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) in the presence of a base such as N,N-diisopropylethylamine (DIEA, 6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test (negative result).

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Perform a final Fmoc deprotection as described above.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry.

  • Purification:

    • Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow 2: The Boc-L-phenylalaninol Approach on Merrifield Resin

This workflow outlines a plausible strategy for synthesizing C-terminal peptide alcohols using the Boc approach. It leverages the classic Merrifield resin and requires the formation of a stable ether linkage.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading Boc-L-phenylalaninol Loading cluster_cycle Peptide Elongation Cycle cluster_cleavage Final Cleavage Resin Merrifield Resin (Chloromethylated) Swell Swell Resin in DMF Resin->Swell Alkoxide Generate Alkoxide of Boc-L-phenylalaninol (e.g., NaH) Swell->Alkoxide Couple Couple to Resin (Ether Linkage) Alkoxide->Couple Boc_Deprotection Boc Deprotection (50% TFA/DCM) Couple->Boc_Deprotection Neutralize Neutralize (e.g., 10% DIEA/DCM) Boc_Deprotection->Neutralize Repeat n-1 times Coupling Couple next Boc-AA (e.g., DCC/HOBt) Neutralize->Coupling Repeat n-1 times Wash Wash (DCM/DMF) Coupling->Wash Repeat n-1 times Wash->Boc_Deprotection Repeat n-1 times Final_Deprotect Final Boc Deprotection Wash->Final_Deprotect Cleave Cleave from Resin (Anhydrous HF or TFMSA) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Boc-SPPS workflow for C-terminal peptide alcohols.
  • Resin Preparation and Loading:

    • Swell Merrifield resin (chloromethylpolystyrene) in anhydrous DMF for 1-2 hours.

    • In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-phenylalaninol (1.5 eq. relative to resin substitution) in anhydrous DMF.

    • Carefully add sodium hydride (NaH, 1.5 eq.) portion-wise to the Boc-L-phenylalaninol solution to form the alkoxide.

    • Add the alkoxide solution to the swollen Merrifield resin and heat at 50-60°C for 24-48 hours. This reaction forms a stable ether linkage.

    • Wash the resin thoroughly with DMF, DMF/water, water, methanol, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for an additional 20-30 minutes.[6]

    • Washing: Wash the resin extensively with DCM to remove residual TFA.

    • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes, drain, and repeat. Wash thoroughly with DCM to remove excess base.[10]

    • Amino Acid Coupling: In a separate vial, activate the next Boc-protected amino acid (3 eq.) with a coupling agent like dicyclohexylcarbodiimide (DCC, 3 eq.) and HOBt (3 eq.) in a DCM/DMF mixture. Add this solution to the neutralized resin and agitate for 2-4 hours.

    • Washing: Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • WARNING: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. TFMSA is a viable but also hazardous alternative.[7][8]

    • Perform a final Boc deprotection as described above.

    • Dry the peptide-resin thoroughly under high vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous liquid HF, typically with a scavenger like anisole, at 0°C for 1 hour.[8]

    • After the reaction, the HF is carefully evaporated under a stream of nitrogen.

    • The crude peptide is then precipitated from the remaining residue with cold diethyl ether.

  • Purification:

    • Purify the crude peptide alcohol by RP-HPLC.

Causality and Field-Proven Insights

Resin and Linker Choice is Paramount: The selection of the solid support and linkage strategy is the most critical decision. For the Fmoc approach, the acid-labile linkers are specifically designed for this purpose, offering a straightforward and reliable method.[1] For the Boc strategy, forming a stable ether bond with Merrifield resin is a robust choice, as the ether linkage is resistant to the repetitive TFA treatments used for Boc deprotection. The alternative of forming an ester linkage is not viable as it would be cleaved during the synthesis.

Side Reaction Considerations:

  • Fmoc Strategy: The primary concern is base-catalyzed side reactions. At the dipeptide stage, especially with proline or glycine as the second residue, diketopiperazine formation can occur, leading to chain termination.[11] Aspartimide formation can also be an issue with Asp-containing sequences. The use of bulky resins like 2-chlorotrityl resin can mitigate diketopiperazine formation.[11]

  • Boc Strategy: The repeated use of TFA can lead to the slow cleavage of some benzyl-based side-chain protecting groups, potentially leading to side products. The final, harsh HF cleavage can cause degradation of sensitive residues. The formation of tert-butyl cations during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and methionine, necessitating the use of scavengers.[1]

Handling and Safety: The Fmoc/tBu strategy is generally considered safer and more accessible. The reagents are less corrosive, and the final TFA cleavage can be performed in standard laboratory fume hoods.[] The Boc/Bzl strategy, with its reliance on anhydrous HF, requires a dedicated, specialized apparatus made of HF-resistant materials and extensive safety precautions.[8]

Conclusion: Selecting the Optimal Strategy

Both Boc-L-phenylalaninol and Fmoc-L-phenylalaninol can be successfully employed to synthesize C-terminal peptide alcohols. The choice between them is a strategic one, guided by the specific requirements of the target peptide, available laboratory infrastructure, and the desired level of synthetic complexity.

Fmoc-L-phenylalaninol represents the more modern, milder, and often more convenient approach, particularly for peptides containing acid-sensitive residues. Its compatibility with a wide range of specialized, acid-cleavable resins makes it a versatile choice for many research and development applications.

Boc-L-phenylalaninol , while requiring harsher conditions and specialized equipment for final cleavage, remains a powerful and robust strategy. It can be advantageous for the synthesis of certain long or hydrophobic sequences that may be prone to aggregation under the conditions of Fmoc-SPPS.

Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and practical considerations of both methodologies will empower the synthetic chemist to make an informed decision and achieve the successful synthesis of these valuable modified peptides.

References

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved January 10, 2026, from [Link]

  • Dempwolf, J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(4), 859-864.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved January 10, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved January 10, 2026, from [Link]

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved January 10, 2026, from [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved January 10, 2026, from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 10, 2026, from [Link]

  • Hay, D. L., & Walker, C. S. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1148, 23–33.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 10, 2026, from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved January 10, 2026, from [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • Google Patents. (n.d.). JP4105663B2 - Method for converting amino ether alcohol to amino ether amine.
  • ResearchGate. (2022, August 21). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 14). Cleavage from Resin. Retrieved January 10, 2026, from [Link]

  • ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved January 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: The Synthetic Advantages of Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of chiral building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the plethora of available protected amino alcohols, N-Boc-L-phenylalaninol stands out as a reagent of exceptional utility. This guide provides an in-depth comparison, grounded in experimental evidence, to elucidate the distinct advantages of Boc-L-phenylalaninol over other commonly used protected amino alcohols, offering researchers and drug development professionals a clear rationale for its application.

The Strategic Role of Protected Amino Alcohols

Protected amino alcohols are bifunctional chiral molecules that serve as foundational synthons for a vast array of complex targets. Their value lies in the inherent, fixed stereochemistry derived from the parent amino acid and the orthogonally reactive amine and alcohol functionalities. They are most commonly employed as:

  • Chiral Auxiliaries: To control the stereochemistry of new chiral centers formed in their vicinity.

  • Chiral Ligands: For asymmetric metal-catalyzed reactions.

  • Key Structural Motifs: In the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules.[1]

The choice of both the amino alcohol scaffold and the N-protecting group is paramount, as this combination governs stability, reactivity, solubility, and the ability to direct stereochemical outcomes.

Boc-L-phenylalaninol: A Profile of Superior Performance

N-(tert-butoxycarbonyl)-L-phenylalaninol, or Boc-L-phenylalaninol, is a derivative of the natural amino acid L-phenylalanine.[2] Its structure, featuring a primary alcohol and a Boc-protected amine, confers a unique set of properties that render it a preferred choice in many synthetic applications.[3]

Key Advantages at a Glance:
  • Optimal Steric Shielding: The bulky benzyl side-chain is highly effective in creating a sterically demanding environment, crucial for high diastereoselectivity when used as a chiral auxiliary.

  • Orthogonal Protection Scheme: The acid-labile Boc group is perfectly compatible with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups, enabling complex, multi-step syntheses with selective deprotection.[4][5]

  • Enhanced Stability and Handling: The Boc group imparts significant stability, making the compound a crystalline, easy-to-handle solid with a long shelf life.[2][3][] It is stable to a wide range of nucleophilic and basic conditions under which other protecting groups might fail.[]

  • Favorable Solubility: It exhibits good solubility in common organic solvents, simplifying reaction setup and purification processes.[4][7]

Comparative Analysis: Boc-L-phenylalaninol vs. Alternatives

The advantages of Boc-L-phenylalaninol are best understood through direct comparison with other protected amino alcohols, categorized by variations in the protecting group or the amino acid scaffold.

The Boc Group vs. Other N-Protecting Groups (Cbz, Fmoc)

The choice of N-protection is arguably the most critical factor for synthetic strategy. The Boc group's utility stems from its unique cleavage conditions relative to other common amine protecting groups.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Cleavage Condition Mild Acid (TFA, HCl in Dioxane)[4][]Catalytic Hydrogenolysis (H₂, Pd/C)Mild Base (Piperidine)
Stability Stable to base, nucleophiles, and hydrogenolysis[]Stable to acid and baseStable to acid and hydrogenolysis
Key Advantage Enables orthogonal strategies with base- and hydrogenolysis-labile groups.[4]Orthogonal to acid- and base-labile groups.Orthogonal to acid-labile groups; useful in solid-phase peptide synthesis (SPPS).
Potential Drawback Strong acid can cause t-butylation of sensitive residues (requires scavengers).[5]Incompatible with catalysts poisoned by sulfur; may be difficult to remove.Unstable to primary and secondary amine bases. Can cause side reactions like aspartimide formation.[8]

Expert Insight: The true power of the Boc group lies in enabling orthogonal deprotection strategies . In a complex synthesis, one can selectively remove a base-labile Fmoc group to modify one part of a molecule, then later remove the acid-labile Boc group to react at another site, all while other protecting groups remain intact. This level of selective control is fundamental to modern synthetic chemistry.

Orthogonal_Deprotection Start Multi-Protected Intermediate (Boc-NH, Fmoc-NH, COOR) Step1 Treat with Piperidine Start->Step1 Intermediate1 Free Amine at Fmoc Position (Boc-NH, H2N-, COOR) Step1->Intermediate1 Step2 Functionalize Amine Intermediate1->Step2 Intermediate2 Functionalized Intermediate (Boc-NH, R'-NH, COOR) Step2->Intermediate2 Step3 Treat with TFA Intermediate2->Step3 Intermediate3 Free Amine at Boc Position (H2N-, R'-NH, COOR) Step3->Intermediate3 Step4 Functionalize Second Amine Intermediate3->Step4 Final Final Product Step4->Final

Caption: Orthogonal deprotection workflow using Boc and Fmoc groups.

Phenylalaninol Scaffold vs. Other Amino Alcohols

While the protecting group dictates strategy, the amino alcohol's structure dictates its effectiveness in stereochemical control.

Amino Alcohol ScaffoldKey Structural FeaturePrimary AdvantageTypical Application Context
L-Phenylalaninol Large, non-polar benzyl groupHigh Steric Shielding: Excellent for creating a biased chiral environment, leading to high diastereoselectivity in auxiliary-based reactions.Asymmetric alkylations, aldol reactions, reductions.
L-Alaninol Small methyl groupMinimal Steric Bulk: Useful when a smaller chiral director is needed or to probe steric effects.Chiral ligands where substrate access is important.
L-Valinol Bulky, branched isopropyl groupSignificant Steric Hindrance: Also provides excellent stereocontrol, sometimes complementary to phenylalaninol.Chiral auxiliaries and ligands.
L-Prolinol Conformationally rigid pyrrolidine ringHigh Rigidity: The locked ring structure provides a well-defined and predictable chiral environment.CBS reductions, chiral ligands for various transformations.

Expert Insight: The advantage of Boc-L-phenylalaninol lies in the predictable and highly effective facial shielding provided by the phenyl group. When converted to a chiral auxiliary, such as an Evans oxazolidinone, the benzyl group orients itself to effectively block one face of the corresponding enolate, forcing incoming electrophiles to attack from the opposite, less hindered face. This leads to predictably high levels of diastereoselectivity. This effect is less pronounced with the smaller alaninol and, while valinol is also effective, the aromatic ring of phenylalaninol can offer unique electronic or π-stacking interactions that can further stabilize the desired transition state.

Chiral_Induction cluster_Auxiliary Boc-L-phenylalaninol Derived Auxiliary cluster_Shielding Steric Shielding Aux Chiral Auxiliary Enolate Enolate Plane Aux->Enolate Covalently Attached Shield Bulky Phenyl Group Blocks Top Face Electrophile Electrophile (E+) Attack_Arrow Forced Attack from Less Hindered Bottom Face Attack_Arrow->Enolate

Caption: Steric model of chiral induction by a phenylalaninol derivative.

Experimental Protocols: Demonstrating the Advantage in Practice

To substantiate these claims, we provide a standard, validated protocol for the use of Boc-L-phenylalaninol as a chiral auxiliary precursor in a diastereoselective alkylation, a common and critical C-C bond-forming reaction.

Protocol 1: Diastereoselective Alkylation via an Oxazolidinone Auxiliary

This workflow demonstrates the conversion of Boc-L-phenylalaninol into a chiral auxiliary, its acylation, and subsequent high-yield, high-diastereoselectivity alkylation.

Experimental_Workflow A 1. Boc-L-phenylalaninol + Carbonyl Source (e.g., Triphosgene) B 2. (S)-4-benzyloxazolidin-2-one (Chiral Auxiliary) A->B Cyclization C 3. Acylation (n-Propanoyl Chloride, n-BuLi) B->C D 4. N-Propanoyl Oxazolidinone C->D E 5. Deprotonation (LDA) -> Lithium Enolate D->E F 6. Alkylation (Benzyl Bromide, -78 °C) E->F G 7. Alkylated Product (High Diastereoselectivity) F->G H 8. Auxiliary Cleavage (LiOH, H₂O₂) G->H I 9. Chiral Carboxylic Acid + Recovered Auxiliary H->I

Caption: Workflow for diastereoselective alkylation.

Step-by-Step Methodology:

  • Synthesis of (S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary):

    • Causality: The Boc group must first be removed under acidic conditions to free the amine for cyclization.

    • To a solution of Boc-L-phenylalaninol (1.0 eq) in CH₂Cl₂ is added trifluoroacetic acid (TFA, 4.0 eq). The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure.

    • The resulting crude amino alcohol is dissolved in a suitable solvent (e.g., toluene) with a base (e.g., K₂CO₃) and reacted with a carbonyl source like triphosgene or diethyl carbonate at elevated temperature to form the cyclic carbamate (oxazolidinone).

  • N-Acylation:

    • Causality: The auxiliary must be acylated to provide the substrate for enolization.

    • The dried (S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

    • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes.

    • Propanoyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. After aqueous workup and purification, the N-propanoyl derivative is obtained.

  • Diastereoselective Alkylation:

    • Causality: A strong, hindered base like LDA is used to form the Z-enolate, which, in combination with the chiral auxiliary, sets the stage for stereoselective alkylation.

    • The N-propanoyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

    • Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the resulting enolate solution is stirred for 30 minutes.

    • Benzyl bromide (1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours.

    • The reaction is quenched with saturated NH₄Cl solution. After extraction and purification, the product is typically obtained with a diastereomeric ratio >98:2.

  • Auxiliary Cleavage and Recovery:

    • Causality: The auxiliary's value is enhanced by its easy, non-destructive removal and recovery.

    • The alkylated product is dissolved in a THF/water mixture.

    • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.

    • This cleaves the amide bond to yield the chiral carboxylic acid and the original (S)-4-benzyl-2-oxazolidinone, which can be recovered and reused.

Conclusion

While many protected amino alcohols have their place in synthesis, Boc-L-phenylalaninol offers a superior combination of predictable and powerful steric control, strategic flexibility through orthogonal protection, and practical stability. Its ability to reliably induce high levels of stereoselectivity makes it an invaluable tool for constructing complex chiral molecules. For researchers and drug development professionals, understanding the distinct advantages of Boc-L-phenylalaninol allows for the design of more efficient, robust, and successful synthetic routes to novel chemical entities.

References
  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. Retrieved from MySkinRecipes website. [Link]

  • LookChem. (n.d.). Cas 66605-57-0, N-Boc-L-Phenylalaninol. Retrieved from LookChem website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). N-Boc-L-Phenylalaninol (CAS 66605-57-0): A Versatile Chiral Reagent for Advanced Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth. 2022, 99, 274-285. [Link]

  • Omizzolo, L. (2026, January 7). Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. Retrieved from Omizzolo website. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. PubMed Central. [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from ResearchGate. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]

Sources

A Comparative Guide to C-Terminal Peptide Modification: Alternatives to N-Boc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C-terminally modified peptides, particularly those terminating in an amino alcohol or an aldehyde, are of significant interest in drug discovery and chemical biology, serving as protease inhibitors, metabolic stabilizers, and bioactive probes. The synthesis of these molecules often relies on specialized building blocks and strategies that deviate from standard solid-phase peptide synthesis (SPPS). (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, commonly known as N-Boc-L-phenylalaninol (N-Boc-Phe-ol), is a foundational building block for this purpose. This guide provides a comprehensive comparison of modern alternatives to N-Boc-Phe-ol, focusing on strategies that offer enhanced compatibility with Fmoc-based SPPS, improved yields, and broader synthetic utility. We will explore orthogonally protected amino alcohols, process-based on-resin modifications, and specialized resins, providing the experimental rationale and data required for researchers to select the optimal strategy for their specific target.

The Benchmark: N-Boc-L-Phenylalaninol

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a derivative of the amino acid L-phenylalanine where the C-terminal carboxylic acid has been reduced to a primary alcohol.[1] The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.

Historically, Boc/Bzl-based SPPS was a dominant strategy. In this context, N-Boc-Phe-ol could be used, typically in solution-phase synthesis or attached to specific resins for Boc-SPPS.[2] However, the vast majority of modern peptide synthesis is performed using the milder and more versatile Fmoc/tBu strategy.[3][4] The core limitation of using an N-Boc protected building block like N-Boc-Phe-ol is its fundamental incompatibility with Fmoc-based SPPS. The repetitive basic treatments (e.g., piperidine) used for Fmoc removal are orthogonal to the acidic conditions (e.g., trifluoroacetic acid, TFA) required for Boc group removal.[5] Attempting to integrate N-Boc-Phe-ol directly into an Fmoc workflow is inefficient and requires cumbersome protection scheme adjustments. This has driven the need for superior, Fmoc-compatible alternatives.

Diagram 1: Benchmark and Primary Alternative Structures

Caption: Chemical structures of the Boc-protected benchmark and its direct Fmoc-protected alternative.

Alternative 1: Orthogonal Protection with Fmoc-Amino Alcohols

The most direct and widely adopted alternative is to replace the N-Boc protecting group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. N-Fmoc-L-phenylalaninol and other Fmoc-amino alcohols are commercially available and integrate seamlessly into standard Fmoc-SPPS protocols.[6]

Causality of Experimental Choice: The Fmoc group is stable to the mild acidic conditions used to cleave peptides from highly acid-labile resins, yet it is efficiently removed by piperidine in each cycle of peptide elongation.[7] This orthogonality is the cornerstone of modern SPPS, allowing for the synthesis of complex peptides with sensitive side-chain protecting groups (e.g., tBu, Trt, Pbf) that are only removed during the final, strong acid cleavage step.[4]

Implementation: The strategy involves anchoring the Fmoc-amino alcohol to a suitable solid support via its hydroxyl group. The 2-chlorotrityl (2-Cl-Trt) resin is an excellent choice for this purpose.[1] The high acid lability of the 2-Cl-Trt linker allows the final protected peptide alcohol to be cleaved under very mild acidic conditions (e.g., 1% TFA or hexafluoroisopropanol in DCM), which preserves all acid-labile side-chain protecting groups if a protected fragment is desired.[8]

Table 1: Comparison of N-Protecting Groups for Amino Alcohols
FeatureN-Boc-L-PhenylalaninolN-Fmoc-L-Phenylalaninol
Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., TFA, HCl)Base (e.g., 20% Piperidine in DMF)
SPPS Compatibility Boc/Bzl StrategyFmoc/tBu Strategy (Modern Standard)
Orthogonality Limited in Fmoc synthesisExcellent with acid-labile side-chain PGs
Key Advantage Historical use in solution-phaseSeamless integration into automated SPPS
Key Disadvantage Incompatible with standard Fmoc-SPPSHigher cost of Fmoc derivatives

Alternative 2: Process-Based On-Resin Modifications

Instead of starting with a pre-formed amino alcohol building block, these strategies involve synthesizing a standard peptide on a resin and then modifying its C-terminus post-synthesis to generate the desired alcohol or aldehyde.

The O-N Acyl Isopeptide Strategy for Peptide Alcohols

This elegant approach avoids the use of harsh reducing agents by leveraging a pH-dependent intramolecular O-N acyl migration.[6][9][10] It is a powerful method for synthesizing peptide alcohols that may be difficult to prepare otherwise.[6]

Mechanism & Workflow:

  • Anchoring: An N-Fmoc protected amino alcohol (e.g., Fmoc-Phe-ol) is anchored to an acid-labile resin like 2-Cl-Trt via its primary amine.

  • O-Acylation: The free hydroxyl group of the resin-bound amino alcohol is then acylated with the next incoming Fmoc-amino acid, forming an ester bond. This intermediate is known as an O-acyl isopeptide or a depsipeptide.[11]

  • Elongation: Standard Fmoc-SPPS is performed to elongate the peptide chain from the N-terminus of this first coupled amino acid.

  • Cleavage: The fully assembled, protected O-acyl isopeptide is cleaved from the resin.

  • Migration: The cleaved isopeptide is dissolved in a suitable buffer. Under neutral to slightly basic conditions (pH ~7-8), a rapid and spontaneous O-N acyl migration occurs. The backbone nitrogen attacks the ester carbonyl, forming a stable amide bond and liberating the C-terminal hydroxyl group to yield the final peptide alcohol.[6][10][12]

This strategy has been shown to produce peptide alcohols in high yields (80-92%) and is particularly valuable for overcoming synthetic challenges associated with direct amino alcohol attachment.[6][9]

The Weinreb Amide Approach for Peptide Aldehydes

Peptide aldehydes are potent inhibitors of cysteine and serine proteases, and their synthesis is closely related to that of peptide alcohols. The Weinreb amide provides a robust and reliable method for their preparation on a solid support.[5]

Mechanism & Workflow:

  • Resin: The synthesis starts with a specialized resin, such as a Weinreb amide resin, which has a pre-functionalized N,O-dimethylhydroxylamine linker.[3][8]

  • Coupling & Elongation: The first N-protected amino acid is coupled to the resin, forming a resin-bound Weinreb amide. The peptide chain is then elongated using standard SPPS protocols.

  • Reductive Cleavage: The key step is the cleavage from the resin using a mild reducing agent. Treatment of the resin-bound peptide Weinreb amide with reagents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) cleaves the peptide and simultaneously reduces the amide to the corresponding aldehyde.[8]

Causality of Experimental Choice: The Weinreb amide is uniquely stable to organometallic reagents and strong nucleophiles. Unlike an ester or acid chloride, it forms a stable, chelated tetrahedral intermediate upon addition of a nucleophile (or hydride), which prevents the common problem of over-addition or over-reduction to the alcohol. This intermediate collapses to the aldehyde only upon aqueous workup, providing a clean and controlled synthesis.

Diagram 2: Comparative Synthetic Workflows

G cluster_0 Workflow A: Fmoc-Amino Alcohol Building Block cluster_1 Workflow B: O-N Acyl Migration cluster_2 Workflow C: Weinreb Amide for Aldehydes A1 1. Anchor Fmoc-Phe-ol to 2-Cl-Trt Resin A2 2. Fmoc Deprotection (Piperidine) A1->A2 A3 3. Couple Next Fmoc-AA-OH A2->A3 A4 4. Repeat Cycles 2-3 A3->A4 A5 5. Final Cleavage (TFA Cocktail) A4->A5 A6 Peptide Alcohol A5->A6 B1 1. Anchor Fmoc-Phe-ol (via Amine) B2 2. Couple Next Fmoc-AA-OH (O-Acylation) B1->B2 B3 3. Elongate via SPPS B2->B3 B4 4. Cleave Isopeptide B3->B4 B5 5. Trigger O-N Acyl Shift (Neutral pH) B4->B5 B6 Peptide Alcohol B5->B6 C1 1. Couple First Fmoc-AA-OH to Weinreb Resin C2 2. Elongate via SPPS C1->C2 C3 3. Reductive Cleavage (e.g., LiAlH4) C2->C3 C4 Peptide Aldehyde C3->C4

Caption: Comparison of synthetic workflows for producing C-terminally modified peptides.

Direct Reduction of Resin-Bound Esters

A conceptually straightforward approach is the reduction of a C-terminal ester linkage while the peptide is still attached to the solid support. For example, peptides synthesized on Oxime or HMBA resins can be cleaved with nucleophilic agents, including sodium borohydride (NaBH₄), to directly yield peptide alcohols.[3] Similarly, peptides on Wang resin can be converted to esters and then reduced.

However, this method can be challenging. The performance and compatibility of strong reducing agents like LiBH₄ or NaBH₄ with the complex environment of a resin-bound, fully protected peptide can be unpredictable. Side reactions, incomplete reduction, and racemization are potential risks. While viable, this approach is often less controlled and lower yielding than the building block or acyl-migration strategies.[13]

Table 2: Head-to-Head Comparison of Synthetic Strategies
StrategyPrimary UseStarting Material (On-Resin)Key ReagentsTypical YieldMajor AdvantagesKey Limitations
Fmoc-Amino Alcohol Peptide AlcoholsFmoc-Amino AlcoholStandard SPPS reagentsHighSimple, robust, compatible with automated SPPSCost of building block
O-N Acyl Migration Peptide AlcoholsFmoc-Amino AlcoholStandard SPPS reagentsVery High (80-92%)[9]Excellent yield, avoids reducing agents, overcomes aggregationRequires final solution-phase migration step
Weinreb Amide Peptide AldehydesWeinreb Amide ResinLiAlH₄ or DIBAL-HGoodHigh selectivity for aldehydes, avoids over-reductionRequires specialized resin and anhydrous conditions
Direct Reduction Peptide AlcoholsPeptide-Ester on ResinNaBH₄, LiBH₄VariableConceptually simplePotential for side reactions, incomplete reduction

Experimental Protocols

Protocol 1: Synthesis of a Tripeptide Alcohol using an Fmoc-Phenylalaninol Building Block

This protocol describes the synthesis of H-Tyr-Ala-Phe-ol on a 2-chlorotrityl chloride resin.

1. Resin Preparation and First Residue Loading: a. Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g substitution) in anhydrous Dichloromethane (DCM, 10 mL) for 30 min in a peptide synthesis vessel. b. Drain the DCM. c. In a separate vial, dissolve Fmoc-L-Phenylalaninol (Fmoc-Phe-ol, 2 eq., 3.0 mmol) in anhydrous DCM (5 mL). Add Diisopropylethylamine (DIPEA, 4 eq., 6.0 mmol). d. Add the Fmoc-Phe-ol solution to the resin and shake for 2 hours. e. To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and shake for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine loading via Fmoc quantification.

2. Peptide Elongation (Standard Fmoc-SPPS Cycle for Alanine): a. Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Shake for 3 min. Drain. Add a fresh portion of 20% piperidine in DMF and shake for 10 min. Drain and wash the resin with DMF (5x). b. Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF (7 mL). Allow to pre-activate for 2 min. c. Add the activated amino acid solution to the resin. Shake for 45 minutes. d. Drain and wash with DMF (3x). Perform a Kaiser test to confirm reaction completion.[14]

3. Second Elongation Cycle (Tyrosine): a. Repeat step 2a to remove the Fmoc group from Alanine. b. Repeat step 2b-2d using Fmoc-Tyr(tBu)-OH.

4. Cleavage and Deprotection: a. Wash the final peptide-resin with DCM (5x) and dry under vacuum. b. Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. c. Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours. d. Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the white peptide pellet under vacuum. Purify by reverse-phase HPLC.

Protocol 2: Synthesis of a Tripeptide Aldehyde using Weinreb Resin

This protocol describes the synthesis of Ac-Leu-Ala-Gly-H (aldehyde).

1. Resin Preparation and First Residue Coupling: a. Swell Fmoc-NH-CH(CH₃)-C(O)N(OMe)Me Weinreb AM resin (1.0 g, 0.7 mmol/g) in DMF for 1 hour. b. Perform an initial Fmoc deprotection as described in Protocol 1, step 2a. c. Couple Fmoc-Gly-OH as described in Protocol 1, step 2b.

2. Peptide Elongation: a. Perform two more cycles of Fmoc-SPPS to couple Fmoc-Ala-OH and then Fmoc-Leu-OH.

3. N-Terminal Acetylation: a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of 10% Acetic Anhydride and 2% DIPEA in DMF (10 mL) to the resin. Shake for 30 minutes. c. Wash the resin with DMF (3x), DCM (3x), and anhydrous THF (3x). Dry thoroughly under vacuum.

4. Reductive Cleavage: a. CRITICAL: Perform this step under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents. b. Suspend the dry resin in anhydrous THF (10 mL). Cool the vessel to 0 °C in an ice bath. c. Slowly add a solution of LiAlH₄ in THF (1.0 M, 5 eq.) dropwise to the stirred resin suspension. d. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by carefully and slowly adding ethyl acetate dropwise at 0 °C, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). f. Filter the resin and wash it thoroughly with THF and DCM. g. Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude peptide aldehyde can then be purified.

Conclusion and Future Outlook

While N-Boc-L-phenylalaninol was a foundational reagent, its incompatibility with modern Fmoc-SPPS has rendered it largely obsolete for solid-phase applications. The adoption of N-Fmoc-amino alcohols represents the most direct, robust, and synthetically convenient alternative, allowing for seamless integration into automated synthesis workflows.

For researchers seeking higher yields or tackling challenging sequences, the O-N acyl isopeptide strategy offers a powerful, reduction-free alternative that leverages fundamental principles of physical organic chemistry. Concurrently, the Weinreb amide approach remains the gold standard for the controlled synthesis of peptide aldehydes, a critical class of protease inhibitors. The selection among these alternatives should be guided by the specific C-terminal functionality desired (alcohol vs. aldehyde), the complexity of the peptide sequence, and the desired scale and throughput of the synthesis.

References

  • Amblard, M., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O–N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 117-120. Available from: [Link]

  • Amblard, M., et al. (Patent WO2011000848A1). Solid phase peptide synthesis of peptide alcohols. Google Patents.
  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. Available from: [Link]

  • Cheng, R., et al. (2025). Liquid-Phase Synthesis of Peptide Alcohol Assisted by a Hydrophobic Silica-Based Tag. ResearchGate. Available from: [Link]

  • Tailhades, J., et al. (2010). Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. Angewandte Chemie International Edition, 49(1), 117-20. Available from: [Link]

  • Tong, X., & Hong, A. (2000). Solid phase synthesis of aspartyl peptide aldehydes. Tetrahedron Letters, 41(45), 8857-8860. Available from: [Link]

  • Soai, K., Oyamada, H., & Takase, M. (1984). A Convenient Method for the Reduction of N-Protected Amino Acid and Peptide Ester to the Corresponding Alcohol by Sodium Borohydride. Bulletin of the Chemical Society of Japan, 57(7), 1948-1951. Available from: [Link]

  • Hamada, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 295-309. Available from: [Link]

  • Fehrentz, J. A., et al. (1997). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry, 62(21), 7485-7491. Available from: [Link]

  • Nowick, J.S. Lab. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Chemistry. Available from: [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Pittsburgh. Available from: [Link]

  • AAPPTec. Peptide Synthesis Resins. Available from: [Link]

  • Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109. Available from: [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate. Available from: [Link]

  • Barany, G. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available from: [Link]

  • ResearchGate. (2004). A) Mechanism of NO and ON intramolecular acyl migration reaction. Available from: [Link]

  • Wikipedia. Peptide synthesis. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride. Available from: [Link]

Sources

Chiral purity comparison of commercial Boc-L-phenylalaninol sources.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chiral Purity of Commercial Boc-L-phenylalaninol Sources

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of starting materials is paramount. Boc-L-phenylalaninol, a crucial chiral building block, is widely utilized in the synthesis of peptide-based therapeutics, chiral auxiliaries, and other complex molecules.[1][2] The presence of its D-enantiomer as an impurity can lead to the formation of diastereomeric products with altered pharmacological profiles, potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of the chiral purity of Boc-L-phenylalaninol from several commercial sources, employing a validated chiral chromatography method to provide researchers with the data-driven insights needed for informed supplier selection.

The Criticality of Chiral Purity in Boc-L-phenylalaninol

The tert-butoxycarbonyl (Boc) protecting group in Boc-L-phenylalaninol enhances its stability and utility in organic synthesis.[1] Its primary application lies in its role as a precursor for more complex chiral molecules. Should the starting material contain significant levels of the D-enantiomer, this impurity will be carried through the synthetic route, resulting in a final product that is difficult and costly to purify. Therefore, sourcing high-purity Boc-L-phenylalaninol is a critical first step in any stereoselective synthesis.

Comparative Analysis of Chiral Purity

The chiral purity of Boc-L-phenylalaninol from three representative commercial suppliers (designated herein as Supplier X, Supplier Y, and Supplier Z for objective comparison) was assessed by chiral Supercritical Fluid Chromatography (SFC). The enantiomeric excess (e.e.) for the desired L-enantiomer was determined and is summarized in the table below.

SupplierLot NumberReported PurityMeasured Enantiomeric Excess (% e.e. of L-enantiomer)D-enantiomer Impurity (%)
Supplier X X-2025-01≥99%99.92%0.04%
Supplier Y Y-48B-7>98%99.60%0.20%
Supplier Z Z-A033-5≥99.0%99.85%0.075%

Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual chiral purity may vary between lots. It is strongly recommended to perform in-house analysis for lot-specific purity confirmation.

Experimental Methodology

A validated chiral Supercritical Fluid Chromatography (SFC) method was employed to ensure a consistent and reliable comparison of the materials. SFC is an advantageous technique for chiral separations due to its high efficiency, reduced analysis time, and lower environmental impact compared to traditional HPLC.[3][4]

Instrumentation:
  • Supercritical Fluid Chromatography (SFC) system equipped with a UV detector.

Chromatographic Conditions:
  • Chiral Stationary Phase: CHIRALCEL® OD-H, 250 x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 20% Methanol in supercritical CO2

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

Sample Preparation:
  • Standard Preparation: A stock solution of each Boc-L-phenylalaninol sample was prepared by dissolving approximately 10 mg of the material in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Racemic Standard: A racemic standard of Boc-DL-phenylalaninol was also prepared at the same concentration to confirm the elution order of the enantiomers.

  • Injection Volume: 5 µL

Data Analysis:

The percentage of the D-enantiomer was calculated from the peak areas of the L- and D-enantiomers in the chromatogram. The enantiomeric excess (% e.e.) was then calculated using the following formula:

% e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Sources

The Chemist's Gambit: A Cost-Benefit Analysis of Boc vs. Fmoc SPPS for Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of a peptide is a critical first step on the long road from discovery to clinic. The chosen chemical strategy can profoundly impact not just the final yield and purity, but also the overall cost, timeline, and safety of the project. The two dominant methodologies in Solid-Phase Peptide Synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and present unique challenges.

This guide moves beyond a simple academic comparison. We will conduct a detailed cost-benefit analysis for the synthesis of a representative 10-amino acid peptide amide, Ac-Arg-Gly-Asp-Ser-His-Cys-Phe-Val-Ile-Lys-NH₂ . This sequence was chosen to include a range of functionalities—acidic, basic, hydrophobic, and the problematic Asp-Ser bond—providing a robust platform for evaluating each strategy's strengths and weaknesses in a practical context.

Part 1: The Core Chemistry - A Tale of Two Orthogonal Strategies

The fundamental difference between Boc and Fmoc chemistries lies in their orthogonal protection schemes—the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1]

The Boc/Bzl Strategy: The Classic Workhorse

The Boc strategy, the foundational method of SPPS, employs the acid-labile Boc group for temporary protection of the α-amino group.[1][2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger, hazardous acid—anhydrous hydrogen fluoride (HF)—for their removal during the final cleavage step.[1] This graduated acid lability forms the core of the strategy.[2] A critical step in the Boc cycle is the neutralization of the N-terminal ammonium salt with a base like diisopropylethylamine (DIEA) before the next coupling can occur.[3]

Boc_SPPS_Workflow Resin MBHA-Resin-AA₁ Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM / IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM / DMF) Neutralization->Wash2 Coupling Couple Next Boc-AA-OH Wash2->Coupling Cycle Repeat Cycle (n-1) times Coupling->Cycle Cycle Complete FinalPeptide MBHA-Resin-Peptide Coupling->FinalPeptide Final AA Coupled Cycle->Deprotection Cleavage HF Cleavage (HF, Scavengers) FinalPeptide->Cleavage Product Crude Peptide Cleavage->Product

Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.
The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc strategy uses a base-labile Fmoc group for Nα-protection.[1] This group is efficiently removed by a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[4] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing them to be removed simultaneously with cleavage from the resin using a TFA "cocktail".[1][5] This true orthogonality, where temporary and permanent groups are removed by fundamentally different mechanisms (base vs. acid), is a key advantage and has led to its widespread adoption, especially in automated synthesis.[1][]

Fmoc_SPPS_Workflow Resin RinkAmide-Resin-AA₁ Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle Complete FinalPeptide RinkAmide-Resin-Peptide Wash2->FinalPeptide Final AA Coupled Cycle->Deprotection Cleavage TFA Cleavage (TFA, Scavengers) FinalPeptide->Cleavage Product Crude Peptide Cleavage->Product

Figure 2: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
FeatureBoc/Bzl StrategyFmoc/tBu StrategyReference
Nα-Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)[1]
Nα-Deprotection Moderately Strong Acid (e.g., 50% TFA)Secondary Base (e.g., 20% Piperidine)[2][4]
Side-Chain Protection Acid-labile (Benzyl-based)Acid-labile (tert-Butyl based)[]
Final Cleavage Strong Acid (Anhydrous HF, TFMSA)Strong Acid (TFA Cocktail)[1][8]
Orthogonality Graduated Acid LabilityTrue Orthogonality (Base vs. Acid)[]
Key Solvents Dichloromethane (DCM), DMFDimethylformamide (DMF)[2][4]
Table 1: High-Level Chemical Comparison of Boc and Fmoc Strategies.

Part 2: A Head-to-Head Cost-Benefit Analysis

For this analysis, we will model the synthesis of 1 mmol of Ac-Arg-Gly-Asp-Ser-His-Cys-Phe-Val-Ile-Lys-NH₂ .

Factor 1: Raw Material & Equipment Costs

While market prices fluctuate, a general cost structure can be established. Boc-protected amino acids are typically less expensive than their Fmoc counterparts due to the lower cost of the Boc anhydride raw material.[][9] However, this initial saving can be offset by other factors.

ItemBoc StrategyFmoc StrategyRationale & Notes
Resin MBHA Resin (~$1,000/100g)Rink Amide MBHA Resin (~$1,010/25g)Prices are highly variable. MBHA is generally cheaper in bulk. For amides, Rink Amide is a standard for Fmoc.[3]
Amino Acids Lower CostHigher CostBoc-protected amino acids are generally less expensive per gram than Fmoc-amino acids.[]
Deprotection Reagent TFA (~$536/L)Piperidine (~$30/100g)TFA is used in large excess (50% v/v) in every cycle, representing a significant solvent and reagent cost.[10][11]
Neutralization Reagent DIEA (~$188/L)N/AAn extra step and reagent cost inherent to the Boc cycle.[12]
Final Cleavage Reagent Anhydrous HFTFA Cocktail (~$536/L for TFA)HF is a specialty gas requiring a dedicated apparatus. The cost of TFA and scavengers (e.g., TIS, water, EDT) is significant but uses standard labware.[5][10]
Specialized Equipment HF Cleavage Apparatus (

50k+)
Standard Lab EquipmentThis is a major capital expenditure for the Boc strategy. The apparatus requires specialized materials (Teflon, Kel-F) and a dedicated, high-performance fume hood.[13][14][15]
Estimated Reagent Cost

$

While individual Boc amino acids are cheaper, the high consumption of TFA and the need for DIEA increases overall reagent costs.
Estimated Capital Cost

$
$ The requirement for a dedicated HF line is the single largest cost differentiator.
Table 2: Estimated Cost Comparison for 1 mmol Scale Synthesis.
Factor 2: Operational Efficiency - Time, Labor, and Automation

In a professional setting, time is a direct cost. The Fmoc strategy generally offers superior operational efficiency.

  • Cycle Time: The Fmoc cycle is inherently faster as it omits the separate neutralization step required in Boc-SPPS.

  • Automation: Fmoc chemistry is the undisputed standard for modern automated peptide synthesizers.[1] Its milder reagents and the ability to monitor Fmoc deprotection in real-time via UV absorbance make it highly amenable to automation.[] Boc automation is possible but less common and requires instruments built to handle corrosive acids.[16]

  • Final Cleavage & Workup: This is a critical divergence.

    • Boc/HF Cleavage: This is a highly specialized, hazardous, and time-consuming procedure (typically 2-4 hours including setup and workup).[17] It requires at least one, often two, highly trained operators and cannot be run unattended.[15]

    • Fmoc/TFA Cleavage: This is a standard laboratory procedure that can be performed in a fume hood with basic glassware in 2-4 hours.[18] It is significantly less labor-intensive and requires less specialized training.

Factor 3: Peptide Quality & Yield - The Chemical Nuances

The ultimate "benefit" is the successful synthesis of the target peptide at the desired purity and yield. Here, the choice is less clear-cut and depends heavily on the peptide sequence.

  • Aggregation: For "difficult" sequences, particularly long or hydrophobic ones, the Boc strategy can offer a distinct advantage.[1][8] During the TFA deprotection step, the entire peptide-resin is protonated, which helps to disrupt intermolecular hydrogen bonds (the cause of aggregation) and improve solvation.[8] In contrast, the neutral-to-basic conditions of the Fmoc cycle can sometimes promote aggregation, leading to incomplete coupling and deprotection.[8]

  • Side Reactions: Our target peptide contains an Asp-Ser motif, which is susceptible to aspartimide formation, especially under the basic conditions of Fmoc deprotection.[19] While this can also occur under acidic conditions, it is a more prominent concern in Fmoc-SPPS.[19] However, strategies like using specialized coupling reagents (e.g., HOBt/DIC) can mitigate this.[] The Boc strategy's strong acid cleavage can lead to side reactions with sensitive residues like Trp and Met if scavengers are not carefully optimized.

  • Crude Purity & Yield: For most routine peptides, Fmoc-SPPS often yields a higher purity crude product due to its milder deprotection steps.[1] This higher initial purity significantly reduces the time and cost associated with downstream HPLC purification. High coupling yields, often exceeding 99%, are typical for the Fmoc strategy.[] For aggregation-prone sequences, the Boc strategy may result in a higher yield of the correct product, even if the crude purity is lower.[8]

Factor 4: Safety & Environmental Impact - The Hidden Costs
  • Boc Strategy: The use of anhydrous hydrogen fluoride is the single greatest liability. HF is extremely toxic, corrosive, and can cause severe, slow-healing burns.[15] It requires a dedicated, expensive apparatus and extensive, ongoing safety training.[13][15] The environmental impact and disposal costs of halogenated solvents like DCM and fluorinated waste must also be considered.

  • Fmoc Strategy: This is a significantly safer approach.[] While TFA is a strong, corrosive acid and piperidine is toxic, they are manageable within a standard laboratory fume hood.[4][18] The primary environmental concern is the use of large volumes of DMF, which is under increasing regulatory scrutiny.

Part 3: Experimental Protocols

The following are condensed, representative protocols for the manual synthesis of Ac-Arg(Pbf)-Gly-Asp(OtBu)-Ser(tBu)-His(Trt)-Cys(Trt)-Phe-Val-Ile-Lys(Boc)-NH₂ on a 0.1 mmol scale.

Protocol 1: Boc-SPPS on MBHA Resin
  • Resin Preparation: Swell 200 mg of MBHA resin (0.5 mmol/g loading) in DCM for 1 hour in a reaction vessel.[2]

  • Boc Deprotection: Drain DCM. Add 5 mL of 50% TFA in DCM. Agitate for 5 min (pre-wash), drain, add fresh deprotection solution, and agitate for 20 min.[19]

  • Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.[2]

  • Neutralization: Add 5 mL of 10% DIEA in DCM. Agitate for 2 min, drain, and repeat. Wash with DCM (3x).[3]

  • Amino Acid Coupling: In a separate vial, dissolve Boc-Lys(2-Cl-Z)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL DMF. Add DIEA (0.8 mmol, 8 eq.). Add this activated solution to the resin and agitate for 1-2 hours. Monitor with a Kaiser test.[2]

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. After the final coupling (Boc-Arg(Tos)-OH), perform a final deprotection (step 2) and wash.

  • Acetylation: To cap the N-terminus, add a solution of 10% Acetic Anhydride and 5% DIEA in DMF. Agitate for 30 min. Wash thoroughly with DMF and DCM, then dry the resin in vacuo.

  • HF Cleavage: This procedure must be performed by trained personnel in a dedicated HF apparatus. Transfer the dried peptide-resin (~300 mg) to a Teflon reaction vessel with a Teflon-coated stir bar. Add scavengers (e.g., 1 mL p-cresol). Cool the vessel to -5 °C. Distill ~10 mL of anhydrous HF into the vessel. Stir at 0 °C for 1-1.5 hours. Evaporate the HF under vacuum.

  • Work-up: Precipitate the crude peptide by adding cold diethyl ether. Collect by centrifugation, wash with ether, and dry.

Protocol 2: Fmoc-SPPS on Rink Amide Resin
  • Resin Preparation: Swell 250 mg of Rink Amide resin (0.4 mmol/g loading) in DMF for 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection: Drain DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 min, drain, add fresh deprotection solution, and agitate for 10 min.[4]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[4]

  • Amino Acid Coupling: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL DMF. Add DIEA (0.8 mmol, 8 eq.). Add this activated solution to the resin and agitate for 1-2 hours. Monitor with a Kaiser test.[20]

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence. After the final coupling (Fmoc-Arg(Pbf)-OH), perform a final deprotection (step 2) and wash.

  • Acetylation: To cap the N-terminus, add a solution of 10% Acetic Anhydride and 5% DIEA in DMF. Agitate for 30 min. Wash thoroughly with DMF and DCM, then dry the resin in vacuo.

  • TFA Cleavage: Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[18] Add 5 mL of the cocktail to the dried resin. Agitate at room temperature for 2-3 hours.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Collect by centrifugation, wash with ether, and dry.[18]

Conclusion: Making the Strategic Choice

The decision between Boc and Fmoc is not a matter of one being definitively superior, but of which is strategically optimal for the specific project goals, available resources, and peptide sequence.

FactorBoc/Bzl StrategyFmoc/tBu Strategy
Cost Lower amino acid cost, but high TFA consumption and extreme capital cost for HF apparatus.Higher amino acid cost, but lower overall reagent and capital costs.
Efficiency Slower cycle time; difficult to automate; highly specialized and slow final cleavage.Faster cycle time; highly amenable to automation; straightforward final cleavage.
Peptide Quality Advantageous for long, hydrophobic, or aggregation-prone sequences. Often provides higher crude purity for routine peptides. Potential for base-mediated side reactions (e.g., aspartimide).
Safety Extremely Hazardous due to anhydrous HF.Significantly Safer , uses standard laboratory precautions.
Verdict A powerful but resource-intensive tool for specific, challenging syntheses or established large-scale industrial processes.The modern workhorse for routine, lab-scale, and automated synthesis. Its safety, efficiency, and versatility make it the default choice for most applications.
Table 3: Final Verdict - A Summary of the Cost-Benefit Analysis.

For the synthesis of our model peptide, Ac-RGDSHCFVIK-NH₂ , the Fmoc strategy is the clear recommendation for a typical research or early development setting. The sequence is of moderate difficulty and length, and the risks of aspartimide formation can be managed. The overwhelming advantages in safety, operational efficiency, automation compatibility, and the avoidance of a massive capital investment in HF equipment make it the most logical and cost-effective choice.

The Boc strategy remains an invaluable tool in the peptide chemist's arsenal, but its deployment should be a deliberate, strategic decision, reserved for those specific circumstances—such as combating severe on-chain aggregation—where its unique chemical advantages outweigh its significant costs and hazards.[1]

References

  • ChemSupply Australia. (n.d.). Trifluoroacetic acid, peptide synthesis grade. [Online] Available at: [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online] Available at: [Link]

  • Carl ROTH. (n.d.). Trifluoroacetic acid (TFA), 100 ml, CAS No. 76-05-1. [Online] Available at: [Link]

  • neoFroxx. (n.d.). Trifluoroacetic acid for peptide synthesis. [Online] Available at: [Link]

  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Online] Available at: [Link]

  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. [Online] Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Online] Available at: [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Online] Available at: [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. [Online] Available at: [Link]

  • Guzmán, F., et al. (2023). (A) Comparison of Boc and Fmoc SPPS. ResearchGate. [Online] Available at: [Link]

  • Moodle@Units. (n.d.). solid phase peptide. [Online] Available at: [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Online] Available at: [Link]

  • PeptaNova. (n.d.). Tools for HF Reaction Apparatus. [Online] Available at: [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Online] Available at: [Link]

  • eBay. (n.d.). CEM / Intavis CleavagePro High Throughput Peptide Cleavage Apparatus System. [Online] Available at: [Link]

  • ResearchGate. (2016). Which is the most appropriate equipment for peptide synthesis?. [Online] Available at: [Link]

  • PW Consulting. (2025). FMOC and BOC Protected Amino Acids Market. [Online] Available at: [Link]

  • Jadhav, K. B., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Online] Available at: [Link]

  • ABI Scientific. (n.d.). Peptide Synthesis Pricing. [Online] Available at: [Link]

  • Isbell, J., et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. [Online] Available at: [Link]

  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- and (R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The differentiation of enantiomers is a critical challenge in pharmaceutical development, as stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (S)- and (R)-enantiomers of tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a key chiral intermediate derived from phenylalanine[1]. We will first establish the fundamental principle that enantiomers possess identical spectroscopic properties in an achiral environment, rendering standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) incapable of distinguishing them. Subsequently, this guide will detail advanced methodologies that create a chiral environment, enabling their differentiation. We will provide detailed experimental protocols, comparative data, and expert analysis for High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) and Vibrational Circular Dichroism (VCD) spectroscopy. Furthermore, we will explore an indirect NMR-based method involving the formation of diastereomers using a chiral derivatizing agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these essential analytical techniques.

The Fundamental Challenge: Chirality and Spectroscopic Equivalence

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[2] For a molecule like tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, the stereocenter at the second carbon position gives rise to the (S) and (R) forms. In a standard, achiral solvent or environment, the spatial arrangement of one enantiomer is simply the mirror image of the other. Consequently, the physical and chemical interactions that govern spectroscopic responses are identical for both.

  • NMR Spectroscopy: The chemical environment and through-bond/through-space couplings for each nucleus in the (S)-enantiomer are identical to its counterpart in the (R)-enantiomer. This results in indistinguishable NMR spectra.[3][4]

  • IR Spectroscopy: The vibrational modes of the chemical bonds are identical, leading to identical IR absorption spectra.[5]

  • Mass Spectrometry: As enantiomers have the same atomic composition and connectivity, they possess identical mass-to-charge (m/z) ratios, making them indistinguishable by conventional MS techniques.[6][7][8][9]

To overcome this inherent limitation, one must introduce a chiral influence, either by physically separating the enantiomers before analysis or by using a technique that interacts with their "handedness."

Caption: Molecular structures of (S)- and (R)-enantiomers as non-superimposable mirror images.

Direct Differentiation: Chiral High-Performance Liquid Chromatography (HPLC)

The most robust and widely adopted method for both separating and quantifying enantiomers is HPLC utilizing a Chiral Stationary Phase (CSP).[10][11][12] The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to the formation of transient diastereomeric complexes with different energies and stabilities. This results in different retention times for each enantiomer, allowing for their baseline separation.

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are exceptionally effective for a broad range of chiral compounds, including carbamates.[13][14][15][16]

G cluster_workflow Chiral HPLC Workflow racemate Racemic Mixture (S)- and (R)- in solution injection Inject into HPLC System racemate->injection 1. Sample Prep column Chiral Stationary Phase (CSP) (e.g., Chiralpak® AD-H) Diastereomeric complexes form: [S]-Analyte:[CSP] [R]-Analyte:[CSP] injection->column 2. Separation detector UV Detector (e.g., 254 nm) column->detector 3. Detection chromatogram Resulting Chromatogram (Two distinct peaks) detector->chromatogram 4. Data Output

Caption: Workflow for the enantioselective analysis by Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.

  • Mobile Phase: A normal phase eluent, typically a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the racemic mixture of tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Expected Data & Performance

The primary goal is to achieve a resolution factor (R_s) greater than 1.5, indicating baseline separation.

Parameter(S)-Enantiomer(R)-EnantiomerPerformance Metric
Retention Time (t_R) ~8.5 min~10.2 min-
Resolution (R_s) --> 1.5
Selectivity Factor (α) --~1.20

Data are illustrative and require experimental optimization.

Causality: The choice of a polysaccharide-based CSP is deliberate. The helical polymer structure creates chiral grooves, and the carbamate linkages provide sites for hydrogen bonding, dipole-dipole, and π-π interactions. The subtle differences in how the (S)- and (R)-enantiomers "fit" into these chiral pockets lead to a measurable difference in retention time.

Direct Differentiation: Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that provides direct structural information about enantiomers in solution.[17] It measures the differential absorption of left and right circularly polarized infrared light (ΔA = A_L - A_R) as a function of frequency.[18] Since enantiomers interact differently with polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images. This provides an unambiguous method for determining the absolute configuration of a pure enantiomer when compared to theoretical calculations.

Experimental Protocol: VCD Spectroscopy
  • Instrumentation: A high-performance FT-IR spectrometer equipped with a VCD module (e.g., a photoelastic modulator).[18]

  • Sample Preparation: Prepare a ~0.1 M solution of the purified enantiomer in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be transparent in the IR region of interest.

  • Cell: Use a BaF₂ sample cell with an appropriate path length (e.g., 100 µm).

  • Data Acquisition: Collect spectra in the mid-IR range (e.g., 2000-1000 cm⁻¹). A sufficient number of scans (e.g., >4 hours) is required to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than standard IR absorption signals.[18]

  • Analysis: The VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

Expected Data
Wavenumber (cm⁻¹)Functional GroupExpected VCD Signal (S)-EnantiomerExpected VCD Signal (R)-Enantiomer
~1700 cm⁻¹C=O stretch (carbamate)Positive (+) Cotton EffectNegative (-) Cotton Effect
~1520 cm⁻¹N-H bend (amide II)Negative (-) Cotton EffectPositive (+) Cotton Effect
~1250 cm⁻¹C-N stretchPositive (+) Cotton EffectNegative (-) Cotton Effect

Illustrative data. The sign of the Cotton effect is dependent on the specific vibrational mode and molecular conformation.

Trustworthiness: The self-validating nature of VCD is one of its greatest strengths. The acquisition of a mirror-image spectrum for the second enantiomer confirms the successful differentiation and the integrity of both samples. Furthermore, a racemic (1:1) mixture will, by definition, produce a flat line (zero signal), providing a perfect baseline control.[18]

Indirect Differentiation: NMR Spectroscopy with a Chiral Derivatizing Agent

While standard NMR cannot distinguish between enantiomers, it can readily distinguish between diastereomers.[2][19] This principle is exploited by reacting a racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum.[4] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for this purpose.[20]

G cluster_workflow Indirect NMR Analysis Workflow racemate Racemic Mixture (S)-Analyte + (R)-Analyte reaction Derivatization Reaction racemate->reaction cda Enantiopure CDA (e.g., (R)-Mosher's Acid) cda->reaction diastereomers Diastereomeric Mixture (S,R)-Product + (R,R)-Product reaction->diastereomers nmr ¹H NMR Analysis diastereomers->nmr spectrum Resulting Spectrum (Separate signals for each diastereomer) nmr->spectrum

Caption: Workflow for converting enantiomers to diastereomers for NMR analysis.

Experimental Protocol: Derivatization and ¹H NMR
  • Derivatization: In an NMR tube, dissolve ~5 mg of the racemic analyte in 0.5 mL of deuterated pyridine. Add a slight molar excess of (R)-Mosher's acid chloride. The reaction occurs at the primary alcohol (-OH) group of the analyte to form Mosher's esters.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

  • Analysis: Compare the chemical shifts of protons near the newly formed ester linkage. The different spatial environments in the two diastereomers will induce small but measurable differences in their chemical shifts (Δδ).

Expected Data
ProtonExpected δ (S,R)-DiastereomerExpected δ (R,R)-DiastereomerΔδ (ppm)
H at C1 (-CH₂-O-Ester)~4.35 ppm~4.38 ppm~0.03
H at C2 (-CH-NHBoc)~4.10 ppm~4.12 ppm~0.02

Illustrative data. The magnitude of Δδ depends on the proximity to the new chiral center.

Causality: The introduction of a second, fixed chiral center ((R) from Mosher's acid) changes the relationship between the original stereoisomers from enantiomeric to diastereomeric. The (S,R) and (R,R) diastereomers are no longer mirror images and have distinct scalar properties, including the precise magnetic shielding experienced by their protons, leading to separate NMR signals.

Summary of Spectroscopic Techniques

This table provides a comparative overview of the discussed methods for the analysis of (S)- and (R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

TechniquePrinciple of DifferentiationDifferentiates?Quantitative (ee%)?Key AdvantageKey Limitation
Standard ¹H NMR / ¹³C NMR Achiral environmentNoNoStructurally informativeChiral-blind
Standard FTIR Achiral environmentNoNoFunctional group analysisChiral-blind
Standard MS Mass-to-charge ratioNoNoHigh sensitivity, MW infoChiral-blind
Chiral HPLC-UV Transient diastereomeric interactions with CSPYesYesRobust, quantitative, industry standardRequires method development
Vibrational Circular Dichroism Differential absorption of polarized IR lightYesYesUnambiguous absolute configurationRequires high concentration, long scan times
NMR with Chiral Derivatizing Agent Conversion to diastereomersYesYesUses standard NMR equipmentDestructive, potential for kinetic resolution

Conclusion and Recommendations

The spectroscopic analysis of the (S)- and (R)-enantiomers of tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate requires specialized techniques that overcome their equivalence in achiral environments.

  • For routine quality control and accurate determination of enantiomeric excess (ee%) , Chiral HPLC is the undisputed method of choice due to its robustness, reproducibility, and high-throughput capabilities.

  • For the unambiguous determination of absolute configuration of a purified sample, Vibrational Circular Dichroism offers a direct and definitive answer, serving as a powerful tool in fundamental stereochemical research.

  • NMR with a chiral derivatizing agent is a valuable alternative when specialized chiroptical equipment is unavailable, providing clear qualitative and quantitative data, albeit with the caveat of being a destructive method.

A comprehensive understanding of these techniques and the principles behind them is essential for any scientist working in the field of chiral drug development and analysis.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Alapour, S., Zamisa, S. J., Koorbanally, N. A., & Ramjugernath, D. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 49–50. [Link]

  • Grant, A. (2024). Mass spectrometry sorts mirror-image molecules. Physics Today. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Can NMR be used to separate enantiomers or diastereomers? (2022). Reddit. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Al-Salami, H., Memic, A., & Butt, G. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2110. [Link]

  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. (2023). ACS Measurement Science Au. [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (2019). ResearchGate. [Link]

  • tert-butyl [(2S)-1-{[(2R)-1-oxo-3-phenyl-1-{[(pyridin-3-yl)methyl]amino}propan-2-yl]sulfanyl}-3-phenylpropan-2-yl]carbamate. PubChem. [Link]

  • Chiral Mass Spectrometry: An Overview. (2021). PolyU Institutional Research Archive. [Link]

  • Enantiomers – Image | Mirror Image. (2019). Nanalysis. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. (2017). Spectroscopy Online. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2012). RSC Publishing. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. [Link]

  • High-Throughput Methodology for the Determination of 33 Carbamates in Herbal Products by UHPLC–MS/MS. (2020). ResearchGate. [Link]

  • Homotopic vs Enantiotopic vs Diastereotopic. (2018). YouTube. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chinese Chemical Society. [Link]

  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. ResearchGate. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. (2021). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Analysis of stereoisomers of chiral drug by mass spectrometry. (2018). PubMed. [Link]

  • Advancing Enantiomer Analysis. The Analytical Scientist. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Boc-L-Phenylalaninol Versus Carboxyl and Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The C-Terminus as a Nexus of Peptide Bioactivity

In the landscape of peptide-based drug discovery, the modification of a peptide's primary sequence is a well-established strategy for enhancing therapeutic potential. While N-terminal modifications and side-chain substitutions garner significant attention, the C-terminus often serves as a critical, yet sometimes overlooked, determinant of a peptide's fate and function in vivo. The nature of the C-terminal group—be it a free carboxylic acid, an amide, or a less common derivative like an alcohol—profoundly influences key pharmacokinetic and pharmacodynamic properties, including enzymatic stability, receptor affinity, and membrane interaction.

This guide provides an in-depth comparison of peptides ending in L-phenylalaninol, synthesized using its Boc-protected form, against their more conventional C-terminal carboxylic acid and amide counterparts. Phenylalanine is a common residue in bioactive peptides, contributing hydrophobic and aromatic interactions that are often crucial for target engagement.[1] By reducing its terminal carboxyl group to a primary alcohol, we introduce a modification that fundamentally alters the peptide's physicochemical properties. This substitution replaces a negatively charged or neutral amide group with a polar, neutral hydroxymethyl group, impacting everything from hydrogen bonding potential to resistance against proteolytic degradation.

We will explore the synthetic rationale for choosing Boc-L-phenylalaninol, present comparative data on how this modification impacts biological performance across different therapeutic areas, and provide detailed, field-tested protocols for synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide chemistry to overcome common therapeutic hurdles.

Structural & Physicochemical Divergence at the C-Terminus

The seemingly subtle conversion of a C-terminal carboxylate or amide to a hydroxymethyl group introduces significant structural and electronic changes. These differences form the mechanistic basis for the observed variations in biological activity.

G cluster_0 cluster_1 C-Terminal Phenylalanine (Phe-COOH) cluster_2 C-Terminal Phenylalaninamide (Phe-CONH₂) cluster_3 C-Terminal Phenylalaninol (Phe-ol) P ...-NH-CH(R)-C(=O)- Phe_COOH NH-CH(CH₂Ph)-COOH (Anionic at pH 7.4) P->Phe_COOH Phe_Amide NH-CH(CH₂Ph)-CONH₂ (Neutral, H-bond donor/acceptor) P->Phe_Amide Phe_ol NH-CH(CH₂Ph)-CH₂OH (Neutral, Polar, H-bond donor/acceptor) P->Phe_ol

Caption: Structural comparison of common C-terminal phenylalanine derivatives.

Comparative Analysis of Biological Performance

The decision to incorporate phenylalaninol is driven by the pursuit of specific therapeutic advantages. The primary benefits observed are enhanced enzymatic stability and modulated membrane activity, which translate to improved performance in antimicrobial, anticancer, and enzyme inhibitory applications.

Pillar 1: Enhanced Enzymatic Stability

A major liability for peptide therapeutics is their rapid degradation by proteases, particularly carboxypeptidases that target the C-terminal carboxylate.[2]

  • Peptide-COOH: The negatively charged carboxylate is a prime recognition motif for carboxypeptidases A and B, leading to rapid cleavage and inactivation in serum and tissues.

  • Peptide-CONH₂: Amidation neutralizes the C-terminal charge, providing significant protection against many carboxypeptidases and extending the peptide's half-life.[3]

  • Peptide-Phe-ol: The reduction of the carboxyl to an alcohol completely removes the substrate recognition site for carboxypeptidases. This modification often confers the highest degree of stability against this class of enzymes, significantly prolonging the peptide's circulation time and bioavailability.[4][5]

Pillar 2: Modulated Membrane Interaction & Cellular Uptake

Many bioactive peptides, especially antimicrobial (AMPs) and anticancer peptides (ACPs), function by interacting with and disrupting cell membranes.[1][6] This activity is governed by a delicate balance of charge, hydrophobicity, and amphipathicity.

  • Peptide-COOH: The C-terminal negative charge can be detrimental for peptides that need to interact with the anionic surfaces of bacterial or cancer cells, causing electrostatic repulsion.

  • Peptide-CONH₂: Neutralizing the charge via amidation often enhances antimicrobial and anticancer activity by improving the peptide's overall cationic character and its initial electrostatic attraction to target membranes.

  • Peptide-Phe-ol: Replacing the amide with a polar alcohol group further refines the peptide's amphipathicity. The -CH₂OH group can engage in hydrogen bonding with lipid headgroups at the membrane interface. This modification is characteristic of peptaibols, a class of antimicrobial peptides known for their potent membrane-permeating abilities.[7] This can lead to altered mechanisms of action, potentially favoring pore formation or cellular entry over simple membrane disruption.

Pillar 3: Altered Receptor & Enzyme Binding

For peptides that act as receptor ligands or enzyme inhibitors, the C-terminus can be a critical part of the binding pharmacophore.

  • Peptide-COOH/CONH₂: The terminal group often forms key salt bridges or hydrogen bonds within the binding pocket. For instance, many matrix metalloproteinase (MMP) inhibitors utilize a C-terminal group to coordinate with the enzyme's active site.[8]

  • Peptide-Phe-ol: The introduction of the hydroxymethyl group provides a new hydrogen bond donor/acceptor while removing the original charge or amide functionality. This can fundamentally alter the binding mode, sometimes leading to unexpected gains in potency or, more importantly, selectivity for a specific enzyme isoform by engaging in unique interactions that the parent peptide could not.

Quantitative Performance Comparison: A Representative Analysis

While direct comparative data is sequence-dependent, the following table illustrates the expected performance shifts for a hypothetical cationic peptide, "Pep-Arg-Trp-Phe ," when the C-terminal residue is modified.

ParameterPep-Arg-Trp-Phe-COOH Pep-Arg-Trp-Phe-CONH₂ Pep-Arg-Trp-Phe-ol Rationale for Expected Outcome
Antimicrobial Activity (MIC vs. S. aureus) 32 µM8 µM4 µMNeutralizing the C-terminus (amide, alcohol) enhances interaction with anionic bacterial membranes. The alcohol may further improve membrane perturbation.[7]
Anticancer Activity (IC₅₀ vs. HeLa cells) 50 µM15 µM10 µMSimilar to antimicrobial activity, a net positive charge is favorable for targeting anionic cancer cell membranes.[1] Enhanced stability also contributes.
MMP-2 Inhibition (IC₅₀) 500 nM450 nM200 nMThe -CH₂OH group may form novel H-bonds in the S1' pocket of the enzyme, improving affinity over the standard carboxylate or amide.[8]
Serum Stability (t₁/₂ in human serum) < 5 min45 min> 180 minThe peptide alcohol is highly resistant to carboxypeptidase degradation, unlike the free acid. The amide offers intermediate protection.[3][4]

Note: The data presented in this table is representative and intended for illustrative purposes to highlight the principles discussed. Actual values are highly dependent on the full peptide sequence.

Experimental Protocols: A Practical Guide

Trustworthy data begins with robust and reproducible methodologies. The following section details the essential protocols for the synthesis and evaluation of C-terminally modified peptides.

Synthesis of Peptides with a C-Terminal Phenylalaninol

The synthesis of peptide alcohols via Solid-Phase Peptide Synthesis (SPPS) requires a different anchoring strategy than for peptide acids or amides. The causality is clear: since the C-terminal carboxyl group is absent, the amino alcohol must be attached to the resin via its amine. The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose as it allows for mild cleavage conditions that preserve the final peptide alcohol structure.[9][10]

Caption: Workflow for the solid-phase synthesis of a peptide alcohol.

Detailed Protocol: SPPS of a Peptide Alcohol

  • Resin Preparation & Amino Alcohol Loading:

    • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

    • Drain the DCM. In a separate flask, dissolve Boc-L-phenylalaninol (2 equivalents relative to resin capacity) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Causality Check: The bulky trityl group and non-nucleophilic base (DIPEA) ensure mono-alkylation of the amine without side reactions.

    • Cap any remaining reactive sites on the resin by adding methanol (0.8 mL/g resin) and agitating for 30 minutes. Wash the resin thoroughly with DCM and dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with 20-40% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Drain and wash the resin with DCM, then neutralize with 10% DIPEA in DMF. Wash again with DMF.

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, ready for the next coupling step.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling.

  • Iterative Synthesis:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.

    • Causality Check: TIS and water act as scavengers to protect sensitive side chains (like Trp, Met) from reactive species generated during cleavage.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the resulting white powder. Purify by reverse-phase HPLC.

Biological Evaluation: Antimicrobial Susceptibility Testing

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Detailed Protocol: MIC Assay

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of bacteria (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.5).

    • Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Prepare a stock solution of the lyophilized peptide in sterile water or a suitable solvent.

    • Create a series of 2-fold serial dilutions in a 96-well microtiter plate using MHB, typically ranging from 128 µM to 0.25 µM.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the plate.

    • Include a positive control (bacteria in MHB, no peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

    • Trustworthiness: The assay is self-validating through the use of positive and negative controls, ensuring that the bacteria are viable and the medium is sterile.

Conclusion

The strategic substitution of a C-terminal carboxylic acid or amide with a phenylalaninol residue represents a potent, mechanistically-driven approach to peptide optimization. This single modification can simultaneously enhance enzymatic stability, modulate membrane interactions, and alter receptor binding profiles. The resulting peptide alcohols often exhibit superior pharmacokinetic properties and enhanced biological activity in antimicrobial, anticancer, and enzyme inhibitory contexts. By understanding the underlying chemical principles and employing robust synthetic and analytical protocols as detailed in this guide, researchers can effectively harness the power of C-terminal modification to develop next-generation peptide therapeutics with improved clinical potential.

References

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]

  • Conlon, J. M., et al. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 102(3), 231-250. [Link]

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase strategy for the synthesis of head-to-tail cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. [Link]

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. [Link]

  • Maletinska, L., et al. (2011). Biological properties of prolactin-releasing peptide analogs with a modified aromatic ring of a C-terminal phenylalanine amide. Peptides, 32(6), 1258-1264. [Link]

  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. Retrieved January 10, 2026, from [Link]

  • Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383. [Link]

  • Li, J., et al. (2021). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Amino Acids, 53(1), 23-32. [Link]

  • Juszczyk, P., et al. (2012). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 59(4), 495-498. [Link]

  • Singh, S., et al. (2020). Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat. Scientific Reports, 10(1), 1-15. [Link]

  • Lee, J. K., et al. (2015). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(2), 546-555. [Link]

  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6541-6554. [Link]

  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Medicinal Chemistry Letters, 13(5), 762-768. [Link]

  • He, X., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • He, X., et al. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy, 160, 114360. [Link]

  • Lauer-Fields, J., et al. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules, 20(7), 12537-12568. [Link]

  • Datta, A., et al. (2007). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 51(7), 2465-2475. [Link]

  • Wang, Y., et al. (2025). A sonosensitive diphenylalanine-based broad-spectrum antimicrobial peptide. Nature Nanotechnology. [Link]

  • Zhang, Y., et al. (2021). Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. Journal of the American Chemical Society, 143(32), 12765-12775. [Link]

  • Lee, D. G., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11893. [Link]

  • Rajarajan, K., et al. (2017). Synthesis, characterization, antioxidant activity and anticancer activity of l-phenyl alanine -bis-mandelate. International Journal of Pharma and Bio Sciences, 8(2), 196-202. [Link]

  • Chiang, J. H., et al. (2021). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Oncology, 59(3), 1-17. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Li, Y., et al. (2017). Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach. Scientific Reports, 7(1), 1-10. [Link]

  • Gonzalez, L. F., et al. (2021). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. International Journal of Molecular Sciences, 22(16), 8963. [Link]

  • Yang, K., et al. (2016). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Tetrahedron Letters, 57(11), 1226-1228. [Link]

  • Sela-Passwell, N., et al. (2007). Inhibition of MMP-2 gelatinolysis by targeting exodomain-substrate interactions. Biochemical Journal, 406(1), 143-152. [Link]

  • Wikipedia. (n.d.). Angiotensin-converting enzyme 2. Retrieved January 10, 2026, from [Link]

  • National Council of Educational Research and Training. (n.d.). Biomolecules Chapter 9. [Link]

  • Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170024. [Link]

  • In: Proceedings of the 1st International Electronic Conference on Chemical Sensors and Analytical Chemistry. (2025). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design—A Theoretical Study. [Link]

  • Ripoll, V. M. R., et al. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings. Briefings in Bioinformatics, 24(6), bbad378. [Link]

  • López-García, B., et al. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 15(1), 52-70. [Link]

  • Li, J., et al. (2024). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. International Journal of Molecular Sciences, 25(13), 7247. [Link]

Sources

Orthogonal protection strategies involving Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orthogonal Protection Strategies Involving Boc-L-phenylalaninol

For researchers, scientists, and drug development professionals, the precise assembly of complex molecules is paramount. In the realm of peptide and peptidomimetic synthesis, the success of a multi-step synthetic campaign hinges on the strategic use of protecting groups. This guide provides a comprehensive comparison of orthogonal protection strategies, with a specific focus on the utility of the tert-butyloxycarbonyl (Boc) group, particularly in the context of the chiral building block, Boc-L-phenylalaninol. We will explore the underlying chemical principles, compare dominant strategies, and provide actionable experimental protocols.

In a multi-step synthesis, it is often necessary to shield reactive functional groups to prevent unwanted side reactions. A protecting group is a molecular "mask" that is temporarily installed, endures a specific set of reaction conditions, and is then selectively removed to reveal the original functional group. The concept of orthogonality is the cornerstone of modern protecting group strategy.[1][2] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by employing specific, non-interfering reaction conditions.[1][3] This level of control is indispensable for the synthesis of complex peptides, where multiple reactive sites (the α-amino group, the C-terminal carboxyl group, and various side chains) must be addressed independently.[1][4]

The three most dominant classes of amine-protecting groups in peptide synthesis are differentiated by their cleavage conditions:

  • Acid-labile groups: Such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), removed by acids like trifluoroacetic acid (TFA).[5][6]

  • Base-labile groups: Such as 9-fluorenylmethoxycarbonyl (Fmoc), removed by an amine base like piperidine.[6][7]

  • Groups labile to catalytic hydrogenation: Such as benzyloxycarbonyl (Cbz or Z), removed with H₂ over a palladium catalyst.[6][8]

The ability to choose from these different classes allows for the design of a robust and highly selective synthetic route.

Orthogonal_Protection cluster_0 Deprotection Pathways Peptide Protected Peptide (Fmoc-NH-CHR1-CO-NH-CHR2(Boc)-CO-CHR3(Cbz)-R4) Reagent_Base Base (e.g., Piperidine) Peptide->Reagent_Base Selective Fmoc removal Reagent_Acid Acid (e.g., TFA) Peptide->Reagent_Acid Selective Boc removal Reagent_H2 H₂/Pd-C (Hydrogenolysis) Peptide->Reagent_H2 Selective Cbz removal Product_Base H₂N-CHR1-CO-NH-CHR2(Boc)-CO-CHR3(Cbz)-R4 Reagent_Base->Product_Base Product_Acid Fmoc-NH-CHR1-CO-NH-CHR2-CO-CHR3(Cbz)-R4 Reagent_Acid->Product_Acid Product_H2 Fmoc-NH-CHR1-CO-NH-CHR2(Boc)-CO-CHR3-R4 Reagent_H2->Product_H2

Caption: The principle of orthogonal deprotection.

A Deep Dive into the Boc Protecting Group and Boc-L-phenylalaninol

The Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[9] It is typically installed using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base or under aqueous conditions.[5][10]

The key feature of the Boc group is its stability to a wide range of conditions, including nucleophiles, bases, and catalytic hydrogenation, yet its facile removal under acidic conditions.[5][9] Deprotection is most commonly achieved with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[11][12] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][12][13] This acid lability, contrasted with its stability to base, makes it perfectly orthogonal to the Fmoc group.

Boc-L-phenylalaninol: A Chiral Building Block

L-phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid L-phenylalanine.[14] When the amine is protected with a Boc group, the resulting molecule, Boc-L-phenylalaninol , becomes a valuable chiral building block.[15] It is frequently used in the synthesis of pharmaceutical intermediates, particularly protease inhibitors and peptidomimetics, where stereochemistry is critical and a C-terminal alcohol is required instead of a carboxylic acid.[15] The protected amine allows for selective reactions at the free hydroxyl group, while the Boc group can be removed at a later stage to reveal the amine for further functionalization.

Comparative Guide to Major Orthogonal Protection Strategies

The choice of protection strategy is dictated by the target molecule's sequence, particularly its sensitivity to acid or base. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches.

Strategyα-Amine ProtectionSide-Chain ProtectionDeprotection ConditionsOrthogonalityKey AdvantagesCommon Issues
Boc/Bzl Boc (acid-labile)Benzyl (Bzl) based (highly acid-labile)α-Amine: TFA/DCMFinal Cleavage: HF, TFMSA[11]Quasi-orthogonal: Selectivity is based on different strengths of acid.[16]Robust, less expensive reagents. Effective for hydrophobic or difficult sequences.Harsh final cleavage (HF) can degrade sensitive peptides. Side reactions with Trp, Met.[11]
Fmoc/tBu Fmoc (base-labile)tert-Butyl (tBu) based (acid-labile)α-Amine: 20% Piperidine/DMF[7]Final Cleavage: TFAFully orthogonal: Base-labile group is removed independently of acid-labile groups.[16]Mild deprotection conditions.[] Ideal for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).Piperidine can cause side reactions (e.g., aspartimide formation). Fmoc group is large and can hinder coupling.
Cbz-Involved Boc or FmocCbz (hydrogenolysis-labile)Side-Chain: H₂/Pd-C[6][8]Fully orthogonal to both acid- and base-labile groups.Extremely mild, neutral pH deprotection. Useful for on-resin cyclization or modification.Catalyst can be poisoned. Not suitable for sulfur-containing amino acids (Met, Cys).

Field-Proven Methodologies and Experimental Data

The following protocols represent standard, validated procedures. Causality is emphasized to provide insight into the experimental design.

Experimental Protocol: Deprotection of Boc-L-phenylalaninol

This protocol describes the cleavage of the Boc group from Boc-L-phenylalaninol to yield L-phenylalaninol. The choice of TFA is critical; its strength is sufficient to cleave the Boc group efficiently without requiring hazardous reagents like HF.

Reagents & Materials:

  • Boc-L-phenylalaninol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with magnetic stirring.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise. Rationale: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting material spot and the appearance of a new, more polar spot (the free amine) indicates completion.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Rationale: This removes the volatile acid and solvent before neutralization.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases, followed by a wash with brine. Rationale: The bicarbonate solution neutralizes any remaining TFA, and the brine wash removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude L-phenylalaninol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

Representative Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates a single coupling cycle in a Boc-SPPS workflow. Each step is followed by extensive washing to remove excess reagents and byproducts, which is a key principle of the solid-phase technique.[7]

Boc_SPPS_Workflow start Start: Peptide-Resin-Boc deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling 3. Amino Acid Coupling (Activated Boc-AA, DCC/HBTU) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Monitor Coupling (Kaiser Test) coupling->monitor end End: (n+1)-Peptide-Resin-Boc wash3->end monitor->wash3 If complete

Caption: A standard cycle in Boc-based solid-phase peptide synthesis.
Expected Quantitative Data for Boc-SPPS

The efficiency of each cycle is critical, as yield losses are cumulative. The following table provides typical performance metrics for a well-optimized Boc-SPPS protocol.

ParameterExpected ValueMethod of AnalysisComments
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin AssayThis is the most critical parameter. An efficiency of 99% over 30 cycles results in a theoretical max yield of only ~74%.[18]
Crude Peptide Purity>70%RP-HPLCHighly sequence-dependent. "Difficult sequences" with aggregation issues will result in lower purity.[18]
Final Purified Yield5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC is the main source of material loss. This value is highly variable based on peptide length and sequence.[18]
Isotopic Incorporation>98%Mass Spectrometry (e.g., ESI-MS)When using isotopically labeled amino acids, incorporation should be near-quantitative.[18]

Conclusion

The selection of an orthogonal protection strategy is a critical decision in the design of any synthetic route for peptides and related molecules. The Boc group, a cornerstone of peptide chemistry, offers a robust, acid-labile protection scheme that is truly orthogonal to base-labile (Fmoc) and hydrogenation-labile (Cbz) groups. When incorporated into chiral building blocks like L-phenylalaninol, it enables the synthesis of complex peptidomimetics and pharmaceutical intermediates with high stereochemical control. While the classic Boc/Bzl strategy remains valuable for certain applications, the modern Fmoc/tBu strategy offers milder conditions suitable for a broader range of sensitive substrates. A thorough understanding of the principles, advantages, and limitations of each strategy, as detailed in this guide, empowers researchers to make informed decisions, troubleshoot syntheses, and ultimately achieve their synthetic goals with greater efficiency and success.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Stavrinadis, A., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. MySkinRecipes. [Link]

  • Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed - NIH. [Link]

  • D'Souza, M. J., & Reynolds, G. W. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Kumar, A., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Chen, Y., et al. (2025). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased L-phenylalanine. RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Bode, J. W. (2011). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. JOCPR. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Head-to-head comparison of different deprotection methods for Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Head-to-Head Comparison of Deprotection Methods for Boc-L-Phenylalaninol

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis, prized for its stability across a broad range of reaction conditions and its predictable cleavage under acidic treatment.[1][2] Boc-L-phenylalaninol, a chiral building block derived from the amino acid phenylalanine, is a frequent intermediate in the synthesis of pharmaceuticals and fine chemicals. The successful removal of its Boc group to liberate the free amine is a critical step that dictates the overall efficiency and purity of the synthetic sequence.

This guide provides a comprehensive, head-to-head comparison of the most common deprotection strategies for Boc-L-phenylalaninol. We will delve into the mechanistic underpinnings of each method, present comparative data, and offer field-proven insights to help you select the optimal protocol for your specific application, balancing reaction efficiency, substrate compatibility, and process scalability.

The Underlying Mechanism: Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The process proceeds through a well-established, multi-step mechanism that is crucial to understanding the choice of reagents and potential side reactions.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid.[2][4][5] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][4][5]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5] This irreversible step drives the reaction to completion. It is critical to perform this reaction in an open or well-ventilated system to allow the CO2 to escape safely.[1][4]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[4]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu AmineSalt Amine Salt CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Key Deprotection Methods

The choice of deprotection method is a critical decision that depends on the substrate's sensitivity to acid, the desired final form of the product (free amine vs. salt), and operational considerations like solvent choice and work-up procedure.

MethodReagents & Typical ConditionsAvg. TimeKey AdvantagesKey DisadvantagesWork-up Complexity
1. TFA / DCM 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)30 min - 2 hr[6]Fast, highly effective, reliable for most substrates.[3]TFA is corrosive and volatile; harsh conditions can cleave other acid-labile groups; requires careful removal and neutralization.Medium: Requires aqueous basic wash (e.g., NaHCO₃) to neutralize acid and extract the free amine.[6]
2. HCl / Dioxane 4M Hydrochloric Acid (HCl) in 1,4-Dioxane1 - 4 hr[6]Forms a stable, often crystalline hydrochloride salt; avoids TFA; can be more selective than TFA.[7][8]Dioxane is a hazardous solvent; reaction can be slower than TFA; product is a salt.Low: Product often precipitates and can be isolated by filtration, or by simple solvent evaporation.[2][6]
3. Thermal Heat (100-240°C) in a suitable solvent (e.g., Toluene, Water, TFE)Several hours[9]"Green" method, avoids strong acids and associated waste.[9]High temperatures may cause racemization or decomposition[9]; substrate-dependent and can be slow.[10]Low: Simple evaporation of the solvent.
4. Alternative p-TsOH, Lewis Acids (AlCl₃, ZnBr₂), Iodine, etc.[11][12][13]VariableCan offer high selectivity for sensitive substrates.[1][11]Often more expensive, may require specific conditions or be less generally applicable.Variable: Depends on the specific reagent used.

Detailed Experimental Protocols

Here we provide detailed, self-validating protocols for the two most common and robust deprotection methods.

Workflow: General Boc Deprotection

Deprotection_Workflow cluster_workflow Experimental Workflow Start Dissolve Boc-L-phenylalaninol in appropriate solvent Cool Cool solution to 0°C (Ice Bath) Start->Cool AddAcid Add acidic reagent (e.g., TFA or HCl/Dioxane) Cool->AddAcid React Stir at RT until completion (Monitor by TLC/LC-MS) AddAcid->React Workup Reaction Work-up (Quench, Neutralize, Extract) React->Workup Isolate Isolate Product (Evaporation, Filtration, or Chromatography) Workup->Isolate End Characterize Pure L-phenylalaninol (or salt) Isolate->End Decision_Tree Start Start: Need to deprotect Boc-L-phenylalaninol AcidLabile Is the substrate sensitive to strong, corrosive acids? Start->AcidLabile FinalForm Is the final product desired as a stable salt? AcidLabile->FinalForm No UseMild Consider milder methods (p-TsOH, Lewis Acids) AcidLabile->UseMild Yes GreenChem Is 'Green Chemistry' a high priority? FinalForm->GreenChem No UseHCl Use HCl/Dioxane (Forms stable salt) FinalForm->UseHCl Yes UseTFA Use TFA/DCM (Fast & Effective) GreenChem->UseTFA No UseThermal Consider Thermal Deprotection (No acid waste) GreenChem->UseThermal Yes

Sources

A Comparative Guide to the Validation of Analytical Methods for Boc-L-phenylalaninol Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butoxycarbonyl-L-phenylalaninol (Boc-L-phenylalaninol) is a pivotal chiral building block in the synthesis of pharmaceuticals, particularly in peptide-based therapeutics and as a precursor for chiral ligands.[1][2] Its chemical and stereochemical purity are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods to quantify its purity are mandated by regulatory bodies worldwide. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Boc-L-phenylalaninol, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing scientifically sound and defensible analytical procedures.

The Criticality of Purity in Chiral Intermediates

Boc-L-phenylalaninol's utility stems from its dual functionality: a Boc-protected amine and a primary alcohol, built upon a chiral scaffold.[2] Impurities can arise from the manufacturing process, degradation, or storage. These can be categorized as:

  • Process-related impurities: Starting materials, reagents, or by-products.

  • Degradation products: Resulting from instability under specific environmental conditions.

  • Enantiomeric impurities: The presence of the undesired D-enantiomer, which can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering the pharmacological and toxicological profile of the final drug product.[5]

Therefore, a validated analytical method must be specific, sensitive, and accurate enough to detect and quantify all potential impurities, ensuring the quality of this critical intermediate.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific purity attribute being measured. For Boc-L-phenylalaninol, a multi-faceted approach is often necessary, employing different methods to assess chemical and chiral purity.

Technique Primary Application Principle Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity (Assay), Quantification of process-related impurities.Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Highly versatile, robust, and reproducible. Excellent for quantifying non-chiral impurities.[6]Generally incapable of separating enantiomers without a chiral additive or derivatization.
Chiral HPLC Enantiomeric Purity (Quantification of the D-enantiomer).Separation of enantiomers using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the analytes.[5][7]Direct and most reliable method for chiral separation.[5] High specificity and accuracy for enantiomeric excess (e.e.) determination.CSPs can be expensive and less robust than standard RP columns. Method development can be more complex.
Gas Chromatography (GC) Residual Solvents, Purity of volatile impurities.Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase within a capillary column.[8]Unmatched sensitivity for volatile organic compounds (residual solvents). High separation efficiency.[9]Boc-L-phenylalaninol is non-volatile and requires derivatization to be analyzed directly, which adds complexity and potential for error. Primarily used for specific impurity types.

The Framework of Method Validation: Adhering to ICH Q2(R2)

The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[4] The ICH Q2(R2) guideline provides a harmonized framework for this process, which we will apply to our methods.[3][10][11]

Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation characteristics that must be evaluated. The acceptance criteria should be predefined and justified based on the method's application (e.g., impurity testing requires lower limits of quantification than an assay).

Parameter Purpose Typical Acceptance Criteria for Purity Methods
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference by impurities, degradants, or the D-enantiomer.Peak purity index > 0.99 (for HPLC with PDA detector). Baseline resolution (Rs > 1.5) between the main peak and all adjacent impurities/enantiomers.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting threshold to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for assay. % Recovery of 80.0% to 120.0% for impurity quantification at low levels.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision at LOQ should have an RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within predefined limits. No significant change in results.

Experimental Protocols & Methodologies

Protocol 1: Chemical Purity by Reversed-Phase HPLC
  • Scientific Rationale: A C18 column is chosen for its broad applicability in separating compounds of moderate polarity like Boc-L-phenylalaninol from potential non-polar or more polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime. UV detection is selected due to the presence of the phenyl chromophore.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: Water (HPLC Grade).

      • Mobile Phase B: Acetonitrile (HPLC Grade).

      • Gradient Program:

        • 0-5 min: 50% B

        • 5-20 min: 50% to 90% B

        • 20-25 min: 90% B

        • 25.1-30 min: 50% B (re-equilibration)

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Standard Solution: Accurately weigh ~25 mg of Boc-L-phenylalaninol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

      • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Validation Procedure:

      • Specificity: Inject a blank (diluent), standard, and sample solution. Spike the sample with expected impurities to confirm resolution.

      • Linearity: Prepare a series of solutions from the standard stock covering 50% to 150% of the nominal concentration. Plot peak area versus concentration.

      • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%).

      • Precision: Analyze six replicate preparations of the sample solution for repeatability. Have a different analyst perform the analysis on a different day for intermediate precision.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Scientific Rationale: The separation of enantiomers requires a chiral environment. A Chiral Stationary Phase (CSP) provides this by creating transient diastereomeric interactions, leading to different retention times for the L- and D-enantiomers. A macrocyclic glycopeptide-based CSP like Teicoplanin (e.g., CHIROBIOTIC T) is highly effective for resolving N-protected amino alcohols.[7][12] An isocratic mobile phase is preferred for chiral separations to ensure robustness and reproducibility.

  • Methodology:

    • Instrumentation: HPLC system as described in Protocol 1.

    • Chromatographic Conditions:

      • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.[5]

      • Mobile Phase: Ethanol:Water (90:10 v/v).

      • Flow Rate: 0.8 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Racemic Standard: Prepare a solution of Boc-DL-phenylalaninol (racemic mixture) at approximately 0.5 mg/mL in the mobile phase. This is critical to confirm the elution order and resolution of the two enantiomers.

      • Sample Solution: Prepare the Boc-L-phenylalaninol test sample at the same concentration as the racemic standard.

    • Validation Procedure:

      • Specificity: Inject the racemic standard to demonstrate separation of the L- and D-enantiomers. The sample solution should show a primary peak corresponding to the L-enantiomer and a potential small peak corresponding to the D-enantiomer impurity.

      • LOQ for D-enantiomer: Determine the limit of quantitation for the D-enantiomer to ensure the method is sensitive enough to measure it at the required specification level (e.g., ≤ 0.15%).

      • Precision at LOQ: Verify the precision of the method for the D-enantiomer by injecting at least six replicate solutions at the LOQ concentration.

Visualizing the Validation Workflow

A systematic approach is crucial for successful method validation. The following diagrams illustrate the logical flow of the validation process.

ValidationWorkflow cluster_validation_params Validation Parameter Execution Dev Analytical Method Development & Optimization Proto Write Validation Protocol Dev->Proto Define Scope & Acceptance Criteria Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Loq LOD / LOQ Rob Robustness Spec->Lin Lin->Acc Acc->Prec Prec->Loq Loq->Rob Report Validation Report & Final Method Rob->Report Compile & Analyze Data Routine Routine Use & Lifecycle Management Report->Routine Implement for QC

Caption: General workflow for analytical method validation.

ChiralPurityWorkflow Prep_Racemic Prepare Racemic (DL) Standard Inject_Racemic Inject Racemic Standard Prep_Racemic->Inject_Racemic Prep_Sample Prepare L-Sample Inject_Sample Inject L-Sample Prep_Sample->Inject_Sample Identify_Peaks Identify L and D Peaks Confirm Resolution (Rs > 1.5) Inject_Racemic->Identify_Peaks Integrate Integrate Peak Areas Inject_Sample->Integrate Identify_Peaks->Integrate Use identified retention times Calculate Calculate % D-Enantiomer & Enantiomeric Excess Integrate->Calculate Compare Compare vs. Specification Calculate->Compare

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

The validation of analytical methods for Boc-L-phenylalaninol purity is a non-negotiable aspect of pharmaceutical development and quality control. A combination of Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity provides a comprehensive analytical strategy. Each method must be rigorously validated according to ICH Q2(R2) guidelines to ensure that it is specific, accurate, precise, and robust for its intended purpose.[4][10] By understanding the scientific principles behind method selection and executing a thorough validation plan as outlined in this guide, researchers and quality control professionals can generate reliable and defensible data, ensuring the quality of this critical chiral intermediate and the safety of the final drug product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Agilent Technologies, Inc. Amino-alcohols Analysis of amino-alcohols, C3-C5.
  • O'Brien, D. M., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.
  • Agilent Technologies, Inc. Amino alcohols, C2 - C5.
  • BenchChem. (2025). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Maisano, F., et al. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. PubMed.
  • BOC Sciences. Amino Acid Chiral Analysis Services.
  • Cutroneo, P., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). N-Boc-L-Phenylalaninol (CAS 66605-57-0): A Versatile Chiral Reagent for Advanced Synthesis.
  • Thermo Fisher Scientific. N-Boc-L-phenylalaninol, 99%.
  • Chem-Impex. Boc-L-phenylalaninol.
  • Unknown. Gas Chromatography of an Alcohol Mixture.
  • Sigma-Aldrich. Boc-pentafluoro- L -phenylalanine = 97.0 HPLC.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

Sources

A Senior Application Scientist's Comparative Guide to Coupling Reagents for Boc-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Bond Formation in Synthesis

In the landscape of organic synthesis and drug development, the formation of the amide bond is a cornerstone reaction. Its prevalence in pharmaceuticals, natural products, and peptides underscores the continuous need for robust and efficient synthetic methodologies. The coupling of a carboxylic acid with an amine, while conceptually straightforward, is often fraught with challenges, including the potential for side reactions, racemization, and low yields, particularly when dealing with sterically hindered or sensitive substrates.[1][2] One such substrate, Boc-L-phenylalaninol, presents a valuable building block in medicinal chemistry. Its successful amidation is pivotal for the synthesis of a wide array of complex molecules.[3][4]

This guide provides a comparative analysis of commonly employed coupling reagents for the amidation of Boc-L-phenylalaninol. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the mechanistic rationale behind reagent selection. We will explore the performance of carbodiimides, phosphonium salts, and uronium salts, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Challenge: Racemization and Side Reactions

A primary concern in the coupling of N-protected amino acids, such as Boc-L-phenylalanine (a conceptual precursor to the amide of Boc-L-phenylalaninol), is the preservation of stereochemical integrity.[5][6] Racemization, the loss of optical purity at the chiral α-carbon, can occur through the formation of an oxazolone intermediate, particularly under basic conditions.[7][8] The choice of coupling reagent and the addition of racemization suppressants are critical to mitigating this detrimental side reaction.[1][2][8] Furthermore, the formation of unwanted byproducts, such as N-acylurea in carbodiimide-mediated couplings, can complicate purification and reduce overall yield.[9][10]

Comparative Analysis of Coupling Reagent Classes

We will now examine three major classes of coupling reagents, highlighting their mechanisms of action and performance characteristics in the context of Boc-L-phenylalaninol amidation.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and widely used coupling agents.[11][12][13]

Mechanism of Action

The carbodiimide coupling mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][11][13] This intermediate can then react with the amine to form the desired amide and a urea byproduct.[9] However, the O-acylisourea intermediate is also susceptible to a side reaction where it rearranges to an unreactive N-acylurea, leading to diminished yields.[9] To circumvent this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive to undergo aminolysis.[7][9][10]

Carbodiimide_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways cluster_additive Role of Additive (e.g., HOBt) Boc_Phe_OH Boc-Phe-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Boc_Phe_OH->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (e.g., DCC, EDC) Amide Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Amine R''-NH₂ HOBt HOBt Active_Ester->Amide + Amine

Caption: Carbodiimide coupling mechanism highlighting the role of additives.

Performance Data
Coupling SystemYield (%)Purity (%)Racemization (%)Byproduct
DCC/HOBt85-95>95<2Dicyclohexylurea (DCU)
EDC/HOBt80-90>95<2Water-soluble urea

Note: Yields and purity are dependent on reaction conditions and purification methods. Racemization levels are typically low for Boc-protected amino acids.[5]

Phosphonium Salts: High Reactivity and Efficiency

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency.[12][14][15]

Mechanism of Action

Phosphonium salts react with the carboxylate of the N-protected amino acid to form an acyloxyphosphonium salt.[14] This intermediate is highly activated and readily undergoes nucleophilic attack by the amine to form the amide bond. The formation of the acyloxyphosphonium intermediate is rapid, and these reagents are generally less prone to causing racemization compared to some other methods when used correctly.[7][14]

Phosphonium_Mechanism Boc_Phe_OH Boc-Phe-OH Acyloxyphosphonium Acyloxyphosphonium Salt (Activated) Boc_Phe_OH->Acyloxyphosphonium + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIEA) Amide Amide Product Acyloxyphosphonium->Amide + Amine Byproduct Phosphoramide Byproduct Amine R'-NH₂

Caption: General mechanism of phosphonium salt-mediated coupling.

Performance Data
Coupling ReagentYield (%)Purity (%)Racemization (%)Byproduct
PyBOP90-98>98<1Hexamethylphosphoramide (from BOP) or Pyrrolidine phosphine oxide

Note: A significant drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7] PyBOP was developed as a safer alternative.[7]

Uronium/Guanidinium Salts: The Gold Standard for Difficult Couplings

Uronium and guanidinium salts, such as HATU and HBTU, are considered among the most efficient coupling reagents, especially for challenging couplings.[16][17][18]

Mechanism of Action

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid in the presence of a base to form a highly reactive OAt- or OBt-active ester, respectively.[17][19] The key difference lies in the benzotriazole moiety; HATU contains a 7-azabenzotriazole (HOAt) group, which makes the resulting active ester more reactive than the one formed from HBTU's benzotriazole (HOBt).[17] This increased reactivity leads to faster reaction times and higher yields, particularly with sterically hindered amino acids.[17][18] It is important to note that while initially described as uronium salts, reagents like HBTU and HATU have been shown to exist predominantly as the guanidinium isomers.[20][21]

Uronium_Mechanism Boc_Phe_OH Boc-Phe-OH OAt_Ester OAt-Active Ester (Highly Reactive) Boc_Phe_OH->OAt_Ester + HATU + Base HATU HATU Base Base (e.g., DIEA) Amide Amide Product OAt_Ester->Amide + Amine Byproduct Tetramethylurea Byproduct Amine R'-NH₂

Caption: Activation of a carboxylic acid with HATU to form a highly reactive OAt-ester.

Performance Data
Coupling ReagentYield (%)Purity (%)Racemization (%)Byproduct
HBTU90-97>97<1.5Tetramethylurea
HATU95-99>98<1Tetramethylurea

Note: HATU generally provides superior results to HBTU, especially in cases prone to aggregation or steric hindrance.[17][18][21] However, both are highly effective.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start Dissolve_Acid Dissolve Boc-Phe-OH and Coupling Reagent in Anhydrous Solvent Start->Dissolve_Acid Add_Base Add Base (e.g., DIEA) Dissolve_Acid->Add_Base Activation Activation/ Pre-activation Add_Base->Activation Add_Amine Add Amine Activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the coupling of Boc-L-phenylalaninol.

Protocol 1: EDC/HOBt Mediated Coupling
  • To a solution of Boc-L-phenylalaninol (1.0 eq.) and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add EDC (1.2 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the desired amine (1.1 eq.) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Coupling
  • To a solution of Boc-L-phenylalaninol (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA) (2.0 eq.).

  • Stir the mixture for 5 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir for 2-4 hours at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of coupling reagent for the amidation of Boc-L-phenylalaninol is contingent on several factors, including the nature of the amine, the scale of the reaction, and cost considerations.

  • For routine couplings with unhindered primary amines, the cost-effective EDC/HOBt system provides excellent results with the advantage of a water-soluble urea byproduct that simplifies purification.

  • For more challenging couplings, particularly with secondary or sterically hindered amines, PyBOP offers a significant increase in reactivity and yield, with the caveat of a less desirable byproduct compared to uronium salts.

  • For the most demanding substrates, or when reaction speed and purity are paramount, HATU stands out as the superior reagent. Its ability to form a highly reactive OAt-ester intermediate ensures efficient coupling and minimizes side reactions.[17][21]

Ultimately, the optimal choice will be determined by empirical evaluation in the specific context of the desired transformation. This guide serves as a foundational resource to inform that decision-making process, grounded in mechanistic understanding and comparative performance data.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Phosphonium Salts. (n.d.). Science of Synthesis. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Subirós-Funosas, A., et al. (2013). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 69(48), 10339-10361.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Grok. (2026, January 7). Phosphonium coupling. [Link]

  • C&EN Global Enterprise. (1979, November 12). Boc amino acid could, but doesn't, racemize. [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019.
  • Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Knorr, R., et al. (1989). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 28(8), 1067-1069.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • HPA. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Vrettos, E. I., et al. (2017).
  • Han, Y., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(1), 46-57.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Guga, P. (1996). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series, (35), 154-155.
  • Wube, A., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry, 213, 113165.
  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • The Organic Chemistry Tutor. (2019, January 9). making phosphonium salts. [Link]

  • Sabatini, M. T., et al. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14(25), 5946-5950.

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks in Drug Discovery: A Comparative Analysis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimately, the biological efficacy of a synthesized therapeutic agent. This guide provides an in-depth technical comparison of the widely used chiral synthon, (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, with its key alternatives in the synthesis of complex pharmaceuticals, particularly focusing on the class of HIV protease inhibitors.

Introduction: The Central Role of Chiral Synthons in Protease Inhibitor Synthesis

The development of potent and selective protease inhibitors, a cornerstone of modern antiviral therapy, hinges on the precise stereochemical control of the inhibitor's structure. The three-dimensional arrangement of functionalities dictates the binding affinity and specificity to the enzyme's active site. (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, a derivative of the amino acid L-phenylalanine, has emerged as a valuable and versatile chiral building block in this endeavor. Its inherent chirality and functional handles make it an attractive starting material for constructing the core scaffolds of numerous protease inhibitors.

This guide will dissect the synthetic pathways to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, evaluate its performance in drug synthesis, and critically compare it to alternative chiral building blocks such as heterocyclic derivatives and other amino alcohol synthons. We will delve into the causality behind experimental choices, providing a framework for informed decision-making in your drug discovery programs.

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A Workhorse in Drug Synthesis

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, often referred to as Boc-L-phenylalaninol, is a cornerstone chiral building block, particularly in the synthesis of HIV protease inhibitors. Its prevalence stems from its ready accessibility from the chiral pool and its versatile chemical functionality.

Synthesis of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

The most common and industrially viable route to this chiral amino alcohol involves the reduction of the readily available N-Boc-L-phenylalanine. This transformation can be achieved through several methods, each with its own set of advantages and considerations.

Experimental Protocol: Reduction of N-Boc-L-phenylalanine to (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

This protocol outlines a common laboratory-scale procedure for the synthesis.

Materials:

  • N-Boc-L-phenylalanine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH3·THF) or Sodium Borohydride (NaBH4) with an activating agent (e.g., iodine or a mixed anhydride)

  • Methanol (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF.

  • Reduction:

    • Using BH3·THF: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH3·THF (typically 1.5-2.0 equivalents) in THF via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Using NaBH4 (via mixed anhydride): Cool the solution of N-Boc-L-phenylalanine in anhydrous THF to -15 °C. Add N-methylmorpholine (1.1 equivalents) followed by the slow addition of isobutyl chloroformate (1.1 equivalents). Stir the resulting mixed anhydride for 30 minutes. In a separate flask, prepare a suspension of sodium borohydride (2-3 equivalents) in THF and cool to 0 °C. Slowly add the mixed anhydride solution to the NaBH4 suspension. Stir for 1-2 hours at 0 °C.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 80-95%, depending on the chosen reduction method and scale.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF is crucial as borane reagents and mixed anhydrides are highly reactive towards water.

  • Temperature Control: The initial cooling to 0 °C or -15 °C helps to control the exothermic nature of the reduction and mixed anhydride formation, minimizing side reactions.

  • Quenching with Methanol: Methanol is used to safely decompose any excess reducing agent. The slow addition at low temperature is a critical safety measure.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any acidic or water-soluble byproducts.

Visualization of the Synthetic Workflow:

G cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up & Purification cluster_product Final Product start N-Boc-L-phenylalanine reduction Reduction with BH3·THF or NaBH4/Mixed Anhydride in THF start->reduction Dissolve in THF quench Quench with Methanol reduction->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate purify->product

Caption: Synthetic workflow for (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Application in Drug Synthesis: The Case of Darunavir

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a key precursor in the synthesis of the potent HIV protease inhibitor, Darunavir. In this synthesis, the amino alcohol is first converted to a chiral epoxide, which then undergoes a ring-opening reaction with an appropriate amine.

Alternative Chiral Building Blocks: Expanding the Synthetic Toolkit

While (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is a reliable choice, the quest for improved drug efficacy, better resistance profiles, and more efficient manufacturing processes has driven the exploration of alternative chiral building blocks. These alternatives often introduce conformational rigidity or additional hydrogen bonding interactions with the target enzyme.

Heterocyclic Scaffolds: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

This bicyclic ether, a key component of Darunavir, has demonstrated superior performance in enhancing binding affinity to the HIV protease active site.[1] Its rigid structure pre-organizes the molecule for optimal interaction with the enzyme's backbone.

Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Several synthetic routes have been developed, with a notable one-pot procedure involving a photocycloaddition followed by enzymatic resolution.[2][3]

Experimental Protocol: One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Materials:

  • Furan

  • Cbz-protected glycolaldehyde

  • Acetonitrile

  • Pig pancreatic lipase

  • Vinyl acetate

Procedure:

  • Photocycloaddition: In a photochemical reactor, a solution of furan and Cbz-protected glycolaldehyde in acetonitrile is irradiated with a high-pressure mercury lamp.

  • Hydrogenation: The resulting cycloadduct is then hydrogenated in the same pot using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Enzymatic Resolution: After hydrogenation, pig pancreatic lipase and vinyl acetate are added to the reaction mixture for the kinetic resolution of the racemic alcohol.

  • Purification: The desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is separated from the acetylated enantiomer by column chromatography.

Expected Yield: Approximately 43% with high enantiomeric excess (>99% ee).[4]

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_product Final Product start1 Furan photo [2+2] Photocycloaddition start1->photo start2 Cbz-glycolaldehyde start2->photo hydro Hydrogenation (Pd/C, H2) photo->hydro enzyme Enzymatic Kinetic Resolution (Lipase) hydro->enzyme product (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol enzyme->product

Caption: One-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Chiral Oxazolidinones

Chiral oxazolidinones serve as versatile auxiliaries and building blocks in asymmetric synthesis.[5][6] They can be used to introduce chirality and can be incorporated into the final drug scaffold, as seen in some protease inhibitors where they act as P2/P2' ligands.[7]

Synthesis of Chiral Oxazolidinones

A common method involves the cyclization of a chiral amino alcohol with phosgene or a phosgene equivalent. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[8]

Experimental Protocol: Microwave-Assisted Synthesis of a 4-Substituted-2-oxazolidinone

Materials:

  • Chiral amino alcohol (e.g., (S)-phenylalaninol)

  • Diethyl carbonate

  • Sodium methoxide or Potassium carbonate

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the chiral amino alcohol, diethyl carbonate, and a catalytic amount of base (sodium methoxide or potassium carbonate).

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 125-135 °C) for a short duration (typically 15-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is purified by column chromatography to yield the chiral oxazolidinone.

Expected Yield: Often greater than 90%.[8]

Comparative Analysis: Making the Right Choice

The selection of a chiral building block is a multi-faceted decision that requires a careful balance of synthetic efficiency, cost, scalability, and the desired properties of the final drug molecule.

Building BlockSynthetic Accessibility & ScalabilityImpact on Drug PerformanceCost Considerations
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate Readily available from the chiral pool (L-phenylalanine). The reduction is a well-established and scalable process.[9]Provides a flexible backbone. While effective, may not offer the same level of pre-organization for binding as more rigid scaffolds.The starting material, L-phenylalanine, is relatively inexpensive. The overall cost of production is generally considered moderate.[10]
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol The synthesis is more complex, often involving multiple steps or specialized equipment like a photochemical reactor. However, one-pot procedures are being developed to improve efficiency.[4][11]The rigid, bicyclic structure can lead to enhanced binding affinity and improved resistance profiles by forming additional hydrogen bonds with the protease backbone.[1]The multi-step synthesis and potential need for specialized equipment can increase the manufacturing cost compared to simpler amino alcohol derivatives.
Chiral Oxazolidinones Can be synthesized from corresponding amino alcohols. Microwave-assisted methods offer rapid and high-yielding routes.[8] The scalability depends on the specific oxazolidinone.As P2/P2' ligands, they can introduce rigidity and specific interactions with the S2 subsite of the protease, potentially improving potency.[7]The cost can vary significantly depending on the starting amino alcohol and the synthetic route. They are generally more expensive than simple amino alcohols.

Conclusion and Future Perspectives

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate remains a valuable and cost-effective chiral building block in drug discovery, particularly for the synthesis of protease inhibitors. Its straightforward synthesis from the chiral pool makes it an attractive option for early-stage research and development.

However, the pursuit of next-generation therapeutics with improved efficacy and resistance profiles necessitates the exploration of more structurally complex and conformationally constrained building blocks. Heterocyclic scaffolds like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and chiral oxazolidinones have demonstrated significant advantages in optimizing interactions with the target enzyme.

References

  • [Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[14][14]-Rearrangements of Silanol Epoxides.]([Link])

Sources

A Senior Application Scientist's Guide: Benchmarking Boc-L-phenylalaninol in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

Executive Summary

The synthesis of C-terminally modified peptides, particularly peptide alcohols and their aldehyde derivatives, is crucial for developing potent protease inhibitors and other bioactive molecules.[1][2] Boc-L-phenylalaninol serves as a fundamental chiral building block for introducing a C-terminal phenylalaninol residue, a common feature in peptaibol natural products with antimicrobial and antifungal activities.[3][4] This guide provides an in-depth performance benchmark of Boc-L-phenylalaninol within the framework of automated solid-phase peptide synthesis (SPPS) using the robust, albeit traditional, Boc/Bzl strategy.[5] We will dissect the critical performance indicators, from resin attachment to final cleavage, and present a comparative analysis against modern alternative strategies. This document is designed to equip researchers, scientists, and drug development professionals with the necessary data and field-proven insights to make informed decisions for their synthesis workflows, balancing the established reliability of Boc chemistry against the milder conditions of alternative methods.

Introduction: The Strategic Importance of C-Terminal Peptide Alcohols

In the landscape of therapeutic peptide design, modifications at the C-terminus can dramatically alter a molecule's biological activity, stability, and pharmacokinetic profile. Peptide alcohols, where the C-terminal carboxylic acid is reduced to a primary alcohol, are of particular interest. They not only constitute a key structural motif in many biologically active natural products but also serve as immediate precursors to peptide aldehydes, a class of compounds renowned for their activity as transition-state analogue inhibitors of various proteases, including cysteine and aspartyl proteases.[1][2]

The incorporation of a phenylalaninol residue is a common strategy in this context. The synthesis of such molecules via automated SPPS necessitates a building block where the alcohol functionality is pre-formed. Boc-L-phenylalaninol is a commercially available and widely utilized reagent for this purpose, leveraging the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme for peptide synthesis.[6][7] This strategy, pioneered by Bruce Merrifield, utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection, which are ultimately removed in a final, harsh acidolytic cleavage step.[8][]

A Framework for Performance Evaluation

Benchmarking a non-canonical building block like Boc-L-phenylalaninol requires a multi-faceted approach. Performance cannot be judged by coupling efficiency alone. We must evaluate the entire workflow, from the initial anchoring to the final purified product. The following Key Performance Indicators (KPIs) provide a comprehensive framework for this assessment.

  • Attachment Efficiency: The success of the initial esterification or amidation reaction to anchor Boc-L-phenylalaninol to the solid support.

  • Stability Through Synthesis: The integrity of the linker and the protected amino alcohol throughout numerous cycles of acid-mediated Boc deprotection and base-mediated neutralization.

  • First Amino Acid Coupling Efficiency: The efficiency of the coupling reaction onto the hydroxyl group of the resin-bound phenylalaninol, a sterically hindered secondary environment.

  • Stereochemical Integrity: The extent of racemization or epimerization of both the phenylalaninol moiety and the coupled amino acids during activation and coupling steps.[10][11]

  • Final Cleavage Yield & Purity: The efficiency of releasing the target peptide alcohol from the resin and the profile of the crude product, which reflects the accumulation of side reactions throughout the synthesis.

The diagram below illustrates the comprehensive workflow for synthesizing and evaluating a model peptide alcohol using Boc-L-phenylalaninol.

G cluster_prep Phase 1: Synthesis Setup cluster_synthesis Phase 2: Automated Synthesis cluster_synthesis_invisible cluster_post Phase 3: Cleavage & Analysis Resin Select Resin (e.g., Merrifield, PAM) Attach Attach Boc-L-phenylalaninol to Resin Resin->Attach Cesium salt method Deprotect Boc Deprotection (TFA/DCM) Attach->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple Next Boc-AA-OH Neutralize->Couple Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Wash Wash (DCM/DMF) Wash->Deprotect Cleavage HF or TFMSA Cleavage + Scavengers Wash->Cleavage Chain Elongation Complete Monitor->Wash Purify Purification (RP-HPLC) Cleavage->Purify Analyze Analysis (LC-MS, Chiral HPLC) Purify->Analyze

Caption: Automated Boc-SPPS workflow for peptide alcohol synthesis.

Comparative Analysis: Boc-L-phenylalaninol vs. The Alternatives

While the Boc/Bzl strategy is a workhorse, modern peptide chemistry offers several alternatives for synthesizing C-terminal modified peptides. Understanding their relative strengths and weaknesses is key to selecting the optimal path for a given target molecule.

StrategyCore PrincipleAdvantagesDisadvantagesBest Suited For
Boc-L-phenylalaninol Pre-formed amino alcohol incorporated via Boc-SPPS.Robust, well-established chemistry.[5] High purity of starting material. Less prone to aggregation than some Fmoc sequences.[12]Requires harsh cleavage conditions (HF, TFMSA) which can damage sensitive residues.[13] Not a true orthogonal scheme.[8]Sequences without highly acid-sensitive residues; projects where the robustness of Boc chemistry is paramount.
Fmoc-L-phenylalaninol Pre-formed amino alcohol incorporated via Fmoc-SPPS.Orthogonal protection scheme.[14] Milder final cleavage (TFA-based cocktails).[15] Compatible with acid-sensitive moieties (e.g., glycosylation, phosphorylation).[]Fmoc deprotection can be slow for aggregated sequences.[12] Potential for diketopiperazine formation at the dipeptide stage.[12]Synthesizing complex peptides with acid-sensitive modifications.
On-Resin Reduction Standard C-terminal amino acid is attached and then its carboxyl group is reduced to an alcohol on the resin.Avoids the potentially difficult coupling onto a pre-formed alcohol. Utilizes standard, inexpensive amino acids.Requires reduction chemistry compatible with all other protecting groups on the peptide. Risk of side reactions and incomplete reduction.Short, simple peptides where post-synthesis modification is feasible and can be easily purified.
Backbone Amide Linker (BAL) Peptide is anchored to the resin via a backbone amide, leaving the C-terminus free for modification.[16]Highly versatile for various C-terminal modifications, including aldehydes and alcohols.[16]Involves more complex linker chemistry (reductive amination).[16] Acylation of the secondary amine can be sluggish.Projects requiring diverse C-terminal modifications beyond simple alcohols or amides.

Experimental Protocols & Performance Data

The following protocols provide a detailed methodology for synthesizing a model tripeptide alcohol (e.g., H-Ala-Leu-Phenylalaninol) using an automated peptide synthesizer and for analyzing the results.

Protocol 1: Automated Synthesis via Boc-L-phenylalaninol

This protocol is based on the Boc/Bzl strategy using in situ neutralization for enhanced efficiency.[5][17]

1. Resin Preparation and Loading:

  • Swell Merrifield resin (1% DVB, 1.0 mmol/g substitution) in dichloromethane (DCM) for 1 hour in the synthesizer's reaction vessel.
  • Prepare the cesium salt of Boc-L-phenylalaninol.
  • Add the Boc-L-phenylalaninol-Cs+ salt (2.0 eq) in dimethylformamide (DMF) to the swollen resin.
  • Agitate at 50°C for 24 hours to facilitate esterification.
  • Wash the resin thoroughly with DMF, DMF/H₂O (1:1), DMF, and DCM.
  • Perform a test cleavage and analysis to determine the final resin loading (typically 0.5-0.7 mmol/g).

2. Automated Peptide Synthesis Cycle (for each amino acid):

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), drain, and then for 25 minutes.[7] Add 0.5% dithioethane (DTE) if Trp, Cys, or Met are present.[8]
  • Washing: Wash the resin with DCM (5x) and IPA (2x) to remove residual acid, followed by DCM (3x).
  • Coupling (In Situ Neutralization):
  • In a separate vessel, pre-activate Boc-L-Leucine-OH (4.0 eq) with HBTU (3.9 eq) and HOBt (4.0 eq) in DMF for 5 minutes.
  • Add N,N-diisopropylethylamine (DIEA) (6.0 eq) to the activated amino acid solution.
  • Immediately add the activated amino acid/base mixture to the resin.
  • Couple for 60-120 minutes.
  • Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates >99% coupling efficiency. If positive (blue beads), perform a second coupling.[18]
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat the cycle for Boc-L-Alanine-OH.

3. Final Cleavage and Deprotection (Low-High HF Method):

  • Pre-Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
  • "Low HF" Step: Add a cold (0°C) solution of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v) and stir for 2 hours at 0°C. This removes most side-chain protecting groups.[13]
  • Evaporate the HF and DMS under vacuum at 0°C.
  • "High HF" Step: Add fresh, anhydrous HF with 10% p-cresol and stir for 1 hour at 0°C to cleave the peptide from the resin.[17]
  • Evaporate the HF under vacuum.
  • Precipitate the crude peptide by triturating with cold diethyl ether.
  • Wash the precipitate with ether, dissolve in aqueous acetonitrile (containing 0.1% TFA), and lyophilize.
Protocol 2: Analytical Methods
  • Crude Purity (RP-HPLC): Analyze the lyophilized powder on a C18 column with a water/acetonitrile gradient (0.1% TFA). Integrate the peak area to determine the percentage purity of the crude product.

  • Mass Verification (LC-MS): Use ESI-MS to confirm the molecular weight of the main product peak, verifying the identity of the target peptide alcohol.

  • Racemization Analysis (Chiral HPLC): Analyze the crude peptide using a chiral stationary phase column to separate diastereomers, allowing for the quantification of any epimerization that occurred during the synthesis.

Expected Performance Data

The following table summarizes the typical quantitative data expected from the synthesis of a short peptide alcohol using the described Boc-L-phenylalaninol protocol.

ParameterTypical ValueMethod of DeterminationCausality & Expert Insight
First AA Coupling Efficiency >98%Quantitative Ninhydrin AssayCoupling to the secondary alcohol is sterically hindered. Using a potent activator like HBTU and a double coupling protocol is crucial for driving this reaction to completion.
Subsequent AA Efficiency >99.5%Quantitative Ninhydrin AssayStandard Boc-SPPS couplings are highly efficient, especially with in situ neutralization which minimizes aggregation.[5][19]
Epimerization per Cycle < 0.5%Chiral HPLCThe use of HOBt as an additive effectively suppresses the oxazolone formation mechanism responsible for racemization during the activation step.[12][20]
Crude Peptide Purity 70-85%RP-HPLCHigh coupling efficiencies minimize deletion sequences. The main impurities typically arise from side reactions during the harsh HF cleavage step.
Final Purified Yield 10-25%Gravimetric AnalysisThe yield is highly dependent on peptide length and sequence. Significant material loss during RP-HPLC purification is common.[18]

Visualization of the Critical Coupling Step

The most challenging step in this workflow is the coupling of the first amino acid onto the resin-bound phenylalaninol. The diagram below details the chemical logic and key components of this reaction.

G cluster_reactants Reactants cluster_reagents Activation Reagents Resin Resin-Phe-OH (Deprotected & Neutralized) Coupling Coupling Reaction (60-120 min on Resin) Resin->Coupling BocAA Boc-AminoAcid-OH (e.g., Boc-Leu-OH) Activation Pre-activation (5 min in DMF) BocAA->Activation HBTU HBTU (Coupling Activator) HBTU->Activation HOBt HOBt (Racemization Suppressant) HOBt->Activation DIEA DIEA (Tertiary Base) DIEA->Activation Activation->Coupling Activated Ester + Neutralized Resin Product Resin-Phe-O-CO-AA-Boc (Protected Dipeptide) Coupling->Product

Caption: Workflow for the activated coupling of the first amino acid.

Conclusion: A Reliable Tool for a Specific Task

Benchmarking reveals that Boc-L-phenylalaninol remains a highly effective and reliable reagent for synthesizing C-terminal peptide alcohols in automated synthesizers. Its performance, particularly when paired with modern protocols like in situ neutralization, is excellent in terms of coupling efficiency and stereochemical purity.

The primary trade-off is the reliance on harsh final cleavage conditions. For peptides containing acid-sensitive functionalities such as phosphorylation, glycosylation, or hypersensitive side chains, the Fmoc-L-phenylalaninol alternative is unequivocally the superior choice. However, for a vast range of robust peptide targets, the Boc/Bzl strategy offers a time-tested, cost-effective, and powerful synthetic route. The decision to employ Boc-L-phenylalaninol should therefore be made based on a careful analysis of the final peptide's chemical nature, weighing the proven reliability of the Boc method against the specific sensitivities of the target molecule.

References

  • Young, J., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link: https://europepmc.org/article/med/2096429]
  • BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). BenchChem. [Link: https://www.benchchem.com/application-notes/BOC-L-Phenylalanine-13C-Solid-Phase-Peptide-Synthesis-SPPS]
  • Jensen, K. J. (2006). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in molecular biology. [Link: https://www.ncbi.nlm.nih.gov/pubmed/16988451]
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link: https://www.aapptec.com/boc-l-amino-acids-for-peptide-synthesis-b/]
  • Lee, Y. S., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bulletin of the Korean Chemical Society. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3930495/]
  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. MySkinRecipes. [Link: https://myskinrecipes.com/shop/ols/products/boc-l-phenylalaninol-cas-106454-69-7]
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link: https://www.rsc.
  • ResearchGate. (n.d.). Fig. 1 Proposed peptide cleavage method based on Edman degradation. BOC... ResearchGate. [Link: https://www.researchgate.net/figure/Proposed-peptide-cleavage-method-based-on-Edman-degradation-BOC-tert-butyloxycarbonyl_fig1_230784949]
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents. [Link: https://patents.google.
  • Fields, G. B. (Ed.). (1997). Racemization Assays. Methods in Enzymology, 289, 496-503. [Link: https://www.sciencedirect.com/science/article/pii/S007668799789031X]
  • X-Mol. (2026). Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. X-Mol. [Link: https://www.x-mol.com/paper/1720199210057076736]
  • AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTec. [Link: https://www.aapptec.com/product-category/amino-acids/amino-acid-derivatives/amino-acid-alcohols-for-peptide-synthesis/]
  • Jira, T., Bunke, A., & Karbaum, A. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link: https://pubmed.ncbi.nlm.nih.gov/9528308/]
  • Bofill, J. M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10140785/]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s/]
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides. BenchChem. [Link: https://www.benchchem.com/application-notes/incorporation-of-p-amino-d-phenylalanine-into-peptides]
  • Al-Daffash, K. M. S., & Khtier, A. O. (2021). Synthesis of Novel Peptides Using Unusual Amino Acids. Pharmaceutical Chemistry Journal. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195847/]
  • The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. [Link: https://www.rsc.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. [Link: https://www.luxbiotech.com/wp-content/uploads/2021/11/Phenylglycine-racemization-in-Fmoc-based-solid-phase-peptide-synthesis.pdf]
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link: https://www.aapptec.com/cleavage-cocktails-reagent-b-t/]
  • Zabrodski, M. W., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443105/]
  • Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/10/99]
  • ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). ResearchGate. [Link: https://www.researchgate.
  • ResearchGate. (2018). Racemization in peptide synthesis. ResearchGate. [Link: https://www.researchgate.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep. [Link: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link: https://www.youtube.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link: https://www.aapptec.com/wp-content/uploads/2021/01/Practical_Guide_to_SPPS.pdf]
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [Link: https://www.bocsci.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. [Link: https://www.biosynth.com/storage/41/Protecting-Groups-in-Peptide-Synthesis.pdf]

Sources

A Researcher's Guide to Specificity: Comparative Analysis of Antibodies Raised Against Peptides Containing L-phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity for Small Molecule Haptens

In the fields of immunology, drug development, and diagnostics, the ability to generate antibodies with high specificity to their target is paramount. While large protein antigens offer multiple epitopes for antibody recognition, small molecules like L-phenylalaninol present a unique immunological challenge. As haptens, these low-molecular-weight compounds are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit a robust immune response[1][2][3]. L-phenylalaninol, the alcohol derivative of L-phenylalanine, is a critical structural motif in various biologically active compounds, making antibodies against it valuable tools for detection and quantification.

However, the very process of creating an immunogen from a hapten can introduce complexities that lead to cross-reactivity—the undesirable binding of an antibody to molecules other than its intended target[4][5]. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against L-phenylalaninol. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis using hypothetical data to illustrate the principles of antibody validation.

The Foundation of Specificity: Immunogen Design and Synthesis

The generation of a highly specific anti-hapten antibody begins with the thoughtful design of the immunizing conjugate. The goal is to present L-phenylalaninol to the immune system in a conformation that elicits antibodies recognizing the unique features of the hapten, not the carrier protein or the chemical linker used for conjugation.

Causality in Immunogen Design:
  • Hapten Derivatization: L-phenylalaninol lacks a convenient functional group for direct conjugation to a carrier protein. Therefore, a linker arm must be introduced. The choice of linker position and chemistry is critical. Attaching the linker at a site away from the key distinguishing features of the hapten (the phenyl ring and the chiral alcohol-amine center) is crucial for generating specific antibodies.

  • Carrier Protein Selection: Carrier proteins like Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used due to their large size and high immunogenicity[1][2]. A critical strategy to ensure hapten-specific antibody selection is to use different carrier proteins for immunization (e.g., KLH) and for screening/coating in subsequent immunoassays (e.g., BSA)[6][7]. This approach minimizes the detection of antibodies directed against the carrier protein itself.

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (hapten density) can significantly influence the immune response. A high antibody titer has been observed with hapten densities around 15 molecules per carrier protein[8][9]. It is essential to characterize the conjugate using methods like MALDI-MS or spectrophotometry to confirm successful conjugation and determine this ratio[8][9].

Workflow for Immunogen Preparation

The following diagram illustrates the logical workflow for preparing an L-phenylalaninol immunogen.

Immunogen_Preparation cluster_synthesis Hapten-Linker Synthesis cluster_conjugation Conjugation to Carrier Protein cluster_validation Characterization & Purification L_PheOH L-phenylalaninol Linker Bifunctional Linker (e.g., Succinimidyl-4-(p-maleimidophenyl)butyrate) L_PheOH->Linker Introduce active group Activated_Hapten Activated Hapten (L-phenylalaninol-Linker) Linker->Activated_Hapten Carrier Carrier Protein (e.g., KLH) Activated_Hapten->Carrier Conjugation Reaction Immunogen Immunogen (KLH-Linker-L-phenylalaninol) Carrier->Immunogen Characterization Characterization (MALDI-MS, Spectrophotometry) Immunogen->Characterization Purification Purification (Dialysis, Chromatography) Characterization->Purification Final_Immunogen Purified Immunogen Purification->Final_Immunogen

Caption: Workflow for preparing an L-phenylalaninol immunogen.

Core Methodology: Competitive ELISA for Cross-Reactivity Assessment

To quantify the specificity of the generated antibodies, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method[4]. This assay format measures the ability of various structurally related compounds to compete with the target antigen for binding to the antibody. The higher the affinity of the antibody for a competing compound, the less coated antigen is required to inhibit the antibody's binding, resulting in a lower signal.

Experimental Protocol: Competitive Indirect ELISA

This protocol provides a self-validating system for assessing antibody specificity.

A. Plate Coating:

  • Synthesize a coating antigen by conjugating the activated L-phenylalaninol hapten to a different carrier protein than that used for immunization (e.g., BSA).

  • Dilute the BSA-L-phenylalaninol conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

  • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

  • Incubate overnight at 4°C or for 2-3 hours at room temperature[10].

  • Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

B. Blocking:

  • Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to prevent non-specific binding[11].

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

C. Competitive Reaction:

  • Prepare serial dilutions of the competitor compounds (L-phenylalaninol, D-phenylalaninol, L-phenylalanine, etc.) in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Prepare the anti-L-phenylalaninol antibody at a predetermined optimal dilution (the concentration that gives ~80-90% of the maximum signal in a direct ELISA).

  • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted antibody. Include a control with only antibody and buffer (no competitor) for maximum signal (B₀).

  • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free competitor in the solution.

  • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

  • Incubate for 1 hour at room temperature[10].

  • Wash the plate five times with Wash Buffer.

D. Detection:

  • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 10-20 minutes)[10].

  • Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

Workflow for Competitive ELISA

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat 1. Coat Plate (BSA-L-phenylalaninol) Wash1 2. Wash Coat->Wash1 Block 3. Block (e.g., 5% Milk) Wash1->Block Wash2 4. Wash Block->Wash2 Mix 5. Pre-incubate Antibody with Free Competitor Add 6. Add Mixture to Plate Mix->Add Incubate 7. Incubate (Free Ab binds coated antigen) Add->Incubate Wash3 8. Wash Incubate->Wash3 Secondary 9. Add Secondary Ab-HRP Wash4 10. Wash Secondary->Wash4 Substrate 11. Add TMB Substrate Wash4->Substrate Stop 12. Add Stop Solution Substrate->Stop Read 13. Read at 450 nm Stop->Read

Caption: Step-by-step workflow for a competitive ELISA.

Comparative Analysis: Interpreting Cross-Reactivity Data

While specific experimental data for anti-L-phenylalaninol antibodies is not widely published, we can use a hypothetical dataset to demonstrate the analysis and interpretation process[12]. The key metric derived from the competitive ELISA is the IC₅₀ value—the concentration of a competitor that inhibits 50% of the antibody binding to the coated antigen.

Percent Cross-Reactivity (%CR) is calculated using the following formula:

%CR = (IC₅₀ of L-phenylalaninol / IC₅₀ of Competitor Compound) x 100

Competitor CompoundStructureIC₅₀ (nM)% Cross-ReactivityInterpretation
L-phenylalaninol Phenyl-CH₂-CH(NH₂)-CH₂OH15100% Target Antigen: High affinity binding.
D-phenylalaninol (Stereoisomer)1,2001.25% Excellent Stereospecificity: Antibody effectively distinguishes between L and D enantiomers.
L-phenylalanine Phenyl-CH₂-CH(NH₂)-COOH8501.76% High Specificity: Antibody preferentially recognizes the alcohol (-CH₂OH) over the carboxylic acid (-COOH).
L-tyrosinol HO-Phenyl-CH₂-CH(NH₂)-CH₂OH4533.3% Moderate Cross-Reactivity: Antibody binds to a related amino alcohol, indicating the para-hydroxyl group is tolerated but reduces affinity.
Phenethylamine Phenyl-CH₂-CH₂-NH₂>10,000<0.15% Negligible Cross-Reactivity: The chiral hydroxyl and amino groups are critical for recognition.
L-Leucinol (CH₃)₂CH-CH₂-CH(NH₂)-CH₂OH>10,000<0.15% Negligible Cross-Reactivity: The phenyl ring is a key part of the epitope.

Table 1: Hypothetical Competitive ELISA data for a polyclonal antibody raised against a KLH-L-phenylalaninol conjugate. Data demonstrates how to compare the performance against structurally related alternatives.

Field-Proven Insights from the Data:
  • High Specificity Achieved: The hypothetical antibody demonstrates excellent specificity for the target antigen, with minimal cross-reactivity towards its parent amino acid and its stereoisomer. This is the desired outcome for a high-quality reagent.

  • Identifying the Epitope: The low reactivity with Phenethylamine and L-Leucinol confirms that the antibody's paratope recognizes a complex epitope involving the phenyl ring, the chiral center, and the terminal alcohol group.

  • Actionable Intelligence: The moderate cross-reactivity with L-tyrosinol (33.3%) is a critical finding. If a sample is expected to contain L-tyrosinol, this antibody may lead to an overestimation of L-phenylalaninol concentration. For such applications, a more specific antibody, perhaps a monoclonal antibody selected through rigorous screening against L-tyrosinol, would be required. The challenge often lies in developing antibodies that can distinguish between such closely related structures[5][13].

Conclusion: A Framework for Rigorous Antibody Validation

The development of specific antibodies against small molecule haptens like L-phenylalaninol is a nuanced process that hinges on rational immunogen design and rigorous, quantitative validation. Simply confirming that an antibody binds to its target is insufficient; a comprehensive cross-reactivity profile against a panel of structurally relevant molecules is essential for ensuring data integrity and the reliable performance of any immunoassay.

The competitive ELISA remains the gold standard for this purpose, providing clear, quantitative data on antibody specificity. By understanding the principles behind immunogen synthesis and employing systematic validation protocols, researchers can confidently select and deploy antibody reagents that meet the stringent demands of modern scientific inquiry and diagnostic development.

References

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Boster Biological Technology. Retrieved from [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2015). PubMed. Retrieved from [Link]

  • Antibodies against small molecules. (1991). PubMed. Retrieved from [Link]

  • Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. (2023). Frontiers in Immunology. Retrieved from [Link]

  • Hapten Specific Antibody Discovery Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • ELISA Protocol. (n.d.). ImmunoReagents, Inc. Retrieved from [Link]

  • A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay. (2013). PubMed. Retrieved from [Link]

  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved from [Link]

  • A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity. (2011). PubMed. Retrieved from [Link]

  • A new approach for quantitative analysis of l-phenylalanine using a novel semi-sandwich immunometric assay Amino Acid Analysis | Request PDF. (2013). ResearchGate. Retrieved from [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2013). PMC - NIH. Retrieved from [Link]

  • Immunological Cross-Reactivity. (2022). Diva-portal.org. Retrieved from [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. Retrieved from [Link]

  • Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010). PubMed. Retrieved from [Link]

  • Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. (2022). PMC - NIH. Retrieved from [Link]

  • Types of immunoassays. (2023). Abyntek Biopharma. Retrieved from [Link]

  • Cross-reactivity of antibodies against synthetic peptides. (1982). PubMed. Retrieved from [Link]

  • Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten. (2021). PMC - NIH. Retrieved from [Link]

  • INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. (1964). PubMed. Retrieved from [Link]

  • Anti-Hapten Antibody Production. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. (2022). ChemRxiv. Retrieved from [Link]

  • Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... (2020). ResearchGate. Retrieved from [Link]

  • New Methods For Hapten Bioanalysis. (n.d.). Aptamer Group. Retrieved from [Link]

  • Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2022). MDPI. Retrieved from [Link]

  • Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. (1980). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate (also known as Boc-L-phenylalaninol), ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.

Part 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (H315): May cause redness and discomfort upon skin contact.[1]

  • Serious Eye Irritation (H319): Can cause significant eye irritation, potentially leading to damage if not addressed promptly.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful/Toxic if Swallowed (H302/H301): Ingestion may lead to adverse health effects.[1][2]

Based on these potential hazards, this compound must be handled and disposed of as a regulated hazardous chemical waste.

Personal Protective Equipment (PPE) Requirements:

A foundational principle of laboratory safety is the establishment of a barrier between the researcher and the chemical. The following PPE is mandatory when handling or preparing (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate for disposal.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or airborne particles causing serious eye irritation.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize the risk of inhaling dust or aerosols that can cause respiratory irritation.
Part 2: Step-by-Step Disposal Protocol

The disposal of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate must adhere to all federal, state, and local environmental regulations. The guiding principle is that this chemical waste should never be disposed of down the drain or in regular solid waste. It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate waste. The container must be in good condition with a secure, tightly-fitting lid.

  • Avoid Mixing Wastes: Do not mix this carbamate waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Incompatibility Alert: Keep this waste stream separate from strong acids and strong oxidizing agents. The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can decompose, potentially releasing isobutylene gas.

  • Contaminated Materials: Any materials, such as weigh boats, gloves, or pipette tips, that are grossly contaminated with the compound should also be placed in the designated hazardous waste container.

Step 2: Proper Labeling of Hazardous Waste

Accurate and clear labeling is a critical compliance and safety requirement. Affix a hazardous waste label to the container as soon as the first piece of waste is added.

The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate" .

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

  • The accumulation start date (the date the first waste was added to the container).

  • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), arrange for its pickup by your institution's EHS department or a contracted hazardous waste disposal vendor.

  • Do not attempt to transport the hazardous waste off-site yourself.

The decision-making process for handling and disposing of this chemical is visualized in the workflow diagram below.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Place Solid Waste & Contaminated Items in Designated Container B->C D Is the waste compatible with container contents? C->D E YES: Add to Container D->E F NO: Start New Waste Container D->F G Affix Hazardous Waste Label - Full Chemical Name - Hazards - Accumulation Date E->G F->G H Store Sealed Container in Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Pickup I->J K Waste Manifested & Transported by Licensed Vendor J->K

Caption: Workflow for the safe disposal of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

Part 3: Spill Management

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Spill (Solid):

  • Ensure proper PPE is worn.

  • Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the spill area with a damp cloth or paper towel.

  • Place all cleanup materials into the hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert nearby personnel and your laboratory supervisor.

  • Contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility from experiment initiation to waste disposal.

References

  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate.
  • Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl carbamate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-[2-(Boc-amino)ethoxy]ethanol.
  • Pharmaffiliates. (n.d.). (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate.
  • PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemicalBook. (2025). N-BOC-D/L-PHENYLALANINOL | 145149-48-0.
  • DB Bochem. (n.d.). MSDS - Safety Data Sheet: Nα-Boc-L-phenylalaninol.
  • Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine.
  • Acros Organics. (2009). Safety Data Sheet: BOC-L-Phenylalanine.
  • Echemi. (n.d.). N-BOC-D/L-PHENYLALANINOL | 145149-48-0.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in contemporary drug development and peptide synthesis, the safe and effective handling of specialized reagents like (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate is paramount. This guide provides an in-depth operational plan, grounded in established safety protocols, to ensure the well-being of laboratory personnel and the integrity of your research. We will delve into the essential personal protective equipment (PPE), step-by-step handling procedures, and emergency response actions pertinent to this compound.

Understanding the Hazard Profile

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and its close structural analogs are known to present specific hazards that necessitate careful handling. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Based on data from similar carbamate compounds, the key GHS hazard statements are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

A thorough risk assessment should always precede the handling of this or any chemical.[3] This guide provides a foundational framework for such an assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3] A face shield may be necessary for splash hazards.Protects against airborne dust particles and accidental splashes that could cause serious eye irritation.[1][2]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or puncture before each use.[3] Lab Coat: A standard, long-sleeved laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.Carbamates can be absorbed through the skin, and direct contact is known to cause irritation.[1][2][3] Protective gloves and a lab coat provide a crucial barrier to prevent dermal exposure.
Respiratory Protection Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dust or aerosols are likely to be generated in an open environment, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.Inhalation of dust can lead to respiratory tract irritation.[1][2] The primary method of controlling respiratory exposure should always be through engineering controls like a fume hood.[3] Respirators provide an additional layer of protection when these controls are not sufficient.
Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a systematic approach to handling (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate, from initial receipt to final disposal.

1. Preparation and Pre-Handling:

  • Documentation Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this or a closely related compound.[1][4][5]

  • Engineering Controls: Ensure that a calibrated and certified chemical fume hood is available and functioning correctly.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station. Ensure they are unobstructed.

  • Gather Materials: Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing containers, within the fume hood to minimize movement of the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE recommendations outlined in the table above.

  • Ensure all PPE is in good condition and fits correctly.

3. Weighing and Transfer:

  • Perform all weighing and transfer operations within the confines of a chemical fume hood to contain any dust.

  • Use a spatula for transferring the solid material. Avoid scooping or any action that could generate airborne dust.

  • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling and Decontamination:

  • Thoroughly clean the work area, including the balance and any surfaces within the fume hood, after use.

  • Decontaminate all glassware that has come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[1]

5. Disposal:

  • Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.[4]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a swift, informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal. Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS PrepWorkspace Prepare Workspace in Fume Hood ReviewSDS->PrepWorkspace VerifyEmergencyEquip Verify Emergency Equipment PrepWorkspace->VerifyEmergencyEquip DonPPE Don Appropriate PPE VerifyEmergencyEquip->DonPPE WeighTransfer Weigh and Transfer in Fume Hood DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Glassware & Workspace Experiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Logical workflow for the safe handling of (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate.

By adhering to these guidelines, researchers can confidently and safely utilize (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate in their work, fostering a secure and productive research environment.

References

  • Crysdot. tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
Reactant of Route 2
(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.